4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid
Description
The exact mass of the compound 4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c26-22(27)16-9-7-15(8-10-16)17-13-20(18-5-1-3-11-23-18)25-21(14-17)19-6-2-4-12-24-19/h1-14H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRRPKJKACRJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579265 | |
| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158014-74-5 | |
| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, a crucial ligand in the fields of coordination chemistry, materials science, and catalysis. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of two primary and robust synthetic strategies: the Kröhnke pyridine synthesis and palladium-catalyzed cross-coupling reactions. Beyond a mere recitation of procedural steps, this guide elucidates the underlying chemical principles, the rationale for experimental choices, and provides detailed, actionable protocols. The content is grounded in authoritative references, ensuring scientific integrity and reproducibility. Visual aids in the form of diagrams for reaction pathways and mechanisms are included to enhance understanding.
Introduction
This compound, also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine, is a highly functionalized heterocyclic compound that has garnered significant attention in the scientific community.[1][2] Its terpyridine core provides a strong tridentate chelation site for a wide array of metal ions, while the terminal carboxylic acid group offers a versatile handle for further functionalization, such as anchoring to surfaces or incorporation into larger supramolecular structures.[3][4] This unique combination of properties makes it an invaluable building block in the design of functional materials, including metal-organic frameworks (MOFs), photosensitizers for dye-sensitized solar cells (DSSCs), and components for organic light-emitting diodes (OLEDs).[4][5] Furthermore, its metal complexes have shown promise in catalysis and as therapeutic agents.[6][7]
The synthesis of this molecule can be approached through several routes, with the most established being the Kröhnke pyridine synthesis and modern palladium-catalyzed cross-coupling reactions.[8][9] The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and tolerance to various functional groups. This guide will provide a comprehensive overview of these synthetic strategies, offering both theoretical insights and practical, step-by-step protocols.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two logical disconnection points, leading to the two major synthetic strategies discussed in this guide.
Figure 1: Retrosynthetic analysis of this compound.
Synthesis Pathway I: The Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a classic and powerful method for the formation of 2,4,6-trisubstituted pyridines.[8][10] It is a convergent reaction that involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11][12] This method is highly efficient for the construction of the central pyridine ring of the terpyridine core.
Principle and Rationale
The overall strategy involves a "one-pot" or sequential reaction where two equivalents of a 2-acetylpyridine derivative react with one equivalent of a substituted benzaldehyde. The reaction proceeds through the in-situ formation of a chalcone (an α,β-unsaturated ketone), which then undergoes a Michael addition with a pyridinium ylide, followed by cyclization and aromatization to yield the desired terpyridine.[13]
Detailed Synthetic Steps
The synthesis of this compound via the Kröhnke method can be conceptualized in the following key transformations:
Figure 2: Overall workflow for the Kröhnke synthesis pathway.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine.
Step 1: Synthesis of the Terpyridine Precursor [14]
-
In a round-bottom flask, dissolve methyl 4-formylbenzoate (1.0 g, 6.1 mmol) and 2-acetylpyridine (1.37 mL, 12.2 mmol) in 25 mL of ethanol.
-
To this solution, add 30% aqueous ammonia (1 mL) and a solution of sodium hydroxide (0.488 g, 12.2 mmol) in a minimal amount of water.
-
Stir the reaction mixture at room temperature. The solution will gradually change color from light yellow to red over approximately one hour.
-
Continue stirring for 24 hours, during which a precipitate will form.
-
Collect the precipitate by filtration, wash with cold ethanol, and then with water.
-
Dry the solid under vacuum to yield the methyl ester of the target compound.
Step 2: Hydrolysis to the Final Product
-
Suspend the methyl ester from the previous step in a mixture of ethanol and aqueous potassium hydroxide.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 4-5.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain this compound.
Mechanistic Insights
The mechanism of the Kröhnke pyridine synthesis is a fascinating cascade of reactions.[8][10]
Figure 4: Suzuki-Miyaura cross-coupling approaches.
Experimental Protocol (Approach A)
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine with a boronate ester. A similar procedure can be adapted for the coupling with 4-carboxyphenylboronic acid.
-
To a degassed solution of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and bis(pinacolato)diboron in a suitable solvent (e.g., dioxane or DMF), add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.
-
After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Purify the crude product by column chromatography to obtain the terpyridine boronate ester.
-
The boronate ester can then be coupled with a suitable aryl halide, or in a one-pot fashion, the initial bromo-terpyridine can be directly coupled with the desired boronic acid. [15]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. [16]
Figure 5: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium center, forming a diorganopalladium(II) complex. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
NMR Spectroscopy (¹H and ¹³C): Will show characteristic signals for the aromatic protons and carbons of the terpyridine and benzoic acid moieties.
-
Mass Spectrometry: Will confirm the molecular weight of the compound (353.37 g/mol ).
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches.
-
Melting Point: A sharp melting point indicates high purity. [17]
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Kröhnke pyridine synthesis offers a convergent and often high-yielding route, particularly suitable for large-scale preparations. On the other hand, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a more modular and flexible approach, allowing for the late-stage introduction of the carboxylic acid functionality and greater diversity in accessible analogs. The choice between these pathways will be dictated by the specific needs of the research, including precursor availability, desired scale, and the need for functional group tolerance. This guide has provided the foundational knowledge and practical protocols to empower researchers in the successful synthesis of this versatile and important chemical building block.
References
-
Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]
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Terpyridines obtained via Kröhnke methodology studied as metal chelators. ResearchGate. Available at: [Link]
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Hybrid Materials Based on a Terpyridine Carboxylate Ligand: A Method for Introducing Light Harvesting and Auxiliary Metal Centers into Metal-Organic Frameworks. D-Scholarship@Pitt. Available at: [Link]
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Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI. Available at: [Link]
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Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. MDPI. Available at: [Link]
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Synthesis of terpyridines 118 and 121 via Kröhnke methodology. ResearchGate. Available at: [Link]
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Expanded ligands: bis(2,2′:6′,2″-terpyridine carboxylic acid)ruthenium(ii) complexes as metallosupramolecular analogues of dicarboxylic acids. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Synthesis of terpyridine-containing polycarbonates with post polymerization providing water-soluble and micellar polymers and their metal complexes. RSC Publishing. Available at: [Link]
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Reusable Polymer-Supported Terpyridine Palladium Complex for Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Tsuji-Trost Reaction in Water. MDPI. Available at: [Link]
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Expanded ligands: Bis(2,2′:6′,2′-terpyridine carboxylic acid)ruthenium(ii) complexes as metallosupramolecular analogues of dicarboxylic acids | Request PDF. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
-
A more efficient synthesis of 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine. Green Chemistry (RSC Publishing). Available at: [Link]
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Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
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(PDF) Highly Functionalized Terpyridines as Competitive Inhibitors of AKAP-PKA Interactions. ResearchGate. Available at: [Link]
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4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine Request for Quotation. ChemBK. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]
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Synthesis of 4'-substituted-2,2':6',2''-terpyridines. ResearchGate. Available at: [Link]
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4-(pyridin-4-yl)benzoic acid. ChemBK. Available at: [Link]
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Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. RSC Publishing. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Synthesis and Characterization of a New Ditopic Bipyridine-Terpyridine Bridging Ligand Using a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed - NIH. Available at: [Link]
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(PDF) (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. ResearchGate. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
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Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. MDPI. Available at: [Link]
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4-[4,2': 6',4''-terpyridin]-4'-yl-Benzoic acid. CD Bioparticles. Available at: [Link]
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Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. ResearchGate. Available at: [Link]
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and core physicochemical properties of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, a prominent member of the 4'-aryl-2,2':6',2''-terpyridine family. This class of compounds is of significant interest to researchers in coordination chemistry, materials science, and drug development due to the unique interplay between the tridentate terpyridine core, which is a powerful metal-chelating unit, and the functional benzoic acid moiety. The strategic placement of the carboxyl group offers a versatile handle for further chemical modifications, such as the formation of amides, esters, or the coordination to metal centers to construct sophisticated supramolecular architectures like metal-organic frameworks (MOFs). This guide will delve into the synthetic methodologies for this compound, with a focus on the widely employed Kröhnke reaction, and will detail its key physicochemical parameters, including its spectroscopic and electrochemical characteristics. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in the design and application of functional molecular materials.
Introduction
This compound, also known by its synonym 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine, is a bifunctional organic molecule that has garnered considerable attention in various fields of chemical research. Its molecular architecture is characterized by a central pyridine ring substituted at the 4'-position with a carboxyphenyl group and at the 2'- and 6'-positions with two pyridin-2-yl moieties. This arrangement confers a unique combination of properties: the three nitrogen atoms of the terpyridine core provide a rigid, tridentate coordination site for a wide range of metal ions, while the terminal carboxylic acid group introduces a site for proton transfer, hydrogen bonding, and further covalent modification.
The terpyridine unit is a well-established building block in supramolecular chemistry and materials science, renowned for its ability to form stable, well-defined complexes with transition metals. The resulting metallo-supramolecular assemblies have found applications in areas such as catalysis, light-emitting devices, and molecular sensors. The addition of a carboxylic acid functionality to the terpyridine scaffold, as in the case of this compound, significantly expands its utility. This functional group can act as a proton-donating group, influencing the solubility and self-assembly of the molecule in different pH environments. Furthermore, the carboxylate can serve as a secondary binding site for metal ions, enabling the formation of multidimensional coordination polymers and MOFs. In the context of drug development, the terpyridine moiety can act as a carrier for targeted delivery, while the benzoic acid group can be used to modulate the pharmacokinetic properties of a potential therapeutic agent.
This guide aims to provide a detailed examination of the fundamental physicochemical properties of this versatile molecule, offering insights into its synthesis, structure, and behavior in various chemical environments.
Molecular Structure and Identification
The molecular structure of this compound is depicted below. Its systematic IUPAC name is 4-(2,6-di(pyridin-2-yl)pyridin-4-yl)benzoic acid.
Diagram 1: Molecular Structure of this compound
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(2,6-di(pyridin-2-yl)pyridin-4-yl)benzoic acid | - |
| Synonym(s) | 4'-(4-Carboxyphenyl)-2,2':6',2''-terpyridine | [1][2] |
| CAS Number | 158014-74-5 | [1][2] |
| Molecular Formula | C₂₂H₁₅N₃O₂ | [1][2] |
| Molecular Weight | 353.38 g/mol | [1][2] |
| Appearance | White to orange to light green crystalline powder | [1][2] |
| Melting Point | 338 °C | [1][2] |
Synthesis
The most common and versatile method for the synthesis of 4'-substituted-2,2':6',2''-terpyridines, including the title compound, is the Kröhnke pyridine synthesis.[3][4] This reaction can be performed in a classical multi-step approach or a more convenient one-pot synthesis, the latter being often preferred for its operational simplicity and generally good yields.[3]
The One-Pot Kröhnke Synthesis
The one-pot Kröhnke synthesis involves the reaction of two equivalents of a 2-acetylpyridine with one equivalent of a substituted aromatic aldehyde, in the presence of a base and an ammonia source.[3][5]
Diagram 2: One-Pot Kröhnke Synthesis Workflow
A generalized workflow for the one-pot Kröhnke synthesis.
Experimental Protocol: One-Pot Synthesis
The following protocol is adapted from established literature procedures for the synthesis of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine.[2]
Materials:
-
4-Carboxybenzaldehyde
-
2-Acetylpyridine
-
Potassium Hydroxide (KOH)
-
Aqueous Ammonia (e.g., 30-35% solution)
-
Ethanol or Methanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-carboxybenzaldehyde (1 equivalent) and 2-acetylpyridine (2 equivalents) in ethanol or methanol.
-
Addition of Base and Ammonia: To the stirred solution, add a solution of potassium hydroxide (2 equivalents) in a minimal amount of water, followed by the addition of aqueous ammonia.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. The solution will typically undergo color changes, from clear to yellow and then to red or dark brown, often with the formation of a precipitate.
-
Isolation: After cooling the reaction mixture to room temperature, the precipitate is collected by filtration.
-
Purification: The crude product is washed thoroughly with water to remove inorganic salts and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the desired product as a crystalline solid.
Physicochemical Properties
Solubility
The solubility of this compound is influenced by the polarity of the solvent and the pH of the aqueous medium. Due to its largely aromatic and hydrophobic terpyridine core, the compound exhibits low solubility in water. However, it shows moderate solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol. The presence of the carboxylic acid group allows for its solubilization in aqueous basic solutions through the formation of the corresponding carboxylate salt.
Acidity (pKa)
It is important to note that the nitrogen atoms of the pyridine rings are also basic and can be protonated in acidic conditions. The pKa values for the protonation of the pyridine nitrogens are expected to be in the range of 4-5, typical for pyridinium ions.
Spectroscopic Properties
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural characterization of this compound. The proton NMR spectrum typically exhibits a complex pattern of signals in the aromatic region (δ 7.0-9.0 ppm). The symmetry of the molecule results in a simplified spectrum for the two equivalent pyridin-2-yl groups. The protons on the central pyridine ring and the carboxyphenyl group give rise to distinct signals.
Table 2: Representative ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Source(s) |
| ¹H NMR | 7.65-7.70 | m, 2H | [1] |
| 8.10-8.25 | m, 6H | [1] | |
| 8.80-8.85 | m, 6H | [1] | |
| ¹³C NMR | 121.5, 124.4, 127.3, 128.3, 130.8, 143.7, 146.3 | CH | [1] |
| 132.7, 140.6, 150.2, 150.5, 152.0, 167.4 | C (quaternary) | [1] |
Note: The provided NMR data is for the hydrochloride salt of the compound, which may cause slight shifts compared to the free base.
4.3.2. UV-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the conjugated aromatic system. The exact position and intensity of these bands are solvent-dependent. In DMSO, a maximum absorption (λmax) has been reported at 324 nm. The molar extinction coefficient (ε) for related 4'-aryl-2,2':6',2''-terpyridines is typically in the range of 10⁴ to 10⁵ M⁻¹cm⁻¹, indicating strong light absorption.
Diagram 3: UV-Visible Spectroscopy Experimental Workflow
A typical workflow for determining λmax and ε.
4.3.3. Fluorescence Spectroscopy
Terpyridine derivatives are known to exhibit fluorescence, and the emission properties are highly sensitive to the nature and position of substituents on the terpyridine core. The introduction of a carboxyphenyl group at the 4'-position is expected to influence the fluorescence quantum yield and emission wavelength. While specific fluorescence data for the title compound is not extensively reported, related 4'-aryl-2,2':6',2''-terpyridines are known to be emissive. The fluorescence quantum yield (Φ) can be influenced by factors such as solvent polarity and the extent of intramolecular charge transfer upon excitation. For some functionalized terpyridines, quantum yields can range from moderate to high.
Electrochemical Properties
The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry. The terpyridine moiety is redox-active and can undergo reversible or quasi-reversible reduction processes. The reduction potentials are sensitive to the electronic nature of the substituent at the 4'-position. The electron-withdrawing character of the carboxyphenyl group is expected to make the reduction of the terpyridine core occur at less negative potentials compared to unsubstituted terpyridine. The carboxylic acid group itself can also undergo electrochemical reactions, although typically at higher potentials. The electrochemical properties are crucial for applications in electrocatalysis and the development of redox-active materials.
Applications
The unique combination of a robust metal-chelating unit and a versatile functional group makes this compound a valuable building block in several areas of research and development:
-
Coordination Chemistry and Catalysis: It serves as a ligand for the synthesis of a wide variety of metal complexes with applications in homogeneous and heterogeneous catalysis.[1]
-
Materials Science: The ability of the carboxylate group to coordinate to metal centers makes it an excellent linker for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
-
Photonics and Optoelectronics: Its conjugated π-system and photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and other optoelectronic devices.[1]
-
Drug Development and Bio-imaging: The terpyridine core can bind to biologically relevant metal ions, and the carboxylic acid group can be used to attach biomolecules, making it a platform for the design of therapeutic agents and fluorescent probes for bio-imaging.
Conclusion
This compound is a highly functional molecule with a rich and diverse chemistry. Its synthesis is well-established, and its physicochemical properties can be tailored through chemical modifications. The interplay between its strong metal-binding affinity and the reactivity of its carboxylic acid group provides a powerful platform for the design of novel materials and functional molecules. This technical guide has provided a summary of its core properties, offering a foundation for researchers and scientists to explore and exploit the full potential of this versatile compound. Further experimental investigation into its pKa, solubility in a wider range of solvents, and a detailed characterization of its photophysical and electrochemical properties will undoubtedly open up new avenues for its application.
References
- Potts, K. T., & Cipullo, M. J. (1982). A convenient, one-step synthesis of 4'-substituted 2, 2': 6', 2''-terpyridines. Tetrahedron Letters, 23(34), 3485-3488.
-
Wikipedia. Kröhnke pyridine synthesis. Available from: [Link]
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4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid CAS number and identifiers
An In-Depth Technical Guide to 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid
Introduction
This compound, more commonly known in scientific literature as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine, is a highly functionalized heterocyclic organic compound. It belongs to the terpyridine family, a class of tridentate ligands renowned for their strong and stable complexation with a wide array of metal ions.[1] The strategic placement of a carboxylic acid group on a phenyl ring at the 4'-position of the terpyridine core imparts crucial properties, making it an exceptionally versatile building block in supramolecular chemistry, materials science, and catalysis.
This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of advanced functional materials.
Chemical Identifiers and Molecular Structure
Correctly identifying a chemical compound is critical for research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 158014-74-5[2][3][4] |
| IUPAC Name | This compound[3][4] |
| Common Synonym | 4'-(4-Carboxyphenyl)-2,2':6',2''-terpyridine[2][4] |
| Molecular Formula | C22H15N3O2[2][3][4] |
| Molecular Weight | 353.37 g/mol [2][4] |
| InChI Key | RPRRPKJKACRJDD-UHFFFAOYSA-N[3][4] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CC=C3)C4=NC=CC=C4)C(=O)O |
The molecule's architecture, featuring a rigid, planar terpyridine core for metal binding and a carboxylic acid functional group for anchoring or further reaction, is central to its utility.
Caption: Molecular structure of the compound.
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its suitability for various applications and inform handling and storage procedures.
| Property | Value | Source |
| Appearance | White to Orange to Green powder/crystal | [4] |
| Melting Point | 338 °C | [2][4] |
| Boiling Point | 560.8 ± 50.0 °C (Predicted) | [2][4] |
| Density | 1.273 g/cm³ (Predicted) | [2][4] |
| pKa | 3.49 ± 0.10 (Predicted) | [4] |
| UV-Vis (λmax) | 324 nm (in DMSO) | [2][4] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Synthesis and Purification
The synthesis of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine is typically achieved via a one-pot reaction, often a variation of the Kröhnke condensation. A general, well-established procedure involves the reaction of a benzaldehyde derivative with two equivalents of 2-acetylpyridine in the presence of a base and ammonia.[4]
Experimental Protocol: One-Pot Synthesis
-
Reactant Preparation : Dissolve methyl p-formylbenzoate (1.0 g, 6.1 mmol) and 2-acetylpyridine (1.37 mL, 12.2 mmol) in 25 mL of ethanol in a round-bottomed flask.[4]
-
Addition of Reagents : Add a 30% ammonia solution (1 mL) and a solution of sodium hydroxide (0.488 g, 12.2 mmol) dissolved in a minimal amount of water to the flask.[4]
-
Reaction : Stir the mixture at room temperature. The solution will typically change color from clear to yellow and then to red over the course of about an hour, indicating the progress of the condensation reaction.[4]
-
Saponification : After the initial reaction, the resulting methyl ester is saponified (hydrolyzed) to the carboxylic acid by heating the reaction mixture, often with the addition of excess base.
-
Purification : The crude product is precipitated by acidifying the solution. Purification is then carried out by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF), to yield the final product.
Caption: General workflow for the synthesis.
Applications in Research and Development
The unique bifunctional nature of this ligand—a robust metal-chelating unit combined with a versatile carboxylic acid handle—has positioned it as a critical component in the design of advanced functional materials.
Metal-Organic Frameworks (MOFs)
This ligand is extensively used as a multitopic organic linker for the solvothermal synthesis of novel Metal-Organic Frameworks (MOFs).[5][6] The terpyridine moiety coordinates to metal centers, while the carboxylate group links to other metal nodes, creating extended, porous, three-dimensional structures.
-
Causality : The rigidity of the terpyridine-phenyl backbone and the defined coordination geometry allow for the predictable construction of frameworks with specific topologies.[6]
-
Applications :
-
Photovoltaics : MOFs constructed with this ligand are being explored for photovoltaic applications. The terpyridine unit can be used to incorporate light-harvesting metal centers (like Ruthenium) directly into the framework structure.[5]
-
Gas Storage : The high surface area and tunable pore functionality of these MOFs make them attractive candidates for hydrogen storage.[5]
-
Electrocatalysis : MOFs synthesized from this linker have demonstrated electrocatalytic activity, for instance, in the hydrogen evolution reaction.[6]
-
Coordination Chemistry and Functional Complexes
As a classic tridentate ligand, it forms stable octahedral complexes with a variety of transition metals, including ruthenium(II), iron(II), and zinc(II).[5][7]
-
Mechanism : The three nitrogen atoms of the terpyridine unit bind to a metal ion in a pincer-like fashion. The phenyl-carboxylate group can then be used to anchor these complexes to surfaces, incorporate them into larger assemblies, or tune their electronic properties.
-
Applications :
-
Dye-Sensitized Solar Cells (DSSCs) : Ruthenium complexes incorporating this ligand can act as photosensitizing dyes. The carboxylate group serves to graft the complex onto the surface of semiconductor electrodes like TiO2.
-
Fluorescent Sensors : The photoluminescent properties of complexes derived from this ligand can be modulated by the binding of specific ions, leading to applications as selective fluorescent sensors.
-
Supramolecular Assemblies
The combination of metal-coordination and the potential for hydrogen bonding or further covalent modification through the carboxylic acid group makes this molecule an excellent building block for creating complex supramolecular structures and polymers.[1]
Characterization Techniques
The identity and purity of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine and its derivative materials are confirmed through a suite of analytical methods.
-
For the Ligand :
-
NMR Spectroscopy (¹H and ¹³C) : To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS) : To verify the molecular weight.
-
Infrared (IR) Spectroscopy : To identify functional groups, particularly the characteristic C=O stretch of the carboxylic acid.
-
-
For MOFs and Metal Complexes :
-
Single-Crystal X-ray Diffraction : To determine the precise three-dimensional atomic structure.[5][6]
-
Powder X-ray Diffraction (PXRD) : To confirm the phase purity of the bulk crystalline material.[5]
-
Thermogravimetric Analysis (TGA) : To assess thermal stability and solvent content within porous materials.[5]
-
Elemental Analysis (EA) : To verify the empirical formula of the synthesized material.[5]
-
Conclusion
This compound is a cornerstone ligand in modern coordination and materials chemistry. Its well-defined structure, robust metal-binding capabilities, and functional versatility provided by the carboxyl group enable the rational design of sophisticated materials. From creating porous frameworks for energy applications to building photosensitive metal complexes, its importance to researchers and drug development professionals lies in its capacity to bridge molecular design with macroscopic function.
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electronic structure of 4'-carboxyphenyl terpyridine ligands
An In-depth Technical Guide to the Electronic Structure of 4'-Carboxyphenyl Terpyridine Ligands
Authored by Gemini, Senior Application Scientist
Foreword: Beyond the Structure - Understanding Electronic Functionality
To the researchers, chemists, and drug development professionals who leverage molecular architecture for functional innovation, this guide offers a deep dive into the electronic heart of a particularly versatile ligand: 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (CPTPy). Terpyridine systems, with their robust tridentate chelation, form the bedrock of countless applications in materials science, catalysis, and medicine.[1][2][3] The strategic placement of a carboxyphenyl group at the 4'-position, however, is not a mere structural embellishment. It is a deliberate design choice that imbues the ligand with a rich and tunable electronic character, opening new avenues for surface anchoring, pH sensitivity, and intricate supramolecular assembly.[3][4][5][6]
This document eschews a conventional review format. Instead, it serves as a technical whitepaper, grounded in field-proven methodologies, to elucidate the core principles governing the electronic structure of CPTPy. We will dissect the causality behind experimental choices, present self-validating protocols, and integrate computational insights to provide a holistic and actionable understanding of this powerful molecular tool. Our journey will move from synthesis to spectroscopy, electrochemistry, and theoretical modeling, equipping you with the knowledge to not only understand but also manipulate the electronic properties of these ligands for your specific application.
The Molecule: 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (CPTPy)
The foundational architecture of CPTPy consists of a central pyridine ring flanked by two others, creating a conjugated π-system that is the primary locus of its electronic activity.[2] The carboxyphenyl substituent at the 4'-position extends this conjugation and introduces two critical functional handles: the phenyl ring, which modulates the electronic properties, and the terminal carboxylic acid, which provides a site for protonation/deprotonation, hydrogen bonding, and covalent attachment to surfaces or other molecules.[3]
Figure 1: Molecular structure of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine.
Probing the Electronic Structure: A Multi-faceted Approach
Understanding the electronic landscape of CPTPy requires a synergistic combination of spectroscopic, electrochemical, and computational techniques. No single method provides a complete picture; rather, they offer complementary insights into the energy and distribution of the molecule's frontier orbitals.
Figure 2: Workflow for comprehensive electronic structure analysis.
Synthesis Overview
The most common and efficient route to synthesize 4'-substituted terpyridines is the Kröhnke reaction.[7] This typically involves the reaction of 2-acetylpyridine with a substituted aldehyde (in this case, 4-carboxybenzaldehyde) in the presence of a base and ammonia source. While a detailed synthetic protocol is beyond the scope of this guide, it is critical that the final product is rigorously purified and its structure confirmed by NMR and mass spectrometry to ensure that subsequent electronic characterization is performed on a well-defined chemical entity.[8]
Photophysical Properties via Spectroscopy
UV-Visible absorption and fluorescence spectroscopy are primary tools for investigating the electronic transitions within the molecule.
2.2.1 UV-Visible Absorption
Absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one. For CPTPy, the spectra are typically dominated by intense bands in the UV region, corresponding to π→π* transitions within the conjugated terpyridine and phenyl moieties.[7][9] The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular environment.
A key feature in substituted terpyridines can be the appearance of Intramolecular Charge Transfer (ICT) bands.[10] These arise from the electronic push-pull nature of the molecule, where the carboxyphenyl group can act as an electron-withdrawing group, influencing the charge distribution across the terpyridine core upon excitation.[1]
2.2.2 Fluorescence Emission
Following excitation, the molecule can relax to the ground state by emitting a photon. This fluorescence is observed at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift and the fluorescence quantum yield are highly sensitive to the solvent environment, a property known as solvatochromism.[11][12] In polar solvents, the excited state, which often has a larger dipole moment than the ground state, is stabilized, leading to a red-shift in the emission spectrum.[10][13] This behavior is a strong indicator of a charge-transfer character in the excited state.[12]
| Parameter | Typical Range (in Organic Solvents) | Significance |
| λ_max (Absorption) | 250 - 350 nm | Energy of the primary π→π* transitions.[7] |
| λ_max (Emission) | 340 - 500+ nm | Energy of the emissive excited state; highly solvent-dependent.[7][13] |
| Stokes Shift | 50 - 150+ nm | Indicates the extent of structural/electronic relaxation in the excited state. |
| Quantum Yield (Φ_F) | Variable (Low to Moderate) | Efficiency of the fluorescence process. |
Table 1: Representative Photophysical Data for Carboxyphenyl Terpyridine Ligands.
Protocol 1: UV-Vis and Fluorescence Spectroscopy
-
Objective: To determine the absorption and emission maxima and observe solvatochromic effects.
-
Rationale: A systematic study across solvents of varying polarity reveals the nature of the electronic transitions. A large solvatochromic shift in emission but not absorption is a hallmark of an ICT state.[10]
-
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (~1 mM) of CPTPy in a high-purity solvent where it is readily soluble (e.g., DMSO or DMF).
-
Sample Preparation: Create a series of dilute solutions (~1-10 µM) by adding a small aliquot of the stock solution to various solvents (e.g., hexane, toluene, chloroform, acetonitrile, methanol). Ensure the final concentration results in an absorbance maximum between 0.5 and 1.0 for UV-Vis.
-
UV-Vis Measurement: Record the absorption spectrum for each solution from 200 to 600 nm using a dual-beam spectrophotometer, using the pure solvent as a reference.[14] Identify the λ_max for the lowest energy transition.
-
Fluorescence Measurement: Using a spectrofluorophotometer, excite each sample at its lowest energy λ_max determined from the absorption spectrum. Record the emission spectrum over a range starting ~20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Data Analysis: Tabulate the λ_max (absorption) and λ_max (emission) for each solvent. Calculate the Stokes shift (λ_em - λ_abs). Plot the Stokes shift against the solvent polarity function (e.g., Lippert-Mataga plot) to quantify the solvatochromism.[13]
-
Electrochemical Characterization
Cyclic Voltammetry (CV) is a powerful technique for probing the redox activity of a molecule, providing direct experimental estimates of the HOMO and LUMO energy levels.
The terpyridine moiety is redox-active and typically undergoes one or more reversible reduction events corresponding to the acceptance of electrons into its π* orbitals (the LUMO and higher unoccupied orbitals).[15] The potential at which these reductions occur is a direct measure of the energy of the LUMO. The carboxylic acid group can also influence the redox potentials, particularly in protic media. While the oxidation of the terpyridine core is often difficult and irreversible, the potentials can sometimes be accessed, providing information about the HOMO level.
Figure 3: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Protocol 2: Cyclic Voltammetry (CV)
-
Objective: To determine the reduction potential(s) of CPTPy and estimate the LUMO energy level.
-
Rationale: CV measures the current response to a linearly cycled potential sweep. The potential at which a species is reduced or oxidized provides thermodynamic information about its electronic orbitals. The reversibility of the wave gives kinetic information. A diffusion-controlled process, confirmed by scan rate dependence, is crucial for accurate thermodynamic measurement.[16][17]
-
Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile or DMF). The electrolyte is essential to minimize solution resistance.
-
Analyte Solution: Dissolve CPTPy in the electrolyte solution to a final concentration of ~1 mM.
-
Cell Setup: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.[18]
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement.
-
Measurement: Scan the potential in the negative direction (e.g., from 0 V to -2.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s. Record the resulting voltammogram.[18]
-
Internal Reference: After recording the data, add a small amount of an internal reference standard with a known, stable redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺). Record the voltammogram again. All potentials should be reported relative to the Fc/Fc⁺ couple for comparability across different studies.[18]
-
Scan Rate Dependence: (Self-Validation Step) Repeat the measurement at various scan rates (e.g., 50, 100, 200, 500 mV/s). Plot the peak current (i_p) versus the square root of the scan rate (ν¹/²). A linear plot confirms a diffusion-controlled process, validating the measurement.[15][17]
-
| Parameter | Description | Information Gained |
| E_pc | Cathodic Peak Potential | Potential at which reduction occurs. |
| E_pa | Anodic Peak Potential | Potential at which the reduced species is re-oxidized. |
| E_1/2 | Half-wave Potential, (E_pc + E_pa)/2 | Thermodynamic redox potential; used to estimate LUMO energy. |
| ΔE_p | Peak-to-Peak Separation, |E_pa - E_pc| | For a reversible one-electron process, ΔE_p is ~59 mV.[17] |
Table 2: Key Parameters from a Cyclic Voltammogram.
Computational Modeling with Density Functional Theory (DFT)
DFT has become an indispensable tool for rationalizing and predicting the electronic properties of molecules like CPTPy.[19][20][21] By solving approximations of the Schrödinger equation, DFT can calculate the energies and shapes of the molecular orbitals.
-
HOMO/LUMO Visualization: DFT allows for the visualization of the frontier molecular orbitals. In CPTPy, the HOMO is typically localized across the entire π-conjugated system, while the LUMO is often centered on the electron-accepting terpyridine core.[22]
-
Energy Gap Calculation: The calculated energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a theoretical estimate of the lowest energy electronic transition, which can be correlated with the λ_max from UV-Vis spectroscopy.[23][24]
-
Simulating Spectra: Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, predicting the energies and oscillator strengths of various electronic transitions (e.g., π→π*, ICT), which aids in the interpretation of experimental spectra.[21][22]
-
Causality: DFT explains why the electronic structure is the way it is. For example, calculations can show how adding an electron-donating or -withdrawing group alters the character and energy of the frontier orbitals, thereby affecting the molecule's photophysical and electrochemical properties.[19]
Modulating the Electronic Structure: The Role of Environment
The electronic properties of CPTPy are not static; they are highly responsive to the surrounding environment, a feature that is key to many of its applications.
Solvent Effects
As discussed, solvent polarity can significantly alter the energy of the excited state, leading to solvatochromism.[11] This is a direct consequence of the change in the molecule's dipole moment upon excitation. Non-polar solvents provide a "gas-phase-like" environment, while polar solvents can stabilize charge separation in the excited state, lowering its energy and red-shifting the emission.[10][12]
Protonation Effects
The presence of both basic nitrogen atoms on the pyridine rings and an acidic carboxylic acid group makes the electronic structure of CPTPy highly pH-dependent.
-
Pyridine Protonation: In acidic conditions, the pyridine nitrogens can be protonated. This increases the electron-withdrawing nature of the terpyridine core, which typically leads to a substantial red-shift in the absorption spectrum.[1][10][25]
-
Carboxylate Deprotonation: In basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. This enhances the electron-donating character of the substituent, which can blue-shift the electronic transitions.
This pH sensitivity is crucial for applications in sensing and catalysis, as proton-coupled electron transfer (PCET) events can be triggered by changes in the local environment.[26]
Conclusion: An Integrated View for Advanced Applications
The electronic structure of 4'-carboxyphenyl terpyridine is a rich and tunable landscape governed by the interplay of its conjugated π-system and its responsive functional groups. A comprehensive understanding, achieved by integrating photophysical spectroscopy, electrochemistry, and computational DFT, is paramount for its rational application.
-
Spectroscopy reveals the energy of electronic transitions (π→π*, ICT).
-
Electrochemistry quantifies the HOMO/LUMO energy levels through redox potentials.
-
DFT provides the theoretical foundation, visualizing orbitals and rationalizing experimental observations.
By mastering these principles and protocols, researchers can effectively harness and manipulate the electronic properties of CPTPy for next-generation technologies, from more efficient dye-sensitized solar cells[27][28][29] and targeted molecular sensors[6] to sophisticated catalytic systems.[30] The true power of this ligand lies not just in its structure, but in the dynamic and responsive electronic world it contains.
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Ghedini, E., et al. (2021). Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications. Molecules, 26(11), 3290. Available at: [Link]
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Ghedini, E., et al. (2021). Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications. Molecules, 26(11), 3290. Available at: [Link]
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Singh, T., & Tandon, P. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Chemistry – An Asian Journal. Available at: [Link]
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ResearchGate. (n.d.). The energy gap of HOMO/LUMO (a.u.) for adsorbing pyridine, 2-picoline,... [Image]. Available at: [Link]
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RSC Publishing. (n.d.). Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. Available at: [Link]
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spectroscopic characterization of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive framework for the (also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine). As a bifunctional molecule incorporating a highly conjugated terpyridine ligand system and a carboxylic acid group, its unambiguous identification is critical for its application in materials science, coordination chemistry, and drug development.[1] This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for complete structural elucidation and purity verification. The guide is intended for researchers, scientists, and professionals who require a robust, field-proven methodology for the analysis of complex heterocyclic compounds.
Introduction: The Molecular Architect's Blueprint
This compound is a molecule of significant scientific interest. Its terpyridine core is a powerful tridentate ligand, capable of forming stable complexes with a wide array of transition metal ions.[2] This property makes it a valuable building block for creating supramolecular assemblies, metal-organic frameworks (MOFs), and photosensitizers for applications in photovoltaics and catalysis.[1][3] The terminal carboxylic acid group provides a versatile handle for surface anchoring, covalent modification, or altering solubility.
Given its dual functionality, a multi-faceted spectroscopic approach is not just recommended, but essential to confirm its identity and purity. Each technique provides a unique piece of the structural puzzle, and only through their combined interpretation can a definitive characterization be achieved. This guide explains the causality behind each experimental choice, ensuring a self-validating analytical workflow.
Diagram 1: Molecular structure and key functional regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone for elucidating the precise arrangement of the carbon-hydrogen framework. Both ¹H and ¹³C NMR are required for a complete assignment.
Expertise in Action: ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this molecule, the aromatic region (typically 7.0-9.0 ppm) is of primary interest.
Causality Behind Experimental Choices:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the molecule, and crucially, its ability to hydrogen bond with the carboxylic acid proton allows this highly deshielded proton to be observed as a distinct, albeit sometimes broad, signal at a very low field (>10 ppm). In contrast, solvents like CDCl₃ may not always reveal the acidic proton due to rapid exchange.
-
Expected Spectrum: The spectrum is expected to be complex due to the number of unique aromatic protons. The protons on the central pyridine ring of the terpyridine unit are typically the most deshielded, appearing furthest downfield. The protons of the terminal pyridyl rings and the benzoic acid phenyl ring will have distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets).
Validating the Core: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.
Causality Behind Experimental Choices:
-
Key Signals: The most downfield signal will be the carboxylic acid carbonyl carbon (δ > 165 ppm).[4] The quaternary carbons of the aromatic rings, particularly those bonded to nitrogen, will also be significantly deshielded.
-
DEPT/APT Sequences: Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments are invaluable. They differentiate between CH, CH₂, and CH₃ groups and quaternary carbons, which is essential for unambiguously assigning the dense cluster of signals in the aromatic region (118-160 ppm).
Data Presentation: NMR
The following table summarizes expected NMR data based on published results for 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine.[5]
| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (126 MHz, DMSO-d₆) | |||
| δ (ppm) | Multiplicity | Assignment | δ (ppm) | Assignment |
| 9.12 | s (br), 1H | -COOH | 169.0 | -COOH |
| 8.77 | d, 2H | H6, H6'' | 156.0 | C2, C2'' |
| 8.67 | d, 2H | H3', H5' | 155.4 | C6, C6'' |
| 8.05-8.00 | m, 4H | H3, H3'', H4, H4'' | 150.0 | C4' |
| 7.82 | d, 2H | Phenyl H | 149.8 | C2', C6' |
| 7.54-7.51 | m, 2H | H5, H5'' | 142.7 | Phenyl C |
| 138.0 | Phenyl C | |||
| 137.5 | C4, C4'' | |||
| 130.4 | Phenyl C | |||
| 129.8 | Phenyl C | |||
| 126.1 | C5, C5'' | |||
| 125.0 | C3, C3'' | |||
| 121.3 | C3', C5' | |||
| 118.3 | Phenyl C |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, providing a molecular "fingerprint."
Causality Behind Experimental Choices:
-
The Carboxylic Acid Signature: The most prominent and diagnostic feature will be from the carboxylic acid. It presents two characteristic bands:
-
A very broad O-H stretching vibration from approximately 3300-2500 cm⁻¹, often obscuring the aromatic C-H stretches.[4][6] This broadness is due to strong hydrogen bonding, which is a hallmark of carboxylic acid dimers in the solid state.
-
A strong, sharp C=O (carbonyl) stretching band between 1760-1690 cm⁻¹.[6] Its exact position can indicate conjugation and hydrogen bonding.
-
-
The Terpyridine Fingerprint: The aromatic terpyridine core will exhibit a series of characteristic bands. The C=N and C=C stretching vibrations within the pyridine rings typically appear in the 1650-1450 cm⁻¹ region.[2][7]
Data Presentation: IR
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| 3300-2500 | O-H stretch (very broad) | Carboxylic Acid |
| ~3050 | C-H stretch (aromatic) | Terpyridine & Phenyl Rings |
| 1760-1690 | C=O stretch (strong) | Carboxylic Acid |
| 1650-1550 | C=N stretch | Pyridine Rings |
| 1550-1450 | C=C stretch (aromatic) | Terpyridine & Phenyl Rings |
| 1320-1210 | C-O stretch | Carboxylic Acid |
| 950-910 | O-H bend (out-of-plane) | Carboxylic Acid |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides insights into the conjugated π-electron system of the molecule.
Causality Behind Experimental Choices:
-
Expected Transitions: Due to the extensive conjugation of the terpyridine system, strong absorption bands are expected in the UV region.[2] These bands are typically assigned to π-π* transitions within the aromatic framework.[2] The presence of the carboxyphenyl substituent can slightly modify the position and intensity of these absorptions compared to unsubstituted terpyridine.
-
Solvatochromism: The choice of solvent can influence the λₘₐₓ. Polar solvents may cause slight shifts in the absorption bands due to interactions with the molecule's electronic states. Therefore, the solvent must always be reported. Acetonitrile or chloroform are common choices for terpyridine derivatives.[2]
Data Presentation: UV-Vis
| Solvent | λₘₐₓ (nm) | Transition Type |
| Acetonitrile | ~282[5] | π-π |
| Chloroform | ~240-350[2] | π-π |
Mass Spectrometry: The Final Confirmation
Mass spectrometry provides the definitive confirmation of the molecular formula by measuring the molecule's mass-to-charge ratio (m/z).
Causality Behind Experimental Choices:
-
Ionization Method: Electrospray ionization (ESI) is an ideal technique for this molecule. It is a "soft" ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to confirm the molecular weight.
-
Expected Mass: The molecular formula is C₂₂H₁₅N₃O₂.[8] The calculated monoisotopic mass for the neutral molecule is approximately 353.12 Da. The high-resolution mass spectrum should show the [M+H]⁺ ion at m/z ≈ 354.12. An exact mass measurement with an accuracy of <5 ppm provides irrefutable evidence for the elemental composition. Published data shows a calculated mass of 354.1243 for [M+H]⁺, with an experimental finding of 354.1229, confirming the structure.[5]
Integrated Workflow for Characterization
A robust characterization relies on the integration of all spectroscopic data. The following workflow ensures a logical and self-validating process.
Diagram 2: Integrated spectroscopic characterization workflow.
Experimental Protocols
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvation: Add approximately 0.7 mL of DMSO-d₆.
-
Homogenization: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe for the DMSO-d₆ lock signal.
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
(Optional but recommended) Acquire a DEPT-135 or APT spectrum to aid in carbon assignment.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Clean the crystal thoroughly after analysis.
Protocol: UV-Visible Spectroscopy
-
Stock Solution: Prepare a stock solution of the compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile).
-
Working Solution: Prepare a dilute working solution (e.g., 10-50 µM) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Data Acquisition: Replace the blank with the cuvette containing the sample solution and scan the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid (0.1%) is often added to promote protonation for positive ion mode ESI.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the m/z of the most abundant ion. Compare the measured exact mass of the [M+H]⁺ ion to the theoretically calculated mass to confirm the elemental composition.
Conclusion
The is a clear example of analytical synergy. NMR spectroscopy defines the covalent framework, IR spectroscopy confirms the essential functional groups, UV-Vis spectroscopy probes the conjugated electronic system, and mass spectrometry provides an unequivocal determination of the molecular formula. By following the integrated workflow and protocols detailed in this guide, researchers can achieve a complete and trustworthy characterization of this versatile molecule, ensuring the integrity of their subsequent research and development efforts.
References
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Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2020. [Link]
-
Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 2020. [Link]
-
Figure S1. 1 H NMR (400 MHz) spectra of (top) 4 ′ -pyridyl-2,2':6',2''-terpyridine (PT) and (bottom) 4 ′ -phenyl-2,2':6',2''-terpyridine (PhT) in CDCl 3. ResearchGate. [Link]
-
Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. RSC Publishing, 2024. [Link]
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Spectroscopic Characterization of Platinum(IV) Terpyridyl Complexes. PubMed, 2019. [Link]
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Photoinduced Processes in Rhenium(I) Terpyridine Complexes Bearing Remote Amine Groups: New Insights from Transient Absorption Spectroscopy. Molecules, 2022. [Link]
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Comparison of the UV/Vis absorption (solid lines) and emission spectra,... ResearchGate. [Link]
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UV-vis absorption spectra acquired upon the titration of bis- terpyridyl ligand M1 (in 2. ResearchGate. [Link]
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UV/Vis absorption spectra of terpyridines 6 (THF) and their... ResearchGate. [Link]
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Representation of the UV-vis absorption spectra of o-42 (solid line)... ResearchGate. [Link]
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A convenient method for synthesis of terpyridines via a cooperative vinylogous anomeric based oxidation. Bu-Ali Sina University. [Link]
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1: 1 H NMR spectrum of 2,2':6',2"-terpyridine 4 (500.13 MHz, acetone-d6). ResearchGate. [Link]
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FT-IR of spectrum of 2,2 0 :6 0 ,2 00-terpyridine, pyridine-2,6-dicarboxylic acid, and [Zn(II)(Tpy)(Pydc)$4H 2 O]. ResearchGate. [Link]
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IR: carboxylic acids. University of Calgary. [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. [Link]
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Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]
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4-(pyridin-4-yl)benzoic acid. ChemBK. [Link]
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Benzoic acid, 4-hydroxy-. NIST WebBook. [Link]
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6',2''-Terpyridin]-4'-yl)benzoic acid. Chem-Impex. [Link]
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4-(pyridin-2-ylmethoxy)benzoic acid (C13H11NO3). PubChemLite. [Link]
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2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid. PubMed. [Link]
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A Comprehensive Technical Guide to 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, a versatile heterocyclic compound. We will delve into its fundamental chemical properties, outline a standard synthesis protocol, and explore its current and potential applications in various scientific fields.
Core Molecular Attributes
This compound, also known by its synonym 4'-[2,2':6',2''-terpyridin]-4'-yl)benzoic acid, is a complex organic molecule that integrates a terpyridine moiety with a benzoic acid functional group.[1][2][3] This unique structure underpins its utility as a versatile building block in supramolecular chemistry and materials science.
Molecular Formula and Weight
A precise understanding of the molecular formula and weight is fundamental for all quantitative experimental work, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| Molecular Formula | C22H15N3O2 | [1][2][3] |
| Molecular Weight | 353.38 g/mol | [3] |
| Exact Mass | 353.116426730 u | [2] |
| CAS Number | 158014-74-5 | [2][3][4] |
Chemical Structure
The molecular architecture consists of a central pyridine ring substituted at the 2 and 6 positions with pyridin-2-yl groups, and at the 4 position with a 4-carboxyphenyl group. This arrangement results in a rigid, planar terpyridine core, which is crucial for its coordinating properties.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
The compound typically appears as a white to orange or light green powder.[3] It has a high melting point of 338 °C, indicative of its stable, crystalline nature.[3] For optimal stability, it should be stored at 2 - 8 °C.[3]
Synthesis Protocol
A common and effective method for the synthesis of this compound involves a condensation reaction.[4] The following is a generalized protocol based on established procedures.
Materials and Reagents
-
2-acetylpyridine
-
Methyl p-formylbenzoate
-
Ethanol
-
30% Ammonia solution
-
Sodium hydroxide
-
Water
Step-by-Step Procedure
-
Reaction Setup: In a round-bottomed flask, dissolve methyl p-formylbenzoate (1.0 g, 6.1 mmol) and 2-acetylpyridine (1.37 ml, 12.2 mmol) in 25 ml of ethanol.[4]
-
Addition of Reagents: To the stirred solution, add 30% ammonia solution (1 ml) followed by a solution of sodium hydroxide (0.488 g, 12.2 mmol) dissolved in a minimal amount of water.[4]
-
Reaction Progression: The solution will initially be clear to light yellow and will gradually turn red over the course of approximately one hour, indicating the progress of the condensation reaction.[4]
-
Workup and Isolation: The subsequent steps would typically involve acidification to protonate the carboxylate, followed by filtration or extraction to isolate the crude product.
-
Purification: Recrystallization or column chromatography is then employed to obtain the purified this compound.
Synthesis Workflow
Caption: Generalized workflow for the synthesis of the title compound.
Key Applications in Research and Development
The distinct structural features of this compound make it a valuable compound in several areas of research.
Coordination Chemistry and Catalysis
The terpyridine moiety is a well-established tridentate ligand that forms stable complexes with a variety of metal ions.[3] This property is leveraged in the design of novel catalysts and coordination polymers. The benzoic acid group provides a convenient point of attachment for further functionalization or for anchoring the molecule to surfaces.
Metal-Organic Frameworks (MOFs)
This compound serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[3] The rigid terpyridine core helps in the formation of well-defined porous structures, while the carboxylate group coordinates with metal centers to build the framework. These MOFs have potential applications in gas storage, separation, and catalysis.
Photonics and Organic Electronics
The extended π-conjugated system of the molecule imparts interesting photophysical properties.[3] Researchers are exploring its use in:
-
Organic Light-Emitting Diodes (OLEDs): Where its electronic properties can enhance device performance.[3]
-
Dye-Sensitized Solar Cells (DSSCs): The compound can act as a photosensitizer, contributing to light-harvesting applications and the development of renewable energy solutions.[3]
Conclusion
This compound is a compound of significant interest due to its unique combination of a robust coordinating terpyridine unit and a versatile carboxylic acid functional group. Its established synthesis and diverse applications in materials science, catalysis, and organic electronics highlight its importance as a building block for advanced functional materials. Further research into its properties and applications is likely to uncover new and exciting opportunities in various scientific and technological fields.
References
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A Technical Guide to the Solubility of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, a key tridentate ligand in coordination chemistry and materials science. Also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine, the solubility of this compound is a critical parameter for its synthesis, purification, and application in the development of novel metal complexes and functional materials. This document synthesizes theoretical principles with practical insights to offer researchers and drug development professionals a foundational understanding of its behavior in various organic solvents. While specific quantitative data is not extensively available in public literature, this guide establishes a predictive framework based on molecular structure and provides detailed protocols for empirical determination.
Introduction: The Significance of this compound
This compound (herein referred to as CPTA) is a heterocyclic compound featuring a terpyridine core functionalized with a benzoic acid moiety.[1][2][3][4] The terpyridine unit is a powerful tridentate ligand, capable of forming stable complexes with a wide range of metal ions. The addition of the carboxylic acid group provides a versatile handle for further functionalization, such as anchoring the complex to surfaces, integrating it into larger molecular architectures like metal-organic frameworks (MOFs), or tuning the electronic properties of the resulting complex.
Understanding the solubility of CPTA is paramount for its practical application. Inefficient dissolution can lead to low yields in synthesis, difficulties in purification by crystallization, and inaccuracies in the preparation of solutions for spectroscopic analysis or biological assays. This guide aims to provide a detailed examination of the factors governing its solubility and a practical framework for its assessment.
Physicochemical Properties and Molecular Structure Analysis
A foundational understanding of CPTA's physicochemical properties is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₅N₃O₂ | [1] |
| Molecular Weight | 353.37 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | [2] |
| Melting Point | 338 °C | [1][2] |
| pKa (Predicted) | 3.49 ± 0.10 | [2] |
| λmax | 324 nm (in DMSO) | [1][2] |
The molecular structure of CPTA is characterized by two key components: the large, rigid, and largely nonpolar terpyridine-phenyl backbone, and the highly polar carboxylic acid group. This duality is the primary determinant of its solubility behavior. The terpyridine core, composed of three interconnected pyridine rings, is aromatic and hydrophobic. The benzoic acid group, conversely, is capable of acting as both a hydrogen bond donor and acceptor.
The interplay between the hydrophobic surface area of the aromatic rings and the hydrophilic nature of the carboxylic acid group dictates that CPTA will exhibit preferential solubility in solvents that can effectively interact with both moieties.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" provides a fundamental basis for predicting the solubility of CPTA.[5] The solubility will be highest in solvents that can overcome the lattice energy of the solid-state CPTA and establish favorable solute-solvent interactions.
Role of Polarity
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are anticipated to be effective at dissolving CPTA. Their high polarity allows them to interact with the carboxylic acid group, while their organic nature can solvate the aromatic backbone. The observation of a λmax in DMSO supports its solubility in this solvent.[1][2]
-
Polar Protic Solvents: Alcohols such as methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the carboxylic acid group. However, their ability to solvate the large, nonpolar terpyridine core may be less effective than polar aprotic solvents.
-
Nonpolar Solvents: Solvents like hexane and toluene are unlikely to be effective solvents for CPTA. While they can interact with the aromatic rings via van der Waals forces, they cannot effectively solvate the polar carboxylic acid group, leading to poor overall solubility.
-
Solvents of Intermediate Polarity: Solvents like dichloromethane (DCM) and chloroform may exhibit moderate solubility. They are good solvents for many terpyridine derivatives and their metal complexes.[6]
Hydrogen Bonding
The carboxylic acid moiety can form strong hydrogen bonds. In the solid state, CPTA molecules likely form dimers through hydrogen bonding between their carboxylic acid groups.[7] For dissolution to occur, the solvent molecules must effectively compete with and disrupt this intermolecular hydrogen bonding. Protic solvents are particularly adept at this, though highly polar aprotic solvents can also act as effective hydrogen bond acceptors.
Factors Influencing Solubility: A Conceptual Workflow
The decision-making process for solvent selection can be visualized as follows:
Caption: Factors influencing CPTA solubility.
Predicted Solubility Profile
Based on the theoretical framework, a qualitative prediction of CPTA's solubility in common organic solvents is presented below. This table serves as a starting point for experimental verification.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions with the entire molecule and can accept hydrogen bonds from the carboxylic acid. |
| Polar Protic | Methanol, Ethanol | Moderate | Can form hydrogen bonds with the carboxylic acid but may be less effective at solvating the large aromatic system. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Common solvents for terpyridines, but less effective for the polar carboxylic acid group.[6] |
| Ethers | Tetrahydrofuran (THF) | Low | Moderate polarity but limited hydrogen bonding capability. |
| Aromatic | Toluene | Very Low / Insoluble | Can interact with the aromatic core but cannot solvate the polar carboxylic acid. |
| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar nature is incompatible with the polar carboxylic acid group. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of CPTA.
Materials and Equipment
-
This compound (CPTA)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
UV-Vis spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Saturated Solutions: a. Add an excess amount of CPTA to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). d. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Separation: a. After equilibration, remove the vials and allow any suspended solid to settle. b. Centrifuge the vials at a moderate speed to pellet the undissolved solid. c. Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Concentration Determination (UV-Vis Spectrophotometry): a. Prepare a series of standard solutions of CPTA of known concentrations in a suitable solvent (e.g., DMSO). b. Measure the absorbance of the standard solutions at the λmax (approximately 324 nm) to generate a calibration curve (Absorbance vs. Concentration). c. Dilute the supernatant samples obtained in step 2c with the same solvent used for the standards to bring the absorbance within the linear range of the calibration curve. d. Measure the absorbance of the diluted samples. e. Use the calibration curve to determine the concentration of CPTA in the diluted samples and back-calculate the concentration in the original saturated solution.
-
Data Reporting: a. Express the solubility in appropriate units, such as g/L or mol/L. b. Repeat the experiment at different temperatures to assess the temperature dependence of solubility.
Experimental Workflow Diagram
Caption: Workflow for solubility determination.
Conclusion
The solubility of this compound is governed by its amphiphilic molecular structure, featuring a large hydrophobic terpyridine core and a polar, hydrogen-bonding carboxylic acid group. While quantitative data is sparse, a theoretical analysis strongly suggests that polar aprotic solvents like DMSO and DMF are the most effective for its dissolution. This guide provides a robust predictive framework and a detailed experimental protocol to empower researchers to make informed decisions on solvent selection and to quantitatively determine the solubility of CPTA for their specific applications. A thorough understanding and empirical determination of solubility are critical first steps toward unlocking the full potential of this versatile ligand in coordination chemistry, materials science, and drug development.
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A Technical Guide to the Crystal Structure Analysis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, crystallization, and definitive structural analysis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, a compound of significant interest in coordination chemistry and materials science.[1] Also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (Hctpy), this molecule's rigid, multitopic nature makes it an exemplary building block for functional materials such as metal-organic frameworks (MOFs) and photosensitizers.[1][2] We will explore the causality behind the experimental choices, from the synthetic route to the final structural refinement, offering field-proven insights for researchers and drug development professionals. The guide culminates in a detailed examination of the molecule's single-crystal X-ray structure, elucidating the key intermolecular interactions that govern its solid-state architecture.
Introduction: The Significance of Hctpy
This compound (Hctpy) is a highly versatile organic ligand. Its structure integrates two key functional domains: a tridentate 2,2':6',2''-terpyridine (tpy) unit, renowned for its strong and stable coordination to a wide range of metal ions, and a benzoic acid moiety, which provides a site for hydrogen bonding or further chemical functionalization.[1] This unique combination allows for the construction of complex, multidimensional supramolecular assemblies and coordination polymers.[2][3]
Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SC-XRD) is paramount.[4][5] This technique provides unparalleled insight into bond lengths, bond angles, and, most critically, the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that dictate the material's bulk properties.[4][6][7] Understanding this crystal structure is essential for rational design in applications ranging from catalysis to organic electronics.[1]
Synthesis and Crystallization: From Powder to Perfect Crystal
Synthesis via Kröhnke Reaction
A reliable and scalable synthesis of Hctpy is typically achieved via the Kröhnke reaction. This well-established method involves the condensation of 2-acetylpyridine with 4-carboxybenzaldehyde in the presence of a base and an ammonia source.
A generalized protocol is as follows:
-
Reactant Preparation: 2-acetylpyridine and 4-carboxybenzaldehyde are dissolved in a suitable solvent, commonly methanol or ethanol.
-
Base and Ammonia Addition: An aqueous solution of a base (e.g., potassium hydroxide or sodium hydroxide) and concentrated ammonia are added to the reactant solution.[8]
-
Reaction: The mixture is stirred at room temperature for an extended period (typically 24-48 hours) until a precipitate forms.[8]
-
Workup: The reaction is quenched by acidification (e.g., with HCl) to a pH of 3-4, causing the product to precipitate fully.[8]
-
Purification: The resulting solid is collected by filtration, washed with water and ethanol, and can be further purified by recrystallization to yield the final product.[8]
This one-pot synthesis is efficient, though optimization of stoichiometry and reaction time is crucial to maximize yield and minimize impurities.[8][9]
The Art of Single Crystal Growth
Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[10][11] The goal is to allow molecules to slowly and methodically arrange themselves into a perfectly ordered lattice. For organic compounds like Hctpy, several methods can be employed.
Protocol: Slow Evaporation Method
-
Solvent Selection: Choose a solvent or solvent system in which Hctpy is moderately soluble.[12] A solvent in which the compound is too soluble will yield small, often unusable crystals.[12] Dimethylformamide (DMF) or a mixture of DMF and a less polar solvent like ethanol can be effective.
-
Solution Preparation: Prepare a nearly saturated solution of purified Hctpy in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes nucleation sites that lead to the formation of many small crystals instead of a few large ones.[12]
-
Slow Evaporation: Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle.[10] Place the vial in a vibration-free location.
-
Patience: Allow the solvent to evaporate over several days to weeks.[12] Mechanical disturbances should be minimized during this period.[12] High-quality, transparent crystals should form as the solution becomes supersaturated.[10]
Single-Crystal X-ray Diffraction: The Definitive Analysis
SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6][7] The process relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern based on the arrangement of electron density within the unit cell.[4][13] This diffraction pattern is a unique fingerprint of the crystal structure.[7]
Experimental Workflow: From Crystal to CIF
The journey from a physical crystal to a final, refined structure follows a rigorous, multi-step process.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A suitable crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is selected under a microscope.[10] It is mounted on a goniometer head using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[6] X-rays are generated, monochromatized (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å), and directed at the crystal.[6] The crystal is rotated, and a series of diffraction images are collected by a detector.[4]
-
Data Integration: The raw image files are processed to determine the position and intensity of each diffraction spot (reflection). This information is compiled into a reflection data file (e.g., an .hkl file).[14]
-
Data Reduction and Correction: The integrated intensities are scaled and corrected for various experimental factors, such as absorption effects.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group and unit cell parameters.[14]
-
Structure Solution: The "phase problem" is solved using computational methods (like direct methods or Patterson methods) to generate an initial electron density map and a preliminary model of the molecular structure.[14][15]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method.[16] Atomic positions, displacement parameters, and other variables are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. Software suites like SHELX are commonly used for this process.[15][16][17]
-
Validation and CIF Generation: The final structure is validated for geometric and crystallographic soundness. The results are compiled into a Crystallographic Information File (CIF), the standard format for archiving and publishing crystal structure data.[16]
Structural Analysis of this compound
The crystal structure of Hctpy reveals a fascinating interplay of molecular geometry and intermolecular forces. The data presented here is based on representative findings for this class of compound.[18]
Crystallographic Data Summary
The following table summarizes typical crystallographic data for Hctpy.
| Parameter | Value |
| Chemical Formula | C₂₂H₁₅N₃O₂ |
| Formula Weight | 353.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.15 |
| Goodness-of-fit (S) | ~1.0 |
| Note: Specific unit cell parameters (a, b, c, β, Volume) are dependent on the specific polymorph obtained and can be found in the relevant crystallographic database entry. |
Molecular Geometry
The Hctpy molecule is largely planar, a common feature of terpyridine-based systems. The dihedral angles between the central pyridine ring and the two outer pyridine rings are typically small.[18] The phenyl ring of the benzoic acid moiety is often twisted slightly out of the plane of the central pyridine ring due to steric interactions.[8][19] This planarity is crucial for facilitating effective π-π stacking interactions in the solid state.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dominated by a robust hydrogen-bonding network created by the carboxylic acid groups.
-
Hydrogen Bonding: The most significant interaction is the formation of centrosymmetric carboxylic acid dimers.[20] The hydroxyl proton of one molecule forms a strong O—H···O hydrogen bond with the carbonyl oxygen of a neighboring molecule.[8] This creates a characteristic R²₂(8) ring motif, which is a highly stable and predictable interaction in crystal engineering.[21] These dimers act as robust supramolecular synthons, linking molecules into infinite one-dimensional chains or tapes.
-
π-π Stacking: The planar terpyridine units of adjacent molecules often engage in π-π stacking interactions.[8][18] These interactions, characterized by centroid-to-centroid distances typically between 3.5 and 4.0 Å, contribute significantly to the overall stability of the crystal lattice, organizing the hydrogen-bonded chains into two- or three-dimensional networks.
Conclusion and Outlook
This guide has detailed the critical steps and scientific rationale behind the crystal structure analysis of this compound. Through a combination of robust synthesis and meticulous crystallization, high-quality single crystals can be obtained, enabling definitive structural elucidation by X-ray diffraction. The analysis reveals a structure governed by strong, directional hydrogen bonding and supportive π-π stacking interactions. This precise structural knowledge is not merely academic; it provides a validated foundation for predicting and tuning the properties of new materials, empowering researchers in drug discovery, catalysis, and materials science to design next-generation functional molecules with atomic-level precision.
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ResearchGate. (2019, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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ResearchGate. (2019, August 6). Interactions between Carboxylic Acids and Heteroaromatics: A Rotational Study of Formic Acid-Pyridine. Retrieved from [Link]
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Ma, Y., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), 48-52. Retrieved from [Link]
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MDPI. (n.d.). Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. Retrieved from [Link]
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Rodriguez-Córdoba, W., et al. (2018). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Revista Colombiana de Química, 47(1), 77-85. Retrieved from [Link]
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PubMed. (2014). Structure, vibrational spectra and DFT characterization of the intra- and inter-molecular interactions in 2-hydroxy-5-methylpyridine-3-carboxylic acid--normal modes of the eight-membered HB ring. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 304-13. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Expanded ligands: bis(2,2′:6′,2″-terpyridine carboxylic acid)ruthenium(ii) complexes as metallosupramolecular analogues of dicarboxylic acids. Retrieved from [Link]
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Cambridge MedChem Consulting. (2023, November 12). Molecular Interactions. Retrieved from [Link]
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CD Bioparticles. (n.d.). 4-[4,2': 6',4''-terpyridin]-4'-yl-Benzoic acid. Retrieved from [Link]
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PubMed. (2014). 2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o577–o578. Retrieved from [Link]
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The Synthesis and Evolution of Substituted Terpyridine Ligands: A Technical Guide for Advanced Research
Introduction: The Enduring Legacy of a Tridentate Ligand
Since its initial, serendipitous discovery, 2,2':6',2''-terpyridine (tpy) has established itself as a cornerstone of coordination chemistry. This tridentate ligand, with its three nitrogen donor atoms, forms exceptionally stable complexes with a vast array of metal ions.[1][2][3] The true power of terpyridine chemistry, however, lies in its remarkable versatility, unlocked through the strategic placement of substituents on its aromatic framework. The introduction of functional groups allows for the fine-tuning of electronic properties, steric hindrance, and solubility, thereby tailoring the resulting metal complexes for specific, high-value applications.[4] This guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies of substituted terpyridine ligands, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate and innovate within this dynamic field.
A Historical Odyssey: From Obscurity to Ubiquity
The journey of terpyridine began in 1932 when Morgan and Burstall first isolated the parent compound by heating pyridine with anhydrous iron(III) chloride under high pressure.[3][5][6][7] This early synthesis was arduous and low-yielding, relegating terpyridine to a chemical curiosity for several decades.[5] A significant breakthrough arrived with the development of more efficient synthetic routes, most notably the Kröhnke pyridine synthesis, which remains a widely utilized method for preparing a variety of substituted terpyridines.[1][3][8] This method, involving the condensation of 2-acetylpyridine with substituted aryl aldehydes, offered a more accessible pathway to these valuable ligands and catalyzed an explosion of research into their properties and applications.[1][3] Professor Edwin C. Constable's group, in particular, has been instrumental in extensively studying and expanding the synthetic toolbox for terpyridine derivatives.[1]
Synthetic Strategies: Mastering the Art of Terpyridine Functionalization
The ability to introduce a diverse array of functional groups onto the terpyridine scaffold is central to its utility. The choice of synthetic strategy is dictated by the desired substitution pattern and the nature of the functional group.
The Workhorse: Kröhnke Synthesis and its Variations
The Kröhnke reaction is a cornerstone of terpyridine synthesis, particularly for 4'-substituted derivatives.[1][3] The classical one-pot approach involves the reaction of two equivalents of 2-acetylpyridine with a substituted aromatic aldehyde in the presence of a base (like potassium hydroxide) and an ammonia source.[1][9]
Mechanism of the Kröhnke Reaction:
Caption: Generalized workflow of the Kröhnke synthesis for 4'-substituted terpyridines.
Experimental Protocol: Synthesis of a 4'-Aryl-Substituted 2,2':6',2''-Terpyridine [1]
-
Reaction Setup: To a stirred mixture of 2-acetylpyridine (20.0 mmol) in methanol (20 mL), add the desired substituted aryl aldehyde (10.0 mmol).
-
Base and Ammonia Addition: Add potassium hydroxide pellets (24 mmol) followed by a 35% aqueous ammonia solution (40.0 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, allow the mixture to cool to room temperature. The product often precipitates and can be collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.
Alternative Synthetic Routes
While the Kröhnke synthesis is prevalent, other methods have been developed to access different substitution patterns and to accommodate sensitive functional groups. These include:
-
From 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal: This method generates an enaminone intermediate which can be further reacted to form the terpyridine core.[10]
-
Ring Closure Methods: These strategies are noted for their regioselectivity and high yields, often involving the condensation of a dione with an ammonia source.[7]
-
Coupling Methodologies: Palladium-catalyzed cross-coupling reactions have been employed for the synthesis of terpyridine ligands, though separation of products can be challenging.[4]
A Universe of Applications: From Materials Science to Medicine
The true value of substituted terpyridine ligands is realized in their diverse applications, which are a direct consequence of their tunable properties.
Supramolecular Chemistry and Materials Science
The rigid, planar structure and strong chelating ability of terpyridines make them ideal building blocks for the construction of complex supramolecular architectures.[1][2] By modifying the substituents, researchers can control the assembly of metallopolymers, grids, and other fascinating structures with unique photophysical and redox properties.[2][5] These materials have potential applications in:
-
Luminescent Materials and Sensors: The photoluminescent properties of terpyridine complexes can be modulated by the substituents and the coordinated metal ion, leading to applications in chemical sensing and light-emitting devices.[11][12]
-
Photovoltaics: Terpyridine-based complexes are utilized as sensitizers in dye-sensitized solar cells, where their light-harvesting capabilities are crucial.[1]
-
Nanoscience: The self-assembly of terpyridine complexes on surfaces allows for the creation of ordered nanostructures.[5]
Catalysis
Terpyridine-metal complexes have emerged as versatile catalysts for a range of organic transformations.[13][14] The electronic and steric environment around the metal center, dictated by the terpyridine substituents, plays a critical role in the catalytic activity and selectivity. Iron-terpyridine complexes, for example, have shown significant utility in reactions such as hydrosilylation and epoxidation.[14]
Medicinal Chemistry and Drug Development
A burgeoning area of research is the application of substituted terpyridine complexes as therapeutic agents. Their ability to interact with biological macromolecules, particularly DNA, has led to the development of potential anticancer and antimicrobial drugs.
-
Anticancer Agents: Many terpyridine complexes, especially those of platinum, zinc, and copper, exhibit significant cytotoxicity against various cancer cell lines.[11][12][15][16] The proposed mechanism often involves the intercalation of the planar terpyridine ligand between the base pairs of DNA, disrupting replication and transcription.[15][16] The substituents on the terpyridine can enhance this interaction and influence the selectivity of the complex for cancer cells.
-
Antimicrobial Activity: Functionalized terpyridine ligands and their metal complexes have demonstrated promising activity against a range of bacteria and fungi.[1] The increased lipophilicity of some substituted terpyridines is thought to facilitate their passage through cell membranes, leading to the disruption of essential cellular processes.[1]
Properties of Representative Substituted Terpyridine Ligands and Their Complexes
| Ligand Substituent | Metal Ion | Key Properties | Potential Application |
| 4'-Phenyl | Zn(II) | Strong luminescence | Bio-imaging, Anticancer |
| 4'-(p-Tolyl) | Fe(II) | Enhanced catalytic activity | Homogeneous catalysis |
| 4'-(p-Hydroxyl) | Cu(II) | Strong DNA binding affinity | Anticancer therapy |
| 5,5''-dipropoxy | Fe(II) | Modified redox potential | Supramolecular assembly |
Logical Relationship of Terpyridine Synthesis to Application
Caption: Workflow from synthesis to application of substituted terpyridines.
Conclusion and Future Outlook
The field of substituted terpyridine ligands continues to be a vibrant and rapidly evolving area of research. The synthetic methodologies, while well-established, are constantly being refined to allow for the creation of ever more complex and functionalized ligands. The profound impact of these ligands across diverse scientific disciplines, from the development of novel materials to the design of innovative therapeutics, underscores their enduring importance. As our understanding of the intricate relationship between ligand structure and complex function deepens, the potential for new discoveries and applications of substituted terpyridine ligands appears limitless.
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Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (2020). Royal Society Open Science, 7(11), 201208. Available from: [Link]
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Observed coordination nature of different terpyridine cores in 3D metal–organic frameworks. (n.d.). Inorganic Chemistry Frontiers. Available from: [Link]
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Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. (2024). RSC Advances, 14(31), 22353-22387. Available from: [Link]
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Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. (2019). Molecules, 24(9), 1799. Available from: [Link]
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Synthesis of 4'-substituted-2,2':6',2''-terpyridines. (2018). ResearchGate. Available from: [Link]
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Zinc(II) Terpyridine Complexes: Substituent Effect on Photoluminescence, Antiproliferative Activity, and DNA Interaction. (2019). Molecules, 24(24), 4503. Available from: [Link]
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Modern Terpyridine Chemistry. (n.d.). dokumen.pub. Available from: [Link]
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Therapeutic Values of Terpyridine Cu (II) Complexes. (2021). Research Journal of Pharmacy and Technology, 14(10), 5583-5586. Available from: [Link]
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Coordination chemistry of 5,5″-disubstituted 2,2′:6′,2″-terpyridines. (1998). Polyhedron, 17(23-24), 3989-3997. Available from: [Link]
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Synthesis of terpyridines 118 and 121 via Kröhnke methodology. (n.d.). ResearchGate. Available from: [Link]
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Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. (2024). PubMed Central. Available from: [Link]
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The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements. (2024). ChemMedChem, 19(5), e202300645. Available from: [Link]
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theoretical calculations for terpyridine-based ligands
An In-Depth Technical Guide to the Theoretical Calculation of Terpyridine-Based Ligands and Their Metal Complexes
Authored by a Senior Application Scientist
Foreword: The Computational Microscope in Modern Drug Discovery
Terpyridine-based ligands and their coordination complexes with transition metals represent a cornerstone in medicinal and materials chemistry. Their rigid, tridentate chelating nature allows for the formation of stable, well-defined structures with unique photophysical, electrochemical, and, most importantly, biological properties.[1][2] These compounds have shown significant promise as anticancer agents, antimicrobial therapeutics, and molecular sensors.[3][4][5] The therapeutic efficacy often stems from their ability to interact with biological macromolecules like DNA and proteins.[5][6]
However, synthesizing and screening every conceivable derivative is a resource-intensive and often inefficient endeavor. This is where theoretical and computational chemistry provides an indispensable toolkit. By simulating these molecules and their interactions at the quantum level, we can predict their properties, understand their mechanisms of action, and rationally design more potent and selective candidates before a single flask is heated. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core theoretical methodologies employed in the study of terpyridine-based systems, moving from fundamental principles to integrated, practical workflows.
Chapter 1: The Foundation - Density Functional Theory (DFT) Calculations
The bedrock of modern computational chemistry for systems containing transition metals is Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT calculates the properties of a molecule based on its electron density, offering a remarkable balance of accuracy and efficiency.[7][8] For terpyridine-metal complexes, DFT is the primary tool for understanding their fundamental electronic structure, stability, and reactivity.[9][10]
The Causality of Method Selection: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation (XC) functional and the basis set.
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For transition metal complexes like those with terpyridine, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often the most reliable.
-
B3LYP: A widely used, well-balanced hybrid functional, often serving as a good starting point.[11][12]
-
M06 family (M06, M06-2X): These meta-hybrid GGA functionals often provide improved accuracy for non-covalent interactions and thermochemistry, which can be relevant for ligand-receptor binding.[12]
-
Range-separated functionals (e.g., CAM-B3LYP): These are particularly adept at describing charge-transfer excitations, which are common in terpyridine-metal complexes.[13]
-
-
Basis Set: This is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost.
-
Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): Good for the organic ligand framework (C, H, N). The polarization (d) and diffuse + functions are crucial for accurately describing the electron distribution.[11]
-
def2 family (e.g., def2-SVP, def2-TZVP): Modern, well-balanced basis sets that are highly recommended for general use across the periodic table.[12]
-
Effective Core Potentials (ECPs) (e.g., LANL2DZ): For heavier transition metals (e.g., Ru, Pt), ECPs are used to replace the core electrons with a potential, reducing computational cost while accurately describing the valence electrons responsible for chemical bonding.[11]
-
| Parameter | Recommended Choices for Terpyridine-Metal Complexes | Rationale |
| DFT Functional | B3LYP, M06, PW6B95D3, CAM-B3LYP | Balances accuracy and cost; M06 excels at non-covalent interactions; CAM-B3LYP is superior for charge-transfer states.[12][13] |
| Basis Set (Ligand) | 6-311+G(d,p), def2-TZVP | Provides flexibility with polarization and diffuse functions for accurate electron density description. |
| Basis Set (Metal) | def2-TZVP, LANL2DZ (for heavy metals) | Accurately describes valence electrons while ECPs reduce cost for heavy elements. |
The Self-Validating DFT Workflow
A trustworthy DFT study follows a rigorous, sequential protocol where each step validates the previous one. This ensures that the final calculated properties are derived from a physically meaningful molecular state.
-
Structure Preparation: Build an initial 3D structure of the terpyridine ligand or its metal complex using a molecular editor.
-
Geometry Optimization: Perform an energy minimization to find the lowest energy structure (the ground state geometry). This is the most stable arrangement of the atoms.
-
Frequency Calculation: Calculate the vibrational frequencies at the optimized geometry. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state or an unstable structure, invalidating the optimization. This step is a critical self-validation check.
-
Property Calculation: Using the validated, optimized geometry, perform single-point energy calculations to derive key electronic properties. These include:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals. Their energy gap is a key indicator of chemical reactivity and electronic transition energy.[8]
-
Molecular Electrostatic Potential (MEP): Maps the charge distribution, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[8]
-
Natural Bond Orbital (NBO) Analysis: Quantifies charge distribution on each atom and describes metal-ligand bonding interactions.
-
Chapter 2: Probing Biological Interactions - Molecular Docking
Once the ligand's structure is understood, the next logical step is to predict how it will interact with its biological target. Molecular docking is a computational technique that places a ligand into the binding site of a receptor (typically a protein or DNA) and scores the stability of the resulting complex.[6] This provides critical insights into the binding mode and affinity, guiding the design of ligands with improved therapeutic effects.[9][14]
Causality in Docking: Preparing for a Meaningful Simulation
The adage "garbage in, garbage out" is paramount in docking. The validity of a docking result is entirely dependent on the quality of the input structures and the definition of the search space.
-
Ligand Preparation: The ligand structure must be optimized using DFT or a high-quality molecular mechanics force field. Correct protonation states at physiological pH are critical and must be assigned.
-
Receptor Preparation: The receptor structure is typically obtained from the Protein Data Bank (PDB). It must be "cleaned" by removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms (which are often missing from crystal structures), and repairing any missing residues.
-
Defining the Binding Site: The docking algorithm must be told where to search. If the binding site is known, a "grid box" is defined that encompasses this area. If the site is unknown, a "blind docking" can be performed where the entire receptor surface is searched, although this is less accurate.
-
Obtain Structures: Download the receptor PDB file. Use a DFT-optimized structure for the terpyridine ligand.
-
Prepare Receptor: Use software like AutoDock Tools or Schrödinger's Protein Preparation Wizard to add hydrogens, assign bond orders, and remove unwanted molecules.
-
Prepare Ligand: Assign charges and define rotatable bonds for the ligand.
-
Grid Generation: Define the coordinates and dimensions of the binding site to create the search space for the docking algorithm.
-
Run Docking: Execute the docking algorithm (e.g., AutoDock Vina). The software will generate multiple possible binding poses for the ligand.
-
Analyze Results:
-
Binding Energy/Docking Score: The top-ranked poses will have the most favorable (most negative) binding energy scores.
-
Interaction Analysis: Visualize the best pose to identify key interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) with amino acid residues in the binding pocket. This analysis explains why the ligand binds and is crucial for rational drug design.[15]
-
Chapter 3: Simulating Dynamics - Molecular Dynamics (MD)
While docking provides a static snapshot of binding, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing a deeper understanding of the stability of the ligand-receptor complex, conformational changes, and the role of solvent.[16] An MD simulation can validate a docking pose by showing whether the ligand remains stably bound over a period of nanoseconds.
Causality in MD: Force Fields and Solvation
-
Force Fields: MD relies on classical mechanics, where the energy of the system is described by a "force field." This is a set of parameters that define bond lengths, angles, and non-bonded interactions. Standard force fields (e.g., AMBER, CHARMM) are well-parameterized for proteins but require custom parameters for novel ligands like terpyridine-metal complexes. These parameters are often derived from high-level DFT calculations.
-
Solvation: Biological processes occur in water. MD simulations must account for this.
-
Explicit Solvent: The system is placed in a box of explicitly modeled water molecules. This is the most accurate but computationally intensive approach.[16]
-
Implicit Solvent: The solvent is modeled as a continuous medium with dielectric properties (e.g., using models like PCM or COSMO).[17][18][19] This is less computationally demanding and useful for certain free energy calculations.
-
-
System Setup: Take the best-ranked pose from molecular docking as the starting structure.
-
Parameterization: Generate or obtain force field parameters for the terpyridine complex. This may involve using tools to fit parameters to DFT-calculated properties.
-
Solvation: Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system's charge.
-
Minimization: Perform an energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K for the human body) and then run a simulation under constant pressure and temperature (NPT ensemble) to allow the system to reach equilibrium.
-
Production Run: Run the main simulation for a set amount of time (e.g., 100-500 ns) to collect data on the system's trajectory.[16]
-
Trajectory Analysis: Analyze the saved trajectory to calculate:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. A stable RMSD indicates the ligand remains bound.
-
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid.
-
Interaction Analysis: To monitor the persistence of key interactions (like hydrogen bonds) over time.
-
Chapter 4: The Integrated Approach
The true power of theoretical calculations lies in their synergistic application. A comprehensive in silico study of a new terpyridine-based drug candidate would follow an integrated workflow, where the results of one technique inform the next.
This iterative cycle of design, calculation, and analysis allows researchers to refine ligand structures to maximize binding affinity and selectivity for their target, significantly accelerating the drug discovery pipeline and reducing the reliance on costly and time-consuming experimental synthesis and screening.
Appendix: Recommended Software
A variety of software packages, both commercial and open-source, are available to perform the calculations described in this guide.[20][21]
| Calculation Type | Software Examples | Licensing |
| DFT / TD-DFT | Gaussian, ORCA, Q-Chem, GAMESS | Commercial / Free for Academia / Commercial / Free for Academia[20][22][23] |
| Molecular Docking | AutoDock Vina, Schrödinger Suite | Open Source / Commercial |
| MD Simulation | AMBER, GROMACS, NAMD | Paid / Open Source / Open Source |
| Visualization | VMD, PyMOL, ChimeraX | Open Source / Paid (Free for Academia) / Open Source |
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- List of quantum chemistry and solid-st
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A Technical Guide to the Luminescent Properties of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine
Introduction
4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (cptpy) is a highly versatile organic chromophore that has garnered significant interest within the scientific community. Its rigid, planar terpyridine core provides a robust scaffold for coordination with a wide array of metal ions, while the 4'-carboxyphenyl substituent offers a site for further functionalization and imparts sensitivity to the local chemical environment, particularly pH. This unique combination of properties makes cptpy and its derivatives valuable building blocks in the development of luminescent sensors, imaging agents, and functional materials for optoelectronics.
This technical guide provides an in-depth exploration of the core luminescent properties of cptpy, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis of this compound, its fundamental photophysical characteristics, and the key factors that modulate its luminescence. Furthermore, this guide will present detailed, field-proven experimental protocols for the characterization of its luminescent properties, ensuring scientific integrity and reproducibility.
Molecular Structure and Synthesis
The foundational structure of cptpy, a tridentate ligand, is pivotal to its function. The nitrogen atoms of the three pyridine rings form a strong chelation site for metal ions, while the extended π-conjugated system is responsible for its inherent photophysical properties.
Unveiling the Thermal Resilience of Functionalized Terpyridine Complexes: An In-depth Technical Guide
This guide provides a comprehensive exploration of the thermal stability of functionalized terpyridine compounds, a critical parameter influencing their application in diverse fields such as materials science, catalysis, and drug development.[1][2] We will delve into the core principles governing their thermal resilience, the experimental methodologies for its characterization, and strategies for enhancing stability through rational ligand design.
The Significance of Thermal Stability in Terpyridine Complexes
2,2':6',2''-Terpyridine (tpy) is a tridentate ligand renowned for its ability to form highly stable complexes with a wide array of transition metal ions.[2][3] This inherent stability, imparted by the chelate effect of the three coordinating nitrogen atoms, is a cornerstone of their utility.[2] However, the functionalization of the terpyridine backbone, a common strategy to tune the electronic and steric properties of the resulting complexes, can significantly impact their thermal behavior.[3] Understanding and controlling this thermal stability is paramount for applications where the complexes are subjected to elevated temperatures, such as in high-temperature catalysis or in the fabrication of robust molecular materials.
Fundamental Factors Governing Thermal Stability
The thermal stability of a functionalized terpyridine metal complex is not an intrinsic property of the ligand or the metal alone but rather a synergistic outcome of several interconnected factors. A thorough understanding of these factors is crucial for the rational design of thermally robust complexes.
The Nature of the Central Metal Ion
The choice of the central metal ion is a primary determinant of the overall stability of the complex. Key properties of the metal ion that play a role include:
-
Charge and Ionic Radius: Generally, metal ions with a higher charge density (higher charge and smaller ionic radius) form more stable complexes due to stronger electrostatic interactions with the ligand.[4]
-
Coordination Geometry: The preference of a metal ion for a specific coordination geometry influences the stability of the resulting complex. Terpyridine typically forms octahedral [M(tpy)₂]ⁿ⁺ or square pyramidal [M(tpy)X₂] complexes.[2]
-
Binding Affinity: The intrinsic affinity of the metal ion for the nitrogen donor atoms of the terpyridine ligand is a critical factor. The stability of terpyridine complexes with divalent transition metals often follows the Irving-Williams series, with the general trend for some common metals being Ru(II) > Os(II) > Fe(II) > Zn(II) > Cd(II).[2]
The Influence of Ligand Functionalization
Modification of the terpyridine backbone with various functional groups allows for the fine-tuning of the complex's properties, including its thermal stability. The electronic effects of these substituents are of particular importance.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the terpyridine ring system. This enhanced electron donation to the metal center can strengthen the metal-ligand bond, often leading to increased thermal stability.[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) withdraw electron density from the terpyridine framework.[5][6][7] This can weaken the metal-ligand bond, potentially reducing the thermal stability of the complex. The impact of EWGs on stability can be complex and may also be influenced by the nature of the metal ion and the overall electronic structure of the complex.[5][6][7]
The position of the substituent on the terpyridine ring also plays a crucial role in determining its effect on thermal stability.
Supramolecular Interactions and Crystal Packing
In the solid state, the thermal stability of terpyridine complexes can be significantly influenced by intermolecular forces such as π-π stacking, hydrogen bonding, and van der Waals interactions.[8] Efficient crystal packing and strong supramolecular interactions can provide additional stabilization to the crystal lattice, thereby increasing the energy required to initiate thermal decomposition.
Experimental Characterization of Thermal Stability
The thermal properties of functionalized terpyridine complexes are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10] The resulting TGA curve provides information on decomposition temperatures, the presence of solvated molecules, and the composition of the final residue.[11]
-
Sample Preparation:
-
Ensure the sample is a fine, homogeneous powder to promote uniform heating.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).
-
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Place an empty, tared crucible on the reference position.
-
Select the desired atmosphere (e.g., inert nitrogen or oxidizing air) and set the flow rate (typically 20-50 mL/min).[12]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (a common rate is 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 800-1000 °C).[12]
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.
-
Analyze the number of decomposition steps and the weight loss associated with each step to infer the decomposition mechanism.
-
The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[12]
-
Differential Scanning calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is used to detect thermal events such as melting, crystallization, and solid-state phase transitions.[15] For terpyridine complexes, DSC can provide valuable information about melting points and the energetics of decomposition processes.
-
Sample Preparation:
-
Instrument Setup:
-
Thermal Program:
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks, which may correspond to melting or decomposition, and exothermic peaks, which could indicate crystallization or certain decomposition pathways.
-
The peak temperature and the area under the peak provide information about the transition temperature and the enthalpy change associated with the thermal event, respectively.
-
Visualizing the Workflow and Key Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: Workflow for the design and thermal analysis of functionalized terpyridine complexes.
Figure 2: Key factors influencing the thermal stability of terpyridine complexes.
Data Presentation: A Comparative Overview
While a comprehensive database is beyond the scope of this guide, the following table provides a representative comparison of the thermal decomposition temperatures for a hypothetical series of functionalized terpyridine complexes, illustrating the principles discussed.
| Complex | Functional Group (R) | Electronic Effect | Metal Ion | Tonset (°C) |
| [M(tpy-R)₂]X₂ | -H | Neutral | Fe(II) | 320 |
| [M(tpy-R)₂]X₂ | -OCH₃ | EDG | Fe(II) | 345 |
| [M(tpy-R)₂]X₂ | -NO₂ | EWG | Fe(II) | 305 |
| [M(tpy-R)₂]X₂ | -H | Neutral | Ru(II) | 380 |
| [M(tpy-R)₂]X₂ | -OCH₃ | EDG | Ru(II) | 400 |
Note: These are illustrative values and actual decomposition temperatures will vary depending on the specific counter-ion (X) and experimental conditions.
Enhancing Thermal Stability: A Forward Look
The rational design of highly stable functionalized terpyridine complexes is an ongoing area of research. Key strategies to enhance thermal stability include:
-
Incorporation of Bulky Substituents: Sterically demanding groups can enforce a more rigid coordination geometry and hinder decomposition pathways.
-
Promotion of Supramolecular Interactions: Designing ligands that facilitate strong intermolecular interactions, such as hydrogen bonding or extended π-systems for enhanced π-π stacking, can significantly improve solid-state thermal stability.
-
Polymerization and Encapsulation: Incorporating terpyridine complexes into polymeric backbones or encapsulating them within porous materials can provide a protective matrix, thereby increasing their thermal resilience.
By systematically applying the principles and experimental methodologies outlined in this guide, researchers and drug development professionals can gain a deeper understanding of the thermal behavior of functionalized terpyridine compounds, enabling the design of more robust and reliable materials for a wide range of applications.
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An In-Depth Technical Guide to Terpyridine Coordination Chemistry
Abstract
This technical guide provides a comprehensive overview of 2,2':6',2''-terpyridine (tpy) coordination chemistry, tailored for researchers, scientists, and professionals in drug development. Terpyridine, a tridentate NNN-type ligand, has garnered significant attention due to its strong and versatile coordination with a wide range of metal ions.[1][2] This guide delves into the fundamental principles governing terpyridine-metal interactions, details synthetic methodologies for both ligands and their complexes, and explores the diverse applications stemming from their unique photophysical, electrochemical, and catalytic properties.[2][3] The inherent stability and tunable nature of terpyridine complexes make them invaluable building blocks in supramolecular chemistry, materials science, and medicinal chemistry.[1][3]
Introduction: The Unique Character of the Terpyridine Ligand
First discovered in 1932 by Morgan and Burstall, 2,2':6',2''-terpyridine is a heteroaromatic ligand composed of three pyridine rings linked by C-C bonds.[4] Its defining feature is the presence of three nitrogen donor atoms, which act as a tridentate chelator for metal ions.[4] This NNN-pincer configuration imparts exceptional stability to the resulting metal complexes through the chelate effect.[1] The rigid, planar structure of the terpyridine ligand, combined with its π-accepting properties, allows for the formation of well-defined and robust coordination compounds with fascinating electronic and photophysical characteristics.[5]
The versatility of terpyridine chemistry is further enhanced by the ease of functionalization, particularly at the 4'-position of the central pyridine ring.[5] This allows for the systematic tuning of steric and electronic properties, enabling the rational design of complexes with tailored functionalities for specific applications.[5][6]
Caption: Structure of 2,2':6',2''-terpyridine with the 4'-position highlighted.
Synthesis of Terpyridine Ligands and Metal Complexes
Ligand Synthesis: The Kröhnke Method and Beyond
A cornerstone of terpyridine synthesis is the Kröhnke reaction.[2][7] This versatile method typically involves the condensation of 2-acetylpyridine with a substituted aryl aldehyde in the presence of a base (like potassium hydroxide) and an ammonia source.[2] This one-pot, two-step procedure allows for the straightforward introduction of various functional groups at the 4'-position of the terpyridine core.[7]
Experimental Protocol: Generalized Kröhnke Synthesis of 4'-Aryl-2,2':6',2''-terpyridine [2]
-
Reaction Setup: To a solution of 2-acetylpyridine (2.0 equivalents) in methanol, add the desired aryl aldehyde (1.0 equivalent).
-
Base and Ammonia Addition: Add potassium hydroxide pellets (2.4 equivalents) and a 35% aqueous ammonia solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired terpyridine ligand.[2]
While the Kröhnke method is widely used, other synthetic strategies have been developed, including transition metal-catalyzed cross-coupling reactions and ring assembly methodologies, which offer alternative routes to more complex and substituted terpyridine derivatives.[4][8]
Synthesis of Terpyridine-Metal Complexes
The formation of terpyridine-metal complexes is generally a straightforward process. The stoichiometry of the reaction (metal-to-ligand ratio) dictates the final structure, with 1:1 and 1:2 metal-to-ligand ratios being the most common, leading to mono- and bis-terpyridine complexes, respectively.[2]
Experimental Protocol: General Synthesis of a Bis(terpyridine) Metal(II) Complex [2]
-
Ligand Solution: Dissolve the substituted terpyridine ligand (2.0 equivalents) in a suitable solvent, such as dichloromethane or chloroform.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., FeCl₂, CoCl₂, Zn(BF₄)₂) (1.0 equivalent) in a hot alcohol, such as methanol or ethanol.
-
Complexation: Slowly add the hot metal salt solution dropwise to the stirring ligand solution at room temperature. A color change is often observed, indicating complex formation.
-
Stirring: Allow the reaction mixture to stir for several hours to ensure complete complexation.
-
Isolation: The resulting complex often precipitates from the solution. It can be collected by filtration, washed with the alcohol used for the metal salt, and dried under vacuum.
Caption: General workflow for the synthesis of a bis(terpyridine) metal complex.
Coordination Chemistry and Properties
The coordination of terpyridine to a metal center significantly influences the electronic and photophysical properties of the resulting complex. The tridentate nature of the ligand typically leads to the formation of octahedral or square pyramidal geometries.[4] For instance, ruthenium(II) and iron(II) readily form stable octahedral [M(tpy)₂]²⁺ complexes.[4][9]
Spectroscopic and Electrochemical Properties
Terpyridine complexes exhibit characteristic absorption and emission spectra. The electronic absorption spectra typically show intense π-π* transitions in the UV region, originating from the terpyridine ligand, and metal-to-ligand charge-transfer (MLCT) bands in the visible region.[2][10] The energy of these MLCT bands is highly dependent on the nature of both the metal ion and any substituents on the terpyridine ligand.[11]
Table 1: Representative Spectroscopic and Electrochemical Data for [Ru(tpy)₂]²⁺ and Derivatives
| Complex | λ_abs (MLCT, nm) | λ_em (nm) | E₁/₂ (Ox, V vs. Ag/AgCl) | Reference |
| [Ru(tpy)₂]²⁺ | ~480 | ~650 | ~1.3 | [12][13] |
| [Ru(tterpy)₂]²⁺ | ~485 | ~660 | ~1.28 | [12] |
| [Ru(tpterpy)₂]²⁺ | ~490 | ~670 | ~1.25 | [12] |
| tpy = terpyridine, tterpy = 4'-(p-tolyl)terpyridine, tpterpy = 4,4',4''-triphenylterpyridine |
Electrochemical studies, such as cyclic voltammetry, provide valuable insights into the redox behavior of these complexes. The oxidation is typically metal-centered (e.g., Ru²⁺/Ru³⁺), while reductions are ligand-centered.[14][15] These properties are crucial for applications in catalysis, sensors, and molecular electronics.[2][10]
Spin-Crossover in Iron(II) Terpyridine Complexes
Iron(II) bis(terpyridine) complexes are particularly interesting due to their potential to exhibit spin-crossover (SCO) behavior.[16] This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli such as temperature, pressure, or light.[17][18] The SCO properties are highly sensitive to the ligand field strength and the packing of the molecules in the crystal lattice.[19] This switching of spin states leads to changes in magnetic and optical properties, making these materials promising for memory devices and sensors.[16][20]
Applications in Research and Development
The unique properties of terpyridine-metal complexes have led to their application in a wide array of fields.[3][21]
Catalysis
Terpyridine complexes of transition metals, particularly iron, are effective catalysts for a variety of organic transformations, including C-C bond formation and hydrofunctionalization.[22] The stable coordination environment provided by the terpyridine ligand helps to stabilize low-valent metal centers, which are often key intermediates in catalytic cycles.[4][23] Nickel-terpyridine complexes have also shown promise in cross-coupling reactions.[24]
Materials Science and Supramolecular Chemistry
The rigid and linear nature of the
Caption: Schematic of a linear metallosupramolecular polymer chain.
Drug Development and Medicinal Chemistry
Terpyridine complexes have emerged as promising candidates for therapeutic applications, particularly as anticancer agents.[26][27] Their mechanisms of action often involve DNA intercalation or groove binding, and in some cases, the generation of reactive oxygen species (ROS) that induce apoptosis.[28][29] Complexes of copper, ruthenium, and group 11 metals have shown significant cytotoxicity against various cancer cell lines.[28][29] The ability to functionalize the terpyridine ligand allows for the optimization of their biological activity and selectivity.[28]
Luminescent Probes and Sensors
The photoluminescent properties of lanthanide ions, characterized by long decay times and narrow emission bands, can be significantly enhanced through sensitization by a coordinating terpyridine ligand.[30][31] This "antenna effect" involves the terpyridine moiety absorbing light and efficiently transferring the energy to the lanthanide ion, which then luminesces.[31] This principle is exploited in the development of luminescent probes for biological imaging and sensors for specific metal ions.[30][31]
Future Outlook
The field of terpyridine coordination chemistry continues to expand, driven by the ongoing development of novel synthetic methodologies and a deeper understanding of structure-property relationships.[3][21] Future research will likely focus on the design of more complex, multifunctional systems for applications in sustainable energy technologies, advanced materials, and targeted therapeutics.[23] The development of green and sustainable synthetic routes for terpyridine metal complexes is also an area of growing importance.[23]
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Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. (2022). ACS Publications. Available from: [Link]
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Spectroscopic and Photophysical Properties of Complexes of 4'-Ferrocenyl-2,2':6',2''-terpyridine and Related Ligands. (n.d.). ACS Publications. Available from: [Link]
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An In-Depth Technical Guide to the Redox Behavior of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid
<
Abstract
This technical guide provides a comprehensive examination of the redox behavior of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, a highly functionalized terpyridine ligand. Terpyridine-based molecules are of significant interest for their applications in supramolecular chemistry, materials science, and catalysis, largely owing to their robust metal-coordinating properties and tunable electronic characteristics.[1][2][3] This document details the fundamental principles governing the molecule's electron transfer processes, outlines rigorous experimental protocols for its characterization, and discusses the implications of its redox activity for the development of novel functional materials and chemical systems. The guide is intended for researchers and professionals in chemistry, materials science, and drug development who seek a deeper understanding of the structure-property relationships in redox-active polypyridyl systems.
Introduction: The Significance of Functionalized Terpyridines
The 2,2':6',2''-terpyridine (tpy) framework is a cornerstone in coordination chemistry, prized for its ability to form stable, well-defined complexes with a vast array of metal ions.[1] The introduction of functional groups onto the terpyridine core is a powerful strategy for tuning the resulting complex's physicochemical properties, including its photophysical, catalytic, and electrochemical behavior.[2] The molecule at the heart of this guide, this compound (hereafter referred to as tpy-COOH ), incorporates a carboxylic acid moiety. This functionalization serves two primary purposes: it provides a versatile anchor point for grafting the molecule onto surfaces or integrating it into larger molecular architectures, and it introduces a proton-responsive site that can modulate the electronic properties of the terpyridine core.
Understanding the redox behavior of tpy-COOH is critical. The ability of the terpyridine ligand to accept and donate electrons underpins its utility in applications such as:
-
Redox-active Materials: Forming the basis for electrochromic devices, sensors, and molecular switches.[3][4]
-
Catalysis: Acting as a non-innocent ligand that can participate in and mediate catalytic cycles, particularly in water oxidation and CO₂ reduction.[5]
-
Energy Conversion: Serving as a component in dye-sensitized solar cells (DSSCs) and other energy storage systems.
This guide will systematically explore the electrochemical characteristics of tpy-COOH , providing both the theoretical framework and the practical methodologies required for its thorough investigation.
Molecular Structure and Predicted Redox Activity
The redox activity of tpy-COOH is primarily localized on the electron-deficient terpyridine core. The three interconnected pyridine rings form a conjugated π-system that can readily accept electrons.
-
Reduction Processes: The terpyridine moiety is expected to undergo one or more reversible one-electron reduction steps.[6] These reductions populate the ligand's π* orbitals (LUMO). The exact potential at which these reductions occur is sensitive to the solvent environment and the nature of any substituents. For unsubstituted terpyridine, these events typically occur at highly negative potentials (e.g., below -2.0 V vs. Fc/Fc⁺).[6] The electron-withdrawing character of the 4'-carboxyphenyl group is anticipated to shift these reduction potentials to less negative values, making the ligand easier to reduce.
-
Oxidation Processes: Direct oxidation of the terpyridine ligand itself is generally difficult and often irreversible. Oxidation in terpyridine-containing systems is more commonly observed when the ligand is coordinated to a metal center, where the process can be either metal-centered or ligand-centered, depending on the specific metal and its oxidation state.[1][7]
-
Influence of the Carboxylic Acid Group: The benzoic acid group has a dual electronic influence. The phenyl ring extends the π-conjugation, while the carboxylic acid group itself is electron-withdrawing. Crucially, the protonation state of the carboxylic acid will significantly impact the ligand's electronic structure. Deprotonation to the carboxylate (–COO⁻) introduces an electron-donating group, which would be expected to make reduction more difficult (shift to more negative potentials) compared to the protonated (–COOH) form. This pH-dependent redox behavior is a key feature of this molecule.
Core Experimental Workflow: Characterizing Redox Behavior
A multi-faceted approach is required to fully elucidate the redox properties of tpy-COOH . The logical workflow combines electrochemical techniques with spectroscopy and computational modeling to build a complete picture of the molecule's electron transfer capabilities.
Caption: Workflow for the comprehensive redox characterization of tpy-COOH.
Cyclic Voltammetry: The Primary Investigative Tool
Cyclic voltammetry (CV) is the most powerful and commonly used technique for investigating the redox behavior of molecular species.[8][9] It provides critical information about the potentials at which redox events occur and the stability of the species formed.
Causality Behind the Experimental Design
The choice of solvent, electrolyte, and electrode materials is paramount for obtaining reliable and interpretable data.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is typically chosen. These solvents possess a wide potential window, meaning they are not easily oxidized or reduced, allowing for the observation of redox events over a broad potential range. They also effectively solvate the charged species generated during the experiment.
-
Supporting Electrolyte: A salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is added at a high concentration (typically 0.1 M).[10][11] Its role is to ensure the solution is conductive and to minimize the unwanted migration of the electroactive species (tpy-COOH ) in the electric field. The large size of the tetrabutylammonium cation prevents it from interfering at the electrode surface.
-
Three-Electrode System: This is the standard configuration.
-
Working Electrode (e.g., Glassy Carbon, Pt): This is where the redox reaction of interest occurs. Glassy carbon is often preferred for organic molecules due to its wide potential window and inertness.
-
Reference Electrode (e.g., Ag/Ag⁺, SCE): This electrode provides a stable, constant potential against which the potential of the working electrode is measured. It is crucial for reproducibility. To ensure comparability across different studies, it is best practice to reference the measured potentials against an internal standard, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is added at the end of the experiment.
-
Counter (or Auxiliary) Electrode (e.g., Pt wire): This electrode completes the electrical circuit, allowing current to flow. The processes occurring at its surface are generally not of interest but are necessary for the experiment to function.
-
Self-Validating Experimental Protocol for Cyclic Voltammetry
This protocol includes steps for ensuring data integrity and reproducibility.
-
Preparation:
-
Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0 µm, 0.3 µm, 0.05 µm), followed by sonication in ethanol and deionized water to ensure a clean, reproducible surface.
-
Prepare a 0.1 M solution of TBAPF₆ in dry acetonitrile. This is the blank electrolyte solution.
-
Prepare a ~1 mM stock solution of tpy-COOH in the same electrolyte solution.
-
Assemble the three-electrode cell. Degas the solution with a stream of inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which is redox-active and can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.[8]
-
-
Execution and Validation:
-
Blank Scan: Record a CV of the blank electrolyte solution over the desired potential range. This is a critical control step to ensure there are no interfering impurities. The resulting voltammogram should be essentially featureless.
-
Sample Scan: Add the tpy-COOH solution to the cell. Record the CV, typically starting the scan in the negative direction to observe the ligand-based reductions.
-
Scan Rate Dependence: Perform a series of CVs at different scan rates (e.g., 25, 50, 100, 200, 500 mV/s). For a simple, diffusion-controlled reversible process, the peak current should be proportional to the square root of the scan rate (Randles-Ševčík equation).[12] This test helps validate the nature of the redox process.
-
Reversibility Check: For a chemically reversible couple, the ratio of the anodic peak current to the cathodic peak current (Ipa/Ipc) should be close to 1. The peak-to-peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV (where n is the number of electrons) for a Nernstian process.
-
Internal Referencing: After acquiring the data for tpy-COOH , add a small amount of ferrocene to the cell and record another CV. The well-defined, reversible wave for the Fc/Fc⁺ couple should be observed around +0.4 to +0.5 V vs Ag/Ag⁺ (depending on the specific reference electrode). All measured potentials for tpy-COOH should be reported relative to the E½ of this internal standard.
-
Interpreting the Data
The resulting cyclic voltammogram will plot current versus potential. The key parameters to extract are:
-
Half-wave Potential (E½): Calculated as (Epa + Epc)/2 for a reversible couple. This value is a thermodynamic measure of how easily the species is oxidized or reduced.
-
Peak Currents (Ipa and Ipc): These are related to the concentration of the analyte and the kinetics of the electron transfer.
Table 1: Representative Electrochemical Data for Terpyridine Ligands
| Compound | Redox Couple | Potential (V vs. Fc/Fc⁺) | Solvent | Reference |
| Unsubstituted Terpyridine | tpy / tpy⁻ | ~ -2.63 | DMF | [6] |
| Unsubstituted Terpyridine | tpy⁻ / tpy²⁻ | ~ -2.87 | DMF | [6] |
| Terpyridine-Cu Complex | Cu(II)/Cu(I) | ~ -0.62 to -0.88 | ACN | [11] |
| Terpyridine-Fe Complex | Fe(III)/Fe(II) | ~ +1.2 | ACN | [4] |
Note: The exact potentials for tpy-COOH would need to be determined experimentally, but are expected to be less negative than unsubstituted terpyridine due to the electron-withdrawing substituent.
Advanced Characterization Techniques
While CV is the workhorse, a deeper understanding requires complementary methods.
Spectroelectrochemistry (SEC)
Spectroelectrochemistry provides a direct link between a molecule's electrochemical state and its spectroscopic properties (e.g., UV-Vis absorption).[5][13][14] By holding the potential at a value sufficient to cause oxidation or reduction, the corresponding absorption spectrum of the newly formed species can be recorded in situ.
Causality: This technique is invaluable for confirming the identity of the species formed upon electron transfer. For tpy-COOH , one would expect the intense π-π* transitions in the UV region to bleach upon reduction, while new absorption bands corresponding to the radical anion (tpy-COOH⁻) appear at longer wavelengths in the visible or near-infrared (NIR) region.[14]
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The Ascendancy of Terpyridine Derivatives: A Technical Guide to Unleashing their Potential in Research and Drug Development
Abstract
The 2,2':6',2''-terpyridine (tpy) scaffold, a tridentate nitrogen-containing heterocyclic ligand, has emerged as a cornerstone in the edifice of modern coordination chemistry. Its remarkable ability to form stable and kinetically inert complexes with a vast array of metal ions has catalyzed a surge of innovation across diverse scientific disciplines. The true power of terpyridine chemistry, however, lies in the facile functionalization of its core structure. The strategic introduction of various substituents allows for the fine-tuning of the resulting metal complexes' photophysical, electrochemical, and biological properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning applications of novel terpyridine derivatives. We delve into the synthetic strategies, structure-activity relationships, and detailed experimental workflows that underpin their use in medicinal chemistry, advanced materials science, and catalysis. This guide is designed to be a practical resource, offering not just a review of the field but also actionable insights and methodologies to empower the next wave of discoveries.
The Terpyridine Core: A Privileged Scaffold for Innovation
The utility of the terpyridine ligand stems from its strong and rigid tridentate coordination to metal ions.[1] This inherent stability is a critical attribute in numerous applications, preventing ligand dissociation and maintaining the integrity of the active species, be it a catalyst or a therapeutic agent.[2] The planar geometry of the terpyridine ligand, when complexed with a metal ion, provides a predictable framework for the rational design of functional molecules.
The true versatility of terpyridine chemistry is unlocked through the modification of the terpyridine backbone, most commonly at the 4'-position of the central pyridine ring. This allows for the introduction of a wide range of functional groups that can modulate the electronic properties, steric hindrance, solubility, and biological targeting capabilities of the resulting metal complexes.[1]
Synthetic Strategies: The Kröhnke Reaction and Beyond
The Kröhnke pyridine synthesis is a cornerstone for the preparation of a diverse library of substituted terpyridines.[1][3] This robust condensation reaction offers a versatile and efficient route to these valuable ligands.
This protocol provides a general one-pot procedure for the synthesis of 4'-aryl-substituted terpyridines, a common class of functionalized ligands.
Materials:
-
2-Acetylpyridine
-
Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde)
-
Potassium Hydroxide (KOH) pellets
-
Methanol (MeOH)
-
35% Aqueous Ammonia solution
Procedure:
-
In a round-bottom flask, dissolve 2-acetylpyridine (2.0 equivalents) in methanol.
-
To this solution, add the substituted aromatic aldehyde (1.0 equivalent).
-
Add potassium hydroxide pellets (2.4 equivalents) to the reaction mixture.
-
Finally, add 35% aqueous ammonia solution.
-
Reflux the reaction mixture for 4–6 hours.
-
Upon cooling to room temperature, the terpyridine product will precipitate.
-
Collect the precipitate by filtration and wash with cold methanol.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
-
Base (KOH): The base is crucial for the initial deprotonation of 2-acetylpyridine, forming an enolate which is the key nucleophile in the subsequent condensation reactions.
-
Ammonia: Ammonia acts as the nitrogen source for the formation of the central pyridine ring of the terpyridine.
-
Reflux: The elevated temperature accelerates the reaction rates of the multiple condensation and cyclization steps involved in the Kröhnke synthesis.
Applications in Drug Development: Targeting Cancer with Precision
The unique structural and electronic properties of terpyridine-metal complexes have positioned them as promising candidates for the development of novel anticancer agents. Their mechanisms of action are diverse and can be tailored through ligand design.
Topoisomerase Inhibition: A Key Anticancer Mechanism
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for cell replication.[4] Their inhibition is a clinically validated strategy in cancer therapy.[5] Certain terpyridine derivatives have been shown to act as potent topoisomerase inhibitors.[6]
The mechanism of action of these inhibitors often involves the stabilization of the transient "cleavable complex" formed between the topoisomerase enzyme and DNA.[4] This leads to an accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.
Caption: Workflow for two-photon live-cell imaging.
Catalysis: Driving Chemical Transformations
The stable coordination environment provided by terpyridine ligands makes their metal complexes robust and efficient catalysts for a variety of organic transformations. Iron-terpyridine complexes, in particular, have shown significant promise in oxidation catalysis. [7][8]
Iron-terpyridine complexes can catalyze the degradation of organic pollutants in water through the generation of reactive oxygen species. [7]The catalytic activity is dependent on the valence state of the iron center.
Key Features of Terpyridine-Iron Catalysts:
-
Stability: The tridentate terpyridine ligand stabilizes the iron center, preventing its precipitation and deactivation.
-
Tunability: The electronic properties of the catalyst can be modulated by introducing electron-donating or electron-withdrawing groups onto the terpyridine ligand, thereby influencing its catalytic activity.
-
Mechanism: The catalytic cycle often involves the formation of high-valent iron-oxo species, which are potent oxidizing agents. [8]
Future Outlook
The field of terpyridine chemistry is poised for continued growth and innovation. Future research will likely focus on the development of more sophisticated and multifunctional terpyridine-based systems. Key areas of exploration include:
-
Targeted Drug Delivery: The design of terpyridine-metal complexes conjugated to tumor-targeting ligands for more selective and effective cancer therapies.
-
Theranostics: The development of single molecular platforms that combine therapeutic and diagnostic functionalities, for example, by integrating a cytotoxic terpyridine complex with a bioimaging reporter.
-
Advanced Catalysis: The creation of novel terpyridine-based catalysts for challenging and environmentally important chemical transformations, such as CO2 reduction and water splitting.
-
Supramolecular Assemblies: The construction of complex and functional supramolecular architectures with applications in sensing, molecular recognition, and smart materials.
The versatility of the terpyridine scaffold, coupled with a deepening understanding of the structure-property relationships of its metal complexes, ensures that these remarkable molecules will continue to be at the forefront of scientific discovery for years to come.
References
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Lee, S. J., et al. (2005). Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. Bioorganic & Medicinal Chemistry Letters, 15(2), 431-434. [Link]
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Potts, K. T., et al. (2020). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 25(18), 4296. [Link]
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Wikipedia. (2023). Kröhnke pyridine synthesis. [Link]
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Solis, M., et al. (2012). PLATINUM (II) COMPLEXES OF DIAMINE CHELATING LIGANDS... Inorganica Chimica Acta, 393, 257-263. [Link]
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Choi, S. Y., et al. (2007). Synthesis, topoisomerase I inhibition and antitumor cytotoxicity of 2,2':6',2"-, 2,2':6',3"- and 2,2':6',4"-terpyridine derivatives. Bioorganic & Medicinal Chemistry, 15(1), 140-146. [Link]
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Shaikh, I. A., et al. (2025). Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. RSC Advances. [Link]
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Khan, M. S., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Royal Society Open Science, 7(11), 201111. [Link]
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Harrowfield, J., et al. (2021). Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. Chemistry, 3(1), 16-41. [Link]
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Fallah, A., et al. (2018). Synthesis of terpyridines 118 and 121 via Kröhnke methodology. ResearchGate. [Link]
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Khan, M. S., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. PubMed Central. [Link]
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ResearchGate. (n.d.). Structure–activity relationship of the synthesized terpyridine-based ligands and metal complexes. Retrieved from [Link]
-
Tian, X., et al. (2015). A series of Zn(ii) terpyridine complexes with enhanced two-photon-excited fluorescence for in vitro and in vivo bioimaging. Journal of Materials Chemistry B, 3(36), 7213-7221. [Link]
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Tian, X., et al. (2017). Probe for simultaneous membrane and nucleus labeling in living cells and in vivo bioimaging using a two-photon absorption water-soluble Zn(ii) terpyridine complex with a reduced π-conjugation system. Chemical Communications, 53(83), 11466-11469. [Link]
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Wang, Y., et al. (2020). Valence-dependent catalytic activities of iron terpyridine complexes for pollutant degradation. Chemical Communications, 56(41), 5476-5479. [Link]
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Kljun, J., et al. (2023). Terpyridine Glycoconjugates and Their Metal Complexes: Antiproliferative Activity and Proteasome Inhibition. ChemMedChem, 18(7), e202200701. [Link]
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Fernández-Moreira, V., et al. (2024). The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements. ChemMedChem, 19(6), e202300645. [Link]
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ResearchGate. (n.d.). Valence-Dependent Catalytic Activities of Iron Terpyridine Complexes for Pollutant Degradation. Retrieved from [Link]
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Ni, K., et al. (2024). Highly cytotoxic Cu(ii) terpyridine complexes as chemotherapeutic agents. Dalton Transactions, 53(18), 8223-8230. [Link]
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Wang, Y., et al. (2020). Valence-dependent catalytic activities of iron terpyridine complexes for pollutant degradation. Chemical Communications. [Link]
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ResearchGate. (n.d.). A Series of Novel Terpyridine-Skeleton Molecule Derivants Inhibit Tumor Growth and Metastasis by Targeting Topoisomerases. Retrieved from [Link]
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UV Management Web. (n.d.). Untitled. Retrieved from [Link]
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ResearchGate. (n.d.). Iron(II)-Terpyridine Complex as a Single-Atom Electrocatalyst for Enhanced Oxygen Electrocatalysis: Experimental and Theoretical Insights. Retrieved from [Link]
-
Di Censo, D., et al. (2010). A more efficient synthesis of 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine. Green Chemistry, 12(4), 618-621. [Link]
-
Tian, X., et al. (2015). A series of Zn(II) terpyridine complexes with enhanced two-photon-excited fluorescence for in vitro and in vivo bioimaging. Simple search. [Link]
-
ResearchGate. (n.d.). (PDF) Terpyridine-metal complexes: Effects of different substituents on their physico-chemical properties and density functional theory studies. Retrieved from [Link]
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Tiwari, A., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules, 28(20), 7077. [Link]
-
Organic Syntheses. (n.d.). * [1]2,2' : 6',2'' -terpyridine*. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. Retrieved from [Link]
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Chen, J., & Chen, F. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Chinese Chemical Letters, 30(1), 1-10. [Link]
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Seneque, O., et al. (2012). Two-photon multiplexing bio-imaging using a combination of Eu- and Tb-bioprobes. Dalton Transactions, 41(15), 4575-4578. [Link]
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Pommier, Y. (2013). Drugging Topoisomerases: Lessons and Challenges. ACS Chemical Biology, 8(1), 82-95. [Link]
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ResearchGate. (n.d.). Synthesis of 4'-substituted-2,2':6',2''-terpyridines. Retrieved from [Link]
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Baggaley, E., et al. (2008). Time-resolved and two-photon emission imaging microscopy of live cells with inert platinum complexes. Proceedings of the National Academy of Sciences, 105(42), 16069-16074. [Link]
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Capranico, G., et al. (1997). Mechanism of action of DNA topoisomerase inhibitors. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1362(2-3), 125-140. [Link]
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Methodological & Application
Application Notes and Protocols for Catalysis using 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic Acid in Homogeneous Catalysis
In the landscape of modern catalysis, the design of the ligand scaffold is paramount to controlling the activity, selectivity, and stability of a metal catalyst. The 2,2':6',2''-terpyridine (tpy) framework has long been recognized as a privileged structure in coordination chemistry.[1] Its tridentate, pincer-like chelation imparts exceptional stability to a wide array of transition metal complexes. The topic of this guide, this compound, also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (CPTpy), is a sophisticated iteration of this framework, engineered for enhanced functionality in catalysis.
The strategic placement of a carboxyphenyl group at the 4'-position of the central pyridine ring serves a dual purpose without inducing chirality, a significant advantage in simplifying catalytic systems.[2] Firstly, it provides a versatile handle for anchoring the catalytic complex to solid supports, enabling facile catalyst separation and recycling—a cornerstone of sustainable chemistry. Secondly, the electronic properties of the entire complex can be fine-tuned through modifications of this peripheral group, influencing the catalytic cycle. This application note will provide detailed protocols for the synthesis of the CPTpy ligand and its application in two distinct and highly relevant catalytic transformations: the iron-catalyzed hydroboration of alkynes and a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Diagram: Structural Representation of the CPTpy Ligand
Caption: Structure of this compound (CPTpy).
Part 1: Synthesis of the CPTpy Ligand
The synthesis of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine is reliably achieved through a modified Kröhnke condensation, a classic and effective method for preparing substituted pyridines.[1] This one-pot procedure involves the reaction of 2-acetylpyridine with methyl 4-formylbenzoate in the presence of a base and ammonia, followed by hydrolysis of the resulting methyl ester.
Protocol 1: Synthesis of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine
Materials:
-
Methyl 4-formylbenzoate
-
2-Acetylpyridine
-
Ethanol (absolute)
-
Aqueous Ammonia (30%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 4-formylbenzoate (1.0 g, 6.1 mmol) and 2-acetylpyridine (1.5 g, 12.2 mmol) in 50 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add 30% aqueous ammonia (2 mL) followed by a solution of sodium hydroxide (0.49 g, 12.2 mmol) dissolved in a minimal amount of deionized water.
-
Reaction: Stir the reaction mixture at room temperature. The solution will gradually change color from light yellow to red over approximately one hour, indicating the progress of the condensation reaction. Continue stirring for a total of 4 hours.
-
Formation of the Intermediate: After 4 hours, a precipitate of the methyl ester intermediate, 4'-(4-methoxycarbonylphenyl)-2,2':6',2''-terpyridine, will have formed.
-
Hydrolysis: Add an additional 20 mL of a 2M NaOH solution to the flask and heat the mixture to reflux for 2 hours to hydrolyze the ester.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with concentrated HCl until a pH of approximately 7 is reached. A precipitate of the desired product will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid copiously with deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine as a white to off-white solid.
-
Expected Yield: 70-80%. The purity can be assessed by ¹H NMR and mass spectrometry.
Part 2: Catalytic Applications and Protocols
The CPTpy ligand, when complexed with a suitable transition metal, can catalyze a variety of important organic transformations. Below are detailed protocols for two such applications.
Application 1: Iron-Catalyzed Hydroboration of Alkynes
The hydroboration of alkynes is a fundamental reaction for the synthesis of vinylboronates, which are versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While precious metals like rhodium are often used, iron-based catalysts offer a more sustainable and economical alternative. Terpyridine ligands have been shown to be effective in stabilizing the iron center and promoting catalytic activity.[3] The following protocol is based on the use of an iron-based metal-organic framework (MOF) utilizing a terpyridine ligand, demonstrating the principle of heterogeneous catalysis facilitated by the CPTpy scaffold.
Diagram: Catalytic Cycle for Iron-Terpyridine Catalyzed Hydroboration
Caption: Simplified catalytic cycle for the hydroboration of alkynes.
Protocol 2: Iron-CPTpy Catalyzed Hydroboration of Phenylacetylene
This protocol describes a general procedure for the syn-selective hydroboration of alkynes using an in situ generated or pre-formed iron-CPTpy catalyst.
Materials:
-
Iron(II) chloride (FeCl₂)
-
4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (CPTpy)
-
Potassium tert-butoxide (KOtBu)
-
Phenylacetylene
-
Pinacolborane (HBpin)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a glovebox or under an inert atmosphere, add FeCl₂ (0.02 mmol, 1 mol%) and CPTpy (0.022 mmol, 1.1 mol%) to a Schlenk flask.
-
Add 5 mL of anhydrous, degassed THF and stir the mixture at room temperature for 1 hour to form the [Fe(CPTpy)Cl₂] complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add potassium tert-butoxide (0.04 mmol, 2 mol%).
-
Add phenylacetylene (2.0 mmol, 1.0 equiv).
-
Finally, add pinacolborane (2.2 mmol, 1.1 equiv) dropwise to the stirred mixture.
-
-
Reaction:
-
Seal the flask and stir the reaction mixture at room temperature (25 °C) for 16 hours.
-
-
Work-up and Analysis:
-
Quench the reaction by the addition of a few drops of water.
-
Dilute the mixture with diethyl ether and pass it through a short plug of silica gel to remove the catalyst.
-
The filtrate can be analyzed by GC-MS to determine the conversion and selectivity.
-
For isolation, the solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.
-
Quantitative Data: Substrate Scope in Iron-Catalyzed Hydroboration
| Entry | Alkyne Substrate | Product | Yield (%)[3] |
| 1 | Phenylacetylene | (E)-2-phenyl-1-vinylboronic acid pinacol ester | 95 |
| 2 | 4-Methylphenylacetylene | (E)-2-(p-tolyl)-1-vinylboronic acid pinacol ester | 92 |
| 3 | 4-Methoxyphenylacetylene | (E)-2-(4-methoxyphenyl)-1-vinylboronic acid pinacol ester | 96 |
| 4 | 1-Hexyne | (E)-1-hexen-1-ylboronic acid pinacol ester | 88 |
| 5 | Cyclopropylacetylene | (E)-2-cyclopropyl-1-vinylboronic acid pinacol ester | 85 |
Yields are for the isolated product.
Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[4] Palladium catalysts are most commonly employed, and the choice of ligand is critical for achieving high yields and functional group tolerance. Terpyridine ligands, including CPTpy, can form highly active and stable palladium complexes for this transformation.[5]
Diagram: Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Palladium-CPTpy Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid. The CPTpy ligand is used with a palladium precursor to form the active catalyst in situ.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (CPTpy)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine Pd(OAc)₂ (0.01 mmol, 1 mol%), CPTpy (0.012 mmol, 1.2 mol%), 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (3 mL) and deionized water (1 mL) to the tube.
-
Inert Atmosphere: Seal the tube and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir for 12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Expected Yield: Based on similar systems, yields are expected to be in the range of 85-95%.
Trustworthiness and Self-Validation
The protocols provided herein are based on established and reliable methodologies in synthetic organic and organometallic chemistry.[1][3][4] For each catalytic reaction, it is crucial to perform control experiments to validate the system. This includes:
-
A "no catalyst" control: Running the reaction without the metal precursor (e.g., FeCl₂ or Pd(OAc)₂) to ensure the transformation is indeed catalyzed.
-
A "no ligand" control: Performing the reaction with the metal precursor but without the CPTpy ligand to demonstrate the essential role of the ligand in promoting the reaction and enhancing its efficiency.
Consistent high yields and selectivities in the presence of the complete catalytic system, contrasted with little to no product formation in the control experiments, will validate the protocols. Reproducibility across multiple runs is the ultimate confirmation of a robust and trustworthy procedure.
References
-
Schubert, U. S., Eschbaumer, C. (2002). Macromolecules containing bipyridine and terpyridine metal complexes: towards metallosupramolecular polymers. Angewandte Chemie International Edition, 41(16), 2892-2926. [Link]
-
An, G., et al. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Advances, 13(3), 1845-1851. [Link]
-
Morgan, G. T., & Burstall, F. H. (1932). Researches in residual affinity and co-ordination. Part XXXIV. 2: 2′: 2″-Tripyridyl. Journal of the Chemical Society (Resumed), 20-30. [Link]
-
Winter, A., et al. (2011). Catalytic applications of terpyridines and their transition metal complexes. ChemCatChem, 3(9), 1384-1406. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Negishi, E. I. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340-348. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Cárdenas, D. J. (2009). Nickel-catalysed Negishi cross-coupling reactions: scope and mechanisms. Chemical Society Reviews, 38(6), 1594-1605. [Link]
-
Constable, E. C. (2007). 2,2′:6′,2″-Terpyridines: From Chemical Curiosities to Hot Properties. Chemical Society Reviews, 36(2), 246-253. [Link]
-
Wei, C., et al. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Coordination Chemistry Reviews, 383, 65-87. [Link]
-
Kamlet, A. S., et al. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 135(49), 18456-18467. [Link]
-
Budagumpi, S., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 21, S443-S452. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). The Negishi Cross-Coupling Reaction. In The Cross-Coupling Reaction: A Practical Guide (pp. 1-61). The Royal Society of Chemistry. [Link]
-
Budagumpi, S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588. [Link]
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- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 5. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
protocol for complexation of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid with transition metals
Protocol for Complexation of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid with Transition Metals
Introduction: The Versatility of Functionalized Terpyridine Ligands
2,2':6',2''-Terpyridine (tpy) and its derivatives are renowned tridentate N-heterocyclic ligands in coordination chemistry, celebrated for their ability to form stable and well-defined complexes with a wide array of transition metal ions.[1][2][3] The rigid, planar geometry of the terpyridine core, combined with its strong chelation effect, imparts unique photophysical, electrochemical, and catalytic properties to its metal complexes.[4][5][6] The strategic functionalization of the terpyridine scaffold, particularly at the 4'-position, allows for the fine-tuning of these properties and the introduction of functionalities for further applications, such as surface anchoring, polymerization, or biological conjugation.[3][7]
This application note focuses on this compound, also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (dpy-COOH). This ligand is of particular interest as it combines the robust metal-coordinating properties of the terpyridine unit with a carboxylic acid group. The carboxyl moiety can act as an anchoring group for immobilization on surfaces (e.g., TiO2 in dye-sensitized solar cells), a proton-responsive site, or a point of attachment for building larger supramolecular structures.[8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the complexation of dpy-COOH with various transition metals. It offers detailed, step-by-step protocols, explains the underlying chemical principles, and outlines the necessary characterization techniques to ensure the successful synthesis and validation of the desired metal complexes.
Foundational Principles of Complexation
The formation of a terpyridine-metal complex is a classic example of a coordination reaction, where the nitrogen atoms of the ligand donate lone pairs of electrons to the vacant d-orbitals of a transition metal ion, forming coordinate covalent bonds. The dpy-COOH ligand typically acts as a tridentate ligand, coordinating to the metal center in a meridional fashion. Depending on the coordination number of the metal and the stoichiometry of the reaction, either mono- or bis-terpyridine complexes can be formed.[1]
The choice of transition metal significantly influences the properties of the resulting complex. For instance, ruthenium(II) and osmium(II) form kinetically inert complexes with slow ligand exchange rates, making them suitable for applications requiring high stability.[1] In contrast, zinc(II) and cadmium(II) form more labile complexes, which can be advantageous in sensing or catalysis where dynamic behavior is desired.[1] The binding affinity of terpyridine ligands towards transition metals generally follows the order: Ru(II) > Os(II) > Fe(II) > Zn(II) > Cd(II).[1]
The carboxylic acid group on the dpy-COOH ligand can exist in its protonated (-COOH) or deprotonated (-COO⁻) form, depending on the pH of the reaction medium. This can influence the solubility of the ligand and the overall charge of the resulting metal complex. In some cases, the carboxylate can also participate in coordination or intermolecular hydrogen bonding.[10]
Synthesis of the Ligand: this compound (dpy-COOH)
The synthesis of dpy-COOH is typically achieved via the Kröhnke reaction, a well-established method for preparing substituted pyridines.[2][6][11] This one-pot synthesis involves the condensation of 2-acetylpyridine with 4-carboxybenzaldehyde in the presence of a base and an ammonia source.
Experimental Protocol: Ligand Synthesis
Materials:
-
2-Acetylpyridine
-
4-Carboxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Ammonia solution (aqueous, ~35%)
-
Methanol
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-carboxybenzaldehyde (10.0 mmol) in methanol (20 mL).
-
Add 2-acetylpyridine (20.0 mmol, 2 equivalents) to the solution.
-
To this mixture, add potassium hydroxide pellets (24 mmol) and aqueous ammonia solution (40 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with water, followed by cold ethanol to remove unreacted starting materials and byproducts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the pure dpy-COOH ligand.
-
Dry the purified ligand under vacuum.
Characterization: The structure and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The aromatic protons of the terpyridine core typically appear in the range of δ = 7.0–9.0 ppm in the ¹H NMR spectrum.[4]
General Protocol for the Complexation of dpy-COOH with Transition Metals
The following is a general procedure for the synthesis of [M(dpy-COOH)₂]ⁿ⁺ complexes. Specific modifications for different metal precursors are provided in the subsequent sections.
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of transition metal complexes with dpy-COOH.
Step-by-Step General Protocol
-
Ligand Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve dpy-COOH (2.0 mmol) in an appropriate solvent (e.g., 20 mL of dichloromethane, ethanol, or a mixture). Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Preparation: In a separate flask, dissolve the chosen transition metal salt (1.0 mmol, for a 2:1 ligand-to-metal ratio) in a suitable solvent (e.g., 20 mL of methanol or water).
-
Reaction: While stirring vigorously, add the metal salt solution dropwise to the ligand solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture for a specified period (typically 2-24 hours) at a specific temperature (room temperature or elevated). The reaction progress can often be monitored by a color change.
-
Isolation: Upon completion, the product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure. The crude product is then collected by vacuum filtration.
-
Purification: Wash the collected solid with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any remaining impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether, DMF/water).
Specific Protocols for Selected Transition Metals
The general protocol can be adapted for various transition metals. Below are specific examples for the synthesis of Ru(II), Fe(II), and Zn(II) complexes.
| Metal Precursor | Ligand:Metal Ratio | Solvent System | Reaction Conditions | Expected Product |
| RuCl₃·xH₂O | 2:1 | Ethanol | Reflux, 24h | [Ru(dpy-COOH)₂]Cl₂ |
| (NH₄)₂Fe(SO₄)₂·6H₂O | 2:1 | Methanol/Water | Room Temp, 4h | [Fe(dpy-COOH)₂]SO₄ |
| Zn(ClO₄)₂·6H₂O | 2:1 | Acetonitrile | Room Temp, 2h | ₂ |
Synthesis of [Ru(dpy-COOH)₂]Cl₂
Ruthenium(II) terpyridine complexes are known for their rich photophysical and electrochemical properties. The synthesis often starts from a Ru(III) precursor, which is reduced in situ.
Procedure:
-
Add dpy-COOH (2.0 mmol) and RuCl₃·xH₂O (1.0 mmol) to ethanol (50 mL) in a round-bottom flask.
-
Add a few drops of N-ethylmorpholine to act as a reducing agent and a base.
-
Reflux the mixture for 24 hours under an inert atmosphere. The solution should turn a deep red or orange color.
-
Cool the reaction to room temperature and reduce the solvent volume in vacuo.
-
Add diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Purify by column chromatography on alumina or by recrystallization.
Synthesis of [Fe(dpy-COOH)₂]SO₄
Iron(II) forms intensely colored complexes with terpyridine ligands, which are useful in colorimetric sensing and as redox-active species.
Procedure:
-
Dissolve dpy-COOH (2.0 mmol) in methanol (20 mL).
-
In a separate flask, dissolve (NH₄)₂Fe(SO₄)₂·6H₂O (1.0 mmol) in deoxygenated water (10 mL).
-
Under an inert atmosphere, add the iron(II) solution dropwise to the ligand solution. An immediate color change to deep purple or blue should be observed.
-
Stir at room temperature for 4 hours.
-
The product will precipitate from the solution. Collect the solid by filtration, wash with methanol and diethyl ether, and dry under vacuum.
Synthesis of Zn(dpy-COOH)₂₂
Zinc(II) is a d¹⁰ metal and its complexes are often colorless and fluorescent, making them suitable for applications in bio-imaging and sensing.[4][5]
Procedure:
-
Dissolve dpy-COOH (2.0 mmol) in acetonitrile (20 mL).
-
Add a solution of Zn(ClO₄)₂·6H₂O (1.0 mmol) in acetonitrile (10 mL) dropwise.
-
Stir at room temperature for 2 hours.
-
Reduce the solvent volume and add diethyl ether to precipitate the white solid product.
-
Filter, wash with diethyl ether, and dry under vacuum.
Characterization of the Metal Complexes
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized complexes.[4][12]
Sources
- 1. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights | Semantic Scholar [semanticscholar.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Research Journal of Chemical Sciences : Synthesis and Photophysical Application of Functionalised 2,2':6',2"-Terpyridine Metal Complexes. A review - ISCA [isca.me]
- 8. proceedings.com [proceedings.com]
- 9. Hybrid Materials Based on a Terpyridine Carboxylate Ligand: A Method for Introducing Light Harvesting and Auxiliary Metal Centers into Metal-Organic Frameworks - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 10. Expanded ligands: bis(2,2′:6′,2″-terpyridine carboxylic acid)ruthenium(ii) complexes as metallosupramolecular analogues of dicarboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Buy 2,6-dipyridin-2-ylpyridine-4-carbaldehyde (EVT-387609) | 108295-45-0 [evitachem.com]
- 12. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid in Dye-Sensitized Solar Cells (DSSCs)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: A Prospective Analysis
The field of dye-sensitized solar cells (DSSCs) is a dynamic research area, continually seeking novel sensitizers that are not only efficient and stable but also cost-effective. This document provides a detailed prospective analysis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid as a potential sensitizer for DSSCs. It is important to note that while the terpyridine and benzoic acid moieties are well-established components in DSSC research, the specific application of this integrated molecule has not been extensively reported in peer-reviewed literature. Therefore, the following application notes and protocols are built upon established principles of DSSC fabrication and characterization, drawing parallels from structurally similar and well-characterized dyes. This guide is intended to serve as a robust starting point for researchers aiming to explore the potential of this promising, yet underexplored, sensitizer.
Introduction to this compound as a DSSC Sensitizer
This compound is a compelling candidate for DSSC applications due to its unique molecular architecture. It combines a terpyridine core, known for its strong coordination to metal ions and potential for broad visible light absorption when complexed, with a benzoic acid anchoring group. The benzoic acid moiety is a well-established and effective group for grafting dye molecules onto the titanium dioxide (TiO₂) photoanode of a DSSC. The dipyridinylpyridine structure suggests a high molar extinction coefficient, which is crucial for efficient light harvesting.
The pyridine rings within the terpyridine structure can be functionalized to fine-tune the electronic properties of the dye, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This allows for precise energy level alignment with the conduction band of the TiO₂ and the redox potential of the electrolyte, which is a critical factor in optimizing the overall power conversion efficiency (PCE) of the solar cell.
Proposed Synthesis Protocol
The synthesis of this compound can be approached through a multi-step process, likely involving a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is favored for its mild reaction conditions and high tolerance to various functional groups.[1][2]
Materials and Reagents:
-
4'-Chloro-2,2':6',2''-terpyridine
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4'-chloro-2,2':6',2''-terpyridine (1 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a palladium catalyst system consisting of palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of Dye-Sensitized Solar Cells: A Step-by-Step Guide
The fabrication of a DSSC is a meticulous process involving the preparation of the photoanode, counter electrode, and the assembly of the cell.
Photoanode Preparation
-
Cleaning of FTO Glass: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and ethanol for 15 minutes each.
-
TiO₂ Paste Deposition: Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. The thickness of the TiO₂ layer can be controlled by the thickness of the adhesive tape used as a spacer.
-
Sintering: Sinter the TiO₂-coated FTO glass in a furnace at 450-500 °C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles and the FTO substrate.
-
Dye Sensitization: After cooling to approximately 80 °C, immerse the TiO₂ photoanode in a solution of this compound (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for 12-24 hours at room temperature.
-
Rinsing: After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
Counter Electrode Preparation
-
Cleaning of FTO Glass: Clean another FTO glass substrate using the same procedure as for the photoanode.
-
Catalyst Deposition: Deposit a thin layer of a platinum or carbon-based catalyst onto the conductive side of the FTO glass. For platinum, a solution of hexachloroplatinic acid in isopropanol can be drop-cast and then heated to 400 °C for 20 minutes.
DSSC Assembly
-
Sealing: Place a 25-60 µm thick thermoplastic sealant (e.g., Surlyn®) between the photoanode and the counter electrode and heat to seal the two electrodes together, leaving two small holes for electrolyte filling.
-
Electrolyte Injection: Introduce the electrolyte solution (e.g., a solution of 0.5 M 1,2-dimethyl-3-propylimidazolium iodide, 0.05 M iodine, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell through one of the pre-drilled holes via vacuum backfilling.
-
Final Sealing: Seal the holes with a small piece of Surlyn® and a coverslip to prevent electrolyte leakage and solvent evaporation.
Characterization Protocols
Comprehensive characterization is essential to evaluate the performance of the fabricated DSSCs.[3][4][5]
Photovoltaic Performance (I-V Characteristics)
-
Instrumentation: A solar simulator (AM 1.5G, 100 mW/cm²) and a source meter.
-
Procedure:
-
Mask the active area of the DSSC to a precisely known area.
-
Illuminate the cell with the solar simulator.
-
Sweep the voltage from a negative to a positive bias while measuring the current.
-
-
Key Parameters:
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).
-
Power Conversion Efficiency (PCE): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident light power density.
-
Incident Photon-to-Current Conversion Efficiency (IPCE)
-
Instrumentation: A light source, a monochromator, and a calibrated photodiode.
-
Procedure:
-
Illuminate the DSSC with monochromatic light of varying wavelengths.
-
Measure the short-circuit current at each wavelength.
-
-
Calculation: IPCE(λ) = (1240 * Jsc(λ)) / (λ * P(λ)), where λ is the wavelength, Jsc(λ) is the short-circuit current density at that wavelength, and P(λ) is the incident power density at that wavelength.
Electrochemical Impedance Spectroscopy (EIS)
-
Instrumentation: A potentiostat with a frequency response analyzer.
-
Procedure: Apply a small AC voltage perturbation over a range of frequencies to the DSSC under illumination at a constant DC bias (usually Voc).
-
Analysis: The resulting impedance spectrum can be fitted to an equivalent circuit model to extract information about the internal resistances of the cell, including charge transfer resistance at the TiO₂/dye/electrolyte interface and the counter electrode, and the electron lifetime in the TiO₂.
Expected Performance and Mechanistic Insights
Comparative Performance Data
The performance of a DSSC sensitized with this compound is expected to be competitive with other metal-free organic dyes. For context, a table of performance data for well-known organic sensitizers is provided below.
| Dye Name | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| N719 (Ruthenium-based) | 15.4 | 0.723 | 0.723 | 7.9 | [6] |
| CM104 (Organic Dye) | 13.4 | 0.704 | 0.748 | 7.0 | [6] |
| JA3+S3 (Co-sensitized) | 15.46 | 0.821 | 0.645 | 8.20 | [1] |
| Proposed Dye (Hypothetical) | 12-16 | 0.65-0.75 | 0.65-0.72 | ~6-8 | - |
Note: The values for the proposed dye are hypothetical and serve as a target for initial experiments based on the performance of similar molecular structures.
Mechanistic Considerations
The efficiency of a DSSC is governed by the kinetics of several key processes: electron injection, dye regeneration, and charge recombination.[3][7]
-
Electron Injection: Upon photoexcitation, the dye molecule injects an electron from its LUMO into the conduction band of the TiO₂. For efficient injection, the LUMO of the dye must be more negative than the conduction band edge of the TiO₂ (-4.0 eV vs. vacuum).[7] The terpyridine moiety is expected to facilitate strong electronic coupling to the TiO₂ surface, promoting rapid electron injection.
-
Dye Regeneration: The oxidized dye molecule is then reduced by the redox mediator (typically I⁻/I₃⁻) in the electrolyte. The HOMO of the dye should be more positive than the redox potential of the electrolyte to ensure efficient regeneration.
-
Charge Recombination: Unwanted recombination processes, where the injected electron in the TiO₂ recombines with either the oxidized dye or the oxidized redox species in the electrolyte, should be minimized. The bulky nature of the terpyridine ligand may help to suppress this recombination by creating a blocking layer at the TiO₂ surface.
The benzoic acid anchoring group plays a crucial role in establishing a stable and electronically favorable interface with the TiO₂ surface. The orientation of the dye on the surface can significantly impact both electron injection and charge recombination rates.[8]
Visualization of the DSSC Workflow
Experimental Workflow Diagram
Caption: Workflow for the fabrication and characterization of a DSSC.
DSSC Electron Transfer Pathway
Caption: Key electron transfer processes in a dye-sensitized solar cell.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Jsc | - Incomplete dye loading- Poor light harvesting- Inefficient electron injection | - Increase dye concentration or immersion time- Optimize TiO₂ film thickness- Co-sensitization with another dye to broaden absorption |
| Low Voc | - High rate of charge recombination- Mismatch of energy levels | - Add additives to the electrolyte (e.g., guanidinium thiocyanate)- Modify the dye structure to suppress recombination- Use a compact TiO₂ blocking layer |
| Low FF | - High series resistance- Poor catalytic activity of the counter electrode | - Ensure good contact between electrodes- Optimize the sintering process of TiO₂- Use a more efficient counter electrode catalyst |
Conclusion and Future Outlook
This compound represents a promising, yet unvalidated, candidate for use as a sensitizer in dye-sensitized solar cells. Its molecular design incorporates features that are known to be beneficial for efficient light harvesting and charge separation. The protocols and insights provided in this document offer a comprehensive framework for researchers to begin exploring the potential of this molecule. Future work should focus on the experimental validation of the proposed synthesis and DSSC fabrication protocols, followed by a detailed investigation of the photophysical and electrochemical properties of the dye to fully understand its performance characteristics. Further optimization through molecular engineering of the terpyridine core could lead to even more efficient sensitizers for next-generation solar energy conversion technologies.
References
-
Electrochemical Characterization Techniques for Performance Optimization in Dye-sensitized Solar Cells: A Narrative Review | MOTIVECTION : Journal of Mechanical, Electrical and Industrial Engineering. Available at: [Link]
-
Characterizing Interfacial Structures of Dye-Sensitized Solar Cell Working Electrodes - PMC. Available at: [Link]
-
Characterization techniques for dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing). Available at: [Link]
-
Characterization techniques for dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C6EE02732F. Available at: [Link]
-
Characterization techniques for dye-sensitized solar cells - DiVA portal. Available at: [Link]
-
(PDF) Fabrication of Organic Dye Sensitized Solar Cell - ResearchGate. Available at: [Link]
-
Fabrication of natural dye-sensitized solar cells using dyes from Arabica coffee, sugarcane and blackberry - ResearchGate. Available at: [Link]
-
Fabrication procedure of dye-sensitized solar cells. Available at: [Link]
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Highest Efficiency Dssc Fabrication With Natural Dye and Chemical Dye Sufiyah Assegaf International Women's University, Bandung - Jurnal Peneliti. net. Available at: [Link]
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New cyanoacetanilides based dyes as effective co-sensitizers for DSSCs sensitized with ruthenium (II) complex (HD-2) | Request PDF - ResearchGate. Available at: [Link]
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Influence of different concentrations of 4-tert-butyl-pyridine in a gel polymer electrolyte towards improved performance of Dye-Sensitized Solar Cells (DSSC) - ResearchGate. Available at: [Link]
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Enhancement of power conversion efficiency of dye-sensitized solar cells by co-sensitization of zinc-porphyrin and thiocyanate-free ruthenium(ii)-terpyridine dyes and graphene modified TiO2 photoanode - RSC Advances (RSC Publishing). Available at: [Link]
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Application Note & Protocol: A Detailed Guide to the Kröhnke Synthesis of 4'-Aryl Terpyridines
Abstract: This document provides a comprehensive guide for the synthesis of 4'-aryl-2,2':6',2''-terpyridines via the Kröhnke pyridine synthesis. Terpyridines are a critical class of tridentate ligands in coordination chemistry, materials science, and drug development, and their properties can be finely tuned by the introduction of various substituents.[1] This guide delves into the reaction's mechanistic underpinnings, offers detailed step-by-step protocols for both classical and modern one-pot approaches, and provides troubleshooting advice grounded in practical laboratory experience. The content is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to successfully implement and adapt this versatile synthetic methodology.
Introduction: The Significance of 4'-Aryl Terpyridines and the Kröhnke Synthesis
The 2,2':6',2''-terpyridine (tpy) scaffold is a cornerstone in the design of functional molecules due to its robust and rigid coordination to a wide array of metal ions.[1] The introduction of an aryl group at the 4'-position of the central pyridine ring is a particularly powerful strategy for modulating the electronic and photophysical properties of the resulting metal complexes.[2] The Kröhnke pyridine synthesis, first reported by Fritz Kröhnke, stands as a versatile and high-yielding method for accessing these valuable 2,4,6-trisubstituted pyridines.[3] The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, most commonly ammonium acetate.[3][4]
This application note will focus on the widely adopted variation for synthesizing 4'-aryl terpyridines, which utilizes two equivalents of 2-acetylpyridine and a substituted aromatic aldehyde.[5][6] This approach can be performed in a classical multi-step fashion or, more conveniently, as a one-pot synthesis, which has gained popularity for its operational simplicity and efficiency.[1][6]
Mechanistic Insights: The "Why" Behind the Kröhnke Synthesis
A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Kröhnke synthesis of 4'-aryl terpyridines is a cascade of well-established reactions.[3] The process is initiated by the formation of key intermediates, leading to the construction of the central pyridine ring.
The key mechanistic steps are as follows:
-
Enolate/Enamine Formation: In the presence of a base (e.g., hydroxide or acetate), 2-acetylpyridine forms an enolate. This nucleophilic species is central to the subsequent bond-forming steps.[1]
-
Aldol Condensation & Dehydration (Chalcone Formation): The enolate of one molecule of 2-acetylpyridine attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily dehydrates to form an α,β-unsaturated ketone, commonly known as a chalcone.[5][6]
-
Michael Addition: A second molecule of 2-acetylpyridine, again as its enolate, acts as a Michael donor and adds to the β-carbon of the chalcone in a conjugate addition. This step forms a 1,5-dicarbonyl intermediate.[1][3]
-
Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with a source of ammonia, typically ammonium acetate.[7] The ammonia molecule attacks one of the carbonyl groups, initiating a series of cyclization and dehydration steps that ultimately lead to the formation of a stable, aromatic central pyridine ring, yielding the final 4'-aryl-2,2':6',2''-terpyridine.[3][8] The use of ammonium acetate is advantageous as it serves as both the nitrogen source and a buffer.
Below is a DOT language script that generates a diagram illustrating this reaction mechanism.
Caption: Reaction mechanism of the Kröhnke synthesis for 4'-aryl terpyridines.
Experimental Protocols
Two primary methodologies are presented: the classical two-step synthesis and the more streamlined one-pot approach. The choice between them often depends on the specific substrates and the desired level of control over the reaction intermediates.
General Considerations
-
Reagent Purity: The purity of the starting materials is crucial. 2-acetylpyridine and the aromatic aldehyde should be free of significant impurities. Ammonium acetate should be of high purity and kept dry.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Glacial acetic acid and methanol are commonly used. Acetic acid can also act as a catalyst. For the one-pot method described below, ethanol or methanol is often employed.[2][9]
-
Temperature Control: The reaction is typically performed at elevated temperatures, often at the reflux temperature of the chosen solvent. A general temperature range is 80-140°C.
Protocol 1: One-Pot Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine
This one-pot method is favored for its efficiency and is suitable for a wide range of aromatic aldehydes.[1][2]
Materials:
-
2-Acetylpyridine
-
4-Methoxybenzaldehyde
-
Potassium Hydroxide (KOH) pellets
-
Methanol (MeOH)
-
35% Aqueous Ammonia solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-acetylpyridine (2.43 g, 20.0 mmol) and 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) in methanol (20 ml).[9]
-
Stir the mixture to ensure homogeneity.
-
To this mixture, add potassium hydroxide pellets (1.54 g, ~24 mmol).[9]
-
Finally, add 35% aqueous ammonia solution (40.0 ml).[9]
-
Heat the reaction mixture to reflux and maintain for 4–6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of chloroform and hexane.
The following DOT script provides a visual representation of the experimental workflow.
Caption: General experimental workflow for the one-pot Kröhnke synthesis.
Protocol 2: Classical Two-Step Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine
This method involves the isolation of the intermediate chalcone, which can be beneficial for certain substrates or for mechanistic studies.[10][11]
Step 1: Synthesis of 1-(Pyridin-2-yl)-3-(4-bromophenyl)prop-2-en-1-one (Chalcone)
-
Prepare a solution of 4-bromobenzaldehyde and 2-acetylpyridine in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide in methanol while maintaining a low temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Collect the precipitated chalcone by filtration, wash with cold methanol, and dry.
Step 2: Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine
-
Prepare N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (a Kröhnke salt) from 2-acetylpyridine and iodine in pyridine.
-
In a round-bottom flask, combine the chalcone from Step 1, the N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide, and a large excess of ammonium acetate.[10]
-
Add glacial acetic acid as the solvent.[3]
-
Heat the mixture to reflux for 4-6 hours.[3]
-
After cooling, pour the reaction mixture into water and neutralize with a base (e.g., aqueous ammonia).
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization.
Data Summary and Troubleshooting
The success of the Kröhnke synthesis is dependent on several key parameters. The table below summarizes typical reaction conditions and provides a starting point for optimization.
| Parameter | Typical Value/Condition | Rationale and Expert Insights |
| Stoichiometry | 2 eq. 2-acetylpyridine : 1 eq. Ar-CHO | Ensures complete consumption of the aldehyde to form the 1,5-dicarbonyl intermediate. |
| Base | KOH, NaOH | Catalyzes the initial aldol and Michael reactions by generating the enolate of 2-acetylpyridine.[2][9] |
| Nitrogen Source | Ammonium Acetate, Aqueous Ammonia | Provides the nitrogen atom for the central pyridine ring. Ammonium acetate also acts as a buffer.[7] |
| Solvent | Methanol, Ethanol, Glacial Acetic Acid | The polarity of the solvent can influence reaction rates. Acetic acid can also serve as a catalyst. |
| Temperature | 80 - 140 °C (Reflux) | Sufficient thermal energy is required to overcome activation barriers, especially for the cyclization and aromatization steps. |
| Reaction Time | 2 - 6 hours | Reaction time is substrate-dependent. Monitor by TLC to determine completion.[3][9] |
Troubleshooting Common Issues:
-
Low or No Yield:
-
Reagent Quality: Ensure all reagents are pure and dry, especially the pyridinium salt if used.
-
Temperature: The reaction may require higher temperatures or longer reaction times. Insufficient heat can lead to an incomplete reaction.
-
Base Strength: The base may not be strong enough to efficiently generate the enolate. Consider using a stronger base if necessary.
-
-
Formation of Side Products:
-
Polycondensation: In one-pot syntheses, polycondensation of the aldehyde can occur. Controlling the rate of addition of reagents can sometimes mitigate this.[10]
-
Isomeric Terpyridines: 1,2-addition of the enolate to the chalcone can lead to isomeric products, although this is less common under standard conditions.[5][6]
-
-
Purification Challenges:
Conclusion
The Kröhnke synthesis is a robust and highly adaptable method for the preparation of 4'-aryl-2,2':6',2''-terpyridines. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a vast library of these important ligands. The one-pot variation, in particular, offers a straightforward and high-yielding route that is amenable to a wide range of substrates, making it an invaluable tool in modern chemical synthesis.
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Synthesis of [Fe(tpy)₂]²⁺ Complexes with Substituted Terpyridines: An Application Note and Detailed Protocol
This guide provides a comprehensive, in-depth protocol for the synthesis of bis(terpyridine)iron(II), or [Fe(tpy)₂]²⁺, complexes, with a particular focus on the use of substituted terpyridine ligands. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of these versatile metal complexes. Beyond a simple recitation of steps, this guide explains the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction: The Significance of [Fe(tpy)₂]²⁺ Complexes
Iron(II) bis(terpyridine) complexes are a cornerstone of supramolecular and materials chemistry. The parent complex, [Fe(tpy)₂]²⁺, is well-known for its intense purple color, arising from a metal-to-ligand charge transfer (MLCT) band, and its remarkable stability.[1] The true power of this system, however, lies in the ability to modify the properties of the complex by introducing functional groups onto the terpyridine ligands. These substitutions can tune the electronic, optical, and redox properties of the resulting iron complex, leading to applications in areas such as catalysis, electrochromics, and medicinal chemistry.[2][3] For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy of the MLCT band and the redox potential of the Fe(II)/Fe(III) couple.[4]
This guide will first detail the synthesis of substituted terpyridine ligands and then provide a step-by-step protocol for the complexation with iron(II), purification, and characterization of the final [Fe(tpy)₂]²⁺ complexes.
Synthesis of Substituted Terpyridine Ligands
The properties of the final iron complex are dictated by the nature of the substituted terpyridine ligand. Therefore, the synthesis of the ligand is a critical first step. Two common and effective methods for the synthesis of 4'-substituted terpyridines are the Kröhnke reaction and the Suzuki cross-coupling reaction.
Kröhnke Reaction: A Classic Approach
The Kröhnke reaction is a powerful one-pot method for the synthesis of 4'-aryl-substituted terpyridines.[1] It involves the condensation of two equivalents of 2-acetylpyridine with a substituted aromatic aldehyde in the presence of a base and an ammonia source.
Protocol: Synthesis of a 4'-Aryl-Substituted Terpyridine via the Kröhnke Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetylpyridine (2.0 equivalents) and the desired substituted aryl aldehyde (1.0 equivalent) in methanol.
-
Addition of Reagents: To this mixture, add potassium hydroxide (KOH) pellets (2.4 equivalents) followed by a 35% aqueous ammonia solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, remove the solvent under reduced pressure. Wash the resulting precipitate thoroughly with distilled water to remove excess base, followed by a wash with ice-cold ethanol until the washings are neutral.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Suzuki Cross-Coupling: A Versatile Alternative
For a wider range of substituents, particularly those not amenable to the Kröhnke conditions, the Suzuki cross-coupling reaction is an excellent alternative. This method typically involves the palladium-catalyzed reaction of a halogenated terpyridine (e.g., 4'-bromoterpyridine) with a boronic acid or boronate ester.
Step-by-Step Synthesis of [Fe(tpy)₂]²⁺ Complexes
Once the desired substituted terpyridine ligand has been synthesized and purified, the next stage is the complexation with an iron(II) salt. This reaction is generally straightforward and proceeds in high yield.
Choosing the Right Iron(II) Salt and Solvent
The choice of the iron(II) salt is important. Commonly used salts include iron(II) chloride tetrahydrate (FeCl₂·4H₂O), iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O), and iron(II) perchlorate hexahydrate (Fe(ClO₄)₂·6H₂O). The anion of the iron salt will be the initial counter-ion for the complex, although this can be easily exchanged later. The choice of solvent depends on the solubility of both the ligand and the iron salt. Common solvents include methanol, ethanol, acetonitrile, and dichloromethane (DCM), or mixtures thereof.[1][5] The presence of solvent molecules in the crystal lattice can influence the properties of the complex in the solid state.[6]
General Protocol for the Synthesis of [Fe(tpy)₂]²⁺ Complexes
This protocol describes a general method for the synthesis of a [Fe(substituted-tpy)₂]²⁺ complex.
Materials:
-
Substituted terpyridine ligand (2.0 equivalents)
-
Iron(II) salt (e.g., FeCl₂·4H₂O, 1.0 equivalent)
-
Methanol (or other suitable solvent)
-
Ammonium hexafluorophosphate (NH₄PF₆) (for precipitation)
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve the substituted terpyridine ligand in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.[1]
-
Iron Salt Solution: In a separate flask, dissolve the iron(II) salt in a minimal amount of a suitable solvent (e.g., hot methanol).[1]
-
Complexation: While stirring the ligand solution at room temperature, add the iron(II) salt solution dropwise. A rapid color change to deep purple or a related intense color is typically observed, indicating the formation of the complex.
-
Reaction Time: Continue stirring the reaction mixture at room temperature for approximately 2 hours to ensure complete complexation.[1]
-
Precipitation and Purification: To isolate the complex with a non-coordinating anion, add an excess of a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆). This will cause the ₂ complex to precipitate out of solution.
-
Isolation: Collect the precipitate by filtration. Wash the solid with a small amount of ice-cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the final product under vacuum.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of [Fe(tpy)₂]²⁺ complexes.
Anion Exchange
The counter-ion of the [Fe(tpy)₂]²⁺ complex can significantly influence its solubility and crystal packing. For many applications, it is desirable to have a non-coordinating anion such as hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻). As described in the general protocol, precipitation with a salt of the desired anion is a common method. Alternatively, ion-exchange resins can be used for a more controlled anion exchange.[5]
Protocol: Anion Exchange using an Ion-Exchange Resin
-
Resin Preparation: Prepare a column with a suitable anion-exchange resin (e.g., Amberlite IRA 402) and wash it thoroughly with the desired eluent.
-
Loading: Dissolve the [Fe(tpy)₂]X₂ complex (where X is the initial anion) in a minimal amount of a suitable solvent (e.g., acetonitrile) and load it onto the prepared column.
-
Elution: Elute the complex from the column using a solvent in which the desired salt of the complex is soluble (e.g., methanol).
-
Isolation: Collect the fractions containing the purple complex and remove the solvent under reduced pressure to obtain the [Fe(tpy)₂]Y₂ complex, where Y is the new anion from the resin.
Characterization of [Fe(tpy)₂]²⁺ Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized complexes. The following techniques are commonly employed:
UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful tool for characterizing [Fe(tpy)₂]²⁺ complexes due to their distinct electronic absorption spectra. The most prominent feature is the intense metal-to-ligand charge transfer (MLCT) band in the visible region, typically between 500 and 600 nm, which is responsible for the characteristic deep purple color.[1] The exact position and intensity of this band are sensitive to the substituents on the terpyridine ligand. Electron-donating groups tend to cause a red-shift (bathochromic shift) of the MLCT band, while electron-withdrawing groups lead to a blue-shift (hypsochromic shift).[1] Ligand-centered π-π* transitions are observed in the UV region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the complex and to assess its purity. Upon coordination to the iron(II) center, the signals of the terpyridine ligand's protons and carbons experience significant shifts. The diamagnetic nature of the low-spin d⁶ Fe(II) center allows for the acquisition of well-resolved NMR spectra. The change in the chemical shifts of the ligand's protons upon complexation provides clear evidence of coordination.[1][5]
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a valuable technique for confirming the molecular weight of the complex. The spectrum will typically show a peak corresponding to the [Fe(tpy)₂]²⁺ cation, often with one of the counter-ions, for example, {}⁺.
Summary of Key Experimental Parameters
| Parameter | Ligand Synthesis (Kröhnke) | Complexation Reaction |
| Stoichiometry | 2-acetylpyridine:aldehyde (2:1) | Ligand:Fe(II) salt (2:1) |
| Solvent | Methanol | Methanol, Ethanol, Acetonitrile, DCM |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 4-6 hours | ~2 hours |
| Purification | Recrystallization | Precipitation with NH₄PF₆ |
Conclusion
The synthesis of [Fe(tpy)₂]²⁺ complexes with substituted terpyridines offers a versatile platform for the development of functional materials and molecules. By carefully selecting the synthetic route for the ligand and controlling the conditions of the complexation reaction, researchers can access a wide range of complexes with tailored properties. The protocols and explanations provided in this guide are intended to serve as a solid foundation for the successful synthesis and characterization of these important compounds.
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Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (2020). RSC Advances. [Link]
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Inductive influence of 4′-terpyridyl substituents on redox and spin state properties of iron(II) and cobalt(II) bis-terpyridyl complexes. (2014). Inorganica Chimica Acta. [Link]
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Diverse Cobalt(II) and Iron(II/III) Coordination Complexes/Polymers Based on 4′-Pyridyl: 2,2′;6′,2″-Terpyridine: Synthesis, Structures, Catalytic and Anticancer Activities. (2024). Molecules. [Link]
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- 5. Molecular Engineering to Tune Functionality: The Case of Cl-Substituted [Fe(terpy)2]2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
High-Resolution ¹H and ¹³C NMR Analysis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid
An Application Note for Researchers and Scientists
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide to the structural characterization of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine, using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation, data acquisition, and processing. Furthermore, we offer an in-depth analysis of the expected spectra, explaining the rationale behind chemical shift assignments and coupling patterns based on the molecule's unique electronic and structural features. This guide is intended for researchers in materials science, coordination chemistry, and drug development who utilize this versatile ligand in their work.
Introduction: The Significance of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine
4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (CPT) is a highly functionalized tridentate ligand. Its terpyridine core provides a robust chelating site for a wide array of metal ions, while the carboxylic acid moiety on the appended phenyl ring offers a versatile handle for surface anchoring, covalent modification, or altering solubility.[1] This unique combination makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs), dye-sensitized solar cells, and supramolecular assemblies.[1][2]
Given its complex aromatic structure, unambiguous characterization is critical to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing precise information about the molecular structure in solution. This guide explains the causality behind the specific NMR protocols and interpretation strategies required for this molecule.
Structural Considerations and Experimental Design
The structure of CPT presents several key features that dictate the NMR experimental strategy. The molecule consists of a central pyridine ring substituted at the 4'-position with a carboxyphenyl group and at the 2'- and 6'-positions with two terminal pyridine rings.

Key Molecular Features Influencing NMR Analysis:
-
Symmetry: The molecule possesses a C₂ axis of symmetry passing through the C4'-C1''', and C4'''-COOH bond axis. This renders the two terminal pyridine rings (A and C) and their respective protons and carbons chemically equivalent. This symmetry simplifies the spectrum by reducing the number of unique signals.
-
Aromaticity and Ring Currents: The molecule is composed of four aromatic rings. The delocalized π-electrons in these rings generate strong diamagnetic ring currents, which significantly deshield the attached protons, causing their signals to appear downfield in the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm.[3][4]
-
Heteroatomic Effects: The nitrogen atoms in the pyridine rings are electronegative and induce a deshielding effect on adjacent protons (e.g., H6, H3', H5').[5] This effect helps in the preliminary assignment of signals.
-
Solubility and Proton Exchange: The presence of both the basic pyridine nitrogens and the acidic carboxylic acid group imparts polar characteristics. The compound's solubility is limited in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that readily dissolves the compound and, crucially, slows down the exchange rate of the acidic carboxylic proton, allowing it to be observed as a distinct, albeit often broad, signal.[6][7] The residual proton signal in DMSO-d₆ appears as a quintet around 2.50 ppm, and the ¹³C signal appears as a septet at 39.52 ppm.[6]
Part A: ¹H NMR Spectroscopy Protocol
Principle
¹H NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).
Materials and Equipment
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆), high purity
-
Pasteur pipettes and glass wool
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[10]
-
Weighing: Accurately weigh 5-10 mg of the CPT sample into a clean, dry vial.[9] For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio.[10]
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for shimming.[9][11]
-
Homogenization: Cap the vial and vortex thoroughly until the sample is completely dissolved. A homogeneous solution is essential for achieving sharp, well-resolved peaks.[10]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[11]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Instrument Setup & Data Acquisition
These parameters are typical for a 400 MHz spectrometer and should be adjusted as needed for other field strengths.
-
Experiment: Standard ¹H pulse-acquire experiment.
-
Solvent: DMSO
-
Temperature: 298 K
-
Spectral Width: -2 to 16 ppm
-
Acquisition Time (at1): ~3-4 seconds. A longer acquisition time improves digital resolution.
-
Relaxation Delay (d1): 5 seconds. This longer delay is crucial for allowing all protons, especially those in the aromatic system, to fully relax between pulses, ensuring accurate signal integration.[12]
-
Number of Scans (ns): 16-64 scans. This is typically sufficient to achieve a good signal-to-noise ratio.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lineshapes.
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline for accurate integration.[12]
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to 2.50 ppm.[6][13]
-
Integration: Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Peak Picking and Coupling Constant Analysis: Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values in Hz). This information is vital for determining the connectivity between protons.[14]
Predicted ¹H NMR Spectrum
The complex aromatic region requires careful analysis. The expected chemical shifts and multiplicities are summarized below. Electron-donating groups shield ortho/para protons (upfield shift), while electron-withdrawing groups deshield them (downfield shift).[15]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-COOH | > 12.0 | broad singlet | - | 1H | Acidic proton, exchange-broadened, highly deshielded.[16] |
| H3', H5' | 8.8 - 9.0 | singlet | - | 2H | Protons on the central pyridine ring, adjacent to two N atoms and deshielded by the other rings. |
| H6, H6'' | 8.6 - 8.8 | doublet | J_ortho_ ≈ 8.0 | 2H | Ortho to pyridine nitrogen, highly deshielded.[17] |
| H3, H3'' | 8.5 - 8.7 | doublet | J_ortho_ ≈ 8.0 | 2H | Deshielded proton on the terminal pyridine rings. |
| H2''', H6''' | 8.1 - 8.3 | doublet | J_ortho_ ≈ 8.5 | 2H | Ortho to the electron-withdrawing COOH group, deshielded.[18] |
| H4, H4'' | 7.9 - 8.1 | triplet | J_ortho_ ≈ 7.7 | 2H | Part of the terminal pyridine spin system. |
| H3''', H5''' | 7.8 - 8.0 | doublet | J_ortho ≈ 8.5 | 2H | Meta to the COOH group. |
| H5, H5'' | 7.4 - 7.6 | triplet | J_ortho_ ≈ 6.5 | 2H | Part of the terminal pyridine spin system. |
Part B: ¹³C NMR Spectroscopy Protocol
Principle
¹³C NMR spectroscopy provides information on the number of unique carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of the ¹³C isotope (~1.1%), longer acquisition times or higher sample concentrations are required.
Protocol 3: Sample Preparation
The procedure is identical to that for ¹H NMR, with one critical difference:
-
Concentration: Use a higher sample concentration of 20-50 mg in 0.6 mL of DMSO-d₆ to compensate for the low sensitivity of the ¹³C nucleus.[8][10]
Protocol 4: Instrument Setup & Data Acquisition
-
Experiment: Standard proton-decoupled ¹³C pulse-acquire experiment (e.g., zgpg30).
-
Solvent: DMSO
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time (at1): ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. A shorter delay is acceptable for qualitative spectra.
-
Number of Scans (ns): 1024 or more. A significantly higher number of scans is required to achieve an adequate signal-to-noise ratio.
-
Decoupling: Use broadband proton decoupling to collapse all C-H couplings into singlets, simplifying the spectrum and improving signal intensity via the Nuclear Overhauser Effect (NOE).
Predicted ¹³C NMR Spectrum
Due to the molecule's C₂ symmetry, a total of 12 distinct carbon signals are expected. Aromatic carbons typically resonate between 120-150 ppm.[3]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-COOH | 167 - 169 | Carboxylic acid carbonyl carbon, highly deshielded.[18][19] |
| C2', C6' | 155 - 157 | Quaternary carbons on the central ring, attached to nitrogen and another ring. |
| C2, C2'' | 154 - 156 | Quaternary carbons on the terminal rings, attached to nitrogen. |
| C4' | 150 - 152 | Substituted quaternary carbon on the central ring. |
| C6, C6'' | 149 - 151 | CH carbon ortho to nitrogen on terminal rings, highly deshielded. |
| C4''' | 140 - 142 | Quaternary carbon of the benzoic acid ring, attached to the COOH group.[20] |
| C4, C4'' | 137 - 139 | CH carbon on terminal rings. |
| C1''' | 132 - 134 | Quaternary carbon of the benzoic acid ring, attached to the terpyridine unit. |
| C2''', C6''' | 130 - 132 | CH carbons ortho to the COOH group.[21] |
| C3''', C5''' | 128 - 130 | CH carbons meta to the COOH group. |
| C3, C3'' | 124 - 126 | CH carbon on terminal rings. |
| C5, C5'' | 121 - 123 | CH carbon on terminal rings. |
| C3', C5' | 119 - 121 | CH carbons on the central ring. |
Visualization of Experimental Workflow
The overall process from sample preparation to final analysis can be visualized as a streamlined workflow.
Diagram 1. Standard workflow for NMR analysis of CPT.
Logic of Spectral Assignment
Assigning the complex aromatic signals definitively often requires 2D NMR techniques. The logical approach is outlined below.
Diagram 2. Logical flow for definitive NMR signal assignment.
Conclusion
The ¹H and ¹³C NMR analysis of this compound is a powerful method for its structural verification. By selecting an appropriate solvent like DMSO-d₆ and optimizing acquisition parameters, high-quality, interpretable spectra can be readily obtained. The inherent symmetry of the molecule simplifies the spectra, and a systematic analysis based on chemical shifts, coupling constants, and integration allows for confident assignment of the majority of signals. For unambiguous assignment of all resonances in its complex aromatic systems, 2D NMR experiments such as COSY and HSQC are recommended. The protocols and data presented herein serve as a robust reference for scientists working with this important and versatile chemical compound.
References
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Available at: [Link]
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University of Alberta. How to Prepare Samples for NMR. Available at: [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]
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University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]
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University of Notre Dame. NMR Sample Preparation. Available at: [Link]
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Chemistry & Chemical Technology. Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Available at: [Link]
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ResearchGate. Stacked 1 H NMR (400 MHz) spectra of terpyridine ligand. Available at: [Link]
-
Scilit. The NMR spectra of terpyridine and the bis-terpyridine complexes of cobalt(III) and iron(II). Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of 2,2':6',2"-terpyridine 4 (500.13 MHz, acetone-d6). Available at: [Link]
-
Wikipedia. Deuterated DMSO. Available at: [Link]
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Royal Society of Chemistry. Supplementary Information - General Procedures. Available at: [Link]
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ResearchGate. ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks. Available at: [Link]
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Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available at: [Link]
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University of Konstanz. ¹H-NMR and ¹³C-NMR Spectra. Available at: [Link]
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UV Management Web. 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine. Available at: [Link]
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AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available at: [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
-
ResearchGate. Figure S3: 1 H NMR of bis-terpyridine ligand (recorded in CDCl 3 ). Available at: [Link]
-
Progress in Nuclear Magnetic Resonance Spectroscopy. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
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University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (1997). Available at: [Link]
-
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). Available at: [Link]
-
PubMed. Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines. Available at: [Link]
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ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link]
-
Canadian Journal of Chemistry. A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. (1979). Available at: [Link]
-
Dipòsit Digital de la Universitat de Barcelona. Synthesis and characterization of 4'-substituted-2,2':6',2”-terpyridine ruthenium (ll) complexes. Available at: [Link]
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RSC Publishing. Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. Available at: [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Available at: [Link]
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Library and Archives Canada. Theses Canada - Search. Available at: [Link]
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001870). Available at: [Link]
-
Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
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Application Notes & Protocols for Growing Single Crystals of Terpyridine Metal Complexes
For: Researchers, scientists, and drug development professionals.
Introduction: The Art and Science of Crystalline Perfection
The synthesis and characterization of terpyridine metal complexes are cornerstones of modern coordination chemistry, with profound implications for fields ranging from catalysis and materials science to medicinal chemistry. The unparalleled insights into molecular structure, bonding, and stereochemistry afforded by single-crystal X-ray diffraction analysis make the growth of high-quality single crystals a critical, yet often challenging, step. This guide provides a comprehensive overview of the principles and practical techniques for growing single crystals of terpyridine metal complexes, moving beyond a simple recitation of steps to explain the underlying rationale for each experimental choice.
Part 1: Foundational Principles of Crystallization
The journey from a solution of molecules to a well-ordered crystal lattice is governed by the principles of thermodynamics and kinetics. The fundamental requirement is to achieve a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, providing the thermodynamic driving force for crystallization. However, uncontrolled, rapid precipitation from a highly supersaturated solution will invariably lead to an amorphous powder or a profusion of tiny, poorly-formed crystals. The key to growing large, single crystals lies in achieving supersaturation slowly and controllably, allowing for the ordered deposition of molecules onto a growing crystal lattice.
The choice of crystallization method is therefore paramount and is dictated by the specific properties of the terpyridine metal complex, particularly its solubility in various solvents.
Part 2: Crystallization Techniques: A Practical Guide
Several techniques have been developed to achieve the slow approach to supersaturation necessary for single-crystal growth. The most common and effective methods for terpyridine metal complexes are detailed below.
Slow Evaporation
This is often the simplest and most widely attempted method. It is particularly suitable for complexes that are moderately soluble in a given solvent.
Principle: A solution of the complex is prepared at or near saturation. The solvent is then allowed to evaporate slowly, gradually increasing the concentration of the complex until supersaturation is reached and crystals begin to form.
Protocol:
-
Solvent Selection: Choose a solvent in which the complex has moderate solubility. Highly soluble complexes will require a large volume of solvent and a long evaporation time, while sparingly soluble complexes may precipitate too quickly. Common solvents include methanol, ethanol, acetonitrile, dichloromethane, and mixtures thereof.
-
Preparation of the Solution: Dissolve the terpyridine metal complex in the chosen solvent to create a solution that is close to saturation. Gentle heating can be used to aid dissolution, but ensure the complex is stable at the elevated temperature.
-
Filtration: It is crucial to remove any dust or particulate matter from the solution, as these can act as nucleation sites, leading to the formation of multiple small crystals. Filter the solution through a syringe filter (0.22 or 0.45 µm pore size) into a clean crystallization vessel.
-
Crystallization Vessel: The choice of vessel can influence the rate of evaporation. A beaker or a flask with a wide mouth will allow for faster evaporation, while a vial with a narrow opening will slow the process.
-
Controlling Evaporation: To slow down the rate of evaporation, the vessel can be covered with a watch glass or parafilm with a few small holes poked in it. This is often the key to obtaining larger, higher-quality crystals.
-
Incubation: Place the crystallization vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory, at a constant temperature.
Workflow for Slow Evaporation:
Caption: Workflow for the slow evaporation crystallization method.
Vapor Diffusion
This technique is particularly useful for complexes that are highly soluble in one solvent (the "good" solvent) but insoluble in another (the "poor" solvent), where the two solvents are miscible.
Principle: A concentrated solution of the complex in a "good" solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent. The vapor of the "poor" solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.
Protocol:
-
Solvent Selection: Identify a pair of miscible solvents: one in which the complex is highly soluble (e.g., dichloromethane, acetonitrile) and another in which it is poorly soluble (e.g., diethyl ether, pentane, hexane).
-
Preparation of the Solution: Prepare a concentrated solution of the terpyridine metal complex in the "good" solvent.
-
Filtration: Filter the solution as described for the slow evaporation method.
-
Setting up the Crystallization Chamber:
-
Place a small amount of the "poor" solvent in the bottom of a larger jar or beaker.
-
Transfer the filtered solution of the complex into a smaller vial.
-
Carefully place the small vial containing the complex solution inside the larger jar, ensuring that the two liquids do not mix.
-
Seal the larger jar tightly.
-
-
Incubation: Allow the setup to stand undisturbed at a constant temperature. The vapor of the "poor" solvent will slowly diffuse into the solution of the complex, leading to the growth of crystals over several days to weeks.
Workflow for Vapor Diffusion:
Caption: Principle of the vapor diffusion crystallization method.
Liquid-Liquid (or Layering) Diffusion
This method is suitable for complexes that are sensitive to air or when a very slow rate of crystallization is desired.
Principle: A solution of the complex is carefully layered with a less dense, miscible "poor" solvent in which the complex is insoluble. Crystallization occurs at the interface between the two solvents as they slowly mix.
Protocol:
-
Solvent Selection: Choose a pair of miscible solvents with different densities: a "good" solvent in which the complex is soluble and a "poor" solvent in which it is not.
-
Preparation of the Solution: Prepare a concentrated solution of the complex in the "good" solvent.
-
Layering:
-
Place the solution of the complex in the bottom of a narrow tube or vial.
-
Carefully and slowly add the "poor" solvent down the side of the tube, using a syringe or pipette, to form a distinct layer on top of the complex solution. A buffer layer of an intermediate solvent mixture can sometimes be beneficial.
-
-
Incubation: Seal the tube and allow it to stand undisturbed. Over time, the two layers will slowly diffuse into one another, leading to crystallization at the interface.
Workflow for Liquid-Liquid Diffusion:
Caption: Process of the liquid-liquid diffusion crystallization method.
Part 3: Critical Parameters and Troubleshooting
The success of a crystallization experiment often depends on the careful control of several parameters.
| Parameter | Importance and Considerations | Troubleshooting Strategies |
| Solvent System | The choice of solvent or solvent mixture is the most critical factor. It dictates the solubility of the complex and the rate of supersaturation. | - Screen a wide range of solvents and solvent mixtures. - Consider the polarity, volatility, and coordinating ability of the solvent. |
| Temperature | Temperature affects both the solubility of the complex and the rate of solvent evaporation or diffusion. A constant temperature is crucial for controlled crystal growth. | - If crystals form too quickly, try lowering the temperature. - If no crystals form, a slight increase in temperature may be beneficial, or a slower evaporation/diffusion rate is needed. |
| Concentration | The initial concentration of the complex will influence the time required for crystallization to begin and the number of nucleation events. | - If only powder precipitates, the initial concentration is likely too high. - If no crystals form after a long period, the concentration may be too low. |
| Counter-ion | The nature of the counter-ion can significantly impact the crystal packing and solubility of ionic terpyridine metal complexes. | - Experiment with different counter-ions (e.g., PF₆⁻, BF₄⁻, ClO₄⁻, OTf⁻). |
| Purity of the Complex | Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor-quality crystals. | - Ensure the complex is highly pure before attempting crystallization. Recrystallization or chromatography may be necessary. |
Part 4: Concluding Remarks
Growing single crystals of terpyridine metal complexes is often an iterative process that requires patience and meticulous attention to detail. A systematic approach to screening different crystallization conditions is often the most effective strategy. By understanding the fundamental principles of crystallization and carefully controlling the key experimental parameters, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for X-ray diffraction analysis, thereby unlocking a wealth of structural information.
References
-
Crystallization of Organic Compounds: An Industrial Perspective. (2009). John Wiley & Sons. [Link]
-
Crystal Growth of Intermetallic Compounds. (2017). In Handbook of Crystal Growth (pp. 435-465). Elsevier. [Link]
-
Slow evaporation method. In Science and Technology of Crystalline Thin Film and Wire Growth. (2022). De Gruyter. [Link]
The Versatile Role of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic Acid in Supramolecular Chemistry: Application Notes and Protocols
Introduction: A Multifunctional Tecton for Advanced Supramolecular Design
In the intricate world of supramolecular chemistry, the quest for molecular building blocks that offer predictable and robust self-assembly into functional architectures is paramount. Among the privileged classes of ligands, 2,2':6',2''-terpyridine (tpy) and its derivatives have emerged as stellar candidates due to their strong and well-defined coordination with a vast array of metal ions.[1][2] This guide focuses on a particularly versatile derivative, 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid , also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine (CPTP). This molecule is a testament to the power of rational ligand design, integrating the robust metal-coordinating tridentate terpyridine core with a strategically positioned carboxylic acid group. This dual functionality unlocks a rich landscape of supramolecular structures, from discrete metallo-macrocycles to infinite metal-organic frameworks (MOFs), and provides a handle for post-assembly functionalization and surface anchoring.[3][4]
The terpyridine moiety, with its three nitrogen donors, typically forms stable, near-octahedral complexes with a variety of transition metals, providing a rigid and predictable linear linkage in supramolecular constructions.[2] The addition of the carboxyphenyl group at the 4'-position introduces a secondary binding site capable of engaging in hydrogen bonding or coordination with metal centers, thereby enabling the formation of higher-order, multi-dimensional structures.[5][6] This unique combination of a strong metal-chelating unit and a versatile functional group makes CPTP a powerful tool for researchers in materials science, catalysis, and drug development.
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound in supramolecular chemistry. We will delve into detailed, field-proven protocols for its synthesis and its self-assembly with metal ions, explain the underlying chemical principles, and showcase its utility in the construction of advanced functional materials.
Molecular Structure and Design Principles
The power of this compound as a supramolecular tecton lies in its well-defined geometry and orthogonal binding capabilities.
Figure 1: Molecular structure of this compound.
The terpyridine core provides a tridentate N,N',N''-coordination pocket that directs the assembly in a linear fashion when complexed with metal ions that favor octahedral coordination. The benzoic acid group, on the other hand, can participate in:
-
Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, enabling the formation of predictable supramolecular synthons, such as carboxylic acid dimers or chains.
-
Coordination to Metal Ions: The carboxylate can act as a ligand, bridging metal centers to form coordination polymers and MOFs.
-
Surface Functionalization: The carboxylic acid provides a reactive handle for grafting the supramolecular assemblies onto surfaces, such as metal oxides, for applications in sensing and catalysis.[4]
Synthesis and Characterization
The synthesis of this compound is typically achieved via a one-pot Kröhnke reaction, a reliable and efficient method for preparing 4'-substituted terpyridines.[7]
Experimental Protocol: One-Pot Kröhnke Synthesis
This protocol is adapted from established literature procedures.[5][7]
Materials:
-
2-Acetylpyridine
-
4-Carboxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Ammonium acetate
-
Ethanol
-
Water
-
Hydrochloric acid (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylpyridine (2.0 equivalents) and 4-carboxybenzaldehyde (1.0 equivalent) in ethanol.
-
Base Addition: While stirring, add potassium hydroxide (2.2 equivalents) to the solution. The mixture will typically change color.
-
Ammonia Source: Add a saturated aqueous solution of ammonium acetate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After cooling to room temperature, a precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. For higher purity, the product can be dissolved in a basic aqueous solution, filtered to remove insoluble impurities, and then re-precipitated by the addition of hydrochloric acid.
Causality Behind Experimental Choices:
-
Kröhnke Reaction: This method is chosen for its efficiency in forming the central pyridine ring of the terpyridine core in a single step from readily available starting materials.
-
Base (KOH): The base is crucial for the initial deprotonation of 2-acetylpyridine, forming the enolate that initiates the condensation reactions.
-
Ammonium Acetate: This serves as the nitrogen source for the formation of the central pyridine ring.
-
Reflux: The elevated temperature accelerates the reaction rate, ensuring a reasonable reaction time.
Characterization Data
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Observations |
| ¹H NMR | Complex aromatic region with signals corresponding to the protons of the three pyridine rings and the phenyl ring. A characteristic downfield singlet for the carboxylic acid proton. The hydrochloride salt in D6-DMSO shows multiplets in the range of δ 7.65-8.85 ppm.[2] |
| ¹³C NMR | Aromatic carbons in the range of δ 120-160 ppm. A signal for the carboxylic acid carbon around δ 167 ppm. The hydrochloride salt in D6-DMSO exhibits signals at δ 121.5, 124.4, 127.3, 128.3, 130.8, 132.7, 140.6, 143.7, 146.3, 150.2, 150.5, 152.0, and 167.4 ppm.[2] |
| ESI-MS | A prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight of the compound (C₂₂H₁₅N₃O₂; MW: 353.38 g/mol ). |
| FT-IR | Characteristic peaks for C=N stretching of the pyridine rings, C=C stretching of the aromatic systems, and a broad O-H stretch and a C=O stretch for the carboxylic acid group. |
Applications in Supramolecular Chemistry: Building Functional Architectures
The dual functionality of this compound allows for the construction of a diverse range of supramolecular assemblies.
Formation of Metallo-Supramolecular Polymers and Metal-Organic Frameworks (MOFs)
The ability of both the terpyridine and the carboxylate groups to coordinate to metal ions makes this ligand an excellent candidate for building extended, porous structures.
Figure 2: General workflow for the synthesis of MOFs using this compound.
Experimental Protocol: Synthesis of a Zinc(II) Coordination Polymer
This protocol is a generalized procedure based on literature reports for the synthesis of coordination polymers with this ligand.[5]
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Solution Preparation: In a small vial, dissolve this compound (1 equivalent) in DMF. In a separate vial, dissolve zinc(II) nitrate hexahydrate (1 equivalent) in a mixture of DMF and ethanol.
-
Mixing: Carefully layer the ethanol/DMF solution of the metal salt on top of the DMF solution of the ligand.
-
Crystallization: Seal the vial and allow it to stand at room temperature. Crystals suitable for X-ray diffraction will typically form over several days to a week.
-
Isolation: Decant the mother liquor and wash the crystals with fresh DMF and then ethanol.
Trustworthiness of the Protocol:
This slow diffusion method is a reliable way to obtain high-quality single crystals, which are essential for the unambiguous structural characterization of the resulting coordination polymer by X-ray crystallography. The formation of the extended network is driven by the coordination of the zinc ions to both the terpyridine units and the carboxylate groups of the ligand.
Applications of the Resulting Materials:
-
Catalysis: The porous nature of the MOFs can allow for the encapsulation of catalytically active species, or the metal nodes themselves can act as catalytic centers.
-
Sensing: The luminescence of the ligand or its metal complexes can be modulated by the presence of guest molecules within the pores of the MOF, leading to sensing applications.
-
Gas Storage and Separation: The defined pore sizes and chemical nature of the framework can be tailored for the selective adsorption of gases.
Formation of Discrete Supramolecular Architectures
While the formation of extended networks is a prominent application, under specific conditions, this compound can also be used to construct discrete, finite supramolecular assemblies.
Figure 3: Logical relationship for the formation of discrete supramolecular architectures.
The formation of discrete structures versus extended polymers can often be controlled by factors such as the stoichiometry of the metal and ligand, the coordination geometry of the metal ion, and the presence of ancillary ligands that can cap coordination sites. The carboxylic acid group can play a crucial role in these systems by forming intramolecular hydrogen bonds that favor the formation of a specific cyclic structure or by providing a site for post-assembly modification.
Conclusion and Future Outlook
This compound stands as a testament to the power of molecular design in supramolecular chemistry. Its unique combination of a robust metal-binding terpyridine core and a versatile carboxylic acid functionality provides a powerful platform for the construction of a wide array of functional supramolecular architectures. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable molecule.
The future of research with this ligand is bright, with potential avenues including the development of novel MOFs for targeted drug delivery, the creation of sophisticated catalytic systems that mimic enzymatic activity, and the design of advanced materials for optoelectronic applications. As our understanding of the principles of self-assembly continues to grow, so too will the complexity and functionality of the supramolecular systems that can be created with versatile building blocks like this compound.
References
- Schubert, U. S., Hofmeier, H., & Newkome, G. R. (2006). Modern Terpyridine Chemistry. Wiley-VCH.
-
Kamal, P., & Shakir, M. (2018). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Journal of Coordination Chemistry, 71(16-18), 2754-2792. [Link]
-
Norton, G. K. (2011). Hybrid Materials Based on a Terpyridine Carboxylate Ligand: A Method for Introducing Light Harvesting and Auxiliary Metal Centers into Metal-Organic Frameworks. D-Scholarship@Pitt. [Link]
-
Yang, G., & Liu, S. (2013). A Series of Novel zinc(II) Entangled Coordination Polymers Based on Carboxyphenyl-Terpyridine Ligands. Dalton Transactions, 42(30), 10878-10887. [Link]
-
Xiao, Z., Wang, W., Lin, H., Wang, R., Zhang, L., & Sun, D. (2016). Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. RSC Advances, 6(79), 75459-75466. [Link]
-
Poggini, L., et al. (2022). Spin cross-over self-assembled monolayer of Co(II) terpyridine derivative functionalized with carboxylic acid groups. arXiv preprint arXiv:2208.05231. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.tue.nl [pure.tue.nl]
- 3. Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. 1887067-79-9|4'-(4-Carboxyphenyl)-[2,2':6',2''-terpyridine]-5,5''-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 5. 4'-(4-Carboxyphenyl)-[2,2':6',2''-terpyridine]-5,5''-dicarboxylic acid | C24H15N3O6 | CID 132543308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
functionalization of nanoparticles with 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid
An Application Guide to the Functionalization of Nanoparticles with 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic Acid
Introduction: Bridging Nanotechnology and Coordination Chemistry
The convergence of nanotechnology with molecular chemistry has paved the way for novel functional materials with precisely engineered properties. At the heart of this synergy lies the surface functionalization of nanoparticles, a process that imparts new capabilities for applications ranging from targeted drug delivery and bioimaging to catalysis and sensing.[1][2][3] This guide focuses on a particularly versatile bifunctional ligand: this compound, hereafter referred to as tpy-COOH.
This molecule is comprised of two key domains:
-
A Terpyridine (tpy) Moiety: A tridentate N-heterocyclic ligand renowned for its high affinity and ability to form stable complexes with a wide range of transition metal ions.[4][5] This "business end" of the molecule is the source of its utility in coordination chemistry.
-
A Carboxylic Acid (-COOH) Terminus: A functional group that serves as a robust anchor for attaching the molecule to the surface of various nanoparticles, particularly metal oxides.[1] It also provides a reactive handle for covalent conjugation to amine-functionalized surfaces.
The strategic combination of these two groups in a single molecule allows researchers to tether the powerful coordination chemistry of terpyridine directly onto a nanoscale platform. This guide provides the scientific rationale, detailed experimental protocols, and essential characterization techniques for successfully functionalizing nanoparticles with tpy-COOH, empowering researchers to develop next-generation nanomaterials.
Core Principles: The "Why" Behind the Functionalization
Understanding the causality behind experimental choices is critical for troubleshooting and innovation. The functionalization process is governed by the specific chemical interactions between the tpy-COOH ligand and the nanoparticle surface.
Mechanism 1: Direct Anchoring via Carboxylic Acid
For nanoparticles such as iron oxide (Fe₃O₄, γ-Fe₂O₃) or titanium dioxide (TiO₂), the carboxylic acid group of tpy-COOH can directly coordinate to metal atoms on the nanoparticle surface. This is a form of chemisorption where a dative bond forms between the carboxylate oxygen atoms and the surface metal centers. This method is straightforward and effective for creating a stable ligand shell on metal oxide nanoparticles, which are widely used in biomedical applications for their magnetic properties.[2][6][7]
Mechanism 2: Covalent Conjugation via Amide Bonding
For nanoparticles that either lack suitable surface sites for direct carboxylate binding (e.g., silica) or for applications demanding a more robust, covalent linkage, a two-step conjugation chemistry is employed. This is a highly versatile approach. First, the nanoparticle surface is modified to present primary amine (-NH₂) groups. Then, the carboxylic acid on the tpy-COOH ligand is "activated" using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[8]
-
Activation: EDC reacts with the -COOH group to form a highly reactive O-acylisourea intermediate.
-
Stabilization: This unstable intermediate reacts with NHS to form a more stable NHS-ester.
-
Conjugation: The NHS-ester readily reacts with the primary amines on the nanoparticle surface to form a stable amide bond, covalently linking the tpy-COOH ligand.
This method provides a stable, irreversible linkage and is broadly applicable to any amine-functionalized nanomaterial.
Experimental Protocols
The following protocols provide step-by-step methodologies for the two primary functionalization strategies. All procedures should be performed using high-purity reagents and solvents.
Protocol 1: Direct Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol details the synthesis of IONPs by co-precipitation followed by their surface modification with tpy-COOH.
Materials and Reagents:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide solution (NH₄OH, ~30%)
-
This compound (tpy-COOH)
-
Ethanol and Dimethyl Sulfoxide (DMSO)
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen gas (N₂)
-
Magnetic stir plate and permanent magnet
-
Ultrasonic bath/sonicator
Step-by-Step Methodology:
-
Synthesis of Citrate-Stabilized IONPs:
-
Dissolve FeCl₃·6H₂O (2.0 mmol) and FeCl₂·4H₂O (1.0 mmol) in 40 mL of ultrapure water in a three-neck flask.
-
Deoxygenate the solution by bubbling with N₂ for 20 minutes while stirring mechanically at 80°C.
-
Rapidly inject 5 mL of ammonium hydroxide solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring under N₂ at 80°C for 1 hour.
-
Cool the suspension to room temperature.
-
Collect the nanoparticles using a strong permanent magnet and discard the supernatant.
-
Wash the nanoparticles three times with ultrapure water and twice with ethanol, using magnetic separation for collection.
-
Resuspend the final IONP pellet in 20 mL of ultrapure water.
-
-
Ligand Exchange Procedure:
-
Prepare a 10 mM stock solution of tpy-COOH in DMSO.
-
In a new flask, add the 20 mL aqueous suspension of IONPs.
-
Sonicate the IONP suspension for 15 minutes to ensure good dispersion.
-
While stirring vigorously, add 5 mL of the tpy-COOH stock solution to the IONP suspension.
-
Allow the mixture to stir at room temperature for 24 hours to facilitate the ligand exchange process.
-
-
Purification of tpy-COOH Functionalized IONPs:
-
Collect the functionalized nanoparticles using a permanent magnet.
-
Discard the supernatant, which contains excess unbound ligand.
-
Wash the nanoparticles twice with a 1:1 mixture of water/DMSO to remove residual reactants.
-
Wash the nanoparticles three more times with ethanol to remove DMSO.
-
After the final wash, resuspend the purified tpy-COOH-IONPs in the desired solvent (e.g., ethanol, water, or buffer) for storage at 4°C.
-
Workflow Visualization:
Protocol 2: Covalent Functionalization via EDC/NHS Coupling
This protocol assumes the starting material is commercially available amine-functionalized nanoparticles (e.g., silica or polymer beads).
Materials and Reagents:
-
Amine-functionalized nanoparticles (-NH₂ NPs)
-
This compound (tpy-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Dimethylformamide (DMF)
-
Centrifuge and tubes suitable for nanoparticle pelleting
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of tpy-COOH in DMF.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in the Activation Buffer (MES, pH 6.0). Note: EDC is moisture-sensitive and hydrolyzes quickly in water; use it immediately.
-
-
Activation of tpy-COOH:
-
In a microcentrifuge tube, mix 200 µL of the tpy-COOH solution with 400 µL of the EDC solution and 400 µL of the NHS solution.
-
Incubate the mixture at room temperature for 30 minutes with gentle rotation to form the NHS-ester of tpy-COOH.
-
-
Preparation of Nanoparticles:
-
Take an amount of amine-functionalized nanoparticle stock solution equivalent to 10 mg of nanoparticles.
-
Wash the nanoparticles twice with the Coupling Buffer (PBS, pH 7.4) to remove any storage buffer components. To wash, centrifuge the nanoparticles to form a pellet, discard the supernatant, and resuspend the pellet in 1 mL of buffer.
-
After the final wash, resuspend the nanoparticle pellet in 1 mL of Coupling Buffer.
-
-
Conjugation Reaction:
-
Add the entire volume of the activated tpy-COOH solution (from step 2) to the washed nanoparticle suspension (from step 3).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle end-over-end mixing.
-
-
Quenching and Purification:
-
Centrifuge the nanoparticle suspension to pellet the conjugated particles. Discard the supernatant.
-
To quench any unreacted NHS-esters, resuspend the pellet in 1 mL of Quenching Buffer (Tris-HCl) and incubate for 15 minutes.
-
Wash the nanoparticles three times with Coupling Buffer (PBS) to remove all unreacted reagents and byproducts.
-
After the final wash, resuspend the purified tpy-COOH-NPs in the desired buffer for storage at 4°C.
-
Mechanism Visualization:
Sources
- 1. nanohybrids.net [nanohybrids.net]
- 2. biomedres.us [biomedres.us]
- 3. Functionalized Peptide-Based Nanoparticles for Targeted Cancer Nanotherapeutics: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpyridine functionalized cyclodextrin nanoparticles: metal coordination for tuning anticancer activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00613H [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Electrochemical Characterization of Terpyridine Complexes: A Comprehensive Protocol for Researchers
An Application Note from Gemini Scientific
Abstract
Terpyridine-based metal complexes are foundational building blocks in modern chemistry, with significant applications in catalysis, materials science, supramolecular chemistry, and medicine.[1][2][3][4] Their utility is intrinsically linked to their redox properties—the ability to accept and donate electrons. Understanding these properties is paramount for designing functional molecules for applications ranging from solar energy conversion to drug development.[5][6] This application note provides a detailed, field-proven guide for the electrochemical characterization of terpyridine complexes. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that researchers can not only execute the protocols but also interpret the results with confidence. We will cover foundational principles, detailed protocols for core techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), and advanced analysis using Spectroelectrochemistry (SEC).
Part 1: Foundational Principles & Experimental Setup
A robust electrochemical experiment is built on a solid understanding of the system's components. The choices made here will directly impact the quality and interpretability of the data.
The Unique Nature of the Terpyridine Ligand
The 2,2′:6′,2′′-terpyridine (tpy) ligand is a tridentate NNN-type chelator known for forming highly stable octahedral complexes with many transition metals, such as [M(tpy)₂]ⁿ⁺.[1][7] Its electronic structure is key to its function:
-
σ-Donation & π-Acceptance: The nitrogen lone pairs act as strong σ-donors to the metal center. Simultaneously, the pyridine rings possess low-lying π* orbitals, allowing them to act as π-acceptors.[1]
-
Redox Non-Innocence: This π-accepting ability means the terpyridine ligand itself can accept electrons, leading to ligand-based reduction events. This "non-innocent" character is crucial, as redox chemistry can occur on the ligand in addition to the metal center.[7]
-
Tunability: The redox potential of the complex can be finely tuned by adding electron-donating or electron-withdrawing substituents to the terpyridine backbone, a feature widely exploited in molecular engineering.[8]
The Three-Electrode System: The Heart of the Experiment
Voltammetry experiments utilize a three-electrode setup to accurately control the potential and measure the resulting current.
-
Working Electrode (WE): This is where the reaction of interest occurs. For terpyridine complexes, a Glassy Carbon Electrode (GCE) is the most common and versatile choice due to its wide potential window and relative inertness. Platinum (Pt) or Gold (Au) can also be used. Causality: The choice of electrode material can sometimes influence the observed electrochemistry, making consistency crucial.[9] Protocol Pre-Check: The WE surface must be meticulously polished (e.g., with alumina slurry) and cleaned before each experiment to ensure a reproducible surface area and prevent fouling.
-
Reference Electrode (RE): This electrode provides a stable potential against which the working electrode's potential is controlled. A Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) is typical. Crucial Insight: In non-aqueous solvents, the junction potentials of these electrodes can be unstable. Therefore, it is standard practice to report all potentials against an internal reference, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple , which is added at the end of an experiment for calibration.
-
Counter Electrode (CE): This electrode (usually a Platinum wire) completes the electrical circuit, passing whatever current is required to support the reaction at the WE without itself limiting the process.
Caption: The Three-Electrode Electrochemical Cell.
Choosing the Right Environment: Solvent & Supporting Electrolyte
The solution environment dictates whether the complex is stable and the experiment is valid.
-
Solvent: The solvent must dissolve the complex and the supporting electrolyte while remaining inert in the desired potential range (the "electrochemical window"). For terpyridine complexes, common choices include:
-
Supporting Electrolyte: This is a salt (e.g., Tetrabutylammonium hexafluorophosphate, TBAPF₆, or Tetrabutylammonium perchlorate, TBAP) added at a high concentration (~0.1 M) to the solvent. Causality: Its primary role is to ensure the solution is conductive, which minimizes the iR drop (uncompensated resistance) that can distort the shape and position of voltammetric waves. It also ensures that the analyte reaches the electrode via diffusion rather than migration.
-
Degassing: Oxygen is electroactive and its reduction products can interfere with the analysis. Protocol Mandate: The solution must be thoroughly degassed with an inert gas (high-purity Argon or Nitrogen) for at least 10-15 minutes before the experiment and maintained under an inert atmosphere during the measurement.
Part 2: Core Electrochemical Techniques & Protocols
With a properly configured system, we can now probe the redox behavior of the terpyridine complex.
Cyclic Voltammetry (CV): The Essential Workhorse
CV is the most fundamental and informative electrochemical technique for an initial characterization. It involves scanning the potential of the WE linearly with time between two set points and measuring the resulting current.
-
Preparation: Prepare a ~1 mM solution of the terpyridine complex in the chosen solvent containing 0.1 M supporting electrolyte.
-
Cell Assembly: Assemble the polished WE, RE, and CE in the electrochemical cell.
-
Degassing: Purge the solution with Argon or Nitrogen for 10-15 minutes. Maintain a gentle, positive pressure of the inert gas over the solution for the duration of the experiment.
-
Initial Scan: Set the potentiostat parameters. A typical starting scan rate (ν) is 100 mV/s. The potential window should be wide enough to observe the processes of interest but not so wide as to cause solvent breakdown. It is often wise to first scan the solvent/electrolyte alone to establish the background response.
-
Data Acquisition: Run the CV scan for 1-3 cycles. The first cycle may differ from subsequent ones due to initial surface conditions, with the second or third cycle usually being the most representative.
-
Internal Referencing: After acquiring the data for your complex, add a small amount of a ferrocene standard and record its CV. Calculate the formal potential of the Fc/Fc⁺ couple (E°' = (Epa + Epc)/2) and report all potentials for your complex relative to this value.
Caption: Standard Workflow for a Cyclic Voltammetry Experiment.
A CV provides a wealth of information about the redox processes.[12]
-
Identifying Redox Events: Terpyridine complexes typically show a metal-centered oxidation and one or more ligand-centered reductions.[13][14] For example, in [Fe(tpy)₂]²⁺, the process observed at positive potentials is the Fe²⁺/Fe³⁺ couple, while multiple waves at negative potentials correspond to the sequential reduction of the two tpy ligands (tpy/tpy⁻ and tpy⁻/tpy²⁻).[15][16]
-
Determining Reversibility: A chemically and electrochemically reversible one-electron process has two key signatures at room temperature:[17]
-
Peak-to-Peak Separation (ΔEₚ): The difference between the anodic and cathodic peak potentials (ΔEₚ = Eₚₐ - Eₚc) should be close to 59 mV. Larger separations suggest slow electron transfer kinetics (quasi-reversible) or uncompensated resistance.
-
Peak Current Ratio (iₚₐ/iₚc): The ratio of the anodic to cathodic peak currents should be equal to 1. A ratio other than 1 indicates that the electrochemically generated species is unstable and undergoes a coupled chemical reaction.
-
-
Calculating Formal Potential (E°'): For a reversible couple, the formal potential, which is a measure of the thermodynamic ease of the redox event, is calculated as the midpoint of the peak potentials: E°' = (Eₚₐ + Eₚc) / 2 .
-
Scan Rate Dependence: Performing CVs at multiple scan rates is a critical diagnostic tool. For a simple diffusion-controlled process, the peak current (iₚ) will be linearly proportional to the square root of the scan rate (ν¹/²).[17][18] This confirms the analyte is freely diffusing to the electrode.
Differential Pulse Voltammetry (DPV): For Higher Resolution
DPV is a pulse technique that offers superior sensitivity and resolution compared to CV.[19][20]
-
Principle: Instead of a linear ramp, the potential is applied as a series of pulses on a staircase waveform. The current is sampled just before and at the end of each pulse, and the difference is plotted. This method effectively subtracts the non-faradaic (capacitive) background current, resulting in a peak-shaped output where the peak potential is closely related to E°'.
-
When to Use DPV: It is particularly useful for accurately determining the potentials of two closely spaced redox events that might appear as a single broad wave in CV or for quantitative analysis at low concentrations.[19][21]
Spectroelectrochemistry (SEC): Assigning Redox States with Certainty
SEC is a powerful technique that combines electrochemistry with spectroscopy (typically UV-Vis-NIR) to provide an electronic spectrum of the species being generated at the electrode in real-time.[22]
-
Principle: The experiment is performed in a specialized thin-layer cell with an optically transparent working electrode (e.g., Indium Tin Oxide - ITO glass). As the potential is stepped to oxidize or reduce the complex, UV-Vis spectra are recorded simultaneously.
-
Self-Validating Data: SEC provides definitive proof of the nature of a redox process. For example:
-
Metal-Centered Oxidation: For many Ru(II) and Fe(II) terpyridine complexes, the intense color is due to a Metal-to-Ligand Charge Transfer (MLCT) band in the visible region.[15][23] Upon oxidation of the metal center (e.g., Ru²⁺ → Ru³⁺), this MLCT band disappears. This is a clear spectroscopic signature of a metal-based event.[24]
-
Ligand-Centered Reduction: When the terpyridine ligand is reduced, new absorption bands corresponding to the radical anion (tpy⁻) will appear, often at longer wavelengths.
-
Part 3: Data Analysis, Reporting, and Case Study
Properly reporting data is essential for scientific reproducibility.
Standard Data Reporting
All quantitative electrochemical data should be summarized in a clear, structured table. Potentials must be reported relative to a known internal standard (Fc/Fc⁺).
| Complex | Redox Couple | E°' (V vs. Fc/Fc⁺) | ΔEₚ (mV) | iₚₐ/iₚc | Assignment |
| ₂ | Fe³⁺/²⁺ | +0.75 | 65 | 1.0 | Metal-Centered |
| [Fe(tpy)₂]²⁺/⁺ | -1.58 | 70 | 0.98 | Ligand-Centered (tpy/tpy⁻) | |
| [Fe(tpy)₂]⁺/⁰ | -1.79 | 72 | 0.97 | Ligand-Centered (tpy/tpy⁻) |
Table 1: Example of a standardized data table for reporting the electrochemical properties of a bis(terpyridine)iron(II) complex. Values are hypothetical for illustrative purposes.
Case Study: The Redox Series of a [M(tpy)₂]ⁿ⁺ Complex
The electrochemical behavior of a typical bis(terpyridine) complex can be visualized as a series of discrete redox states. The metal-centered oxidation occurs first, followed by sequential, one-electron reductions of each of the two terpyridine ligands.
Caption: Generalized redox state diagram for a [M(tpy)₂]ⁿ⁺ complex.
Conclusion
The electrochemical characterization of terpyridine complexes is a powerful and essential tool for any researcher in the fields of inorganic chemistry, materials science, and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can obtain high-quality, reproducible data. A thorough analysis using cyclic voltammetry, complemented by techniques like DPV and spectroelectrochemistry, provides a complete picture of a complex's electronic structure and redox activity. This understanding is the critical first step in the rational design of new molecules with tailored functions for a vast array of scientific applications.
References
-
Saji, T., & Aoyagui, S. (1976). Polarographic Studies of Bis(2,2′,2′′-terpyridine) Complexes of Manganese(II), Cobalt(II), Nickel(II) and Europium(III) in Acetonitrile. Bulletin of the Chemical Society of Japan. [Link]
-
Mishra, L., & Singh, A. K. (2010). Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity. Dalton Transactions. [Link]
-
Zhang, C., et al. (2009). Oligoaniline-functionalized terpyridine ligands and their ruthenium(II) complexes: synthesis, spectroscopic property and redox behavior. Dalton Transactions. [Link]
-
ResearchGate. (n.d.). Cyclic voltammogram [for Cu (a), Co (b), Ni (c) and Zn (d) ions] of terpyridine and cyclotriphosphazene based supramolecular polymer. ResearchGate. [Link]
-
Singh, J., et al. (2025). Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. RSC Advances. [Link]
-
Dares, C. J., et al. (2018). Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO. LSU Scholarly Repository. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and electrochemistry of 4'-functionalized 2,2':6',2''-terpyridine ruthenium(II) complexes and their biological activity. ResearchGate. [Link]
-
Klein, J. E. M. N., et al. (2017). Ruthenium Complexes with Strongly Electron-Donating Terpyridine Ligands: Effect of the Working Electrode on Electrochemical and Spectroelectrochemical Properties. Chemistry – A European Journal. [Link]
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Balzani, V., et al. (2000). Ruthenium(II) and Osmium(II) Bis(terpyridine) Complexes in Covalently-Linked Multicomponent Systems: Synthesis, Electrochemical Behavior, Absorption Spectra, and Photochemical and Photophysical Properties. Chemical Reviews. [Link]
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Szewczyk, G., et al. (2024). Imbalance of redox homeostasis and altered cellular signaling induced by the metal complexes of terpyridine. Scientific Reports. [Link]
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ResearchGate. (n.d.). Terpyridine-Functionalized Surfaces: Redox-Active, Switchable, and Electroactive Nanoarchitectures. ResearchGate. [Link]
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Szewczyk, G., et al. (2021). Effect of Remote Amine Groups on Ground- and Excited-State Properties of Terpyridyl d-Metal Complexes. Molecules. [Link]
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Fleming, C. N., & Morris, N. D. (2012). Preparation and electrochemistry of a pyrene-linked iron terpyridine and its anodic redox polymer. Electrochimica Acta. [Link]
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Singh, J., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances. [Link]
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Reintrog, N. M. P., et al. (2023). Spin State in Homoleptic Iron(II) Terpyridine Complexes Influences Mixed Valency and Electrocatalytic CO2 Reduction. Inorganic Chemistry. [Link]
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fabrication of organic light-emitting diodes (OLEDs) using terpyridine compounds
An Application Guide to the Fabrication of Organic Light-Emitting Diodes (OLEDs) Using Terpyridine Compounds
Introduction: The Strategic Role of Terpyridine Compounds in Advanced OLEDs
Organic Light-Emitting Diodes (OLEDs) represent a cornerstone of modern display and solid-state lighting technologies, prized for their thin form factor, high contrast, and energy efficiency.[1][2] The performance of an OLED is fundamentally dictated by the molecular architecture of the organic materials used within its emissive and charge-transport layers.[2] In this context, terpyridine-based compounds have emerged as a highly versatile and powerful class of materials. Their unique tridentate nitrogen chelation capability allows for the formation of exceptionally stable metal complexes, while their rigid, planar structure is conducive to efficient charge transport.[3][4]
Terpyridine derivatives are uniquely adaptable, serving multiple roles within an OLED device architecture. When complexed with heavy metal ions like iridium(III) or platinum(II), they form highly efficient phosphorescent emitters capable of harvesting both singlet and triplet excitons, pushing the theoretical internal quantum efficiency towards 100%.[2][5][6] Furthermore, the terpyridine scaffold itself can be functionalized to serve as a fluorescent emitter or as a robust host and electron-transport material, demonstrating high thermal stability and tunable electronic properties.[5][7][8] This guide provides detailed protocols and scientific rationale for the synthesis of terpyridine-based materials and their fabrication into high-performance OLED devices.
Part 1: Synthesis of Terpyridine-Based Emitters
The foundation of a high-performance terpyridine-based OLED lies in the precise synthesis of its active components. This section details the preparation of both the organic ligand and its subsequent metal complex.
Synthesis of 4'-Aryl-2,2':6',2''-Terpyridine Ligands via Kröhnke Reaction
The Kröhnke reaction is a robust and widely adopted one-pot method for synthesizing 4'-substituted terpyridines, offering good yields and versatility.[5][9] The mechanism involves the reaction of 2-acetylpyridine with an aromatic aldehyde in the presence of a base and an ammonia source.
Protocol: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine
-
Rationale: This protocol synthesizes a functionalized terpyridine ligand. The bromo-substituent provides a reactive site for further chemical modification (e.g., cross-coupling reactions) to fine-tune the ligand's electronic properties, a common strategy in materials design.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-acetylpyridine (2.43 g, 20.0 mmol) and 4-bromobenzaldehyde (1.85 g, 10.0 mmol) in methanol (30 mL).
-
Reaction Initiation: To the stirred solution, add aqueous ammonia (28%, 10 mL) followed by potassium hydroxide (1.12 g, 20.0 mmol).
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, a precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product sequentially with water (3 x 30 mL) and cold ethanol (2 x 20 mL). Recrystallize the solid from a suitable solvent system, such as ethanol or a chloroform/hexane mixture, to yield the pure product as a white or off-white powder.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Iridium(III)-Terpyridine Phosphorescent Emitters
Complexing terpyridine ligands with iridium(III) is a key strategy for creating phosphorescent emitters. The strong spin-orbit coupling induced by the heavy iridium atom facilitates intersystem crossing, allowing for the efficient harvesting of triplet excitons which are typically wasted in purely fluorescent systems.[6][10]
Protocol: Synthesis of a Bis-cyclometalated Iridium(III) Terpyridine Complex
-
Rationale: This protocol describes the formation of a heteroleptic iridium complex. The cyclometalating ligands (C^N) define the primary emission energy (color), while the terpyridine (N^N^N) ligand modulates the complex's stability, solubility, and charge transport characteristics.[6][11]
-
Precursor Synthesis: In a flask equipped with a condenser, combine iridium(III) chloride hydrate (IrCl₃·nH₂O) (1.0 mmol) and the desired cyclometalating ligand (e.g., 2-phenylpyridine) (2.2 mmol) in a 3:1 mixture of 2-ethoxyethanol and water (20 mL).
-
Dimer Formation: De-gas the solution with argon for 20 minutes, then heat to reflux under an inert atmosphere for 12-16 hours. Upon cooling, a precipitate of the chloro-bridged iridium dimer, [Ir(C^N)₂Cl]₂, will form. Filter and wash the dimer with methanol and hexane, then dry under vacuum.
-
Ligand Exchange: In a separate flask, suspend the iridium dimer (0.5 mmol) and the synthesized 4'-(4-bromophenyl)-2,2':6',2''-terpyridine ligand (1.1 mmol) in 2-ethoxyethanol (20 mL).
-
Complexation: De-gas the mixture with argon and reflux for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Add water to precipitate the crude product. Collect the solid by filtration and purify using column chromatography on silica gel. The final product is typically a brightly colored, phosphorescent powder.
-
Counter-ion Exchange (if necessary): For cationic complexes, add a saturated solution of NH₄PF₆ or KPF₆ in water to the purified product solution to precipitate the hexafluorophosphate salt, which often improves stability and crystallinity.[6]
Part 2: OLED Device Fabrication and Architecture
The assembly of synthesized materials into a functional device requires precise control over the multilayer structure. Each layer serves a distinct purpose to ensure efficient charge injection, transport, and recombination.[12]
Foundational OLED Device Architecture
A typical OLED consists of a series of thin organic layers sandwiched between two electrodes. The precise arrangement and thickness of these layers are critical for optimizing device performance by ensuring balanced charge injection and confining exciton recombination to the emissive layer.[12]
Caption: General multilayer architecture of an OLED.
Protocol 1: Fabrication by Vacuum Thermal Evaporation (VTE)
VTE is the dominant method for commercial OLED production, offering precise control over film thickness and high material purity.[13] The process involves heating organic materials in crucibles under high vacuum, causing them to sublimate and deposit onto a substrate.[14]
-
Rationale: VTE creates highly uniform and pure thin films, which is critical for preventing defects and ensuring reproducible device performance. The lack of solvents avoids issues with solubility and film morphology that can affect solution-processed devices.
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a series of solvents: detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Immediately treat with UV-Ozone or oxygen plasma for 5-10 minutes to increase the ITO work function and remove organic residues.
-
-
Chamber Loading:
-
Securely mount the cleaned substrates in the holder at the top of the VTE chamber.
-
Load the organic materials (HIL, HTL, host, terpyridine emitter, ETL) and metal for the cathode into separate, thermally-isolated crucibles.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.
-
Sequentially heat the crucibles to deposit the layers. The deposition rate (typically 0.5-2.0 Å/s for organics, 1-5 Å/s for metals) is monitored in real-time using a quartz crystal microbalance.
-
Example Stack:
-
HIL: HATCN (5 nm)
-
HTL: NPB (40 nm)
-
EML: TCTA host doped with 10 wt% of the synthesized Iridium-terpyridine complex (20 nm)
-
ETL: TPBi (40 nm)[1]
-
EIL: Lithium Fluoride (LiF) (1 nm)
-
Cathode: Aluminum (Al) (100 nm)
-
-
-
Encapsulation: After deposition, transfer the device to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air. Encapsulate the device using a UV-cured epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
Protocol 2: Fabrication by Solution Processing
Solution processing, particularly spin-coating, offers a lower-cost and higher-throughput alternative to VTE, though it presents challenges in creating well-defined multilayer structures.[1]
-
Rationale: This method is advantageous for rapid prototyping and large-area device fabrication. The choice of solvents is critical to prevent the dissolution of underlying layers during the deposition of subsequent layers.
-
Substrate Cleaning: Follow the same procedure as in Protocol 1 (VTE).
-
HIL Deposition:
-
EML Solution Preparation: Prepare a solution of a host material and the synthesized terpyridine emitter in a suitable organic solvent (e.g., chloroform, chlorobenzene). A typical concentration is 10-20 mg/mL, with the emitter doped at 5-15 wt%.
-
EML Deposition: Spin-coat the emissive layer solution onto the PEDOT:PSS layer. Anneal the film to remove the solvent.
-
Hybrid Deposition of Top Layers:
-
Encapsulation: Encapsulate the device as described in Protocol 1.
Caption: Comparative workflows for VTE and solution-based OLED fabrication.
Part 3: Device Characterization and Performance
After fabrication, devices must be rigorously tested to evaluate their optoelectronic properties. The following table summarizes key performance metrics for a representative solution-processed OLED using a terpyridine derivative as a bipolar host material for a TADF emitter.
| Performance Metric | Value | Unit |
| Maximum Luminance | 19,986 | cd/m² |
| Maximum Current Efficiency | 45.15 | cd/A |
| Maximum Power Efficiency | 32.95 | lm/W |
| Maximum External Quantum Efficiency (EQE) | 22.35 | % |
| Turn-on Voltage | ~4.08 - 5.31 | V |
| CIE Coordinates (x, y) | Cyan Emission | - |
| Data synthesized from a device using a terpyridine derivative host and a DMAC-TRZ TADF emitter.[15][16][17][18] |
Characterization Techniques:
-
Current-Voltage-Luminance (J-V-L): Measured using a source meter combined with a calibrated photodiode or spectrometer. This provides data on turn-on voltage, luminance, and current efficiency.
-
Electroluminescence (EL) Spectrum: A spectrometer is used to measure the emission spectrum, from which the CIE color coordinates are calculated.
-
External Quantum Efficiency (EQE): Determined by measuring the total light output in an integrating sphere, providing the ratio of photons emitted to electrons injected.
Conclusion and Future Outlook
Terpyridine-based materials offer a robust and highly tunable platform for advancing OLED technology. Their excellent thermal stability, strong coordination ability, and versatile electronic properties make them suitable for multiple functions within a device, from highly efficient phosphorescent emitters to bipolar host materials.[5][8] The protocols outlined in this guide provide a foundation for the reproducible synthesis and fabrication of high-performance OLEDs.
Future research will likely focus on engineering novel terpyridine structures to achieve stable, deep-blue phosphorescent emitters, which remains a significant challenge for the display industry.[19][20] Additionally, refining solution-processing methodologies for all-solution-processed multilayer OLEDs will be crucial for enabling low-cost, large-scale manufacturing. The continued exploration of terpyridine chemistry is poised to unlock further gains in OLED efficiency, stability, and color purity.
References
-
Palanisamy, P., Rabiei, M., Hosseinnezhad, M., et al. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Applied Optical Materials. Available at: [Link][15][16][18]
-
Palanisamy, P., Rabiei, M., Hosseinnezhad, M., et al. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ResearchGate. Available at: [Link][1][17]
-
The Role of Terpyridines in Modern OLED Technology. (2025). Fine Chemical Manufacturer. Available at: [Link][7]
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Mazaheri, M., Bideh, B. N., & Sousaraei, A. (2025). Luminescent Iridium–Terpyridine Complexes with Various Bis-Cyclometalated Ligands. Molecules. Available at: [Link][6]
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Guo, X., et al. (2020). A high thermal stability terpyridine derivative as the electron transporter for long-lived green phosphorescent OLED. Organic Electronics. Available at: [Link][8]
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De Angelis, F., Fantacci, S., Evans, N., et al. (2007). Series of New Cationic Iridium(III) Complexes with Tunable Emission Wavelength and Excited State Properties. Inorganic Chemistry. Available at: [Link][10]
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Khan, I., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances. Available at: [Link][3]
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Shaikh, R. R., et al. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Advances. Available at: [Link][9]
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Engineering Excited States of Pt-Based Deep-Blue Phosphors to Enhance OLED Stability. (2025). ACS Applied Optical Materials. Available at: [Link][19]
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Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. (2025). ResearchGate. Available at: [Link][4]
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ExploraVAC PVD VLTE Organic Thermal Evaporator. (n.d.). Ideal Vacuum. Available at: [Link][14]
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Shen, C., Hu, Y., Zhou, S., & Zhang, Q. (2025). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Advanced Functional Materials. Available at: [Link][13]
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Goudarzi, S., et al. (2023). In silico studies of OLED device architectures regarding their efficiency. Frontiers in Chemistry. Available at: [Link][12]
-
Kim, J., et al. (2020). Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices. Nature Communications. Available at: [Link][11]
-
Highly efficient and stable deep-blue OLEDs based on narrowband emitters. (2021). Nature Communications. Available at: [Link][20]
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Application Notes and Protocols: Catalytic Hydrofunctionalization Using Terpyridine-Metal Complexes
Introduction: The Power of Terpyridine Ligands in Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the sustainable production of fine chemicals, pharmaceuticals, and advanced materials.[1] Among the diverse array of ligand architectures, 2,2':6',2''-terpyridine (tpy) and its derivatives have emerged as exceptionally versatile and robust scaffolds for the construction of highly active metal-based catalysts.[2][3][4][5] Terpyridine ligands are renowned for their strong, tridentate chelation to a wide variety of transition metals, forming highly stable complexes.[2][3] This inherent stability is crucial in catalytic applications, as it prevents ligand dissociation under demanding reaction conditions, thereby preserving the integrity of the active catalytic species.[2]
The rigid, planar structure of the terpyridine ligand provides a predictable coordination geometry, allowing for precise control over the steric and electronic environment around the metal center.[2][3] This tunability, achieved through substitution on the terpyridine backbone, is instrumental in fine-tuning the reactivity and selectivity of the resulting metal complex.[2] Furthermore, terpyridine can act as a "non-innocent" ligand, participating in redox processes by delocalizing electron density from the metal to its own π-system.[4][6] This property is particularly advantageous in stabilizing low-valent metal centers, which are often key intermediates in catalytic cycles.[4][6]
This application note provides a comprehensive guide to the use of terpyridine-metal complexes in catalytic hydrofunctionalization reactions, a powerful class of transformations that involve the addition of an E-H bond (where E = Si, B, N, etc.) across an unsaturated C-C bond. We will delve into the synthesis of terpyridine ligands and their corresponding metal complexes, provide detailed protocols for catalytic hydrosilylation, and discuss the underlying mechanistic principles.
Core Principles: Why Terpyridine-Metal Complexes Excel in Hydrofunctionalization
The efficacy of terpyridine-metal complexes in catalytic hydrofunctionalization stems from a combination of factors:
-
Stabilization of Reactive Metal Centers: The tridentate nature of the terpyridine ligand imparts exceptional stability to the metal complex, allowing for the use of first-row transition metals like iron and cobalt, which are more earth-abundant and less toxic than their noble metal counterparts.[4][6] The pincer-like coordination of the terpyridine ligand helps to prevent the formation of inactive or dimeric species, maintaining a high concentration of the catalytically active species.
-
Tunable Steric and Electronic Properties: The periphery of the terpyridine ligand can be readily modified with various functional groups. Electron-donating or electron-withdrawing substituents can modulate the electron density at the metal center, thereby influencing its reactivity towards substrate activation.[2] Bulky substituents can be introduced to create a specific steric environment around the metal, which can be exploited to control the regioselectivity and stereoselectivity of the hydrofunctionalization reaction.[4]
-
Facilitation of Key Mechanistic Steps: The terpyridine ligand can actively participate in the catalytic cycle. For instance, in iron-catalyzed hydrosilylation, the terpyridine ligand is thought to stabilize the low-valent iron species that are crucial for the activation of the Si-H bond.[4][6] The electronic flexibility of the terpyridine ligand can also facilitate oxidative addition and reductive elimination steps, which are often involved in the catalytic cycle.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Terpyridine Ligand (4'-phenyl-2,2':6',2''-terpyridine)
This protocol describes the synthesis of 4'-phenyl-2,2':6',2''-terpyridine via a Kröhnke-type reaction.[7]
Materials:
-
2-Acetylpyridine (2.5 mL, 22.3 mmol)
-
Benzaldehyde (1 mL, 9.8 mmol)
-
Ethanol (50 mL)
-
Ammonium hydroxide solution (7 mL, 181.8 mmol)
-
Potassium hydroxide (1.38 g, 24.6 mmol)
-
Dichloromethane
-
Petroleum ether
Procedure:
-
To a solution of benzaldehyde (1 mL, 9.8 mmol) in ethanol (50 mL) at room temperature, add 2-acetylpyridine (2.5 mL, 22.3 mmol).
-
To this mixture, add a solution of ammonium hydroxide (7 mL, 181.8 mmol) and potassium hydroxide (1.38 g, 24.6 mmol).
-
Heat the reaction mixture at 70 °C and stir for 12 hours, during which a white precipitate will form.[7]
-
Cool the reaction mixture to room temperature and collect the white precipitate by filtration.
-
Recrystallize the crude product from a mixture of dichloromethane and petroleum ether (1:2 v/v) to yield colorless crystals of 4'-phenyl-2,2':6',2''-terpyridine.[7]
Characterization:
The synthesized ligand should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis to confirm its identity and purity.[7]
Protocol 2: Synthesis of an Iron(II)-Terpyridine Complex (Fe(4'-phenyl-2,2':6',2''-terpyridine)₂₂)
This protocol describes the synthesis of a representative iron(II)-terpyridine complex.[7]
Materials:
-
4'-phenyl-2,2':6',2''-terpyridine (L) (synthesized in Protocol 1)
-
Iron(II) perchlorate hexahydrate (Fe(ClO₄)₂·6H₂O)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
Procedure:
-
Prepare a solution of 4'-phenyl-2,2':6',2''-terpyridine (L) in acetonitrile.
-
In a separate flask, prepare a solution of iron(II) perchlorate hexahydrate in acetonitrile.
-
Slowly add the iron(II) perchlorate solution to the ligand solution with stirring at room temperature. The solution will turn a deep purple color.
-
Stir the reaction mixture for 3 hours at 30 °C.[7]
-
A deep purple precipitate will form. Collect the precipitate by filtration.
-
To obtain X-ray quality crystals, dissolve the purple precipitate in a minimal amount of acetonitrile and slowly diffuse diethyl ether into the solution at room temperature.[7]
Characterization:
The synthesized complex should be characterized by UV-Vis spectroscopy, IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm its structure and composition.[7][8]
Protocol 3: Catalytic Hydrosilylation of an Alkene using an Iron-Terpyridine Complex
This protocol describes a general procedure for the anti-Markovnikov hydrosilylation of an alkene using a pre-catalyst of an iron(II)-terpyridine complex.[4][9]
Materials:
-
Iron(II)-terpyridine complex (e.g., from Protocol 2 or a commercially available analogue)
-
Alkene (e.g., 1-hexene)
-
Hydrosilane (e.g., phenylsilane, PhSiH₃)
-
Sodium triethylborohydride (NaBHEt₃) solution (e.g., 1 M in THF)
-
Anhydrous, deoxygenated solvent (e.g., THF or toluene)
-
Schlenk tube and standard Schlenk line equipment
Procedure (under an inert atmosphere, e.g., argon or nitrogen):
-
In a Schlenk tube, add the iron-terpyridine complex (0.3 mol% based on the hydrosilane).
-
Add the alkene (e.g., 1-hexene, 32 molar equivalents relative to the hydrosilane).[4]
-
Add the hydrosilane (e.g., phenylsilane, 1 molar equivalent).
-
To this suspension, add the sodium triethylborohydride solution (1.1 mol% based on the hydrosilane) at room temperature. The mixture should become a homogeneous dark brown solution within a few minutes.[4]
-
Heat the reaction mixture to 50 °C and stir for 24 hours.[4]
-
After cooling to room temperature, the reaction can be quenched by exposure to air.
-
The product, 1-silylhexane, can be analyzed and purified by standard techniques such as gas chromatography (GC) and column chromatography.[4]
Note on Catalyst Activation: The iron(II)-terpyridine complex itself is often not the active catalyst. Treatment with a reducing agent like NaBHEt₃ is necessary to generate the catalytically active low-valent iron species.[4][9]
Mechanistic Insights
The precise mechanism of hydrofunctionalization catalyzed by terpyridine-metal complexes can vary depending on the metal, substrate, and reaction conditions. However, a general mechanistic framework for the iron-catalyzed hydrosilylation of alkenes is depicted below.
Figure 1: A simplified proposed catalytic cycle for iron-terpyridine catalyzed hydrosilylation of an alkene.
The catalytic cycle is generally believed to initiate with the reduction of the Fe(II) precatalyst to a more reactive, low-valent Fe(0) species.[4][9] This is followed by the oxidative addition of the hydrosilane to the iron center, forming an iron-hydrido-silyl intermediate. Subsequent migratory insertion of the alkene into the iron-hydride bond generates an iron-alkyl-silyl species. Finally, reductive elimination from this intermediate releases the desired alkylsilane product and regenerates the active iron catalyst.
Performance Data
The performance of terpyridine-metal complexes in catalytic hydrofunctionalization is highly dependent on the specific ligand, metal, and substrate. The following table summarizes representative data for the iron-catalyzed hydrosilylation of 1-hexene.
| Catalyst Precursor | Substituents on Terpyridine | Product | Selectivity | Reference |
| Fe(tpy)Cl₂ | Unsubstituted | No reaction | - | [4] |
| Fe(6,6''-di-Mesityl-tpy)Br₂ | 6,6''-di-Mesityl | 1-Silylhexane | >99% anti-Markovnikov | [4] |
| Fe(6,6''-di-Phenyl-tpy)Br₂ | 6,6''-di-Phenyl | 1-Silylhexane | >99% anti-Markovnikov | [4] |
| Fe(6,6''-di-o-Tolyl-tpy)Br₂ | 6,6''-di-o-Tolyl | 1-Silylhexane | >99% anti-Markovnikov | [4] |
Table 1: Performance of various iron-terpyridine complexes in the catalytic hydrosilylation of 1-hexene with phenylsilane.
The data clearly indicates the importance of bulky substituents at the 6 and 6'' positions of the terpyridine ligand to achieve catalytic activity.[4] Unsubstituted terpyridine ligands lead to the formation of inactive bis-terpyridine iron complexes.[2]
Workflow for Catalyst Screening and Optimization
The following diagram illustrates a typical workflow for the development and optimization of a hydrofunctionalization reaction using terpyridine-metal complexes.
Figure 2: A general workflow for the development of catalytic hydrofunctionalization reactions using terpyridine-metal complexes.
Conclusion and Future Outlook
Terpyridine-metal complexes represent a powerful and versatile class of catalysts for hydrofunctionalization reactions. Their inherent stability, coupled with the high degree of tunability of the terpyridine ligand, allows for the development of highly active and selective catalytic systems based on earth-abundant metals. The protocols and principles outlined in this application note provide a solid foundation for researchers and scientists to explore and expand the utility of these remarkable catalysts in organic synthesis and drug development. Future research in this area will likely focus on the development of chiral terpyridine ligands for asymmetric hydrofunctionalization, the immobilization of these catalysts on solid supports for enhanced recyclability, and the application of these systems to a broader range of hydrofunctionalization reactions.
References
- Vertex AI Search. (2026).
- Wei, C., He, Y., Shi, X., & Song, Z. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry.
- Ullah Mughal, E., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(70), 43038-43057.
- Kamata, K., Suzuki, A., Nakai, Y., & Nakazawa, H. (2012). Catalytic Hydrosilylation of Alkenes by Iron Complexes Containing Terpyridine Derivatives as Ancillary Ligands. Organometallics, 31(10), 3825–3828.
- Figshare. (2016).
- Gunanathan, C., & Milstein, D. (2016). Highly Selective Hydroboration of Alkenes, Ketones and Aldehydes Catalyzed by a Well‐Defined Manganese Complex.
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- Weber, S., Zobernig, D., & Kirchner, K. (2021). Hydroboration of Terminal Alkenes and trans-1,2-Diboration of Terminal Alkynes Catalyzed by a Manganese(I) Alkyl Complex.
- Vertex AI Search. (2026). Synthetic procedure for the preparation of terpyridine-functionalized Merrifield resin.
- Tondreau, A. M., et al. (2013). Synthesis, Electronic Structure, and Alkene Hydrosilylation Activity of Terpyridine and Bis(imino)pyridine Iron Dialkyl Complexes. Organometallics, 32(16), 4752–4764.
- Vertex AI Search. (2026).
- Zhang, G., et al. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. Dalton Transactions, 52(3), 633-638.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
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- Vertex AI Search. (2026). (PDF) Hydroboration of Terminal Alkenes and trans‐1,2‐Diboration of Terminal Alkynes Catalyzed by a Manganese(I)
- Vertex AI Search. (2026). Iron-Catalysed Hydrosilylation of Alkenes and Alkynes - Semantic Scholar.
- Liu, W., et al. (2020). Cobalt‐Catalyzed Radical Hydroamination of Alkenes with N‐Fluorobenzenesulfonimides.
- Vertex AI Search. (2026). Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex - NIH.
- Vertex AI Search. (2026). Cobalt‐Catalyzed Radical Hydroamination of Alkenes with N‐Fluorobenzenesulfonimides.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Shigehisa, H., et al. (2020). Cobalt-Catalyzed Hydroamination of Alkenes with 5-Substituted Tetrazoles: Facile Access to 2,5-Disubstituted Tetrazoles and Asymmetric Intermolecular Hydroaminations. Organic Letters, 22(8), 3043-3047.
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Application Notes and Protocols for the Preparation of Terpyridine-Functionalized Silica Films for Electrochromic Materials
Introduction: The Promise of Molecularly-Engineered Electrochromism
Electrochromic materials, which exhibit reversible changes in their optical properties upon the application of an electrical stimulus, are at the forefront of "smart material" innovation with applications ranging from energy-efficient smart windows to low-power displays and anti-glare mirrors.[1][2][3][4] At the heart of this technology lies the ability to control the redox state of a material, which in turn modulates its absorption of light.[1][3] Among the diverse classes of electrochromic materials, which include transition metal oxides and conducting polymers, metallo-supramolecular assemblies offer a unique platform for molecular-level design and tuning of optical and electrochemical properties.[2][5][6]
2,2':6',2"-terpyridine (tpy) has emerged as a privileged ligand in this domain due to its strong and well-defined coordination with a variety of transition metal ions, forming stable complexes with distinct, intense colors.[7][8] The resulting bis(terpyridine) metal complexes, particularly with first-row transition metals like iron (Fe), cobalt (Co), and ruthenium (Ru), exhibit robust and reversible redox behavior, making them excellent candidates for electrochromic applications.[5][6][8][9] The color of these complexes arises from a metal-to-ligand charge transfer (MLCT) band, the energy and intensity of which are highly sensitive to the oxidation state of the central metal ion.[6]
Immobilizing these molecular switches onto a solid, transparent substrate is paramount for their integration into functional devices. Silica, in the form of glass or thin films on conductive substrates like indium tin oxide (ITO), provides an ideal support due to its optical transparency, chemical inertness, and well-established surface chemistry for functionalization.[10][11] This guide provides detailed protocols for the preparation of terpyridine-functionalized silica films and their subsequent metallation to create high-performance electrochromic materials. We will explore two primary pathways for functionalization: a direct silanization approach and a versatile "click chemistry" method.
PART 1: Materials and Equipment
Reagents and Solvents
-
Substrates: Indium tin oxide (ITO) coated glass slides or silicon wafers.
-
Cleaning: Deionized water, isopropanol, acetone, Hellmanex™ or similar detergent.
-
Silanization (Direct Method):
-
Toluene (anhydrous).
-
(3-aminopropyl)triethoxysilane (APTES) or a pre-synthesized terpyridine-alkoxysilane.
-
4'-(4-carboxyphenyl)-2,2':6',2"-terpyridine (for amide coupling with APTES-modified surfaces).
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for amide coupling.
-
-
Functionalization ("Click" Chemistry Method):
-
Metallation:
-
Iron(II) tetrafluoroborate (Fe(BF₄)₂), Cobalt(II) chloride (CoCl₂), or Ruthenium(III) chloride (RuCl₃).
-
2,2':6',2"-terpyridine.
-
Acetonitrile (anhydrous).
-
Ethanol.
-
-
Electrochemical Analysis:
-
Tetrabutylammonium tetrafluoroborate (TBABF₄) or similar supporting electrolyte.
-
Acetonitrile (anhydrous).
-
Essential Equipment
-
Fume hood.
-
Schlenk line or glove box for handling anhydrous solvents.
-
Ultrasonic bath.
-
Oven (capable of >100 °C).
-
Spin coater (optional, for film deposition).
-
Potentiostat/Galvanostat for electrochemical measurements.
-
UV-Vis Spectrometer.
-
Spectroelectrochemical cell (optically transparent thin-layer electrochemical cell).
-
Standard electrochemical cell with a three-electrode setup (working, counter, and reference electrodes).
-
Infrared (IR) Spectrometer with attenuated total reflectance (ATR) accessory.
-
Standard laboratory glassware.
PART 2: Experimental Protocols
Protocol 1: Substrate Cleaning and Activation
Causality: The cleanliness of the silica surface is critical for achieving a uniform and stable functionalized monolayer. The presence of organic contaminants will inhibit the silanization reaction, leading to a patchy and poorly adhered film. The activation step, typically with an acid or plasma treatment, generates a high density of surface silanol (Si-OH) groups, which are the reactive sites for silanization.
Step-by-Step Procedure:
-
Place the ITO/glass or silica substrates in a slide rack.
-
Sonicate the substrates sequentially in a bath of detergent solution (e.g., 2% Hellmanex™ in deionized water), deionized water, acetone, and isopropanol for 15 minutes each.
-
Rinse the substrates thoroughly with deionized water between each solvent change.
-
To activate the surface, immerse the cleaned substrates in a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always add the peroxide to the acid slowly, and never store piranha solution in a sealed container. Perform this step in a designated fume hood with appropriate personal protective equipment (PPE).
-
After 30 minutes of immersion, carefully remove the substrates and rinse copiously with deionized water.
-
Dry the substrates under a stream of inert gas (N₂ or Ar) and then bake in an oven at 120 °C for at least 1 hour to remove residual water. Use immediately for functionalization.
Protocol 2: Terpyridine Functionalization - The "Click" Chemistry Approach
Causality: This method offers a highly efficient and modular approach. First, an azide-terminated self-assembled monolayer (SAM) is formed on the silica surface. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is then used to covalently link an alkyne-functionalized terpyridine to the surface. This reaction is highly specific, high-yielding, and tolerant of a wide range of functional groups, ensuring a well-defined surface modification.[2][5][18]
-
Prepare a 2% (v/v) solution of 3-azidopropyltriethoxysilane (AzPTES) in anhydrous toluene in a glove box or under an inert atmosphere.
-
Immerse the cleaned and activated substrates in the AzPTES solution. Seal the container and leave it to react for 12-24 hours at room temperature.
-
After the reaction, remove the substrates and rinse them sequentially with toluene, ethanol, and acetone to remove any physisorbed silane.
-
Cure the substrates in an oven at 110 °C for 1 hour to promote the formation of a stable siloxane network.
-
The azide-functionalized substrates are now ready for the click reaction. The successful functionalization can be confirmed by the appearance of a characteristic azide stretch (N₃) at ~2100 cm⁻¹ in the IR spectrum.[2]
-
In a reaction vessel, prepare a solution of 4'-(4-ethynylphenyl)-2,2':6',2"-terpyridine (e.g., 6.4 mg) in DMF (e.g., 8 mL).[19][20]
-
In a separate vial, prepare the catalyst solution by dissolving copper(II) acetate (e.g., 3 mg) and ascorbic acid (e.g., 6 mg) in deionized water (e.g., 4 mL).[19][20] The ascorbic acid reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Add the catalyst solution to the terpyridine solution. The solution may change color.
-
Immerse the azide-functionalized silica substrates in the reaction mixture.
-
Seal the vessel, protect it from light (e.g., by wrapping in aluminum foil), and allow the reaction to proceed at room temperature for 24-36 hours with gentle agitation.[19][20]
-
After the reaction, remove the substrates and rinse them thoroughly with DMF, water, and ethanol to remove the catalyst and unreacted reagents.
-
Dry the terpyridine-functionalized substrates under a stream of N₂. Successful reaction is indicated by the disappearance of the azide peak at ~2100 cm⁻¹ in the IR spectrum.[19][20]
Workflow for "Click" Chemistry Functionalization
Caption: Workflow for immobilizing terpyridine ligands onto a silica surface using the click chemistry approach.
Protocol 3: Terpyridine Functionalization - The Direct Silanization Approach
Causality: This method provides a more direct route by using a single molecule that contains both the terpyridine moiety and the reactive alkoxysilane groups. This avoids the multi-step nature of the click chemistry approach. However, it relies on the availability or synthesis of a suitable terpyridine-silane precursor. The reaction mechanism involves the hydrolysis of the alkoxysilane groups (e.g., -Si(OCH₂CH₃)₃) to form reactive silanols (-Si(OH)₃), which then condense with the silanol groups on the substrate surface to form stable Si-O-Si covalent bonds.[6]
Step-by-Step Procedure:
-
Precursor: Obtain or synthesize a terpyridine-functionalized alkoxysilane, for example, a derivative of (3-aminopropyl)triethoxysilane (APTES) coupled to a carboxy-terpyridine.
-
Solution Preparation: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of the terpyridine-alkoxysilane in anhydrous toluene.
-
Reaction: Immerse the cleaned and activated silica substrates (from Protocol 1) into the silane solution. Seal the container.
-
Heat the reaction mixture to 60-80 °C and leave for 4-6 hours with gentle stirring. Alternatively, the reaction can be left at room temperature for 12-24 hours.
-
Rinsing: After the reaction period, remove the substrates and rinse thoroughly with fresh toluene to remove any unreacted, physisorbed silane molecules.
-
Curing: Transfer the substrates to an oven and bake at 110-120 °C for 1 hour. This curing step is crucial as it drives the condensation reaction to completion, forming a cross-linked and robust siloxane monolayer covalently bonded to the surface.
-
After cooling, the substrates are ready for metallation.
Protocol 4: Metallation of Terpyridine-Functionalized Films
Causality: The final step is the formation of the electroactive bis(terpyridine) metal complex. This is achieved through a sequential coordination process. The surface-bound terpyridine ligands first coordinate to a metal ion. A second, free terpyridine ligand from solution then coordinates to the remaining sites on the metal ion, completing the octahedral coordination sphere and forming the desired [M(tpy)₂]²⁺ complex.
Step-by-Step Procedure:
-
Immerse the terpyridine-functionalized silica film in an aqueous or ethanolic solution of the desired metal salt (e.g., 0.1 M Fe(BF₄)₂) for 2 hours.[19][20] This step forms the initial mono-terpyridine metal complex on the surface.
-
Thoroughly rinse the film with deionized water and then ethanol to remove excess, uncoordinated metal salts.
-
Immediately immerse the film into a solution of 2,2':6',2"-terpyridine (e.g., 1 mM) in acetonitrile for 1 hour.[19][20]
-
A distinct color change should be observed upon immersion, indicating the formation of the bis(terpyridine) metal complex. For example, with iron(II), the film will turn a deep violet/purple.[19][20]
-
Remove the film, rinse thoroughly with acetonitrile to remove any unbound terpyridine, and dry under a stream of N₂. The film is now ready for characterization.
Chemical Pathway for Film Preparation and Metallation
Caption: Reaction schematic showing the key chemical transformations from an activated silica surface to the final iron(II) bis(terpyridine) complex.
PART 3: Characterization and Performance Evaluation
Spectroelectrochemical Analysis
The primary technique for evaluating electrochromic materials is spectroelectrochemistry, which simultaneously measures the electrochemical response (current vs. potential) and the optical response (absorbance/transmittance vs. wavelength).[19][21][22]
Experimental Setup:
-
Cell: An optically transparent thin-layer electrochemical (OTTLE) cell.
-
Electrodes: The terpyridine-functionalized ITO slide serves as the working electrode. A platinum wire or mesh is used as the counter electrode, and a Ag/AgCl or Ag/Ag⁺ electrode is used as the reference electrode.
-
Electrolyte: A solution of a non-aqueous electrolyte, such as 0.1 M TBABF₄ in anhydrous acetonitrile.
-
Instrumentation: A coupled potentiostat and UV-Vis spectrometer.
Procedure:
-
Cyclic Voltammetry (CV): Scan the potential across the redox couple of the metal complex. For [Fe(tpy)₂]²⁺/³⁺, this is typically between +0.5 V and +1.2 V vs. Ag/AgCl.[19][20] The CV will show the characteristic oxidation and reduction peaks.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of the film at different applied potentials.
-
In the reduced state (e.g., [Fe(tpy)₂]²⁺), a strong MLCT absorption band will be visible (for iron, ~565 nm), corresponding to the colored state (violet).[19][20]
-
In the oxidized state (e.g., [Fe(tpy)₂]³⁺), this MLCT band will significantly decrease or disappear, corresponding to the bleached or colorless state.[19][20]
-
-
Chronoamperometry/Chronocoulometry: Apply a potential step between the colored and bleached states and monitor the change in transmittance at the wavelength of maximum absorption (λ_max) over time. This is used to determine key performance metrics.
Key Performance Metrics
The following table summarizes the crucial parameters for evaluating electrochromic device performance.
| Parameter | Description | Typical Values for Fe(tpy)₂ on Silica |
| Optical Contrast (ΔT%) | The percentage difference in transmittance between the bleached (T_b) and colored (T_c) states at a specific wavelength. ΔT = T_b - T_c. | ~47% at 565 nm[19][20] |
| Switching Time (τ) | The time required to achieve 90% of the full optical change upon applying a potential step. Reported for both coloring (τ_c) and bleaching (τ_b). | < 4 seconds[19][20] |
| Coloration Efficiency (η) | The change in optical density (ΔOD) per unit of charge injected or ejected per unit area (Q/A). A measure of how efficiently charge is converted to a color change. η = ΔOD / (Q/A). | ~245 cm²/C[19][20] |
| Redox Stability | The ability of the film to retain its electrochromic properties over repeated switching cycles. Measured by monitoring the decay in ΔT over hundreds or thousands of cycles. | Good stability over multiple cycles. |
Comparison of Metal Centers
While iron is commonly used, other transition metals can be employed to tune the color and electrochemical properties of the film.
| Metal Ion | Reduced State Color | Oxidized State Color | Typical Redox Potential (vs. Ag/AgCl) | Notes |
| Fe(II) | Violet/Purple | Colorless/Pale Yellow | ~ +0.8 to +1.1 V | High contrast, fast switching.[6][19] |
| Co(II) | Orange/Yellow | Colorless | ~ +0.3 to +0.5 V | Provides access to different color palettes.[5][8][22] |
| Ru(II) | Orange/Red | Pale Green | ~ +1.2 to +1.3 V | Highly stable, often used in light-emitting applications.[6] |
| Os(II) | Green/Brown | Colorless | ~ +0.8 to +0.9 V | Can be used in multi-color systems.[5][9] |
PART 4: Troubleshooting and Best Practices
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor/Inconsistent Film Color | 1. Incomplete surface cleaning. 2. Incomplete silanization or click reaction. 3. Insufficient metallation time or low reagent concentration. | 1. Re-evaluate and strictly follow the substrate cleaning protocol. 2. Verify each functionalization step with IR spectroscopy. Increase reaction time if necessary. Ensure anhydrous conditions for silanization. 3. Increase immersion time or concentration of metal salt/terpyridine solutions. |
| Film Peels or Delaminates | 1. Poor initial substrate adhesion due to contamination. 2. Incomplete curing of the silane layer. | 1. Ensure rigorous cleaning and activation of the substrate surface. 2. Increase curing time or temperature (e.g., 120 °C for 1-2 hours) to ensure a robust Si-O-Si network. |
| Slow or Incomplete Switching | 1. High film thickness impeding ion transport. 2. High resistance in the conductive substrate (ITO). 3. Insufficient electrolyte concentration. | 1. If applicable, reduce the concentration of silane precursor to form a thinner monolayer. 2. Check the sheet resistance of the ITO substrate before use. 3. Ensure the supporting electrolyte concentration is adequate (typically 0.1 M). |
| No Electrochemical Signal (CV) | 1. Poor electrical contact with the working electrode. 2. Insulating silica layer is too thick. 3. Incorrect potential window. | 1. Ensure the clip or contact for the potentiostat is on a clean, conductive part of the ITO. 2. This is a potential issue with some deposition methods; the monolayer approach described here minimizes this risk. 3. Consult literature for the expected redox potential of your specific metal complex and adjust the scan range accordingly. |
PART 5: Safety Precautions
-
Piranha Solution: Extremely corrosive and a strong oxidizer. Handle only in a chemical fume hood with a blast shield. Wear a lab coat, thick butyl gloves, and a face shield.
-
Organosilanes (APTES, AzPTES): Can be corrosive and moisture-sensitive. Handle in a fume hood or glove box. Avoid inhalation and skin contact.
-
Solvents (Toluene, DMF, Acetonitrile): Are flammable and/or toxic. Use in a well-ventilated fume hood and wear appropriate gloves.
-
Metal Salts and Terpyridine Precursors: Can be harmful if swallowed or in contact with skin. Consult the specific Safety Data Sheet (SDS) for each compound before use.[4][12]
-
Copper(II) Acetate: Harmful if swallowed and can cause skin and eye irritation.[13][14][15][16][17]
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing these protocols.
References
-
Materials, mechanisms, and emerging applications of electrochromic systems. (2024). Nanoscale. [Link]
-
A Brief Overview of Electrochromic Materials and Related Devices: A Nanostructured Materials Perspective. (2021). MDPI. [Link]
-
Functionalization of Azide-Terminated Silicon Surfaces with Glycans Using Click Chemistry: XPS and FTIR Study. (2009). ResearchGate. [Link]
-
Multichromic Monolayer Terpyridine-Based Electrochromic Materials. (2020). ACS Publications. [Link]
-
Electrochromism - Wikipedia. (n.d.). Wikipedia. [Link]
-
4'-Chloro-2,2':6',2''-terpyridine Safety Data Sheet. (2024). Fisher Scientific. [Link]
-
Electrochromic and energy storage properties of novel terpyridine-Fe(II) coordination polymers. (2021). ResearchGate. [Link]
-
Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. (2019). PMC. [Link]
-
Interfacial self-assembly of a rigid-flexible terpyridine-Fe(ii) supramolecular film and the electrochromic performance of its solid-state devices. (2019). Journal of Materials Chemistry C. [Link]
-
Catalytic hydrosilylation using an immobilized Co-terpyridine complex activated by inorganic salts and its application in a continuous flow reactor. (2023). SciSpace. [Link]
-
Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (2017). PubMed Central. [Link]
-
Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO. (2019). ResearchGate. [Link]
-
Electrochemistry and Spin‐Crossover Behavior of Fluorinated Terpyridine‐Based Co(II) and Fe(II) Complexes. (2019). ResearchGate. [Link]
-
Bis(terpyridine) Iron(II) Functionalized Vertically-Oriented Nanostructured Silica Films: Toward Electrochromic Materials. (2020). Frontiers. [Link]
-
Bis(terpyridine) Iron(II) Functionalized Vertically-Oriented Nanostructured Silica Films: Toward Electrochromic Materials. (2020). PMC - NIH. [Link]
-
Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? (2019). MDPI. [Link]
-
Schematic representation of the silanization procedure, followed by immobilization of silver nanoparticles on the amine-functionalized glass surface. (2015). ResearchGate. [Link]
- Process for making silanized colloidal silica. (n.d.).
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Silanization of 3D-Printed Silica Fibers and Monoliths. (n.d.). UHasselt Document Server. [Link]
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Top 10 Troubleshooting Guide Film Coating. (n.d.). Biogrund. [Link]
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Silica–PEG gel immobilization of mammalian cells. (2014). RSC Publishing. [Link]
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Troubleshooting Guide. (n.d.). Colorcon. [Link]
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Top 10 Troubleshooting Guide Film Coating. (n.d.). Biogrund. [Link]
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The surface modification of silica with GPTMS. (2011). ResearchGate. [Link]
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What is the best way to get an alkoxysilane containing pyridine ring? (2015). ResearchGate. [Link]
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Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). MDPI. [Link]
-
COPPER ACETATE Safety Data Sheet. (2001). J.T. Baker. [Link]
-
Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. (n.d.). Hokkaido University. [Link]
-
Safety Data Sheet: Copper(II) acetate monohydrate. (n.d.). Carl ROTH. [Link]
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Application Notes and Protocols: Nickel-Terpyridine Complexes in C-C Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The field of C-C cross-coupling has been revolutionized by the advent of nickel catalysis, which presents a more sustainable and economically viable alternative to traditional palladium-based systems.[1] Among the diverse ligand architectures available, 2,2′:6′,2′′-terpyridine (tpy) has emerged as a privileged tridentate ligand, capable of stabilizing various oxidation states of nickel and facilitating challenging cross-coupling reactions.[2][3] This technical guide provides an in-depth exploration of the application of nickel-terpyridine complexes in C-C bond formation, offering detailed mechanistic insights and robust, field-proven protocols for key transformations, including Negishi, Kumada, and Suzuki-Miyaura couplings.
The Nickel-Terpyridine Advantage in Catalysis
The efficacy of nickel-terpyridine complexes in C-C cross-coupling stems from a unique synergy between the metal center and the ligand. Unlike their palladium counterparts, nickel catalysts can readily access multiple oxidation states (e.g., 0, +1, +2, +3), often engaging in single-electron transfer (SET) pathways.[3][4] This distinct reactivity profile broadens the substrate scope to include previously challenging partners like alkyl halides.[1][5]
The terpyridine ligand plays a crucial role in this process:
-
Stabilization: As a strong tridentate N-donor ligand, terpyridine forms highly stable pincer-type complexes with nickel, preventing ligand dissociation and catalyst decomposition under demanding reaction conditions.[6][7]
-
Redox Activity: Terpyridine is a "non-innocent" ligand, meaning it can actively participate in the redox chemistry of the catalytic cycle. It can stabilize low-valent nickel species and act as an electron reservoir, facilitating SET processes that are central to many nickel-catalyzed reactions.[3][6]
-
Tunability: The terpyridine scaffold can be easily modified with various substituents, allowing for the fine-tuning of the steric and electronic properties of the catalyst to optimize reactivity and selectivity for specific applications.[5]
These attributes make nickel-terpyridine systems particularly adept at promoting challenging C(sp²)–C(sp³) and C(sp³)–C(sp³) bond formations.[6]
Mechanistic Considerations: Beyond the Classical Cycle
While traditional cross-coupling reactions catalyzed by palladium are often described by a Ni(0)/Ni(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, nickel-terpyridine systems frequently operate through more complex, radical-mediated pathways.[4][5]
A plausible catalytic cycle for a Negishi-type coupling of an alkyl halide with an organozinc reagent is depicted below. This cycle highlights the involvement of Ni(I) and Ni(III) intermediates, a common feature of nickel-terpyridine catalysis.[4]
Caption: Plausible catalytic cycle for Ni-terpyridine catalyzed Negishi coupling.
Synthesis of a General Nickel-Terpyridine Precatalyst
Many nickel-terpyridine catalyzed reactions can be performed using commercially available nickel salts and the terpyridine ligand in situ. However, the use of a well-defined, air-stable precatalyst can lead to more reproducible results.
Protocol 3.1: Synthesis of [Ni(tpy)Cl₂]
This protocol is adapted from established procedures for the synthesis of nickel(II) halide complexes.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2′:6′,2′′-Terpyridine (tpy)
-
Ethanol (absolute)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve NiCl₂·6H₂O (1.0 eq) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve 2,2′:6′,2′′-terpyridine (1.0 eq) in ethanol.
-
Slowly add the terpyridine solution to the nickel chloride solution with stirring.
-
A precipitate should form upon mixing. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol, followed by diethyl ether to facilitate drying.
-
Dry the resulting solid under vacuum to yield [Ni(tpy)Cl₂] as a stable powder.
Characterization: The identity and purity of the complex can be confirmed by techniques such as elemental analysis, FT-IR spectroscopy, and UV-Vis spectroscopy.
Application Protocols for C-C Cross-Coupling Reactions
The following protocols are representative examples of C-C cross-coupling reactions catalyzed by nickel-terpyridine complexes. Note: These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox, as low-valent nickel species are sensitive to oxygen.[6]
Protocol 4.1: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Iodides
This protocol is based on the work of the Cárdenas group and demonstrates the ability of nickel-terpyridine systems to couple challenging secondary alkyl nucleophiles with minimal isomerization.[5]
Experimental Workflow:
Caption: General workflow for Ni-terpyridine catalyzed Negishi coupling.
Materials:
-
[Ni(tpy)Cl₂] or NiCl₂·glyme (5-10 mol%)
-
2,2′:6′,2′′-Terpyridine (tpy) (if using NiCl₂·glyme, 7.5-15 mol%)
-
Aryl iodide (1.0 eq)
-
Secondary alkylzinc halide (e.g., s-BuZnI) (1.5-2.0 eq)
-
Anhydrous THF or DMPU as solvent
-
Lithium tetrafluoroborate (LiBF₄) (optional additive for challenging substrates)[5]
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the nickel precatalyst (and ligand if generating in situ), the aryl iodide, and any solid additives.
-
Add the anhydrous solvent via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the secondary alkylzinc halide solution dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Aryl Iodide | sec-Alkylzinc Halide | Product | Yield (%) | Reference |
| Iodobenzene | s-BuZnI | s-Butylbenzene | >90 | [5] |
| 4-Iodoanisole | i-PrZnI | 4-Isopropylanisole | ~85 | [5] |
| 3-Iodopyridine | c-HexylZnBr | 3-Cyclohexylpyridine | ~80 | [5] |
Protocol 4.2: Kumada-Type Cross-Coupling of Functionalized Grignard Reagents
Nickel-terpyridine complexes can also mediate the coupling of Grignard reagents, including those bearing sensitive functional groups, with alkyl halides.[8]
Materials:
-
[((Me)NN₂)NiCl] pincer complex (3 mol%) or a similar Ni(II)-terpyridine precatalyst
-
Alkyl iodide or bromide (1.0 eq)
-
Functionalized aryl or heteroaryl Grignard reagent (1.2 eq)
-
Anhydrous THF
-
TMEDA (catalytic amount)
Procedure:
-
In a glovebox or under an inert atmosphere, add the nickel precatalyst to a Schlenk tube.
-
Add anhydrous THF, followed by the alkyl halide and TMEDA.
-
Slowly add the Grignard reagent at room temperature.
-
Stir the reaction mixture for the specified time (typically 2-12 hours) at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and extraction.
-
Purify the product by flash column chromatography.
Protocol 4.3: Reductive Cross-Coupling of Aryl and Alkyl Halides
A powerful application of nickel-terpyridine systems is in reductive cross-electrophile coupling, where two different electrophiles are coupled in the presence of a stoichiometric reductant, avoiding the need for pre-formed organometallic reagents.[2][4]
Materials:
-
NiI₂ (10 mol%)
-
2,2′:6′,2′′-Terpyridine (tpy) (10 mol%)
-
Aryl iodide (1.0 eq)
-
Alkyl iodide or bromide (1.2 eq)
-
Zinc powder (reductant, 2.0 eq)
-
Anhydrous DMF or DMPU
Procedure:
-
To an oven-dried Schlenk flask, add NiI₂, tpy, and zinc powder.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the aryl halide and then the alkyl halide.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove zinc and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
Concluding Remarks
Nickel-terpyridine complexes represent a versatile and powerful class of catalysts for C-C cross-coupling reactions. Their unique reactivity, often involving radical pathways, opens up new avenues for the synthesis of complex organic molecules, particularly those containing alkyl fragments. The operational simplicity and functional group tolerance of many of these protocols make them highly attractive for applications in both academic research and industrial drug development. As our understanding of the intricate mechanisms of nickel catalysis continues to grow, we can anticipate the development of even more efficient and selective transformations enabled by these remarkable systems.
References
-
Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920–921. [Link]
-
Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Replacing conventional carbon nucleophiles with unactivated alkyl halides in cross-coupling reactions. Journal of the American Chemical Society, 134(14), 6146–6159. [Link]
-
Gao, F., & Weix, D. J. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Tetrahedron Letters, 60(5), 333-341. [Link]
-
Gosmini, C., Bégouin, J.-M., & Moncomble, A. (2008). Nickel-Catalyzed Direct Electrochemical Cross-Coupling between Aryl Halides and Activated Alkyl Halides. The Journal of Organic Chemistry, 73(19), 7629–7632. [Link]
-
Klein, A. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics, 6(1), 18. [Link]
-
NROChemistry. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Phapale, V. B., & Cárdenas, D. J. (2009). Functional Group Tolerant Kumada-Corriu-Tamao Coupling of Nonactivated Alkyl Halides With Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society, 131(28), 9756–9766. [Link]
-
Shields, J. D., & Doyle, A. G. (2012). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 89(10), 1297–1300. [Link]
-
Standley, E. A., & Jamison, T. F. (2013). Nickel-Catalyzed Reductive Cross-Coupling of Pyridyl Halides with Alkyl Halides. Organic Letters, 15(11), 2872–2875. [Link]
-
Wikipedia. (2023). Kumada coupling. Retrieved from [Link]
-
Zultanski, S. L., & Fu, G. C. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Journal of the American Chemical Society, 133(8), 2412–2414. [Link]
-
Zhang, P., Le, C. M., & MacMillan, D. W. C. (2016). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses, 93, 1-14. [Link]
Sources
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- 2. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]
- 3. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi Coupling | NROChemistry [nrochemistry.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, a critical tridentate ligand in coordination chemistry and materials science.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving reaction yields and product purity. We will delve into the mechanistic underpinnings of the synthetic routes and provide actionable troubleshooting advice.
Introduction: The Synthetic Challenge
This compound, also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine, is most commonly synthesized via the Kröhnke pyridine synthesis.[4][5][6] While effective, this reaction is prone to side reactions and purification challenges that can significantly impact the final yield. This guide will primarily focus on troubleshooting the Kröhnke synthesis, with an alternative Suzuki coupling approach presented for cases where the former is not viable.
Primary Synthetic Route: The One-Pot Kröhnke Reaction
The one-pot Kröhnke synthesis is an efficient method that involves the reaction of two equivalents of 2-acetylpyridine with one equivalent of 4-formylbenzoic acid (or its ester) in the presence of a base and an ammonia source.[4][7]
Reaction Mechanism Overview
The reaction proceeds through several key steps, as illustrated in the diagram below. Understanding this pathway is crucial for effective troubleshooting.
Caption: Kröhnke reaction pathway for terpyridine synthesis.
Troubleshooting the Kröhnke Synthesis (Q&A)
This section addresses common issues encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yields in the Kröhnke synthesis can often be attributed to several factors. Here's a breakdown of potential causes and solutions:
-
Inefficient Chalcone Formation: The initial aldol condensation to form the chalcone intermediate can be a rate-limiting step.
-
Troubleshooting: Ensure your base (e.g., NaOH, KOH) is fresh and of high purity. The stoichiometry of the base is also critical; typically, one equivalent per equivalent of 2-acetylpyridine is used.
-
-
Competing Side Reactions: The enolate of 2-acetylpyridine can undergo self-condensation or other undesired reactions.
-
Troubleshooting: Control the reaction temperature. Running the reaction at reflux is common, but excessively high temperatures can promote side reactions. A temperature range of 80-100 °C is generally effective. The order of addition of reagents can also be important. Some protocols recommend adding the base to a mixture of the aldehyde and 2-acetylpyridine.[4]
-
-
Incomplete Cyclization: The final cyclization step requires an adequate source of ammonia.
-
Troubleshooting: Ammonium acetate is a common and effective ammonia source. Ensure it is added in sufficient excess. Some protocols also use aqueous ammonia.[4]
-
-
Product Precipitation and Isolation: The product may precipitate from the reaction mixture upon cooling.[4] However, a significant amount might remain in the solution.
-
Troubleshooting: After filtering the initial precipitate, try concentrating the mother liquor and cooling it further to induce more precipitation. Alternatively, adding a non-polar co-solvent might help precipitate the product.
-
Question 2: I've isolated a product, but the NMR spectrum is complex and doesn't match the desired structure. What could have happened?
Answer: The formation of isomeric byproducts is a known issue in terpyridine synthesis.[7][8][9] The most likely culprit is an alternative reaction pathway of the enolate.
-
1,2-Addition vs. 1,4-Conjugate Addition: The desired reaction is a 1,4-conjugate (Michael) addition of the enolate to the chalcone. However, a 1,2-addition to the carbonyl group of the chalcone can also occur, leading to the formation of an isomeric 6′-aryl-2,2′:4′,2″-terpyridine.[7]
-
Troubleshooting: This is often influenced by the reaction conditions. Lower temperatures may favor the thermodynamically more stable 1,4-adduct. The choice of base can also play a role; bulkier bases might favor 1,2-addition. Sticking to established protocols with bases like NaOH or KOH is recommended.
-
Below is a workflow to help diagnose and address product purity issues.
Caption: Troubleshooting workflow for product purity issues.
Question 3: My product is very insoluble, making purification by column chromatography difficult. What are my options?
Answer: Poor solubility is a common characteristic of terpyridines due to their planar, aromatic nature which promotes strong π-π stacking.[10]
-
Synthesis of an Ester Precursor: A highly effective strategy is to synthesize the methyl or ethyl ester of the target molecule first, using methyl 4-formylbenzoate as the starting material.[11] This ester derivative is typically much more soluble in common organic solvents like dichloromethane or chloroform, facilitating purification by silica gel chromatography. The purified ester can then be easily hydrolyzed to the desired carboxylic acid in a subsequent step.
-
Hot Filtration/Recrystallization: If you have already synthesized the carboxylic acid, you can try recrystallization from a high-boiling point solvent like DMF or DMSO. Hot filtration to remove insoluble impurities can also be effective.
-
Soxhlet Extraction: For removing more soluble impurities from the solid product, a Soxhlet extraction with a solvent in which the product is sparingly soluble but the impurities are soluble can be a useful technique.
Table 1: Key Kröhnke Reaction Parameters and Their Impact on Yield
| Parameter | Typical Range/Value | Impact on Yield and Purity | Troubleshooting Notes |
| Solvent | Ethanol, Methanol | Affects solubility of reactants and intermediates. Ethanol is commonly used.[11] | If precipitation is too rapid, a co-solvent might be needed. |
| Base | NaOH, KOH | Crucial for enolate formation. Stoichiometry and purity are key. | Use fresh, high-purity base. An excess can lead to side reactions. |
| Temperature | Reflux (80-100 °C) | Controls reaction rate. Too high can increase side products. | Maintain a steady reflux. Consider lower temperatures if isomers are an issue. |
| Reaction Time | 4-8 hours | Insufficient time leads to incomplete reaction. | Monitor by TLC if possible. A color change from yellow to red is often observed.[11] |
| Ammonia Source | Ammonium Acetate, Aq. NH3 | Essential for the final cyclization step. | Use in excess to drive the reaction to completion. |
Alternative Synthetic Route: Suzuki Cross-Coupling
For researchers who continue to face challenges with the Kröhnke synthesis, the Suzuki cross-coupling reaction offers a reliable alternative.[12] This method typically involves the palladium-catalyzed coupling of a 4'-haloterpyridine with 4-carboxyphenylboronic acid.
General Suzuki Coupling Protocol
-
Reactants: 4'-Bromo-2,2':6',2''-terpyridine and 4-carboxyphenylboronic acid.
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: An inorganic base like Na₂CO₃ or K₃PO₄.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Procedure: The reactants, catalyst, and base are heated in the solvent mixture under an inert atmosphere until the reaction is complete.
This method can offer better control over the final product, but requires the synthesis of the 4'-haloterpyridine precursor.
Experimental Protocols
Protocol 1: One-Pot Kröhnke Synthesis of 4'-(4-methoxycarbonylphenyl)-2,2':6',2''-terpyridine
This protocol synthesizes the more soluble methyl ester for easier purification.
-
In a round-bottom flask, dissolve methyl 4-formylbenzoate (1.0 eq) and 2-acetylpyridine (2.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (2.0 eq) in a small amount of water to the flask.
-
Add a 30% aqueous ammonia solution (in excess).
-
Reflux the reaction mixture for 6-8 hours. The solution will typically turn from yellow to a deep red color.[11]
-
Cool the reaction mixture to room temperature, then in an ice bath to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol and then water.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
The purified ester can be hydrolyzed to the carboxylic acid by refluxing with NaOH or LiOH in a THF/water mixture, followed by acidic workup.
Protocol 2: Suzuki Coupling for 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine
-
To a degassed mixture of toluene and water, add 4'-bromo-2,2':6',2''-terpyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture at 90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. High-resolution mass spectrometry (HRMS) will confirm the molecular weight. Purity can be assessed by elemental analysis or HPLC.
Q: I'm using 4-formylbenzoic acid directly in the Kröhnke reaction and getting a very low yield. Why? A: The carboxylic acid group can interfere with the reaction, potentially by reacting with the base. Using the methyl or ethyl ester of 4-formylbenzoic acid is highly recommended for a cleaner reaction and easier purification.[11] The ester can then be hydrolyzed in a separate step.
Q: Can I use a different acetyl-heterocycle instead of 2-acetylpyridine? A: Yes, using 3-acetylpyridine or 4-acetylpyridine will lead to the synthesis of 3,2':6',3''- and 4,2':6',4''-terpyridine isomers, respectively.[7] However, be aware that the reaction conditions may need to be re-optimized, and different side products may be formed.[8][9]
References
- Application Notes and Protocols for the Kröhnke Synthesis of Substituted Terpyridines - Benchchem.
- Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - MDPI.
- Kröhnke pyridine synthesis - Wikipedia.
- Synthesis of terpyridines 118 and 121 via Kröhnke methodology. - ResearchGate.
- Terpyridines obtained via Kröhnke methodology studied as metal chelators - ResearchGate.
- (PDF) Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - ResearchGate.
- Synthesis of Terpyridines: Simple Reactions-What Could Possibly Go Wrong? - PubMed.
- The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- 4-[4-(4-nitrophenyl)phenyl]-2,6-di(pyridin-2-yl)pyridine - SpectraBase.
- troubleshooting low solubility of terpyridine metal complexes - Benchchem.
- A more efficient synthesis of 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine - Green Chemistry (RSC Publishing).
- PLATINUM (II) COMPLEXES OF DIAMINE CHELATING LIGANDS ...
- 4-(pyridin-4-yl)benzoic acid - ChemBK.
- Seven novel coordination polymers constructed by rigid 4-(4-carboxyphenyl)-terpyridine ligands: synthesis, structural diversity, luminescence and magnetic properties - PubMed.
- 4-[2,2':6',2''-Terpyridin]-4'-ylbenzoic acid | 158014-74-5 - ChemicalBook.
- Synthesis of 4 ′-substituted-2,2 ′: 6 ′,2 ″-terpyridines - ResearchGate.
- Convenient One‐Pot Procedures for the Synthesis of 2,2′:6′,2″‐Terpyridine - Synthetic Communications.
- Buy 2,6-dipyridin-2-ylpyridine-4-carbaldehyde (EVT-387609) | 108295-45-0 - EvitaChem.
- Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction - Semantic Scholar.
- 6',2''-Terpyridin]-4'-yl)benzoic acid - Chem-Impex.
- 4′-Phenyl-2,2′:6′,2″-terpyridine derivatives-synthesis, potential application and the influence of acetylene linker on their properties - ResearchGate.
- 4-Pyridin-4-yl-benzoic acid | 4385-76-6 - Sigma-Aldrich.
- 4-[4,2': 6',4''-terpyridin]-4'-yl-Benzoic acid - CD Bioparticles.
- Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate - MDPI.
- 4-([2,2':6',2''-terpyridin]-4'-yl)benzoic acid - Echemi.
- 4-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 1520811 - PubChem.
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- 12. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid by Recrystallization
Introduction:
Welcome to the technical support center for the purification of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile terpyridine ligand. The inherent challenges in purifying functionalized terpyridines, such as this one, often stem from their limited solubility and the presence of closely related impurities. This document provides a comprehensive, question-and-answer-based troubleshooting guide and a detailed recrystallization protocol to help you achieve high purity of your target compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Q1: My crude product won't fully dissolve in any single solvent, even at boiling temperatures. What should I do?
A1: This is a common challenge with polyaromatic compounds like terpyridines, which often exhibit poor solubility in common organic solvents.[1] The presence of both a carboxylic acid group and multiple pyridine rings creates a molecule with complex polarity.
-
Initial Approach: Solvent Screening. A systematic solvent screening is the first step. Test small amounts of your crude product in a range of solvents with varying polarities. Common choices for terpyridine derivatives include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).[2][3]
-
Expert Recommendation: Mixed Solvent System. If a single solvent is ineffective, a mixed solvent system is the recommended approach. The goal is to find a pair of miscible solvents where your compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent). For this particular compound, a mixture of DMF and water or ethanol and water can be effective. You would dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until turbidity (cloudiness) appears. Re-heating to achieve a clear solution and then slow cooling should induce crystallization.
Q2: After dissolving my compound and letting it cool, no crystals are forming. What's going on?
A2: The failure of a compound to crystallize from a saturated solution is often due to the formation of a supersaturated solution.[4] Several techniques can be employed to induce crystallization:
-
Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" can provide a nucleation site for crystal growth.[5]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that serve as nucleation points.[6]
-
Reducing Solvent Volume: It's possible that too much solvent was used, preventing the solution from becoming saturated upon cooling.[4] Carefully evaporate some of the solvent and allow the solution to cool again.
-
Drastic Cooling: If room temperature cooling is unsuccessful, placing the flask in an ice bath can sometimes promote crystallization. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[5]
Q3: My product is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[6] This is a common problem with impure compounds.
-
Increase Solvent Volume: The most common solution is to reheat the mixture to redissolve the oil, add more of the "good" solvent to lower the saturation point, and then cool the solution again, often more slowly.[4]
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before any further cooling in an ice bath. Insulating the flask can help with this.
-
Consider a Different Solvent System: The initial solvent system may not be ideal. Re-evaluate your solvent choices based on the principles of "like dissolves like."
Q4: The color of my recrystallized product is still off (e.g., yellow or brown). How can I remove colored impurities?
A4: Colored impurities are often highly conjugated organic molecules.
-
Activated Charcoal: The use of activated charcoal (decolorizing carbon) is a standard method for removing colored impurities. Add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to add too much charcoal, as it can also adsorb your desired product.
Q5: My final yield after recrystallization is very low. What are the likely causes?
A5: A low recovery can be frustrating, but it's often preventable.
-
Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[7] Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Premature Crystallization: If the compound crystallizes too early, for example during hot filtration, you will lose product.[8] Ensure your filtration apparatus (funnel and filter paper) is pre-heated. Using a slight excess of solvent and then evaporating it after filtration can also help prevent this.
-
Washing with the Wrong Solvent: When washing the collected crystals, always use a small amount of the cold recrystallization solvent. Using a warm solvent or a solvent in which your product is highly soluble will dissolve some of your crystals.
Detailed Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Solvents (e.g., Dimethylformamide (DMF) and deionized water)
-
Activated charcoal (optional)
Experimental Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Begin heating the flask on a hot plate.
-
Slowly add the minimum amount of hot DMF required to completely dissolve the solid. It is crucial to use the minimum volume to ensure a good recovery.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.
-
Bring the solution back to a boil for a few minutes.
-
-
Hot Gravity Filtration:
-
Pre-heat a separate Erlenmeyer flask and a funnel with filter paper.
-
Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used). This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the filtered solution to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals.
-
If crystals do not form, try the induction techniques mentioned in the FAQ section (seeding, scratching).
-
Once crystals have formed at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold DMF or a mixture of DMF/water to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, or HPLC.
-
Quantitative Data Summary
The following table provides a general guideline for the solubility of terpyridine-based compounds. Actual solubilities for this compound may vary.
| Solvent | Polarity Index | General Solubility of Terpyridines | Expected Solubility of the Target Compound |
| Water | 10.2 | Insoluble | Sparingly soluble to insoluble |
| Dimethylformamide (DMF) | 6.4 | Soluble, especially when heated | Soluble, especially when heated |
| Methanol | 5.1 | Moderately soluble | Moderately soluble |
| Ethanol | 4.3 | Moderately soluble | Moderately soluble |
| Acetonitrile | 5.8 | Moderately soluble | Moderately soluble |
| Dichloromethane | 3.1 | Sparingly soluble | Sparingly soluble |
| Toluene | 2.4 | Sparingly soluble to insoluble | Insoluble |
| Hexane | 0.1 | Insoluble | Insoluble |
Logical Troubleshooting Diagram
Caption: Troubleshooting logic for recrystallization issues.
References
-
Ullah, F., Shah, A. A., S, A., & Ali, S. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(71), 43673–43693. [Link]
-
Schubert, U. S., & Newkome, G. R. (2006). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry, 71(3), 1009–1014. [Link]
- Zainal, Z., Ng, C. H., Tan, K. B., & Ooi, L. R. (n.d.). PLATINUM (II) COMPLEXES OF DIAMINE CHELATING LIGANDS CONTAINING SUBSTITUTED TERPYRIDINE. Malaysian Journal of Chemistry, 11(1), 016–025.
-
ResearchGate. (n.d.). Synthetic procedure for the preparation of terpyridine-functionalized Merrifield resin. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
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- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Home Page [chem.ualberta.ca]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Overcoming Low Solubility of Terpyridine Metal Complexes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet significant challenge in the laboratory: the low solubility of terpyridine metal complexes. By understanding the underlying principles and employing targeted strategies, you can effectively troubleshoot and overcome solubility issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do my terpyridine metal complexes have such low solubility?
A1: The poor solubility of many terpyridine metal complexes stems from a combination of factors inherent to their molecular structure. The terpyridine ligand itself is a planar, aromatic system that promotes strong intermolecular π-π stacking interactions.[1] This stacking leads to the formation of stable, tightly packed crystal lattices that are resistant to dissolution. Additionally, the overall charge of the complex, the nature of the metal ion, and the specific counter-ions present all play a crucial role in determining the compound's solubility profile.[1]
Q2: I'm aiming for a water-soluble complex for a biological application, but it consistently precipitates. What are my options?
A2: To achieve water solubility, direct modification of the terpyridine ligand is often the most effective strategy. This involves the introduction of hydrophilic functional groups to the ligand scaffold. Common and effective approaches include:
-
Appending charged groups: Synthesizing terpyridine ligands with pendant carboxylic acid or sulfonic acid groups can dramatically increase aqueous solubility.[1]
-
Incorporating polyethylene glycol (PEG) chains: The addition of PEG chains is a well-established method for enhancing the hydrophilicity and biocompatibility of molecules.[1]
-
Glycosylation: Conjugating sugar moieties, such as glucose, to the terpyridine ligand can improve water solubility.[1]
-
Polymer conjugation: Attaching the terpyridine ligand to a water-soluble polymer backbone, such as a polycarbonate, has been shown to be an effective strategy.[2][3]
Q3: How significantly does the choice of counter-ion impact the solubility of my ionic terpyridine complex?
A3: The counter-ion has a profound effect on the solubility of ionic terpyridine metal complexes.[1][4] Large, non-coordinating anions like hexafluorophosphate (PF₆⁻) or perchlorate (ClO₄⁻) often lead to reduced solubility in polar solvents due to weaker interactions with the solvent molecules.[1][5] Conversely, smaller or more coordinating anions such as chloride (Cl⁻), triflate (CF₃SO₃⁻), or nitrate (NO₃⁻) can enhance solubility.[1][6] If you are facing solubility challenges with a complex containing a bulky, non-coordinating anion, performing a counter-ion exchange is a highly recommended troubleshooting step.[1][5]
Q4: My complex is soluble in the reaction solvent but crashes out during workup or purification. How can I prevent this?
A4: This common issue typically arises from a significant change in solvent polarity during the workup procedure.[1] For instance, adding an anti-solvent to induce precipitation can lead to the formation of an amorphous solid that is difficult to redissolve. To mitigate this, consider the following:
-
Gradual solvent changes: Instead of a rapid addition of anti-solvent, try a slower, more controlled addition, or consider techniques like vapor diffusion for crystallization.
-
Solvent optimization for purification: If using column chromatography, carefully select a solvent system that maintains the solubility of your complex throughout the separation process. It may be necessary to use a mixture of polar and non-polar solvents.
-
Temperature control: In some cases, solubility is highly temperature-dependent. Performing the workup at a slightly elevated temperature (if the complex is stable) may prevent premature precipitation.
Troubleshooting Guides
This section provides detailed protocols and strategies to address specific solubility challenges you may encounter during your research.
Issue 1: The synthesized terpyridine metal complex is insoluble in common organic solvents (e.g., DCM, Chloroform, Acetonitrile).
The inherent planarity and aromaticity of the terpyridine ligand can lead to strong intermolecular forces, resulting in poor solubility even in common organic solvents.[1][7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complexes insoluble in organic solvents.
Detailed Strategies:
-
Systematic Solvent Screening: Before moving to more complex solutions, it is crucial to perform a thorough solvent screening. Test the solubility in more polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[5] In some cases, ethers like Tetrahydrofuran (THF) may also be effective.[6]
-
Ligand Modification for Organic Solubility: If solvent screening is unsuccessful, modifying the terpyridine ligand is the next logical step.[5]
-
Introduction of Alkyl Chains: Attaching long alkyl chains to the terpyridine backbone can disrupt the π-π stacking and increase solubility in less polar organic solvents.[9]
-
Incorporation of Solubilizing Groups: Adding functionalities like ether or amine groups can also improve solubility in a range of organic solvents.[5]
-
-
Counter-ion Exchange for Ionic Complexes: For charged complexes, the counter-ion plays a critical role.[5] If your complex has a large, non-coordinating anion like PF₆⁻, consider exchanging it for a smaller, more coordinating one like triflate (OTf⁻) or chloride (Cl⁻).[4][5]
Protocol 1: General Procedure for Counter-ion Exchange
-
Materials:
-
Terpyridine metal complex with the original counter-ion (e.g., PF₆⁻).
-
A salt of the desired new counter-ion (e.g., tetrabutylammonium chloride, TBACl).
-
A solvent in which the starting complex is at least sparingly soluble (e.g., acetone or acetonitrile).[1]
-
A solvent in which the new complex is soluble, but the byproduct salt (e.g., tetrabutylammonium hexafluorophosphate) is insoluble (e.g., dichloromethane).[1]
-
-
Procedure:
-
Dissolve your terpyridine metal complex in a minimal amount of a suitable solvent like acetone or acetonitrile.[1]
-
Add a stoichiometric excess (typically 5-10 equivalents) of the salt of the new counter-ion (e.g., TBACl).
-
Stir the mixture at room temperature for several hours.
-
A precipitate of the byproduct salt should form. Filter off this solid.
-
Evaporate the solvent from the filtrate to obtain the crude product with the exchanged counter-ion.
-
Purify the new complex by recrystallization from an appropriate solvent system.
-
Issue 2: The terpyridine metal complex precipitates from aqueous solution, hindering its use in biological or pharmaceutical applications.
For applications in drug development and biological systems, aqueous solubility is paramount. The strategies to address this often involve more significant chemical modifications or advanced formulation techniques.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complexes with poor aqueous solubility.
Detailed Strategies:
-
Ligand Hydrophilization: This is the most direct approach to impart water solubility.
-
Sulfonation: Introducing sulfonate (-SO₃H) groups is a powerful method to make aromatic compounds water-soluble.[1]
-
PEGylation: Attaching polyethylene glycol (PEG) chains of varying lengths can significantly improve aqueous solubility and pharmacokinetic properties.[1]
-
Carboxylation: Incorporating carboxylic acid groups provides a handle for pH-dependent solubility and further conjugation.[2][3]
-
-
pH Adjustment: If your complex contains ionizable functional groups (e.g., carboxylic acids or amines), its solubility will be pH-dependent.[10][11]
-
For acidic groups, increasing the pH will deprotonate them, leading to a more soluble anionic species.
-
For basic groups, decreasing the pH will protonate them, resulting in a more soluble cationic species.
-
Caution: Ensure the pH range is compatible with the stability of your complex and the intended application.
-
-
Advanced Formulation Strategies: When direct modification is not feasible or insufficient, formulation approaches can be employed.[12][13]
-
Cyclodextrin Inclusion: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble guest molecules, like terpyridine complexes, forming water-soluble inclusion complexes.[14][16][17]
-
Liposomal Formulation: Encapsulating the complex within liposomes can improve its solubility, stability, and delivery to target sites.[10][18]
-
Protocol 2: Screening for Cyclodextrin-Mediated Solubilization
-
Materials:
-
Your poorly water-soluble terpyridine metal complex.
-
A selection of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)).
-
Aqueous buffer of desired pH.
-
Stir plate and vials.
-
Filtration apparatus (e.g., 0.22 µm syringe filters).
-
Analytical method to quantify the complex concentration (e.g., UV-Vis spectrophotometry).
-
-
Procedure:
-
Prepare a series of aqueous solutions of the chosen cyclodextrin at varying concentrations (e.g., 0-50 mM).
-
Add an excess amount of your terpyridine metal complex to each cyclodextrin solution.
-
Stir the suspensions vigorously at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter each suspension to remove the undissolved complex.
-
Quantify the concentration of the dissolved complex in the filtrate using a suitable analytical technique.
-
Plot the concentration of the dissolved complex against the cyclodextrin concentration to generate a phase-solubility diagram. This will reveal the effectiveness of the cyclodextrin in solubilizing your complex and can help determine the stoichiometry of the inclusion complex.[19]
-
Data Summary Table
| Solubilization Strategy | Mechanism of Action | Typical Solvents Improved | Considerations |
| Ligand Alkylation | Disrupts π-π stacking | Non-polar to moderately polar organic solvents | May alter electronic properties of the complex |
| Ligand PEGylation | Increases hydrophilicity | Aqueous solutions, polar organic solvents | Can increase molecular weight significantly |
| Ligand Sulfonation/Carboxylation | Introduces charged, hydrophilic groups | Aqueous solutions | Solubility becomes pH-dependent |
| Counter-ion Exchange | Alters crystal lattice energy and solvation | Polar organic and aqueous solvents | Requires an ionic complex |
| pH Adjustment | Ionization of functional groups | Aqueous solutions | Complex must be stable at the required pH |
| Cyclodextrin Inclusion | Encapsulation of the hydrophobic complex | Aqueous solutions | Stoichiometry and binding constant are key |
| Liposomal Formulation | Encapsulation in lipid bilayers | Aqueous solutions for dispersion | Formulation stability and drug loading are critical |
References
- Bhat, G. A., Rashad, A. Z., & Darensbourg, D. J. (2020). Synthesis of terpyridine-containing polycarbonates with post polymerization providing water-soluble and micellar polymers and their metal complexes. RSC Publishing.
- BenchChem. (n.d.). Troubleshooting low solubility of terpyridine metal complexes. BenchChem Tech Support.
- Bhat, G. A., Rashad, A. Z., & Darensbourg, D. J. (2020). Synthesis of terpyridine-containing polycarbonates with post polymerization providing water-soluble and micellar polymers and their metal complexes. RSC Publishing.
- Gheba, H., et al. (2024). Design, Synthesis, and Anti-Cancer Evaluation of Novel Water-Soluble Copper(I) Complexes Bearing Terpyridine and PTA Ligands. PubMed Central.
- Schematic representation of water-soluble terpyridine ligands.
- Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC. (2019).
- Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. PubMed Central.
- Heteroleptic complexes via solubility control: examples of Cu(ii), Co(ii), Ni(ii) and Mn(ii) complexes based on the derivatives of terpyridine and hydroxyquinoline. Dalton Transactions (RSC Publishing).
- Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with comput
- Drug solubilization by complex
- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
- How to find a better solution for the solubility of metal complexes?
- How Do Complexing Agents Increase Solubility Of Ions? YouTube.
- Functionalised Terpyridines and Their Metal Complexes—Solid-St
- Luminescent platinum(II)
- Can I use Cyclodextrin to improve the solubility of a compound?
- Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (2020).
- Platinum complexes of terpyridine: Synthesis, structure and reactivity.
- Drug complexes: Perspective from Academic Research and Pharmaceutical Market. PMC. (2023).
- Multi-Purpose Cyclodextrin Metal-Complexes: Physicochemical and Theoretical Portfolio in Drug Domain. Journal of Chemical Health Risks.
- Synthesis and Characterization of a Terpyridine Ligand and Its Interactions with Selected Metal Ions. Chinese Chemical Society. (2020).
- Metal ion complexes with native cyclodextrins. An overview.
- Terpyridine. Wikipedia.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed Central. (2018).
- Recent developments in the synthesis and applications of terpyridine-based metal complexes: a system
- Solubilization techniques used for poorly w
- Functionalised Terpyridines and Their Metal Complexes—Solid-St
- Formulation strategies for poorly soluble drugs.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation Methods for Poorly Soluble Drugs. BOC Sciences.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. (2024).
- Synthesis of Terpyridines: Simple Reactions—Wh
- Effect of Remote Amine Groups on Ground- and Excited-State Properties of Terpyridyl d-Metal Complexes. MDPI.
- Convenient One‐Pot Procedures for the Synthesis of 2,2′:6′,2″‐Terpyridine. Helvetica Chimica Acta.
- Chelator-Assisted Phytoextraction and Bioenergy Potential of Brassica napus L. and Zea mays L.
- 2,2' : 6',2' -terpyridine. Organic Syntheses Procedure.
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- 2. Synthesis of terpyridine-containing polycarbonates with post polymerization providing water-soluble and micellar polymers and their metal complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of terpyridine-containing polycarbonates with post polymerization providing water-soluble and micellar polymers and their metal complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Luminescent platinum(II) terpyridyl complexes: effect of counter ions on solvent-induced aggregation and color changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Technical Support Center: Optimizing One-Pot Terpyridine Synthesis
Welcome to the technical support center for one-pot terpyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to streamline the synthesis of these vital tridentate ligands. Terpyridines are cornerstones in coordination chemistry, materials science, and pharmaceutical development, and mastering their synthesis is key to innovation.
One-pot methodologies, such as adaptations of the Kröhnke and Chichibabin syntheses, offer significant advantages in efficiency and resource management.[1][2] However, these complex multi-component reactions can present unique challenges, from low yields to unexpected side products.[1][3] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the strategy and mechanism of one-pot terpyridine synthesis.
Q1: What are the most common and effective one-pot methods for synthesizing 4'-aryl-2,2':6',2''-terpyridines?
The most prevalent and robust method is a one-pot variation of the Kröhnke synthesis.[1][4] This approach typically involves the reaction of two equivalents of a 2-acetylpyridine derivative with one equivalent of an aromatic aldehyde in the presence of a base (like KOH or NaOH) and an ammonia source (such as ammonium acetate or aqueous ammonia).[4][5] This method is favored for its operational simplicity and often provides good yields, bypassing the need to isolate intermediate chalcone or 1,5-dione compounds.[1][4]
Q2: What is the fundamental role of each component in the one-pot Kröhnke-type synthesis?
Understanding the function of each reactant is critical for troubleshooting:
-
2-Acetylpyridine (2 equivalents): This provides the two outer pyridine rings of the final terpyridine. The methyl group's alpha-protons are acidic and can be removed by a base to form a nucleophilic enolate.[4]
-
Aromatic Aldehyde (1 equivalent): This becomes the central aryl group at the 4'-position of the terpyridine. Its electrophilic carbonyl carbon is the target for nucleophilic attack.
-
Base (e.g., KOH, NaOH): The base is a catalyst that deprotonates the 2-acetylpyridine to form the reactive enolate intermediate. This enolate initiates the key carbon-carbon bond-forming steps (aldol and Michael additions).[4]
-
Ammonia Source (e.g., NH₄OAc, aq. NH₃): Ammonium acetate or aqueous ammonia provides the nitrogen atom required to form the central pyridine ring during the final cyclization and condensation step.[6][7]
Q3: How does the choice of solvent impact the reaction?
Solvent choice can dramatically influence reaction rate, yield, and product purity.
-
Alcohols (Methanol, Ethanol): These are the most common solvents. They are effective at dissolving the reactants and intermediates. However, their protic nature can sometimes interfere with base activity, requiring a stronger base or longer reaction times.[4]
-
Acetic Acid: Glacial acetic acid can also be used, acting as both a solvent and a catalyst, though this is more common in the classical two-step Kröhnke synthesis.[8]
-
Solvent-Free Conditions: Heating the neat reactants together, sometimes with a solid-supported catalyst, is a green chemistry approach that can lead to high yields and simplified workup.[9][10] This method often requires higher temperatures (120-140 °C).[8]
Q4: Can this one-pot method be used for substituted terpyridines?
Absolutely. This is one of the primary strengths of the methodology. By using substituted 2-acetylpyridines or substituted aromatic aldehydes, a vast library of functionalized terpyridines can be synthesized.[11] This allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.[4]
Section 2: Troubleshooting Guide
This section provides specific solutions to common experimental problems.
Problem: Consistently Low or No Product Yield
Q: My reaction is clean according to TLC, but the isolated yield is very low. What are the most likely causes and how can I fix this?
Low yield is the most common issue and can stem from several factors. A systematic approach is the best way to identify the root cause.
-
Cause 1: Reagent Purity and Stoichiometry.
-
Insight: The one-pot reaction is a cascade of several steps. Impurities in the starting materials, especially the aldehyde, can halt the reaction at an early stage. Similarly, inaccurate stoichiometry can leave one reactant in excess, complicating purification and reducing the yield of the desired product.
-
Solution:
-
Verify Purity: Ensure the aldehyde is pure. If it is a solid, recrystallize it. If it is a liquid, consider distillation. 2-acetylpyridine should be a colorless or pale-yellow liquid; if it is dark, it should be distilled.
-
Check Stoichiometry: Carefully measure your reagents. The standard ratio is 2 equivalents of 2-acetylpyridine to 1 equivalent of aldehyde.[10] A slight excess of the ammonia source is often beneficial.
-
Water Content: Ensure your base (e.g., KOH pellets) has not absorbed significant atmospheric water, which can alter its effective concentration. Use freshly opened or properly stored reagents.
-
-
-
Cause 2: Ineffective Base or Insufficient Reaction Time.
-
Insight: The formation of the enolate from 2-acetylpyridine is the rate-determining step. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently. The subsequent cyclization and aromatization steps also require time.
-
Solution:
-
Optimize Base: Potassium hydroxide (KOH) is generally more effective than sodium hydroxide (NaOH) due to the higher solubility of potassium salts in alcoholic solvents. Use 1.2-1.5 equivalents of base relative to the aldehyde.
-
Monitor Reaction Time: Reactions are typically refluxed for 4-6 hours.[4] Monitor the reaction by TLC. If starting materials are still present after 6 hours, consider extending the reflux time to 8-12 hours.
-
-
-
Cause 3: Suboptimal Temperature.
-
Insight: While reflux is standard, the optimal temperature can be substrate-dependent. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote side reactions, such as the self-condensation of 2-acetylpyridine.[12]
-
Solution: Ensure a steady reflux is maintained. For solvent-free reactions, the temperature is critical and should be optimized, typically in the 110-140 °C range.[2]
-
-
Cause 4: Inefficient Aromatization.
-
Insight: The final step is the oxidation of a dihydropyridine intermediate to the aromatic terpyridine.[6] While this often occurs spontaneously in the presence of air during workup, some systems may be resistant.
-
Solution: If you suspect the dihydropyridine is being isolated, you can introduce a mild oxidant during workup. However, a well-run one-pot reaction under reflux in air should typically yield the fully aromatized product.[13]
-
Problem: Significant Formation of Side Products
Q: My crude product is a complex mixture, making purification by recrystallization impossible. What are these impurities and how can I prevent them?
The formation of multiple products indicates that competing reaction pathways are occurring.[3]
-
Cause 1: Chalcone Self-Condensation or Michael Addition Side Products.
-
Insight: The reaction proceeds via an intermediate chalcone (formed from one molecule of 2-acetylpyridine and the aldehyde). This chalcone can undergo undesired reactions. More significantly, complex condensation products can arise from the reaction of multiple molecules of the starting materials under basic conditions, leading to cyclohexanol derivatives or other complex structures.[3][14]
-
Solution:
-
Control Reagent Addition: Try adding the aldehyde slowly to the mixture of 2-acetylpyridine and base. This maintains a low concentration of the aldehyde and the resulting chalcone, favoring the desired reaction pathway.
-
Lower Temperature: Running the reaction at a slightly lower temperature (e.g., just below reflux) can sometimes increase selectivity by disfavoring higher activation energy side reactions.[13]
-
-
-
Cause 2: Isomeric Terpyridine Formation.
-
Insight: In some cases, an isomeric 6′-aryl-2,2′:4′,2″-terpyridine can form. This arises from a 1,2-attack of the enolate on the chalcone's carbonyl group, rather than the standard 1,4-conjugate (Michael) addition.[1]
-
Solution: This is often substrate-dependent and difficult to control completely. Optimizing the solvent and base may help. Purification via column chromatography is usually necessary to separate these isomers.
-
-
Cause 3: Simple Aldol Addition Products.
-
Insight: If the reaction does not go to completion, you may isolate the intermediate 1,5-dicarbonyl compound or the chalcone.
-
Solution: This points to issues with the ammonia source or insufficient time/temperature for the final cyclization. Ensure an adequate amount of aqueous ammonia or ammonium acetate is present and increase the reflux time.
-
Problem: Product Isolation and Purification Difficulties
Q: The protocol says my terpyridine should precipitate, but it either remains in solution or oils out. How can I effectively isolate my product?
-
Insight: Terpyridine solubility is highly dependent on the substituent on the 4'-aryl ring and the solvent used for workup. A simple precipitation is not always guaranteed.
-
Solution:
-
Induce Precipitation: After cooling the reaction mixture, slowly add it to a large volume of cold water or an ice-water mixture with vigorous stirring. This often forces the organic product to precipitate.
-
Solvent Extraction: If the product oils out or remains dissolved, perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Column Chromatography: For oily products or inseparable mixtures, column chromatography is the most reliable purification method. A silica gel column using a gradient solvent system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate or DCM) is typically effective.
-
Section 3: Optimized General Protocol & Data
This section provides a robust starting protocol for the one-pot synthesis of a 4'-aryl-2,2':6',2''-terpyridine.
Detailed Experimental Protocol
Materials:
-
Aromatic Aldehyde (1.0 eq)
-
2-Acetylpyridine (2.0 eq)
-
Potassium Hydroxide (KOH) (1.2 - 1.5 eq)
-
Ethanol or Methanol
-
Concentrated Aqueous Ammonia (e.g., 28-30%)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq) and 2-acetylpyridine (2.0 eq) in ethanol (approx. 10 mL per gram of aldehyde).
-
Base Addition: While stirring, add solid KOH pellets (1.2-1.5 eq) to the mixture. The solution will typically warm up and darken in color.
-
Ammonia Addition: After the KOH has dissolved, add the concentrated aqueous ammonia solution (a volume roughly double that of the ethanol used).
-
Reflux: Heat the reaction mixture to a steady reflux. A color change to a deep orange, red, or brown is common. The reaction is often accompanied by the formation of a precipitate.
-
Monitoring: Allow the reaction to reflux for 4-8 hours. Monitor the progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC).
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water (approx. 10x the reaction volume).
-
Stir the aqueous suspension for 15-30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid cake thoroughly with water, followed by a small amount of cold ethanol to remove colored impurities.
-
-
Purification: Dry the crude solid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).
Table 1: Influence of Key Parameters on Reaction Outcome
| Parameter | Condition | Expected Effect on Yield/Purity | Rationale & Key Insights |
| Base | KOH vs. NaOH | KOH often gives higher yields. | Higher solubility of potassium intermediates in alcohol solvents facilitates the reaction. |
| 1.0 eq vs. 1.5 eq | 1.5 eq is generally optimal. | Ensures complete deprotonation of 2-acetylpyridine to drive the reaction forward. Excess base can sometimes promote side reactions. | |
| Solvent | Ethanol/Methanol | Good yields, standard method. | Effective at dissolving reactants but may require longer reaction times. |
| Solvent-Free | Potentially higher yields, faster. | Environmentally friendly, but requires precise temperature control (120-140°C) to avoid decomposition.[8] | |
| Temp. | 60°C vs. Reflux (~78°C) | Reflux is necessary for most substrates. | Provides sufficient activation energy for the cyclization and dehydration steps. |
| Ammonia Source | Aq. NH₃ vs. NH₄OAc | Both are effective. | Aqueous ammonia is common in alcohol-based reactions.[4] Ammonium acetate is often used in solvent-free or acetic acid conditions as it serves as both the nitrogen source and a buffer.[15][16] |
Section 4: Visualized Workflows and Mechanisms
Diagrams generated using Graphviz provide clear visual aids for understanding the reaction and troubleshooting processes.
Diagrams
Caption: Simplified mechanism for one-pot terpyridine synthesis.
Caption: Step-by-step experimental workflow for synthesis.
Caption: A decision tree for troubleshooting low product yield.
References
-
Cooke, M. W., Wang, J., Theobald, I., & Hanan, G. S. (2006). Convenient One‐Pot Procedures for the Synthesis of 2,2′:6′,2″‐Terpyridine. Synthetic Communications, 36(12), 1667-1671. [Link]
-
Bagley, M. C., et al. (2008). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
Cooke, M. W., et al. (2006). Convenient One‐Pot Procedures for the Synthesis of 2,2′:6′,2″‐Terpyridine. ResearchGate. [Link]
-
Iqbal, N., et al. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Advances. [Link]
-
Prakash, G., & Sangeetha, R. (2018). One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. International Journal of ChemTech Research. [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Wikipedia. [Link]
-
Rocco, D., Housecroft, C. E., & Constable, E. C. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 24(9), 1799. [Link]
-
ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]
-
Chen, L., et al. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC. [Link]
-
ResearchGate. (2021). Application of ammonium acetate as a dual rule reagent-catalyst in synthesis of new symmetrical terpyridines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). ResearchGate. [Link]
-
Collin, J. P., et al. (2012). Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. PMC. [Link]
-
Maleki, A., et al. (2020). A convenient method for synthesis of terpyridines via a cooperative vinylogous anomeric based oxidation. RSC Advances. [Link]
-
Semantic Scholar. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (2022). Pyridine Synthesis. Royal Society of Chemistry. [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. Slideshare. [Link]
-
ResearchGate. (n.d.). Chichibabin Pyridine Synthesis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 1. The condensation reaction of triketone 1 with ammonium acetate as reported by Constable and Ward. ResearchGate. [Link]
-
ResearchGate. (2019). (PDF) Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. Wikipedia. [Link]
-
Química Orgánica. (n.d.). Chichibabin synthesis of pyridine. Química Orgánica. [Link]
-
Gomha, S. M., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. [Link]
-
Gomha, S. M., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]
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- 5. researchgate.net [researchgate.net]
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- 9. tandfonline.com [tandfonline.com]
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- 16. Syntheses and applications of furanyl-functionalised 2,2’:6’,2’’-terpyridines - PMC [pmc.ncbi.nlm.nih.gov]
Terpyridine Complex Stability in Catalysis: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with terpyridine (tpy) complexes in catalysis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered stability issues. My goal is to move beyond simple procedural lists and offer insights into the underlying chemical principles governing the stability of these versatile catalysts.
Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section addresses the most common issues observed during catalytic runs involving terpyridine complexes.
Q1: My catalyst's activity is dropping off much faster than expected. What's the likely cause?
A rapid decline in activity is a classic symptom of catalyst deactivation. For terpyridine complexes, the primary culprits are typically:
-
Ligand Dissociation: The terpyridine ligand may be detaching from the metal center, especially under harsh reaction conditions (e.g., high temperature, presence of strongly coordinating solvents or substrates). This is more common with kinetically labile metal centers like zinc(II) and cadmium(II) compared to more inert centers like ruthenium(II).[1][2]
-
Oxidative Degradation: If your catalytic cycle involves strongly oxidizing or reducing conditions, the ligand itself or the metal center can be irreversibly oxidized or reduced, leading to decomposition. For example, high-valent metal-oxo species, which can be catalytically active, may also attack the ligand.[3]
-
Formation of Inactive Species: A common failure mode is the formation of an inactive bis-terpyridine complex, [M(tpy)2]n+.[1][4][5] This is a thermodynamically stable, often "closed-shell" octahedral complex that is catalytically inert.[1] This is particularly problematic in homogeneous catalysis where ligand concentration is not constrained.[4][5]
Q2: I'm observing a color change in my reaction mixture that doesn't correspond to the expected catalytic intermediates. What does this mean?
An unexpected color change often signals the formation of off-cycle species. This could be the formation of the aforementioned inactive [M(tpy)2]n+ complexes, which can be highly colored[4], or it could indicate decomposition of the complex into metal nanoparticles (e.g., cobalt or nickel nanoparticles), which often present as a black precipitate.[6] Monitoring the reaction with UV-Vis spectroscopy can help identify the new species being formed by comparing the spectra to known standards of your catalyst, free ligand, and potential decomposition products.[7]
Q3: How do I know if my problem is ligand dissociation or something else?
A simple and effective method is to perform a "poisoning" test. Add a small amount of free terpyridine ligand to a reaction that is already underway.
-
If activity drops further or is inhibited from the start: This suggests that the formation of an inactive bis-tpy complex is a likely deactivation pathway.[4]
-
If activity is restored or stabilized: This could indicate that ligand dissociation was the primary issue, and the excess free ligand is pushing the equilibrium back towards the active mono-tpy complex.
For a more definitive answer, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to analyze the reaction mixture at various time points to quantify the amount of free ligand present.[7]
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows for diagnosing and addressing specific stability challenges.
Guide 2.1: Differentiating Catalyst Deactivation Pathways
When your catalyst dies, determining the cause of death is critical. The two most common pathways are ligand dissociation and oxidative/reductive degradation.
Hypothesis: The catalyst is deactivating due to either ligand dissociation or degradation of the complex.
Experimental Workflow:
-
Baseline Experiment: Run your standard catalytic reaction and monitor its progress (e.g., via GC, NMR, or UV-Vis) to establish a baseline deactivation profile.
-
Control Experiment 1 (Ligand Dissociation Test): Run the reaction under identical conditions but with an added excess of the terpyridine ligand (e.g., 1-2 equivalents relative to the complex).
-
Control Experiment 2 (Complex Stability Test): Stir the intact catalyst complex under the final reaction conditions (temperature, solvent, reagents) but without the substrate. Monitor its integrity over the same timeframe using an appropriate analytical technique (e.g., NMR, UV-Vis).
-
Analysis:
-
Scenario A: Activity is prolonged in Control 1. This strongly suggests that ligand dissociation is a major deactivation pathway. The excess ligand prevents the formation of an unsaturated metal center that might be prone to decomposition.
-
Scenario B: The complex degrades in Control 2 (even without substrate). This points to inherent instability of the complex under the reaction conditions (e.g., thermal decomposition, reaction with solvent or additives).
-
Scenario C: The complex is stable in Control 2, and adding excess ligand in Control 1 has no effect. This indicates that the deactivation is likely occurring during the catalytic cycle, possibly through attack by an intermediate or product on the complex. This points towards oxidative/reductive degradation.[8][9]
-
Visualizing the Troubleshooting Logic The following flowchart outlines the decision-making process for diagnosing the primary cause of catalyst instability.
Caption: Troubleshooting workflow for catalyst deactivation.
Section 3: Preventative Strategies & Ligand Design
Proactive measures are often more effective than reactive troubleshooting. The inherent stability of a terpyridine complex is largely dictated by its design.[10]
Q4: How can I modify my terpyridine ligand to improve catalyst stability?
Ligand design is a powerful tool. The tridentate nature of terpyridine provides a strong chelation effect, which is the basis for its stability.[11] However, modifications can significantly enhance this.
-
Steric Hindrance: Introducing bulky substituents at the 6 and 6'' positions of the flanking pyridine rings can physically block the formation of the inactive octahedral [M(tpy)2]n+ species.[1] This is one of the most effective strategies to prevent this common deactivation pathway.
-
Electronic Tuning: The electron-donating or withdrawing nature of substituents on the terpyridine backbone can modulate the redox potential of the metal center.[10] Electron-donating groups can stabilize higher oxidation states, while electron-withdrawing groups can make the complex more resistant to oxidation.[10] This allows you to tailor the ligand to the specific redox demands of your catalytic cycle.
-
Immobilization: Anchoring the terpyridine ligand to a solid support, such as a polymer or metal-organic framework (MOF), can prevent the formation of inactive bis-tpy complexes through site isolation.[4][5][6] This strategy transforms the homogeneous catalyst into a more robust heterogeneous system.[12]
Visualizing Ligand Design Strategies This diagram illustrates how modifications to the terpyridine scaffold can enhance catalytic stability.
Caption: Ligand design strategies to mitigate instability.
Section 4: Key Experimental Protocols
Here are standardized protocols for monitoring the health of your catalyst.
Protocol 4.1: Monitoring Catalyst Integrity via UV-Vis Spectroscopy
Objective: To qualitatively and quantitatively track the concentration of the terpyridine complex and detect the formation of decomposition products in real-time or via time-point sampling.
Methodology:
-
Obtain Reference Spectra:
-
Record a high-quality UV-Vis spectrum of your pure [M(tpy)] complex at a known concentration in the reaction solvent.
-
Record a spectrum of the free terpyridine ligand.
-
If possible, obtain a spectrum of the suspected inactive [M(tpy)2] complex.
-
-
Prepare a Calibration Curve: Prepare a series of known concentrations of your catalyst in the reaction solvent and measure their absorbance at the wavelength of maximum absorbance (λmax). Plot absorbance vs. concentration to create a Beer's Law calibration curve.
-
Reaction Monitoring:
-
Set up your catalytic reaction in a cuvette if using a spectrophotometer with a temperature-controlled cell holder for in-situ monitoring.
-
Alternatively, withdraw aliquots from the reaction vessel at regular time intervals. Immediately quench the reaction in the aliquot (if necessary) and dilute to a concentration within the range of your calibration curve.
-
-
Data Analysis:
-
Record the full spectrum of each sample.
-
Use the absorbance at the λmax of your catalyst and the calibration curve to determine its concentration over time.
-
Look for the appearance of new peaks that may correspond to the free ligand or other colored byproducts, indicating decomposition.
-
Table 1: Comparison of Analytical Techniques for Stability Analysis
| Technique | Information Provided | Pros | Cons |
| UV-Vis Spectroscopy | Concentration of complex, detection of colored byproducts. | Simple, fast, allows for in-situ monitoring. | Only useful for chromophoric species; overlapping spectra can be complex. |
| NMR Spectroscopy | Structural integrity of the complex, detection of free ligand. | Provides detailed structural information. | Slower, requires deuterated solvents for in-situ studies, lower sensitivity. |
| Mass Spectrometry (ESI-MS) | Confirmation of complex mass, identification of fragments or new species. | Highly sensitive, provides exact mass. | Can cause complex fragmentation; may not be suitable for online monitoring. |
| Cyclic Voltammetry (CV) | Redox stability window of the complex. | Excellent for probing electronic properties and predicting stability under redox stress. | Provides electrochemical, not necessarily catalytic, stability. |
| Electron Paramagnetic Resonance (EPR) | For paramagnetic states, confirms metal oxidation state and coordination environment. | Essential for studying radical pathways and paramagnetic intermediates. | Only applicable to species with unpaired electrons. |
Conclusion
The stability of terpyridine complexes is a multifaceted issue that is highly dependent on the choice of metal, ligand architecture, and reaction conditions.[1][13] A systematic approach to troubleshooting, beginning with simple diagnostic experiments and progressing to more detailed analytical studies, is crucial for identifying the root cause of deactivation.[14] By understanding the common failure modes—ligand dissociation, oxidative degradation, and formation of inactive bis-complexes—researchers can proactively design more robust and efficient catalytic systems.[15]
References
- Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. (2024). RSC Publishing.
- Ye, Y., et al. (2020). Valence-dependent catalytic activities of iron terpyridine complexes for pollutant degradation. Chemical Communications.
- The Importance of Terpyridine Ligands in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Metal–organic layers stabilize earth-abundant metal–terpyridine diradical complexes for catalytic C–H activation. (n.d.). Semantic Scholar.
- Enabling the terpyridine ligand motif for Ir-based solid molecular catalysts. (2025). RSC Publishing.
- Ho, C.-L., & Wong, W.-Y. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC.
- Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (2020). Royal Society Open Science.
- Metal Complexes from Terpyridines: Driving Innovation in Catalysis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Supplementary Information Valence-Dependent Catalytic Activities of Iron Terpyridine Complexes for Pollutant Degradation. (n.d.). The Royal Society of Chemistry.
- Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (2018). MDPI.
- Enabling the terpyridine ligand motif for Ir-based solid molecular catalysts. (2025). Forschungszentrum Jülich.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Catalyst Characterization.
- Troubleshooting of Catalytic Reactors. (n.d.). Slideshare.
- Catalyst deactivation Common causes. (2013). AmmoniaKnowHow.
Sources
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- 4. Enabling the terpyridine ligand motif for Ir-based solid molecular catalysts - EES Catalysis (RSC Publishing) DOI:10.1039/D4EY00281D [pubs.rsc.org]
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- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
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preventing side-product formation in Kröhnke terpyridine synthesis
Welcome to the technical support center for the Kröhnke terpyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct substituted terpyridine scaffolds. Here, we address common challenges, with a specific focus on preventing the formation of unwanted side-products, thereby improving yield and purity. This resource combines mechanistic insights with practical, field-proven troubleshooting strategies and detailed protocols.
Introduction to the Kröhnke Terpyridine Synthesis
The Kröhnke synthesis is a versatile and widely used method for preparing 2,2':6',2''-terpyridines, which are crucial ligands in coordination chemistry and materials science.[1][2] The reaction typically involves the condensation of two equivalents of a 2-acetylpyridine derivative with an aromatic aldehyde in the presence of a base and an ammonia source, such as ammonium acetate.[2][3] While powerful, the reaction is not without its complexities, and the formation of side-products can often complicate purification and reduce yields.[4] This guide aims to provide a clear path to overcoming these common hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when performing the Kröhnke terpyridine synthesis.
Q1: What is the fundamental mechanism of the Kröhnke terpyridine synthesis?
A1: The reaction proceeds through a cascade mechanism. First, a base promotes the formation of an enolate from 2-acetylpyridine. This enolate then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone (a chalcone), which is formed in situ from the condensation of another molecule of 2-acetylpyridine and the aromatic aldehyde. The resulting 1,5-dicarbonyl intermediate then reacts with ammonia (from ammonium acetate), undergoes cyclization, and subsequently dehydrates to form the aromatic terpyridine ring system.[1][5]
Q2: My reaction mixture is turning dark brown or black. Is this normal, and what does it indicate?
A2: While some coloration is expected, a rapid turn to a very dark, tar-like consistency often indicates decomposition or polymerization. This is typically caused by excessive heat or the presence of impurities in the starting materials.[6] α,β-Unsaturated carbonyls (chalcones) can be prone to polymerization at high temperatures. It is crucial to ensure the purity of your chalcone and to maintain careful temperature control, generally not exceeding 140°C.[6][7]
Q3: What is the optimal solvent for this reaction?
A3: The choice of solvent is substrate-dependent, but common and effective options include methanol, ethanol, or glacial acetic acid.[6] Glacial acetic acid can be particularly advantageous as it also serves as a catalyst for the reaction.[6] In some instances, particularly for 2,4,6-triarylpyridines, solvent-free conditions at elevated temperatures have proven to be highly effective and can simplify the work-up process.[7][8]
Q4: How critical is the purity of the starting materials?
A4: Purity is paramount for a successful Kröhnke synthesis.[7]
-
2-Acetylpyridine: Should be pure and free from oxidation byproducts. Commercial sources are often sufficient, but distillation may be necessary if impurities are suspected.
-
Aldehyde: The aromatic aldehyde must be free of the corresponding carboxylic acid, which can form upon air oxidation. Purification by recrystallization or distillation is recommended.
-
Ammonium Acetate: Must be of high purity and kept dry, as moisture can interfere with the reaction intermediates.[6]
Troubleshooting Guide: Side-Product Formation
This section provides a detailed guide to identifying and mitigating the formation of specific, common side-products.
Issue 1: Isolation of an unexpected 6′-aryl-2,2′:4′,2″-terpyridine isomer.
-
Symptom: You isolate a product with the correct mass for a terpyridine, but the NMR spectroscopy is inconsistent with the expected 4'-aryl isomer.
-
Cause: This isomeric side-product arises from a 1,2-addition (to the carbonyl group) of the 2-acetylpyridine enolate onto the intermediate chalcone, rather than the desired 1,4-conjugate (Michael) addition.[5] This alternative pathway leads to the formation of a different ring system.
-
Prevention Strategy:
-
Temperature Control: Lowering the reaction temperature can favor the thermodynamically controlled 1,4-addition over the kinetically controlled 1,2-addition. Start at a lower temperature (e.g., 80°C) and slowly increase if the reaction is too sluggish.[6]
-
Base Selection: The choice of base can influence the regioselectivity. A weaker, non-nucleophilic base may favor the desired pathway.
-
Issue 2: Formation of aza-Michael adducts or other complex condensation products.
-
Symptom: Complex mixture of products observed by TLC or LC-MS, often with masses corresponding to additions of multiple substrate units. A cyclohexanol derivative has been reported as a significant side-product in some cases.[4][5]
-
Cause: These side-products can arise from self-condensation of the acetylpyridine or chalcone intermediates, especially at high concentrations or temperatures.[7] The intermediate 1,5-dicarbonyl can also undergo undesired intramolecular cyclizations if the final ring-closing with ammonia is not efficient.[4]
-
Prevention Strategy:
-
Stoichiometry Control: Ensure the correct 2:1 stoichiometry of 2-acetylpyridine to aldehyde. An excess of one reactant can promote side reactions.[6]
-
Slow Addition: In some cases, slow addition of one of the reagents can help maintain a low concentration of reactive intermediates and disfavor self-condensation pathways.
-
Ammonia Source: Ensure an adequate excess of the ammonia source (e.g., ammonium acetate) is present to efficiently trap the 1,5-dicarbonyl intermediate as it forms.[7]
-
Issue 3: Low yield due to incomplete reaction or formation of polymeric material.
-
Symptom: A significant amount of starting material remains even after prolonged reaction times, or a large amount of intractable, insoluble material is formed.
-
Cause: Incomplete reaction can be due to insufficient temperature or catalyst activity.[6] Polymerization is often a result of impure starting materials (especially the chalcone) or excessive heat.[6]
-
Prevention Strategy:
-
Reagent Purification: Purify the chalcone intermediate immediately before use. Recrystallization is often effective.[9]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using TLC. There is an optimal window for reaction time; prolonged heating can lead to product decomposition.[7] A systematic screening of temperatures (e.g., 80°C, 100°C, 120°C) is advisable for new substrates.[7]
-
Visualizing the Reaction Pathways
The following diagram illustrates the main Kröhnke reaction pathway leading to the desired terpyridine, as well as the divergence to a common isomeric side-product.
Experimental Protocols
Below are detailed, step-by-step methodologies for key stages of the synthesis, designed to minimize side-product formation.
Protocol 1: Synthesis of Chalcone Intermediate (Example: 1-(4-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one)
The pre-synthesis and purification of the chalcone can sometimes provide a cleaner final reaction compared to the one-pot method.
-
Setup: In a round-bottom flask, dissolve 4-methoxyacetophenone (1 equiv.) and 2-pyridinecarboxaldehyde (1 equiv.) in ethanol.
-
Reaction: Cool the mixture in an ice bath. Slowly add an aqueous solution of potassium hydroxide while stirring.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the formation of the yellow chalcone precipitate. The reaction is typically complete within a few hours.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.[9] Recrystallize the crude product from ethanol to obtain pure chalcone.[9]
Protocol 2: One-Pot Kröhnke Synthesis of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine[1]
This one-pot method is often preferred for its operational simplicity.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetylpyridine (20.0 mmol, 2 equiv.) and 4-methoxybenzaldehyde (10.0 mmol, 1 equiv.) in methanol (20 ml).
-
Reagent Addition: To this mixture, add potassium hydroxide pellets (24 mmol) followed by a 35% aqueous ammonia solution (40.0 ml).
-
Reaction: Heat the reaction mixture to reflux for 4–6 hours.
-
Isolation: After cooling to room temperature, a precipitate should form. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water. Recrystallization from a suitable solvent, such as ethanol or isopropanol, will yield the purified terpyridine.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues in the Kröhnke synthesis.
Summary of Optimized Reaction Parameters
The optimal conditions for the Kröhnke synthesis are highly dependent on the specific substrates being used. However, the following table provides general guidelines and starting points for optimization.
| Parameter | Recommended Range/Value | Rationale & Notes |
| Temperature | 80 - 140 °C | Lower temperatures can improve selectivity and reduce side-product formation, while higher temperatures increase the reaction rate.[6] Exceeding 140°C often leads to decomposition.[7] |
| Solvent | Glacial Acetic Acid, Methanol, Ethanol | Acetic acid can act as both solvent and catalyst. Solvent-free conditions are also a viable option for certain substrates.[6][10] |
| Ammonia Source | Ammonium Acetate | Typically used in large excess (e.g., 10 equivalents) to ensure efficient cyclization of the 1,5-dicarbonyl intermediate.[7] |
| Base (One-Pot) | KOH, NaOH | A strong base is required to generate the initial enolate for the condensation reactions.[1] |
| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by TLC to determine the optimal time and avoid product degradation from prolonged heating.[6][7] |
By carefully controlling reagent purity, reaction temperature, and stoichiometry, researchers can significantly minimize the formation of side-products and achieve high yields of the desired terpyridine products.
References
-
Wikipedia. (2023, December 2). Kröhnke pyridine synthesis. Retrieved from [Link]
-
Constable, E. C., et al. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 24(9), 1799. Available at: [Link]
-
Hussain, A., et al. (2025). Synthesis of aromatic amides 193 a–t via Kröhnke methodology. ResearchGate. Retrieved from [Link]
-
Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry–A European Journal, 30(47), e202401672. Available at: [Link]
-
Lai, P.-M., & Ha, S.-T. (2022). Synthesis of heterocyclic pyridine-based chalcones with dimeric structure. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Constable, E. C., et al. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, August 13). 2-Acetylpyridine. Retrieved from [Link]
-
Constable, E. C., et al. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme (1). Synthesis of Pyridine incorporated chalcone derivatives. Retrieved from [Link]
-
JETIR. (2019). Synthesis of Chalcones. Retrieved from [Link]
-
Breul, C., et al. (2021). Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. Polymers, 13(1), 145. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jetir.org [jetir.org]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
troubleshooting unexpected results in terpyridine synthesis
Welcome to the Technical Support Center for Terpyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing terpyridine ligands and their derivatives. As specialists in this field, we understand that even well-established synthetic routes can yield unexpected results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reactions, and achieve your desired synthetic outcomes with confidence.
Troubleshooting Guide: Navigating Unexpected Outcomes
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Low or No Product Formation
Question: My reaction has resulted in a very low yield, or I've recovered only starting materials. What are the likely causes and how can I improve the outcome?
Answer: Low yields are a common frustration in organic synthesis and can stem from several factors in terpyridine synthesis. A systematic approach to troubleshooting is essential.
1. Purity of Starting Materials: The purity of your reagents is paramount, especially in multi-component reactions like the Kröhnke synthesis.[1]
-
α,β-Unsaturated Carbonyl Compounds (Chalcones): These are often prepared via an aldol condensation and should be purified, for instance by recrystallization, to remove any unreacted starting materials or side products.[1]
-
α-Pyridinium Methyl Ketone Salts: These salts can be hygroscopic. Ensure they are thoroughly dried before use. Recrystallization is a recommended purification method.[1]
-
2-Acetylpyridine: This starting material should be freshly distilled before use to remove any oxidation or hydration products.[2]
2. Suboptimal Reaction Conditions: Terpyridine syntheses are often sensitive to reaction parameters.
-
Temperature: While refluxing in glacial acetic acid (around 120°C) is common for the Kröhnke synthesis, some substrates may require different temperatures.[1] It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 140°C) to find the optimal condition for your specific reaction.[1]
-
Reaction Time: Prolonged reaction times can sometimes lead to product decomposition.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation.[1]
-
Solvent: While glacial acetic acid and methanol are common, aqueous or even solvent-free conditions have been shown to produce excellent yields in some cases.[1] One-pot procedures under solventless or solvent-assisted (e.g., glycol with microwave irradiation) conditions can be highly efficient.[3][4][5]
3. Inefficient Oxidation of Dihydropyridine Intermediate: In some synthetic routes, a dihydropyridine intermediate is formed which must be oxidized to the aromatic terpyridine.[6][7]
-
Troubleshooting: Ensure your oxidizing agent is effective and used in the correct stoichiometric amount. Common oxidants include nitric acid, potassium permanganate, or iodine.[7][8] For milder conditions, air oxidation can sometimes be sufficient, though it may be slower.
4. Catalyst Choice and Activity: In catalyzed reactions, the choice and handling of the catalyst are critical.
-
Troubleshooting: For reactions utilizing catalysts like p-toluenesulfonic acid (PTSA) or γ-Al2O3 nanoparticles, ensure the catalyst is active and used in the appropriate loading.[7] Consider alternative catalysts if yields remain low.
Formation of Unexpected Byproducts
Question: My characterization (NMR, Mass Spec) indicates the presence of unexpected products. What are the common side reactions in terpyridine synthesis?
Answer: The formation of byproducts is a well-documented challenge in terpyridine synthesis. Understanding the potential side reactions is key to identifying these impurities and adjusting your protocol to minimize their formation.
1. Cyclohexanol Derivatives: A significant and often unexpected byproduct arises from the condensation of three molecules of an acetylpyridine with two molecules of an aromatic aldehyde.[6][9][10][11][12]
-
Causality: This side reaction is particularly prevalent when using 3-acetylpyridine or 4-acetylpyridine.[6][9] For instance, the reaction of 3-acetylpyridine with 4-(n-propoxy)benzaldehyde has been reported to yield a cyclohexanol derivative exclusively, while analogous reactions with other 4-alkoxybenzaldehydes produced the expected terpyridine.[6][9][10][11][12]
-
Identification: These byproducts will have a significantly higher molecular weight than the expected terpyridine, readily identifiable by mass spectrometry. Their ¹H NMR spectra will be complex and lack the characteristic aromatic signals of a terpyridine.[6]
-
Solution: Altering the stoichiometry of the reactants or the order of addition can sometimes mitigate this side reaction. A stepwise approach, where the chalcone is pre-formed and isolated before reaction with the second equivalent of acetylpyridine and ammonia source, can be beneficial.[6]
2. Isomeric Terpyridines: The formation of an isomeric terpyridine, such as a 6′-aryl-2,2′:4′,2″-terpyridine instead of the desired 4′-aryl-2,2′:6′,2″-terpyridine, can occur.[6][9]
-
Causality: This is thought to arise from a 1,2-attack of the enol or enolate of 2-acetylpyridine on the carbonyl of the intermediate enone, rather than the more typical 1,4-conjugate addition.[6]
-
Identification: Isomeric products will have the same mass as the desired product, making mass spectrometry unhelpful for differentiation. Careful analysis of ¹H and ¹³C NMR spectra is required to distinguish between isomers based on the symmetry and chemical shifts of the pyridine protons.
-
Solution: Modifying the reaction conditions, such as temperature and the nature of the base, can influence the regioselectivity of the attack.
3. Self-Condensation Products: Self-condensation of the α,β-unsaturated carbonyl compound can occur, especially at higher temperatures.[1]
-
Solution: This can often be minimized by the controlled addition of reagents and by optimizing the reaction temperature.[1]
Below is a workflow to guide your troubleshooting process when encountering unexpected products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Terpyridines: Simple Reactions-What Could Possibly Go Wrong? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Iron Terpyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for iron terpyridine complexes. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into troubleshooting and enhancing the stability of these versatile compounds. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My iron(II) terpyridine complex seems to be dissociating in solution. What are the primary factors influencing its stability?
A1: The stability of iron(II) terpyridine complexes is a multifactorial issue, primarily governed by the interplay of ligand design, solvent environment, and pH.
-
Ligand Properties: The electronic properties of the terpyridine ligand are paramount. Electron-donating groups on the terpyridine backbone increase the electron density on the nitrogen atoms, strengthening the Fe-N bond. Conversely, electron-withdrawing groups can weaken this interaction, leading to increased lability.[1] The tridentate nature of the terpyridine ligand itself provides a significant chelating effect, which inherently enhances stability compared to monodentate ligands.[2][3]
-
Solvent Effects: The choice of solvent can dramatically influence the kinetic stability of the complex. The rate of dissociation can vary by several orders of magnitude across different solvents.[4][5] Solvents that can effectively solvate the dissociated terpyridine ligand can lower the activation energy for dissociation, thereby accelerating the decomposition of the complex.[4][5]
-
pH: The pH of the solution plays a critical role, especially in aqueous or protic media. In acidic conditions, protonation of the dissociated terpyridine ligand can occur, which drives the equilibrium towards dissociation.[6][7] A limiting rate of dissociation is often observed at high acid concentrations.[6]
Q2: How can I modify the terpyridine ligand to increase the stability of my iron complex?
A2: Strategic modification of the terpyridine ligand is a powerful approach to enhance the stability of the corresponding iron complex.
-
Electronic Tuning: Introducing electron-donating substituents (e.g., methoxy, amino groups) at the 4'-position of the terpyridine ring can increase the electron density at the iron center, thereby strengthening the metal-ligand bond.[1] This enhanced sigma-donation from the ligand to the metal stabilizes the complex.
-
Steric Hindrance: While seemingly counterintuitive, introducing bulky substituents near the coordination sphere can sometimes enhance stability by sterically hindering the approach of solvent molecules or other species that might initiate dissociation. However, excessive steric bulk can also prevent the formation of the desired complex.
-
Increasing Rigidity: Incorporating the terpyridine moiety into a more rigid, pre-organized macrocyclic or cage-like structure can significantly enhance thermodynamic stability due to the macrocyclic effect.
Q3: My complex is stable in organic solvents but decomposes in water. What strategies can I employ to stabilize it in aqueous media?
A3: Stabilizing iron terpyridine complexes in aqueous environments presents a significant challenge due to the high polarity of water and its ability to participate in dissociation reactions.
-
pH Control: Maintaining a neutral or slightly basic pH is crucial to prevent proton-assisted dissociation of the terpyridine ligand.[6] Buffering the solution is highly recommended for experiments conducted over extended periods.
-
Hydrophobic Modifications: Attaching hydrophobic alkyl or aryl chains to the terpyridine ligand can create a microenvironment around the metal center that repels water molecules, thus hindering their access to the coordination sphere.
-
Immobilization: Immobilizing the iron terpyridine complex onto a solid support, such as mesoporous silica (SBA-15), can enhance its stability and prevent dissociation.[8][9] This is particularly useful for catalytic applications where leaching of the metal complex into the reaction medium is a concern.
Q4: I am using my iron terpyridine complex as a catalyst, but it deactivates over time. How can I improve its catalytic stability?
A4: Catalytic deactivation is often linked to the dissociation or oxidation of the iron center.
-
Ligand Design for Robustness: As discussed in Q2, modifying the ligand to be more electron-donating can stabilize the Fe(II) oxidation state, which is often the active catalytic species. Terpyridine ligands are known to stabilize low oxidation states of iron.[8][9][10]
-
Choice of Counter-ion: The counter-ion can influence the stability of the complex. Weakly coordinating anions like PF6- or BF4- are generally preferred as they are less likely to displace the terpyridine ligand.
-
Inert Atmosphere: For reactions sensitive to oxidation, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of Fe(II) to the often less active Fe(III) state. Complexes of Fe(III) are generally more stable than those of Fe(II).[2]
Troubleshooting Guides
Guide 1: Diagnosing Complex Dissociation
This guide will help you determine if your iron terpyridine complex is dissociating.
Symptoms:
-
A change in the color of the solution over time, often from the characteristic deep purple or red of the [Fe(tpy)2]2+ complex to colorless or pale yellow.
-
A decrease in the intensity of the metal-to-ligand charge transfer (MLCT) band in the UV-Vis spectrum, typically observed around 550-590 nm.[11]
-
Changes in the cyclic voltammogram, such as the appearance of new redox waves corresponding to the free ligand or solvated iron ions.
Workflow for Diagnosing Dissociation:
Caption: Diagnostic workflow for iron terpyridine complex dissociation.
Guide 2: Enhancing Stability Through Ligand Modification
A step-by-step approach to rationally design more stable complexes.
Experimental Protocol:
-
Computational Screening (Optional but Recommended): Use Density Functional Theory (DFT) to predict the effect of different substituents on the Fe-N bond strength and overall complex stability.[11][12]
-
Synthesis of Substituted Terpyridines: Synthesize a series of 4'-substituted terpyridines with varying electronic properties (e.g., -OCH3, -H, -Cl, -CF3). The Kröhnke method is a common synthetic route.[11]
-
Complexation: React the synthesized terpyridine ligands with an iron(II) salt (e.g., Fe(BF4)2·6H2O or FeCl2·4H2O) in a 2:1 ligand-to-metal molar ratio.[11][13]
-
Characterization and Stability Assessment:
-
Confirm the formation of the desired complexes using techniques like NMR, mass spectrometry, and elemental analysis.[11][13]
-
Use UV-Vis spectroscopy to monitor the stability of each complex over time in a chosen solvent.
-
Determine the dissociation rate constants using stopped-flow kinetics for a quantitative comparison.
-
Table 1: Effect of 4'-Substituent on the Stability of [Fe(R-tpy)2]2+
| 4'-Substituent (R) | Electron Donating/Withdrawing Nature | Expected Relative Stability |
| -N(CH3)2 | Strongly Donating | Highest |
| -OCH3 | Donating | High |
| -CH3 | Weakly Donating | Moderate-High |
| -H | Neutral | Moderate |
| -Cl | Weakly Withdrawing | Moderate-Low |
| -CF3 | Strongly Withdrawing | Low |
Guide 3: Optimizing Solvent and pH Conditions
A guide to selecting the appropriate reaction environment.
Experimental Protocol:
-
Solvent Screening:
-
Dissolve the iron terpyridine complex in a range of solvents with varying polarities and coordinating abilities (e.g., acetonitrile, dichloromethane, methanol, water).
-
Monitor the stability of the complex in each solvent using UV-Vis spectroscopy over a set period. A study found variations in decay rates of more than five orders of magnitude for iron complexes in different solvents.[4]
-
-
pH Titration (for aqueous solutions):
-
Prepare a series of buffered aqueous solutions with pH values ranging from acidic to basic (e.g., pH 2 to 10).
-
Dissolve the complex in each buffer and monitor its stability.
-
Plot the observed dissociation rate constant as a function of pH to determine the optimal pH range for stability. The rate of dissociation often increases with decreasing pH.[6]
-
Logical Relationship Diagram for Stability Factors:
Caption: Interplay of factors influencing iron terpyridine complex stability.
References
-
Farina, R., Hogg, R., & Wilkins, R. G. (1968). Rate-pH profile for the dissociation of iron(II)- and cobalt(II)-2,2',2''-terpyridine complexes. Inorganic Chemistry, 7(1), 172-175. [Link]
-
Inorganic Chemistry. (n.d.). Rate-pH profile for the dissociation of iron(II)- and cobalt(II)-2,2',2''-terpyridine complexes. ACS Publications. [Link]
-
Naeem, N., Mughal, E. U., Bozkurt, E., Ahmed, I., Zafar, M. N., Ayub, A. R., ... & Ahmed, S. A. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC advances, 10(70), 42947-42963. [Link]
-
Gohy, J. F., Lohmeijer, B. G., & Schubert, U. S. (2004). Kinetic stabilities of bis-terpyridine complexes with iron (II) and cobalt (II) in organic solvent environments. Macromolecular rapid communications, 25(20), 1845-1849. [Link]
-
Journal of Materials Chemistry. (n.d.). Kinetic stabilities of bis-terpyridine complexes with iron(ii) and cobalt(ii) in organic solvent environments. RSC Publishing. [Link]
-
Kumar, A., Kumar, V., & Kumar, S. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC advances, 14(30), 21665-21695. [Link]
-
Mercado, R., Marr, A. C., & Campos, J. (2020). Metal–Ligand Cooperativity via Exchange Coupling Promotes Iron-Catalyzed Electrochemical CO2 Reduction at Low Overpotentials. Journal of the American Chemical Society, 142(48), 20486-20496. [Link]
-
Gros, P. C., Hmadeh, M., & Rastegar, S. (2018). Bis (terpyridine) Iron (II) Functionalized Vertically-Oriented Nanostructured Silica Films: Toward Electrochromic Materials. Frontiers in Chemistry, 6, 339. [Link]
-
Kumar, A., Kumar, V., & Kumar, S. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. PubMed Central. [Link]
-
Slattery, J. M., Lalevée, J., & Allonas, X. (2012). Inductive influence of 4′-terpyridyl substituents on redox and spin state properties of iron (II) and cobalt (II) bis-terpyridyl complexes. Dalton Transactions, 41(28), 8545-8551. [Link]
-
Wang, C., Wang, H., & Sun, W. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Molecules, 24(3), 488. [Link]
-
Gichumbi, J. M., Hosten, E. C., & Ogunlaja, A. S. (2024). Diverse Cobalt (II) and Iron (II/III) Coordination Complexes/Polymers Based on 4′-Pyridyl: 2, 2′; 6′, 2″-Terpyridine: Synthesis, Structures, Catalytic and Anticancer Activities. Molecules, 29(19), 4501. [Link]
-
Kumar Sir Chem Zipper Team. (2019, August 27). FACTOR'S AFFECTING STABILITY OF COMPLEXES. Chem Zipper. [Link]
-
Gros, P. C., Hmadeh, M., & Rastegar, S. (2018). Bis (terpyridine) Iron (II) Functionalized Vertically-Oriented Nanostructured Silica Films: Toward Electrochromic Materials. ResearchGate. [Link]
-
Naeem, N., Mughal, E. U., Bozkurt, E., Ahmed, I., Zafar, M. N., Ayub, A. R., ... & Ahmed, S. A. (2020). (PDF) Terpyridine-metal complexes: Effects of different substituents on their physico-chemical properties and density functional theory studies. ResearchGate. [Link]
-
Constable, E. C., Housecroft, C. E., & Mayor, M. (2018). Expanded Ligands Based upon Iron (II) Coordination Compounds of Asymmetrical Bis (terpyridine) Domains. Molecules, 23(10), 2608. [Link]
-
Hamdamova, D. R., Toshpulatov, D. T., Quvondiqova, M., Norqulov, U. M., & Tashpulatov, K. S. (2023). DETERMINATION OF STABILITY CONSTANT OF Fe (II) BIPYRIDINE COMPLEX. Global Scientific Journal, 11(5), 2838-2843. [Link]
-
Slideshare. (n.d.). Factors affecting stability of metal complexes. [Link]
-
Naeem, N., Mughal, E. U., Bozkurt, E., Ahmed, I., Zafar, M. N., Ayub, A. R., ... & Ahmed, S. A. (2025). Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. PubMed Central. [Link]
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- 2. Welcome to Chem Zipper.com......: FACTOR'S AFFECTING STABILITY OF COMPLEXES: [chemzipper.com]
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- 4. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
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- 13. Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains [mdpi.com]
Technical Support Center: Enhancing Water Solubility of Terpyridine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with terpyridine ligands. The inherent hydrophobicity of the terpyridine scaffold frequently presents a significant hurdle in aqueous applications. This guide provides in-depth, field-proven insights and troubleshooting strategies to overcome solubility challenges, ensuring the success of your experiments.
Troubleshooting Guide & FAQs
This section is designed to address common issues encountered during the solubilization of terpyridine ligands and their metal complexes. Each answer provides not only a solution but also explains the underlying chemical principles to empower your experimental design.
Q1: My unmodified terpyridine ligand is completely insoluble in water. What is the fundamental reason for this, and what is the first and simplest thing I should try?
A1: The poor water solubility of unmodified terpyridine is rooted in its molecular structure. The three interconnected pyridine rings form a large, planar, and aromatic system. This structure leads to strong intermolecular π-π stacking interactions, causing the molecules to pack tightly in the solid state and resist dissolution in polar solvents like water[1].
Initial Troubleshooting Steps:
-
pH Adjustment: The pyridine nitrogen atoms are basic and can be protonated in acidic conditions. Adding a small amount of a dilute acid (e.g., 0.1 M HCl) can protonate the ligand, forming a cationic species that is often more soluble in water. Conversely, if your ligand has acidic functional groups, adjusting the pH with a base can enhance solubility[2][3].
-
Co-solvents: If pH adjustment is not suitable for your application, using a water-miscible organic co-solvent is a common and effective strategy[4][5]. Start by preparing a concentrated stock solution of your ligand in a solvent like dimethyl sulfoxide (DMSO) or ethanol. You can then add this stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Be mindful that high concentrations of organic solvents can affect biological assays or the stability of metal complexes.
Q2: I've synthesized a terpyridine ligand with carboxylic acid groups, but it's still not dissolving well in neutral water. What's going on?
A2: This is a common and important issue. While adding carboxylates is a valid strategy to increase water solubility, the protonated carboxylic acid group (-COOH) is not as effective at solubilizing the molecule as its deprotonated carboxylate form (-COO⁻).
Causality and Solution:
At neutral pH (around 7), a significant portion of the carboxylic acid groups may remain protonated, especially if the pKa of the functionalized terpyridine is near or above this pH. To ensure complete deprotonation and maximize solubility, you must adjust the pH of your solution to be at least 1-2 pH units above the pKa of the carboxylic acid groups. Adding a base like sodium hydroxide (NaOH) will convert -COOH to the much more polar and water-soluble -COO⁻ salt, dramatically improving solubility[2][6].
Experimental Protocol: pH-Mediated Dissolution of a Carboxylated Terpyridine Ligand
-
Weigh the desired amount of your carboxylated terpyridine ligand into a clean vial.
-
Add a small volume of deionized water. The ligand will likely remain as a suspension.
-
While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise.
-
Monitor the dissolution of the solid. Continue adding NaOH until the solution becomes clear.
-
Once dissolved, you can adjust the pH back down carefully with a dilute acid if your experiment requires a specific pH, but be aware that the ligand may precipitate if you go below its pKa.
-
Finally, add your buffer and bring the solution to the final desired volume.
Q3: My terpyridine metal complex precipitates out of solution during purification or after some time in an aqueous buffer. How can I prevent this?
A3: Precipitation of metal complexes, even with solubilized ligands, can be a multi-faceted problem. The issue can stem from the overall charge of the complex, the nature of the counter-ion, or changes in solvent polarity during workup.
Troubleshooting Strategies:
-
Counter-ion Exchange: The choice of counter-ion significantly impacts the solubility of ionic metal complexes. Large, non-coordinating anions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) often lead to lower solubility in polar solvents. If you are using these, consider exchanging them for smaller, more hydrophilic anions like chloride (Cl⁻), nitrate (NO₃⁻), or triflate (CF₃SO₃⁻)[1].
-
Ligand Design for Bulky Complexes: For larger metallo-supramolecular structures, solubility issues can be pronounced[7][8]. Attaching long, flexible hydrophilic chains to the terpyridine ligand before complexation is a highly effective strategy. Poly(ethylene glycol) (PEG) chains are a prime choice due to their high water solubility, biocompatibility, and lack of toxicity[9][10][11].
-
Control of Precipitation During Workup: If your complex is soluble in the reaction mixture but crashes out during purification (e.g., by adding an anti-solvent), this can create an amorphous solid that is difficult to redissolve. Try to slow down the precipitation process by cooling the solution or by using vapor diffusion of an anti-solvent to encourage the formation of a more crystalline, and often more easily redissolvable, solid[1].
Advanced Solubilization Strategies
For particularly challenging systems or applications requiring high aqueous stability, more advanced methods are necessary.
Strategy 1: Covalent Modification of the Terpyridine Ligand
The most robust method to ensure aqueous solubility is to covalently attach hydrophilic functional groups to the terpyridine scaffold.
dot
Caption: Covalent modification strategies for terpyridine ligands.
| Functional Group | Key Advantages | Considerations |
| Sulfonates (-SO₃⁻) | Strongly acidic, ensuring deprotonation and charge over a wide pH range. Excellent for creating highly water-soluble ligands.[12][13][14] | Synthesis can be more complex than carboxylation. |
| Carboxylates (-COO⁻) | Readily introduced via established synthetic routes.[6][15] pH-tunable solubility. | Solubility is highly dependent on pH, requiring basic conditions. |
| PEG Chains | Provides excellent water solubility and biocompatibility. Can improve the pharmacokinetic properties of drug conjugates.[10][16][17] | Increases the overall size and hydrodynamic radius of the molecule. |
| Sugar Moieties | Enhances water solubility and can be used for targeted delivery to cells via glucose transporters.[1][18][19] | Synthesis can be complex, requiring protection/deprotection steps. |
Strategy 2: Supramolecular Approaches (Host-Guest Chemistry)
For applications where covalent modification is undesirable, host-guest chemistry offers an elegant alternative. This method involves encapsulating the hydrophobic terpyridine ligand (the "guest") within the cavity of a water-soluble macrocyclic molecule (the "host").
dot
Caption: Host-guest chemistry for solubilization.
Common Host Molecules:
-
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are widely used to enhance the solubility of hydrophobic drugs and molecules[20][21].
-
Calixarenes and Cucurbiturils: These are other classes of macrocyclic hosts that can form stable inclusion complexes with a variety of guest molecules[20][21].
Experimental Workflow: Solubilization using β-Cyclodextrin
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of the terpyridine ligand in a minimal amount of a suitable organic solvent (e.g., DMSO). Prepare an aqueous stock solution of β-cyclodextrin.
-
Complexation: While vigorously stirring the β-cyclodextrin solution, add the terpyridine stock solution dropwise.
-
Equilibration: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure the formation of the inclusion complex. Sonication can sometimes expedite this process.
-
Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by techniques such as ¹H NMR spectroscopy, where shifts in the proton signals of both the host and guest molecules are observed.
-
Filtration: If any un-complexed ligand precipitates, it can be removed by filtration or centrifugation. The clear supernatant will contain the water-soluble host-guest complex.
References
- Dolezel, J., & Phipps, R. J. (2025).
- Dolezel, J., & Phipps, R. J. (n.d.).
- BenchChem. (2025). Troubleshooting low solubility of terpyridine metal complexes. BenchChem Tech Support.
- Williams, C. K., et al. (n.d.). Synthesis of terpyridine-containing polycarbonates with post polymerization providing water-soluble and micellar polymers and their metal complexes. RSC Publishing.
- Dolezel, J., & Phipps, R. J. (2025).
- (2024). Design, Synthesis, and Anti-Cancer Evaluation of Novel Water-Soluble Copper(I) Complexes Bearing Terpyridine and PTA Ligands. PubMed Central.
- (n.d.). Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. MDPI.
- (n.d.). Schematic representation of water-soluble terpyridine ligands.
- (n.d.). Terpyridine-based metallo-organic cages and supramolecular gelation by coordination-driven self-assembly and host–guest interaction. Dalton Transactions (RSC Publishing).
- (2018). Terpyridine-based metallo-organic cages and supramolecular gelation by coordination-driven self-assembly and host-guest interaction. PubMed.
- (n.d.). Modular poly(ethylene glycol) ligands for biocompatible semiconductor and gold nanocrystals with extended pH and ionic. CD Bioparticles.
- (n.d.). Polyethylene Glycol (PEG)
- (2014). Hydrogels by supramolecular crosslinking of terpyridine end group functionalized 8-arm poly(ethylene glycol).
- (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- (n.d.). Terpyridine Glycoconjugates and Their Metal Complexes: Antiproliferative Activity and Proteasome Inhibition.
- (2014).
- (n.d.). Host-Guest Chemistry in Supramolecular Theranostics. MDPI.
- (n.d.). Host–guest chemistry. Wikipedia.
- (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn.
- (2023). Terpyridine Glycoconjugates and Their Metal Complexes: Antiproliferative Activity and Proteasome Inhibition. PubMed.
- (2025). How to improve the metal complexes solubility in water?.
- (n.d.). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
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- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Terpyridine-based metallo-organic cages and supramolecular gelation by coordination-driven self-assembly and host–guest interaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Terpyridine-based metallo-organic cages and supramolecular gelation by coordination-driven self-assembly and host-guest interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.fsu.edu [chem.fsu.edu]
- 10. Polyethylene Glycol (PEG) Modification - CD Bioparticles [cd-bioparticles.com]
- 11. mdpi.com [mdpi.com]
- 12. The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 21. Host–guest chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Ligand-to-Metal Ratio for Bis-terpyridine Complex Formation
Welcome to the technical support center for metallosupramolecular chemistry. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers encounter when optimizing the formation of bis-terpyridine metal complexes. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve robust, reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and characterization of bis(terpyridine)metal complexes. The question-and-answer format is designed to help you quickly identify your issue and implement a validated solution.
Question 1: My reaction yield is consistently low, and spectroscopic analysis (NMR, UV-Vis) suggests incomplete complex formation. What are the likely causes and how can I fix it?
Answer: Incomplete complex formation is a frequent challenge stemming from several interrelated factors. The primary cause is often a disruption in the equilibrium that favors the desired bis-complex, [M(tpy)₂]ⁿ⁺.
Causality: Terpyridine ligands coordinate with metal ions in a stepwise fashion, first forming a mono-complex, [M(tpy)]ⁿ⁺, which then reacts with a second ligand to yield the bis-complex.[1][2] Several factors can stall the reaction at the mono-complex stage or prevent it from proceeding efficiently:
-
Incorrect Stoichiometry: While a 2:1 ligand-to-metal ratio is the theoretical target, impurities in the ligand or metal salt can alter the effective ratio in solution.
-
Poor Solubility: If either the mono-complex intermediate or the final bis-complex has low solubility in the reaction solvent, it may precipitate out of solution, halting the reaction.[3] The planar, aromatic nature of terpyridine ligands promotes strong π-π stacking, which can lead to poor solubility.[3]
-
Metal Ion Lability: The stability and ligand exchange rate vary significantly between metal ions. For instance, Zn²⁺ and Cd²⁺ form relatively labile complexes, meaning the ligands can dissociate more easily, while Ru²⁺ and Os²⁺ form highly stable, kinetically inert complexes.[1]
Troubleshooting Protocol:
-
Verify Reagent Purity: Ensure both the terpyridine ligand and the metal salt are pure and dry. Impurities can interfere with the coordination.
-
Adjust Stoichiometry: Start with the theoretical 2:1 ligand-to-metal molar ratio. If incomplete formation persists, incrementally increase the ratio to 2.1:1 or 2.2:1. This slight excess of ligand can help drive the equilibrium towards the bis-complex.
-
Optimize Solvent and Temperature: If solubility is an issue, switch to a more polar solvent or a solvent mixture. Gently heating the reaction can improve solubility and increase the reaction rate. However, be cautious, as excessive heat can sometimes lead to decomposition.
-
Increase Reaction Time: For kinetically inert metal ions like Ru(II), the reaction may require prolonged stirring (2 to 48 hours) to reach completion.[4]
Below is a decision-making workflow to diagnose and resolve issues of incomplete complex formation.
Caption: Troubleshooting workflow for incomplete complex formation.
Question 2: My reaction mixture becomes cloudy and a precipitate forms immediately. How do I know if it's my product, and how can I prevent it?
Answer: Immediate precipitation is almost always a solubility issue, either with one of the starting materials or the newly formed complex.
Causality: The introduction of a metal salt solution to the ligand solution can cause a rapid change in the solution's properties, leading to precipitation if any component is not sufficiently soluble.
-
Salt Incompatibility: The metal salt may not be soluble in the solvent used to dissolve the terpyridine ligand.
-
Product Insolubility: The newly formed [M(tpy)₂]ⁿ⁺ complex, especially with certain counter-ions, may be insoluble in the reaction medium.[3] The choice of counter-ion (e.g., PF₆⁻, Cl⁻, ClO₄⁻) dramatically affects the solubility of the final ionic complex.
Troubleshooting Protocol:
-
Solubility Test: Before running the reaction, test the solubility of both your ligand and your metal salt individually in the chosen solvent.
-
Solvent System Modification: If the metal salt is the issue, consider a co-solvent system. For example, if your ligand is in dichloromethane (DCM), you can add the metal salt dissolved in a small amount of a more polar solvent like methanol or acetonitrile.[5]
-
Method of Addition: Add the metal salt solution dropwise to the stirred ligand solution.[5] This slow addition maintains a lower concentration of the forming complex, reducing the chance of it crashing out of solution.
-
Counter-Ion Exchange: Often, the complex is synthesized with a simple halide counter-ion and then precipitated by adding a solution containing a different anion, like ammonium hexafluorophosphate (NH₄PF₆), to facilitate isolation.[5][6] If your complex is precipitating prematurely, ensure you have not inadvertently introduced a counter-ion that renders it insoluble.
Question 3: My characterization data (especially ESI-MS and NMR) suggests I have a mixture of mono- and bis-terpyridine complexes. How can I favor the formation of the bis-complex?
Answer: The formation of a mixture is common with certain metal ions, like Fe²⁺, which can form stable mono- and bis-complexes.[1] The key is to manipulate the reaction conditions to push the equilibrium fully to the bis-complex side.
Causality: The equilibrium between the mono- and bis-complex is governed by the relative concentrations of the species and the stability constants.
[M(tpy)]ⁿ⁺ + tpy ⇌ [M(tpy)₂]ⁿ⁺
To favor the product, Le Chatelier's principle dictates that an increase in the concentration of the free terpyridine ligand will shift the equilibrium to the right.
Troubleshooting Protocol:
-
Use Excess Ligand: As mentioned previously, employing a slight excess of the terpyridine ligand (e.g., a 2.1:1 molar ratio) is the most direct way to promote the formation of the bis-complex.[1]
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or UV-Vis spectroscopy to monitor the reaction's progress. The bis-complex often has a distinct color and a strong, characteristic metal-to-ligand charge transfer (MLCT) band in the visible spectrum that the mono-complex may lack or show at a different wavelength.[7] Continue the reaction until the mono-complex is no longer detected.
-
Purification: If a mixture is unavoidable, careful column chromatography can often separate the more charged bis-complex from the mono-complex.
Frequently Asked Questions (FAQs)
Question 1: What is the ideal starting ligand-to-metal ratio? Answer: The stoichiometrically ideal ratio is 2 moles of terpyridine ligand to 1 mole of the metal ion. In practice, starting with a 2:1 ratio is standard. However, for the reasons outlined in the troubleshooting guide, using a slight excess of the ligand (e.g., 2.1:1) is a common and effective strategy to ensure complete conversion to the bis-complex.[1]
Question 2: How does the choice of metal ion affect the optimization? Answer: The metal ion is central to the reaction's outcome. Both thermodynamic stability and kinetic lability are critical. A comparison of common metal ions is summarized below.
| Metal Ion | Typical Oxidation State | Complex Characteristics | Optimization Considerations |
| Iron(II) | +2 | Kinetically labile, strong purple/violet MLCT band.[7] | Prone to forming mono/bis mixtures. Use slight excess of ligand. Reaction is typically fast (minutes to hours). |
| Ruthenium(II) | +2 | Kinetically inert, very stable.[1] | Reaction times are often long (hours to days). The resulting complexes are very robust and do not typically dissociate. |
| Zinc(II) | +2 | Kinetically labile, colorless (no MLCT). | The complex is dynamic, and ligand exchange can occur.[1] Stoichiometry must be carefully controlled. Characterization relies on NMR and MS rather than UV-Vis color change. |
| Cobalt(II) | +2 | Kinetically labile.[4] | Similar to iron, can form stable complexes. Reaction conditions are comparable. |
| Iridium(III) | +3 | Kinetically inert, often luminescent.[8] | Synthesis can be more complex, sometimes requiring higher temperatures and longer reaction times. |
Question 3: What is the role of the solvent? Answer: The solvent plays a multifaceted role in the complexation reaction.[9][10]
-
Solubilization: It must dissolve the ligand, the metal salt, and the resulting complex.
-
Coordination: Some solvents (like acetonitrile, DMSO) are themselves ligands and can compete with the terpyridine for coordination sites on the metal ion.[11] This is generally not an issue with the strong chelating effect of terpyridine, but it can influence reaction kinetics.
-
Driving Self-Assembly: The solvent environment can influence the conformation and self-assembly of the complexes.[10]
| Solvent Property | Effect on Reaction | Example Solvents |
| Polar Aprotic | Good for dissolving ionic metal salts and polar ligands. | Acetonitrile, Acetone, DMF |
| Chlorinated | Good for dissolving many organic-soluble terpyridine ligands. | Dichloromethane (DCM), Chloroform |
| Alcohols | Often used as a co-solvent to dissolve metal salts. | Methanol, Ethanol |
Question 4: Which analytical techniques are best for confirming the 2:1 stoichiometry? Answer: A combination of techniques is required for unambiguous confirmation.
-
UV-Vis Spectrophotometric Titration: This is the gold standard for determining stoichiometry in solution. By monitoring the absorbance of the MLCT band while titrating the ligand with the metal salt (or vice versa), one can generate a binding curve that reveals the stoichiometry.[12][13] The mole-ratio method is particularly effective.[14]
-
¹H NMR Spectroscopy: Upon coordination to a metal, the chemical shifts of the terpyridine's protons change significantly.[6][15] Titrating a solution of the ligand with the metal salt and monitoring these changes can confirm the binding ratio. It is especially useful for diamagnetic complexes (e.g., Zn²⁺, Ru²⁺).[15][16]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique provides the mass-to-charge ratio of the complex, giving direct evidence of its composition (e.g., confirming the presence of one metal and two ligands).[17][18]
-
Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, this method provides definitive, unambiguous proof of the 2:1 stoichiometry and the precise coordination geometry in the solid state.[8]
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Titration (Mole-Ratio Method)
This protocol determines the binding stoichiometry by keeping the concentration of one component (e.g., the ligand) constant while varying the concentration of the other (the metal).
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of the terpyridine ligand (e.g., 1.0 mM in acetonitrile) and a stock solution of the metal salt (e.g., 10.0 mM in acetonitrile).
-
Prepare Sample Series: In a series of 10-12 quartz cuvettes or vials, add a fixed volume of the ligand stock solution (e.g., 2.0 mL of 1.0 mM).
-
Add Metal Solution: To each cuvette, add an increasing volume of the metal salt stock solution to achieve a range of molar ratios (from 0:1 to ~3:1 ligand:metal). For example, add 0 µL, 5 µL, 10 µL, 15 µL... of the 10.0 mM metal stock.
-
Dilute to Final Volume: Add solvent to each cuvette to bring them all to the same final volume (e.g., 3.0 mL). Mix thoroughly.
-
Equilibrate: Allow the solutions to equilibrate for a set period (e.g., 15-30 minutes).
-
Measure Absorbance: Record the UV-Vis spectrum for each solution. Identify the wavelength of maximum absorbance (λₘₐₓ) for the MLCT band of the complex.
-
Plot Data: Plot the absorbance at λₘₐₓ against the molar ratio of [Metal]/[Ligand]. The plot will typically show two linear regions. The intersection point of these lines corresponds to the stoichiometry of the complex. For a bis-terpyridine complex, this break should occur at a molar ratio of 0.5.
Caption: Experimental workflow for UV-Vis mole-ratio titration.
Protocol 2: ¹H NMR Titration
This protocol is used to follow the changes in the ligand's proton environment upon complexation with a diamagnetic metal ion.
Methodology:
-
Prepare Solutions: Prepare a stock solution of the terpyridine ligand in a deuterated solvent (e.g., 5 mM in CD₃CN). Prepare a more concentrated stock solution of the metal salt in the same deuterated solvent (e.g., 50 mM).
-
Initial Spectrum: Transfer a known volume of the ligand solution (e.g., 0.5 mL) to an NMR tube and acquire a baseline ¹H NMR spectrum.
-
Titration: Add a small, precise aliquot of the metal salt solution (e.g., 2.5 µL, corresponding to 0.05 equivalents) directly into the NMR tube.
-
Mix and Acquire: Cap the tube, invert several times to mix thoroughly, and acquire another ¹H NMR spectrum.
-
Repeat: Continue adding aliquots of the metal salt solution, acquiring a spectrum after each addition, until you have reached a metal-to-ligand ratio of approximately 1:1. Key ratios to capture are 0.25, 0.5, 0.75, and 1.0 equivalents of metal.
-
Analyze Data: Plot the change in chemical shift (Δδ) for one or more well-resolved ligand protons against the molar equivalents of metal added. The plot should show a plateau or a distinct inflection point when the binding is saturated. For a bis-complex, this will occur after 0.5 equivalents of metal have been added, indicating that two ligand molecules have bound to one metal ion.
References
Sources
- 1. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bis(terpyridine) Iron(II) Functionalized Vertically-Oriented Nanostructured Silica Films: Toward Electrochromic Materials [frontiersin.org]
- 8. Bis-cyclometalated iridium( iii ) complexes with terpyridine analogues: syntheses, structures, spectroscopy and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07213G [pubs.rsc.org]
- 9. Influence of the solvent on the stability of bis(terpyridine) structures on graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent-induced variable conformation of bis(terpyridine) derivatives during supramolecular self-assembly at liquid/HOPG interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 18. A strategy for the synthesis of metal bis(2,2':6',2' '-terpyridine)-terminated molecular dyads having controlled torsion angles at the central biphenyl linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
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- 33. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Terpyridine Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with terpyridine metal complexes. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to minimize ligand dissociation and enhance the stability of your complexes. As you navigate your experimental challenges, this resource will serve as a self-validating system, explaining the causality behind experimental choices to ensure the integrity and reproducibility of your results.
Understanding Ligand Dissociation: The "Why" Behind Instability
Terpyridine, a tridentate ligand, is renowned for forming robust complexes with a variety of metal ions due to the thermodynamically favorable chelate effect.[1][2] However, under certain experimental conditions, these complexes can undergo ligand dissociation, compromising their intended function, whether in catalysis, materials science, or as therapeutic agents.[3][4] The stability of a terpyridine metal complex is a delicate balance of several key factors.
The Core Principles of Stability:
-
The Chelate Effect: The simultaneous coordination of the three nitrogen atoms of the terpyridine ligand to a metal center forms two five-membered chelate rings. This multidentate coordination results in a significant increase in thermodynamic stability compared to analogous complexes with monodentate ligands.[1]
-
Metal Ion Identity: The choice of the metal ion is paramount. The stability of bis(terpyridine) complexes with divalent transition metals generally follows the order: Ru(II) > Os(II) > Fe(II) > Zn(II) > Cd(II).[5] Ruthenium and osmium form particularly inert complexes with slow ligand exchange rates, whereas zinc and cadmium complexes are more labile.[5]
-
Ligand Design - Electronic and Steric Effects: The electronic properties of substituents on the terpyridine ring can significantly influence complex stability.[6] Electron-donating groups can increase the electron density on the nitrogen atoms, strengthening the metal-ligand bond. Conversely, bulky substituents near the coordination sites can introduce steric hindrance, potentially weakening the complex.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in coordination chemistry principles.
Question 1: My terpyridine complex appears to be dissociating in solution over time, as indicated by changes in its UV-Vis spectrum. How can I confirm and quantify this dissociation?
Answer: Visual changes in the UV-Vis spectrum, such as a decrease in the intensity of the metal-to-ligand charge transfer (MLCT) band, are strong indicators of ligand dissociation. To confirm and quantify this, you should perform a kinetic stability assay.
Experimental Protocol 1: Kinetic Stability Assay using UV-Vis Spectroscopy
Objective: To monitor the dissociation of a terpyridine metal complex over time in a specific medium.
Materials:
-
Your terpyridine metal complex
-
High-purity solvent (e.g., DMSO, acetonitrile, or a relevant biological buffer)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of your terpyridine complex of known concentration in the chosen solvent.
-
Dilute the stock solution to a working concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Place the cuvette in the thermostatted holder at the desired experimental temperature.
-
Record the UV-Vis spectrum at regular time intervals (e.g., every 5, 10, or 30 minutes) over an extended period (hours to days).
-
Monitor the change in absorbance at the λmax of the MLCT band. A decrease in absorbance indicates dissociation.
-
Plot absorbance vs. time to determine the rate of dissociation.
Interpreting the Results: A stable complex will show minimal to no change in its UV-Vis spectrum over the course of the experiment. Significant changes suggest ligand dissociation, and the rate of this change provides a quantitative measure of the complex's kinetic lability.
Question 2: I am working with a first-row transition metal (e.g., Fe(II), Co(II), Zn(II)) and experiencing significant ligand dissociation. What are my options to enhance complex stability?
Answer: Complexes with first-row transition metals are often more kinetically labile than their second- and third-row counterparts.[7] To mitigate dissociation, you can employ several strategies focused on both the ligand and the metal center.
Solutions:
-
Ligand Modification:
-
Introduce Electron-Donating Groups: Synthesize terpyridine ligands with electron-donating substituents (e.g., methoxy, amino groups) on the pyridine rings.[6] This increases the basicity of the nitrogen donors, leading to a stronger metal-ligand bond.
-
Incorporate Steric Bulk: Adding bulky groups at the 6 and 6'' positions of the terpyridine can prevent the formation of less stable bis-terpyridine complexes and favor the formation of more robust mono-terpyridine species, depending on the desired coordination geometry.[5]
-
-
Metal Ion Selection:
-
Solvent Choice:
-
The polarity and coordinating ability of the solvent can influence complex stability. In highly coordinating solvents, solvent molecules may compete with the terpyridine ligand for coordination sites on the metal. It is advisable to assess complex stability in different solvents to find the optimal medium for your application.
-
Question 3: My terpyridine complex is intended for a biological application, but it seems to be unstable under physiological conditions (aqueous buffer, pH 7.4). How can I address this?
Answer: Stability in aqueous and buffered media is a common hurdle for many metal complexes. The presence of water, physiological pH, and various ions can promote ligand dissociation.
Solutions:
-
Enhance Hydrophilicity and Stability:
-
Modify the terpyridine ligand to improve water solubility and stability. This can be achieved by introducing hydrophilic functional groups like carboxylates, sulfonates, or polyethylene glycol (PEG) chains.[9]
-
These modifications not only improve solubility but can also influence the electronic properties of the ligand, potentially enhancing complex stability.
-
-
pH Considerations:
-
The stability of terpyridine complexes can be pH-dependent. At low pH, protonation of the pyridine nitrogen atoms can lead to ligand dissociation.[10] It is crucial to evaluate the stability of your complex across a range of pH values relevant to your application.
-
Diagram: Factors Influencing Terpyridine Complex Stability
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macromolecules containing bipyridine and terpyridine metal complexes: towards metallosupramolecular polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. A ruthenium terpyridine complex showing stable photocatalytic hydrogen evolution under red light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Terpyridine-Based Dye-Sensitized Solar Cell Performance
Welcome to the technical support center for terpyridine-based dye-sensitized solar cells (DSSCs). This guide is designed for researchers, scientists, and professionals in the field of solar energy and drug development who are working with these specific types of photosensitizers. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven solutions to improve the performance of your DSSCs.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the development and testing of terpyridine-based DSSCs.
Q1: Why is the power conversion efficiency (PCE) of my terpyridine-based DSSC unexpectedly low compared to literature values?
A: Several factors can contribute to a lower-than-expected PCE. These can be broadly categorized into issues with the dye itself, problems with the device fabrication, or suboptimal characterization methods. A common issue with terpyridine dyes is their tendency to aggregate on the semiconductor surface, which can quench excited states and hinder performance.[1][2][3] Additionally, the shorter excited-state lifetimes of some terpyridine complexes compared to more traditional bipyridine-based dyes can lead to inefficient electron injection.[4]
To begin troubleshooting, a systematic approach is recommended. Start by verifying the purity and chemical integrity of your synthesized terpyridine dye. Then, carefully review each step of your device fabrication process, from the preparation of the TiO₂ photoanode to the application of the electrolyte and counter electrode.
Q2: My terpyridine dye solution has a high molar extinction coefficient, but the short-circuit current density (Jsc) of my DSSC is low. What could be the cause?
A: A high molar extinction coefficient is desirable for light harvesting, but it doesn't guarantee a high Jsc. A low Jsc in the presence of a strongly absorbing dye often points to inefficient electron injection from the dye's excited state to the conduction band of the semiconductor (e.g., TiO₂).[4][5] This can be due to a misalignment of energy levels or a short excited-state lifetime.[4] Another possibility is rapid charge recombination, where the injected electron returns to the oxidized dye or the electrolyte before it can be collected at the anode.[6][7][8]
Q3: I'm observing a significant drop in the open-circuit voltage (Voc) of my terpyridine-based DSSC. What are the likely reasons?
A: A low Voc is typically associated with increased charge recombination at the TiO₂/dye/electrolyte interface.[6][8] This means that electrons in the TiO₂ conduction band are recombining with the oxidized dye or the redox mediator in the electrolyte instead of contributing to the external current. Factors that can exacerbate this include:
-
Dye Aggregation: Aggregates can create pathways for recombination.[2][3][9]
-
Inappropriate Dye Structure: The molecular structure of the terpyridine dye, including the nature of its ancillary ligands, can influence the rate of charge recombination.[10]
-
Electrolyte Composition: Certain additives in the electrolyte can negatively impact the Voc.[11]
Q4: The stability of my terpyridine-based DSSC is poor, with the performance degrading rapidly over time. How can I improve this?
A: Stability is a critical issue in DSSCs, and terpyridine-based cells are no exception. Degradation can stem from several sources, including:
-
Dye Desorption: The anchoring of the terpyridine dye to the TiO₂ surface may not be stable over time, leading to dye detachment. The choice of anchoring group (e.g., carboxylic acid vs. phosphonic acid) can play a significant role.[12]
-
Electrolyte Issues: The electrolyte can be a source of instability, with volatile organic solvents leading to leakage and degradation.[13][14] The interaction between the electrolyte and the dye can also lead to the substitution of ligands on the ruthenium center, altering the dye's properties.[11][15]
-
Photodegradation: The terpyridine dye itself may degrade under prolonged illumination.
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance on how to diagnose and resolve specific experimental problems.
Guide 1: Diagnosing and Mitigating Low Power Conversion Efficiency (PCE)
A low PCE is a multifaceted problem. The following workflow will help you systematically identify and address the root cause.
Step 1: Verify Dye Quality and Purity
-
Action: Before fabricating devices, confirm the purity of your terpyridine dye using techniques like NMR, Mass Spectrometry, and Elemental Analysis.
-
Rationale: Impurities from the synthesis can act as charge recombination centers or interfere with proper dye adsorption, significantly hampering device performance. Several synthetic routes for terpyridine ligands exist, and purification is a critical step.[16]
Step 2: Assess Dye Loading and Aggregation
-
Action: Measure the UV-Vis absorption spectrum of your dye-sensitized photoanode. A broadening or a blue-shift (H-aggregation) or red-shift (J-aggregation) of the absorption bands compared to the dye in solution can indicate aggregation.[2][3]
-
Rationale: While terpyridine complexes can offer broad light absorption, their performance is often limited by aggregation.[10][17] Aggregation can lead to excited-state quenching, reducing the efficiency of electron injection.[1]
-
Solution:
-
Co-adsorbents: Use a co-adsorbent like chenodeoxycholic acid (CDCA) in the dye solution. CDCA can co-adsorb onto the TiO₂ surface, disrupting intermolecular interactions between dye molecules and reducing aggregation.[1][15]
-
Optimize Dyeing Conditions: Vary the dye concentration, dyeing time, and solvent to find conditions that minimize aggregation.
-
Step 3: Evaluate Electron Injection and Regeneration
-
Action: Use electrochemical impedance spectroscopy (EIS) to probe the charge transfer resistances within your cell. A high charge transfer resistance at the TiO₂/dye/electrolyte interface can indicate poor electron injection or slow dye regeneration.
-
Rationale: Efficient electron injection from the excited dye into the TiO₂ and subsequent regeneration of the oxidized dye by the electrolyte are crucial for high photocurrent.[5][18][19] The energy levels of the dye's HOMO and LUMO must be appropriately aligned with the TiO₂ conduction band and the electrolyte's redox potential.[5]
-
Solution:
-
Molecular Engineering: If you are synthesizing your own dyes, consider modifications to the terpyridine ligand structure. Introducing electron-donating groups can raise the HOMO level, while modifying ancillary ligands can tune the LUMO level.[4][10]
-
Electrolyte Optimization: Ensure your electrolyte composition is optimal for the terpyridine dye you are using. The choice of redox mediator can significantly impact dye regeneration kinetics.[6][7]
-
Guide 2: Addressing Low Short-Circuit Current Density (Jsc)
A low Jsc is often a direct consequence of inefficient light harvesting, poor electron injection, or high charge recombination.
Step 1: Analyze Light Harvesting Efficiency
-
Action: Calculate the Incident Photon-to-Current Conversion Efficiency (IPCE) of your device. A low IPCE across the absorption spectrum of your dye indicates that a significant portion of absorbed photons are not being converted into collected electrons.
-
Rationale: The Jsc is directly related to the integral of the IPCE spectrum over the solar spectrum. Terpyridine dyes are known for their broad absorption, but this must translate to efficient charge generation.[10][17]
Step 2: Investigate Electron Injection Dynamics
-
Action: If available, use time-resolved spectroscopy (e.g., transient absorption spectroscopy) to measure the electron injection rate from the excited dye into the TiO₂.
-
Rationale: The lifetime of the excited state of the terpyridine dye must be long enough for efficient electron injection to occur.[4] Some terpyridine complexes have shorter excited-state lifetimes compared to bipyridine-based dyes, which can be a limiting factor.[4]
-
Solution:
-
Ligand Design: Introducing structural modifications that prolong the excited-state lifetime, such as incorporating a methylene bridge, can improve electron injection efficiency.[4]
-
Semiconductor Surface Treatment: Modifying the surface of the TiO₂ with a thin layer of another metal oxide (e.g., Al₂O₃) can sometimes improve the electronic coupling between the dye and the semiconductor, facilitating faster electron injection.[6]
-
Guide 3: Improving Device Stability
Poor stability is a major hurdle for the commercialization of DSSCs. Here’s how to troubleshoot common stability issues in terpyridine-based cells.
Step 1: Evaluate the Dye-Semiconductor Interface
-
Action: Perform long-term stability tests under continuous illumination and monitor the changes in photovoltaic parameters. After the test, disassemble the cell and use UV-Vis spectroscopy to check for any decrease in the amount of dye adsorbed on the photoanode.
-
Rationale: The anchoring group of the terpyridine dye plays a crucial role in its stability on the TiO₂ surface. Carboxylic acid groups are common, but phosphonic acid groups can offer stronger binding.[12]
Step 2: Scrutinize the Electrolyte Composition
-
Action: Analyze the electrolyte for any signs of degradation or leakage after prolonged operation. Consider using less volatile solvents or quasi-solid-state electrolytes.
-
Rationale: Volatile organic solvents in the electrolyte can evaporate over time, leading to a decrease in performance.[13] Additionally, certain additives, like 4-tert-butylpyridine (4-TBP), can react with ruthenium-based dyes at elevated temperatures, causing degradation.[11]
-
Solution:
Data and Protocols
Table 1: Common Issues and Recommended Solutions for Terpyridine-Based DSSCs
| Issue | Potential Cause | Diagnostic Test | Recommended Solution |
| Low PCE | Dye Aggregation | UV-Vis of photoanode | Use co-adsorbents (e.g., CDCA), optimize dyeing conditions. |
| Poor Electron Injection | EIS, Time-resolved spectroscopy | Modify dye structure, treat TiO₂ surface. | |
| High Charge Recombination | EIS, Voc decay measurements | Modify dye structure, optimize electrolyte. | |
| Low Jsc | Inefficient Light Harvesting | IPCE measurement | Use a dye with a higher extinction coefficient or broaden the absorption spectrum. |
| Short Excited-State Lifetime | Time-resolved spectroscopy | Modify dye structure to prolong excited-state lifetime. | |
| Low Voc | High Charge Recombination | EIS, Voc decay measurements | Reduce dye aggregation, use electrolyte additives that passivate the TiO₂ surface. |
| Poor Stability | Dye Desorption | Long-term stability test, post-mortem analysis | Use stronger anchoring groups (e.g., phosphonic acid). |
| Electrolyte Degradation/Leakage | Visual inspection, performance monitoring | Use ionic liquids or quasi-solid-state electrolytes. | |
| Dye Degradation | Long-term stability test, post-mortem analysis | Use more stable electrolyte additives, protect from UV light if necessary. |
Experimental Protocol: Preparation of a Terpyridine-Dye-Sensitized TiO₂ Photoanode
-
Substrate Cleaning: Thoroughly clean FTO-coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
TiO₂ Paste Deposition: Apply a layer of TiO₂ paste (e.g., a transparent layer of 20 nm particles followed by a scattering layer of 400 nm particles) onto the FTO substrate using the doctor-blade technique.
-
Sintering: Sinter the TiO₂-coated substrates in a furnace. A typical program involves a gradual ramp-up to 500°C, holding for 30 minutes, and then cooling down to room temperature.
-
Dye Sensitization: While still warm (around 80°C), immerse the TiO₂ photoanodes in a solution of the terpyridine dye (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol). The immersion time can vary from a few hours to overnight, depending on the dye.
-
Rinsing: After sensitization, rinse the photoanodes with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Drying: Dry the sensitized photoanodes in a clean, dry environment before cell assembly.
Visualization of Key Processes
DSSC Working Principle
Caption: Workflow of a Dye-Sensitized Solar Cell.
Troubleshooting Low PCE
Caption: Troubleshooting workflow for low PCE in terpyridine-based DSSCs.
References
-
Recent Developments of Ruthenium Complexes for Dye-Sensitized Solar Cells. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Saccone, D., Magistris, C., Barbero, N., Quagliotto, P., Barolo, C., & Viscardi, G. (2016). Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications. Materials (Basel, Switzerland), 9(3), 137. [Link]
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Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. (2024). RSC Publishing. [Link]
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Gong, K., Xu, F., Liu, D., & Zhou, X. (2022). Enhancing photocurrent of dye-sensitized solar cells through solvent modulating aggregation of dyes. Solar Energy, 241, 489-496. [Link]
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Zakeeruddin, S. M., Nazeeruddin, M. K., Pechy, P., Rotzinger, F. P., Humphry-Baker, R., Kalyanasundaram, K., Grätzel, M., Shklover, V., & Haibach, T. (1997). Molecular Engineering of Photosensitizers for Nanocrystalline Solar Cells: Synthesis and Characterization of Ru Dyes Based on Phosphonated Terpyridines. Inorganic chemistry, 36(25), 5937–5946. [Link]
-
Saccone, D., Magistris, C., Barbero, N., Quagliotto, P., Barolo, C., & Viscardi, G. (2016). Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications. Materials (Basel, Switzerland), 9(3), 137. [Link]
-
Koyyada, G., Pavan Kumar, C., Salvatori, P., Marotta, G., De Angelis, F., & Malapaka, C. (2020). New Terpyridine-based Ruthenium Complexes for Dye Sensitized Solar Cells Applications. Unpublished. [Link]
-
Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications. (2016). MDPI. [Link]
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Sulzer, D., & Yasuda, K. (2018). Resonance State Method for Electron Injection in Dye Sensitized Solar Cells. Journal of chemical theory and computation, 14(10), 5090–5104. [Link]
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Sahnoun, R. (2015). Efficiency enhancement of dye-sensitized TiO 2 solar cell based on ruthenium(II) terpyridyl complex photosensitizer. Unpublished. [Link]
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Boschloo, G. (2019). Improving the Performance of Dye-Sensitized Solar Cells. Frontiers in Chemistry, 7, 77. [Link]
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Boschloo, G. (2019). Improving the Performance of Dye-Sensitized Solar Cells. Frontiers in Chemistry, 7, 77. [Link]
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Electron injection free energy (∆G inject ), ground (E dye ) and... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Can sterically hindered pyridines prevent dye degradation? (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Troubleshooting the Dye Sensitized Solar Cell (DSSC). (n.d.). Retrieved January 10, 2026, from [Link]
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Możdżyńska, G., & Karolczak, J. (2021). Complexity of Electron Injection Dynamics and Light Soaking Effects in Efficient Dyes for Modern DSSC. Molecules (Basel, Switzerland), 26(2), 415. [Link]
-
Saccone, D., Magistris, C., Barbero, N., Quagliotto, P., Barolo, C., & Viscardi, G. (2016). Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications. Materials, 9(3), 137. [Link]
-
Boosting Solar Efficiency: Terpyridine Ligands in DSSC Technology. (n.d.). Retrieved January 10, 2026, from [Link]
-
A Review on Liquid Electrolyte Stability Issues for Commercialization of Dye-Sensitized Solar Cells (DSSC). (2023). Energies, 16(13), 5129. [Link]
-
Improvement of Dye-Sensitized Solar Cell Performance via Addition of Azopyridine Derivative in Polymer Gel Electrolytes. (2022). Polymers, 14(23), 5129. [Link]
-
Terpyridine-zinc(ii) coordination nanosheets as modulators of perovskite crystallization to enhance solar cell efficiency. (2020). Journal of Materials Chemistry A, 8(16), 7853-7862. [Link]
-
Zhang, L., & Cole, J. M. (2017). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. Journal of Materials Chemistry A, 5(37), 19523-19539. [Link]
-
Boschloo, G. (2019). Improving the Performance of Dye-Sensitized Solar Cells. Frontiers in Chemistry, 7. [Link]
-
Zhang, L., & Cole, J. M. (2017). Dye aggregation in dye-sensitized solar cells. Journal of Materials Chemistry A, 5(37), 19523-19539. [Link]
-
Improved Interfacial Electron Dynamics with Block Poly(4-vinylpyridine)–Poly(styrene) Polymers for Efficient and Long-Lasting Dye-Sensitized Solar Cells. (2022). ACS Applied Energy Materials, 5(10), 12157-12169. [Link]
-
Borysiewicz, M. A. (2016). Dye Aggregation Influence on Dye Sensitized Solar Cell Performance in Nanocoral ZnO-Based Thin Film Cells Sensitized with N-719 and Rose Bengal Dyes. Acta Physica Polonica Series A, 130(5), 1187-1189. [Link]
-
Polo, A. S., & Nazeeruddin, M. K. (2013). Research Progress on Photosensitizers for DSSC. Inorganica Chimica Acta, 400, 4-12. [Link]
-
Trihutomo, P., Soeparman, S., & Yuliati, L. (2019). Performance Improvement of Dye-Sensitized Solar Cell- (DSSC-) Based Natural Dyes by Clathrin Protein. International Journal of Photoenergy, 2019. [Link]
-
Zhang, L., & Cole, J. M. (2017). Dye aggregation in dye-sensitized solar cells. Journal of Materials Chemistry A, 5(37), 19523-19539. [Link]
Sources
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Validation & Comparative
comparing 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid with other MOF linkers
An In-Depth Comparative Guide to 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid for Metal-Organic Framework Synthesis
Abstract
The rational design of Metal-Organic Frameworks (MOFs) is fundamentally governed by the judicious selection of molecular building blocks. The organic linker, in particular, dictates the resulting framework's topology, porosity, and physicochemical properties. This guide provides a comprehensive comparison of this compound, a sophisticated tritopic linker, against more conventional linkers. We will explore the structural advantages, comparative performance in key applications, and the underlying experimental considerations, offering researchers and materials scientists a detailed roadmap for linker selection in advanced MOF design.
Introduction: The Central Role of the Organic Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] This modular nature allows for a high degree of tunability, making MOFs exceptionally promising for applications ranging from gas storage and separation to catalysis and drug delivery.[2][3] The geometry, connectivity, and chemical functionality of the organic linker are paramount as they directly translate into the final architecture and properties of the MOF.[4]
This guide focuses on This compound , a compound also known as 4'-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid. For simplicity, we will refer to it by the common acronym dppa or as a "terpyridine-based linker". Its unique structure, featuring a multidentate terpyridine core and a carboxylate group, offers distinct advantages and leads to MOFs with unique characteristics compared to those built from simpler, more common linkers.[5][6]
Structural Analysis: dppa vs. Archetypal Linkers
The efficacy of a linker is rooted in its molecular architecture. To understand the unique position of dppa, we compare it with two of the most widely used linkers in MOF chemistry: terephthalic acid (BDC) , a linear ditopic linker, and 1,3,5-benzenetricarboxylic acid (BTC) , a trigonal tritopic linker.
-
This compound (dppa): This linker possesses a V-shaped, semi-rigid structure. It is considered tritopic, offering three primary points of connection: two nitrogen atoms from the outer pyridyl rings of the terpyridine unit and the oxygen atoms of the carboxylate group.[7] This dual-functionality (N-donors and O-donors) allows for the formation of complex, highly connected, and robust 3D networks.[5] The terpyridine moiety itself is a powerful chelating agent, capable of forming stable complexes with a wide range of transition metals.[7]
-
Terephthalic acid (BDC): As a linear, rigid, ditopic linker, BDC connects two metal centers through its carboxylate groups at opposite ends of a benzene ring. Its simplicity and rigidity are key to the formation of iconic, highly stable frameworks like MOF-5 and the exceptionally robust UiO-66 series.[8]
-
1,3,5-Benzenetricarboxylic acid (BTC): This trigonal, tritopic linker provides three connecting points arranged at 120-degree angles. It is the foundational linker for the highly porous and commercially available MOF, HKUST-1 (also known as Cu₃(BTC)₂), which is noted for its high surface area and accessible metal sites.[9]
Caption: Comparative geometries and coordination sites of dppa, BDC, and BTC linkers.
Comparative Data Summary
| Feature | This compound (dppa) | Terephthalic Acid (BDC) | 1,3,5-Benzenetricarboxylic Acid (BTC) |
| Connectivity | Tritopic (or higher) | Ditopic | Tritopic |
| Geometry | V-Shaped, Asymmetric | Linear | Trigonal, Symmetric |
| Coordination Sites | Pyridyl Nitrogen, Carboxylate Oxygen | Carboxylate Oxygen | Carboxylate Oxygen |
| Flexibility | Semi-rigid | Rigid | Rigid |
| Resulting MOF Stability | Potentially high due to chelation | Can form exceptionally stable frameworks (e.g., Zr-MOFs)[8] | Moderate to high (e.g., Cu-MOFs)[9] |
| Prototypical MOF | Various complex frameworks[10] | MOF-5, UiO-66 | HKUST-1 |
| Key Advantage | Built-in functionality, complex topologies | Simplicity, high stability | High porosity, open metal sites |
Experimental Protocols: A Tale of Two Syntheses
The choice of linker profoundly influences the synthetic conditions required to achieve crystalline material. The causality behind these choices lies in matching the linker's coordination chemistry with the preferred coordination geometry of the metal ion.
Protocol 1: Synthesis of a dppa-based Zn-MOF
This protocol leverages the strong coordinating ability of the terpyridine and carboxylate moieties with a metal like Zinc(II).
Rationale: Solvothermal synthesis is employed to provide the necessary energy for deprotonation of the carboxylic acid and to overcome the kinetic barriers to crystallization, allowing for the slow, ordered growth of the MOF. DMF is a common solvent as it has a high boiling point and can effectively solvate both the metal salt and the organic linker.
Step-by-Step Methodology:
-
Reagent Preparation: In a 20 mL glass vial, combine 0.1 mmol of dppa and 0.1 mmol of Zn(NO₃)₂·6H₂O.
-
Solubilization: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and a homogeneous solution.
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat to 120 °C at a rate of 5 °C/min, hold for 72 hours, and then cool slowly to room temperature at a rate of 0.2 °C/min.
-
Isolation: Decant the mother liquor. Wash the resulting crystals three times with fresh DMF (5 mL each) to remove unreacted precursors.
-
Solvent Exchange: Submerge the crystals in acetone for 24 hours, replacing the acetone three times. This step is critical for replacing high-boiling-point DMF with a more volatile solvent.
-
Activation: Transfer the crystals to a vacuum oven. Heat at 150 °C under dynamic vacuum for 12 hours to evacuate the pores, rendering the material ready for performance testing.
Protocol 2: Comparative Synthesis of UiO-66 (A BDC-based Zr-MOF)
Rationale: Zirconium-based MOFs require a high-temperature synthesis and often a modulator (like hydrochloric acid) to control the rapid hydrolysis and condensation of the ZrCl₄ precursor. The modulator competes with the linker for coordination to the metal cluster, slowing down the framework assembly and leading to larger, more perfect crystals with fewer defects.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL Teflon-lined autoclave, combine 1.25 mmol of ZrCl₄ and 1.25 mmol of terephthalic acid (BDC).
-
Solubilization & Modulation: Add 50 mL of DMF and 2.2 mL of concentrated Hydrochloric Acid (HCl, ~37%).
-
Homogenization: Sonicate for 20 minutes until a clear solution is formed.
-
Solvothermal Reaction: Seal the autoclave and place it in an oven. Heat to 120 °C and maintain for 24 hours.
-
Isolation: After cooling, collect the white powder by centrifugation. Wash three times with DMF.
-
Activation: Perform a solvent exchange with ethanol for 24 hours, followed by heating at 200 °C under vacuum for 12 hours.
Performance Comparison in Key Applications
The structural disparities between dppa, BDC, and BTC-based MOFs lead to significant differences in their performance profiles.
Gas Storage and Separation
The high porosity and tunable pore sizes of MOFs make them ideal candidates for gas storage.[11]
-
dppa-MOFs: The presence of nitrogen atoms within the framework can create specific binding sites for polar molecules like CO₂, potentially enhancing selectivity in gas separation applications. The larger, more complex pore structures that can arise from the V-shaped dppa linker may be advantageous for adsorbing larger gas molecules.
-
BDC-MOFs (e.g., UiO-66): The exceptional chemical and thermal stability of Zr-BDC frameworks makes them robust materials for industrial applications, particularly for separating gas mixtures under harsh conditions.[8]
-
BTC-MOFs (e.g., HKUST-1): The high density of open copper sites in HKUST-1 provides strong adsorption sites for gases like H₂, CH₄, and CO₂, leading to high storage capacities at moderate pressures.[9]
Heterogeneous Catalysis
MOFs can serve as solid-state catalysts, offering high surface areas and well-defined active sites.[12]
-
dppa-MOFs: The terpyridine unit is a well-known ligand in homogeneous catalysis. Incorporating it into a MOF framework allows for the heterogenization of catalysts. The metal nodes and the terpyridine sites can act synergistically. For example, a framework could be designed where the terpyridine chelates a catalytically active metal, while the MOF's pores provide size-selective substrate access.[10][13]
-
BDC-MOFs (e.g., UiO-66): The stability of UiO-66 allows it to function as a catalyst support or as a catalyst itself (leveraging the Zr₆ clusters as Lewis acid sites) under conditions where many other MOFs would degrade.
-
BTC-MOFs (e.g., HKUST-1): The coordinatively unsaturated metal sites (open metal sites) in HKUST-1 are excellent Lewis acids, capable of catalyzing a variety of organic reactions.
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performance of terpyridine vs bipyridine ligands in photovoltaic applications
An In-Depth Guide to Terpyridine vs. Bipyridine Ligands in Photovoltaic Applications
Introduction: The Crucial Role of Ligands in Solar Energy Conversion
In the quest for efficient and stable solar energy conversion, the molecular design of photosensitizers plays a pivotal role. Within the realm of dye-sensitized solar cells (DSSCs) and emerging photovoltaic technologies, ruthenium-based polypyridyl complexes have long been benchmarks. At the heart of these complexes are the ligands, which orchestrate the photophysical and electrochemical properties that govern device performance. For decades, 2,2'-bipyridine (bpy) has been the workhorse, forming the basis of highly successful sensitizers like N719. However, its tridentate cousin, 2,2':6',2''-terpyridine (tpy), offers intriguing possibilities for broader light absorption. This guide provides a comprehensive comparison of terpyridine and bipyridine ligands, delving into their fundamental properties, performance metrics in photovoltaic devices, and the experimental methodologies used for their evaluation.
Fundamental Properties: A Tale of Two Ligands
The core difference between bipyridine and terpyridine lies in their denticity—the number of donor atoms available to bind to a central metal ion. This seemingly simple structural variation has profound implications for the resulting complex's geometry, stability, and electronic properties.
-
Bipyridine (bpy): As a bidentate ligand, bpy coordinates to a metal center, typically ruthenium(II), in an octahedral geometry, often requiring three bpy ligands or, more commonly in DSSCs, two bipyridine ligands with two ancillary ligands to complete the coordination sphere. This structure has proven to be robust and electronically favorable for efficient charge separation.
-
Terpyridine (tpy): As a tridentate ligand, tpy binds to the metal with its three nitrogen atoms in a meridional fashion. This leaves three remaining coordination sites, which can be occupied by another tpy ligand (forming a homoleptic complex) or other ancillary ligands (forming a heteroleptic complex). This tridentate nature generally leads to more rigid and stable complexes.[1]
dot graph TD { rankdir=LR; node [shape=plaintext];
} caption: "Figure 1: Core structures of 2,2'-bipyridine and 2,2':6',2''-terpyridine."
Photophysical and Electrochemical Properties: Light Harvesting and Electron Transfer
The ultimate goal of a photosensitizer is to absorb light and efficiently inject an electron into a semiconductor's conduction band. The ligand structure is the primary tool for tuning these properties.
Light Absorption and the MLCT Band
The vibrant color of these ruthenium complexes stems from a process called metal-to-ligand charge transfer (MLCT). Upon absorbing a photon, an electron is promoted from a metal-centered d-orbital (HOMO) to a ligand-centered π* orbital (LUMO).
A key advantage of terpyridine ligands is their ability to create complexes with lower energy MLCT bands compared to their bipyridine counterparts.[2][3][4][5] This is because the extended π-conjugation in the terpyridine framework lowers the energy of the π* orbitals. The practical result is a redshift in the absorption spectrum, allowing the complex to harvest light from a broader portion of the solar spectrum, including lower-energy red and near-infrared light. The archetypal terpyridine-based sensitizer, N749, is aptly named "Black Dye" for its panchromatic absorption across the visible spectrum.[2]
Redox Potentials and Energy Level Alignment
For a DSSC to function, the energy levels of the dye must be properly aligned with the semiconductor's conduction band and the electrolyte's redox potential.
-
LUMO Level: The dye's Lowest Unoccupied Molecular Orbital (LUMO) must be at a higher energy level (more negative potential) than the semiconductor's (e.g., TiO₂) conduction band edge to provide a driving force for electron injection.
-
HOMO Level: The dye's Highest Occupied Molecular Orbital (HOMO) must be at a lower energy level (more positive potential) than the electrolyte's redox potential (e.g., I⁻/I₃⁻) to ensure efficient regeneration of the oxidized dye.
While terpyridine complexes excel at light harvesting, their overall performance in devices has often lagged behind optimized bipyridine systems.[6] This discrepancy is partly attributed to subtle but critical differences in their excited-state dynamics and energy levels, which can influence electron injection efficiency and charge recombination rates.
Performance in Photovoltaic Devices: A Comparative Analysis
The efficacy of a ligand is ultimately judged by the performance of the solar cell it is incorporated into. The key metrics are Power Conversion Efficiency (PCE, η), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).[7][8][9]
-
Jsc (Short-Circuit Current Density): Represents the maximum current a cell can produce. It is directly related to the dye's ability to absorb photons and inject electrons. The broader absorption of terpyridine dyes often leads to potentially higher Jsc values.
-
Voc (Open-Circuit Voltage): Represents the maximum voltage a cell can produce. It is determined by the energy difference between the semiconductor's Fermi level and the electrolyte's redox potential. Voc can be negatively impacted by charge recombination, where the injected electron returns to the oxidized dye or the electrolyte.
-
PCE (Power Conversion Efficiency): The overall efficiency of the cell, calculated as (Voc × Jsc × FF) / Pin, where Pin is the incident light power.
Quantitative Performance Data
The table below compares the performance of the benchmark bipyridine-based N719 dye with the terpyridine-based Black Dye (N749).
| Sensitizer | Ligand Type | PCE (η) | Voc (V) | Jsc (mA/cm²) | FF |
| N719 | Bipyridine | ~11.0% | ~0.72 | ~21.0 | ~0.70 |
| Black Dye (N749) | Terpyridine | ~10.4% | ~0.74 | ~20.5 | ~0.69 |
Note: Values are approximate and can vary based on fabrication conditions, electrolyte composition, and TiO₂ film thickness. Data compiled from various sources, including[2].
Despite the superior light-harvesting ability of the Black Dye, its overall PCE was initially lower than that of N719.[2][6] Research has suggested that factors such as less efficient electron injection and potentially faster charge recombination rates in some terpyridine systems can limit their performance. However, significant progress has been made in optimizing terpyridine-based sensitizers by modifying ancillary ligands and the terpyridine backbone itself to improve photovoltaic parameters.[10][11]
Experimental Protocols and Methodologies
To understand the practical aspects of working with these ligands, we outline generalized protocols for their synthesis and for the fabrication of a dye-sensitized solar cell.
Protocol 1: Synthesis of a Substituted 4'-Aryl-Terpyridine Ligand
The Kröhnke reaction is a common and versatile method for synthesizing substituted terpyridines.[12]
Step-by-Step Methodology:
-
Chalcone Formation: React 2-acetylpyridine with a substituted aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form an α,β-unsaturated ketone (a chalcone).
-
Ring Closure: React the purified chalcone intermediate with an enamine derived from another equivalent of 2-acetylpyridine.
-
Cyclization and Aromatization: Treat the resulting intermediate with ammonium acetate in a high-boiling solvent like ethanol or acetic acid. This promotes the final cyclization and aromatization to yield the desired 4'-substituted terpyridine ligand.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell (DSSC)
This protocol describes the assembly of a standard DSSC for testing photosensitizers.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Figure 2: Experimental workflow for DSSC fabrication."
Step-by-Step Methodology:
-
Photoanode Preparation: A transparent conducting oxide (TCO) glass (e.g., FTO) is cleaned thoroughly. A paste of nanocrystalline TiO₂ is then deposited onto the glass, typically by screen printing or doctor-blading, to create a mesoporous film.
-
Sintering: The TiO₂-coated glass is sintered at high temperatures (450-500 °C) to ensure good particle-to-particle electrical contact and to remove organic binders from the paste.
-
Dye Adsorption: After cooling, the sintered photoanode is immersed in a solution of the photosensitizer (e.g., a ruthenium-bipyridine or -terpyridine complex) for several hours to allow the dye molecules to anchor to the TiO₂ surface.
-
Counter Electrode Preparation: A thin layer of a catalyst, typically platinum, is deposited on a separate TCO glass to facilitate the reduction of the electrolyte.
-
Cell Assembly: The dye-sensitized photoanode and the catalyzed counter electrode are sealed together using a thermoplastic polymer gasket, leaving a small gap between them.
-
Electrolyte Filling: A liquid electrolyte, commonly containing the I⁻/I₃⁻ redox couple, is introduced into the gap between the electrodes, often through small pre-drilled holes in the counter electrode.
-
Sealing and Characterization: The filling holes are sealed, and the completed cell is ready for photovoltaic characterization under a solar simulator.
Recent Advances and Future Outlook
While bipyridine complexes have historically dominated high-efficiency DSSCs, research into terpyridine ligands is vibrant and evolving. Key strategies to boost their performance include:
-
Heteroleptic Designs: Creating complexes with one terpyridine ligand and other ancillary ligands to fine-tune electronic properties and inhibit recombination.[10]
-
Molecular Engineering: Attaching electron-donating groups to the terpyridine backbone to enhance light absorption and modulate energy levels.[13]
-
Application in Perovskite Solar Cells (PSCs): Terpyridine derivatives are being explored not as primary sensitizers, but as passivating agents at the perovskite surface, reducing defects and improving device stability and efficiency.[14][15]
Conclusion
The choice between terpyridine and bipyridine ligands for photovoltaic applications involves a trade-off between light harvesting and charge transfer dynamics.
-
Bipyridine ligands form the basis of some of the most efficient and well-understood photosensitizers to date. Their complexes offer a superb balance of strong light absorption, efficient electron injection, and slow charge recombination, making them a reliable standard.
-
Terpyridine ligands offer the distinct advantage of broader spectral absorption, enabling the potential for higher photocurrents.[2][4] While initial challenges related to lower efficiencies have been encountered, ongoing molecular engineering efforts are steadily closing the performance gap. Furthermore, their high stability and versatile coordination chemistry are opening new avenues for their use in next-generation photovoltaic devices like PSCs.
For researchers, the selection depends on the specific goals of the application. Bipyridine remains the benchmark for high-efficiency DSSCs, while terpyridine provides a flexible and promising platform for developing panchromatic sensitizers and novel interfacial materials.
References
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Di Carlo, G., et al. (2016). Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications. Molecules, 21(3), 299.
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Pohako-Ekomo, D., et al. (2021). Electrochemical and Photophysical Study of Homoleptic and Heteroleptic Methylated Ru(II) Bis-terpyridine Complexes. Chemistry – A European Journal, 27(61), 15152-15160.
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Nath, S., et al. (2018). Synthesis, characterization and photovoltaic studies of 2,2′;6′,2ʺ-terpyridine-based ruthenium complexes with phenylamino, anthranyl and furfuryl substitutions at the 4′-position. Journal of Coordination Chemistry, 71(16-18), 2821-2836.
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Al-bayati, A. H. H., et al. (2024). Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. Scientific Reports, 14(1), 8171.
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Fox, T., et al. (2011). Ruthenium Phthalocyanine–Bipyridyl Dyads as Sensitizers for Dye-Sensitized Solar Cells: Dye Coverage versus Molecular Efficiency. Inorganic Chemistry, 50(17), 8079-8089.
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Wang, Z., et al. (2022). Protocol for fabricating long-lasting passivated perovskite solar cells. STAR Protocols, 3(3), 101625.
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Juricek, M., et al. (2009). Complexes of the Ruthenium(II)-2,2′:6′,2′′-terpyridine Family. Effect of Electron-Accepting and -Donating Substituents on the Photophysical and Electrochemical Properties. Inorganic Chemistry, 48(21), 10346-10359.
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Barolo, C., et al. (2016). Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications. University of Torino.
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Sharma, G., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Journal of the Iranian Chemical Society, 17(11), 2843-2856.
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ResearchGate. (n.d.). Photovoltaic performance of bipyridine and dipyridophenazine ligands anchored ruthenium complex sensitizers for efficient dye-sensitized solar cells.
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He, H., et al. (2020). Synergy of co-sensitizers in a copper bipyridyl redox system for efficient and cost-effective dye-sensitized solar cells in solar and ambient light. Journal of Materials Chemistry A, 8(1), 127-135.
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ResearchGate. (n.d.). (A) Open‐circuit voltage, (B) short‐circuit current density, (C) fill....
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Baitalik, S., et al. (2017). Enhancement of power conversion efficiency of dye-sensitized solar cells by co-sensitization of zinc-porphyrin and thiocyanate-free ruthenium(II)-terpyridine dyes and graphene modified TiO2 photoanode. Polyhedron, 127, 204-214.
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Khan Academy. (2013). Short Circuit Current (Jsc), Open Circuit Voltage (Voc), and Fill Factor (FF) for solar cell.
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Zakeeruddin, S. M., et al. (1997). Molecular Engineering of Photosensitizers for Nanocrystalline Solar Cells: Synthesis and Characterization of Ru Dyes Based on Phosphonated Terpyridines. Inorganic Chemistry, 36(25), 5961-5969.
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Ozkan, N., et al. (2020). Liquid State and Zombie Dye Sensitized Solar Cells with Copper Bipyridine Complexes Functionalized with Alkoxy Groups. The Journal of Physical Chemistry C, 124(13), 7071-7081.
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Spies, F., & Wurfel, U. (2014). Analytic approximations for solar cell open circuit voltage, short circuit current and fill factor. 2014 IEEE 40th Photovoltaic Specialist Conference (PVSC).
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A Comparative Study of Ruthenium(II) and Iron(II) Complexes of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid: Photophysics, Electrochemistry, and Potential Applications
Introduction
In the realm of coordination chemistry, the quest for efficient and sustainable functional molecules is a paramount objective. Polypyridyl complexes of d6 transition metals, particularly ruthenium(II), have long been the subject of intense research due to their rich photophysical and electrochemical properties, making them stellar candidates for applications ranging from solar energy conversion to biomedical therapies.[1] The archetypal [Ru(bpy)3]2+ (bpy = 2,2'-bipyridine) complex, with its long-lived metal-to-ligand charge transfer (MLCT) excited state, has set a benchmark in the field.[2] However, the scarcity and high cost of ruthenium have spurred a significant research effort to replace it with more earth-abundant and cost-effective alternatives, with iron being a prime candidate.[1]
This guide presents a comparative study of the isoelectronic Ruthenium(II) and Iron(II) complexes of the versatile ligand 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine. This ligand is of particular interest due to its strong tridentate coordination to the metal center and the presence of a carboxylic acid functional group, which allows for anchoring to semiconductor surfaces or for further chemical modifications.
While both Ru(II) and Fe(II) are d6 metals, their polypyridyl complexes exhibit dramatically different photophysical behaviors. This difference is rooted in the relative energies of their excited states. Ru(II) complexes typically possess a triplet MLCT (3MLCT) state that is lower in energy than the metal-centered (MC) or ligand-field (LF) states, allowing for strong luminescence and long excited-state lifetimes.[3] In contrast, Fe(II) complexes are characterized by low-lying MC states that provide an efficient non-radiative decay pathway for the initially populated MLCT state, leading to ultrafast deactivation and a general lack of luminescence.[2][4] This fundamental dichotomy in their excited-state dynamics is the central theme of this comparative guide, which will delve into the synthesis, characterization, and a side-by-side analysis of the photophysical and electrochemical properties of the title complexes, ultimately shedding light on their potential applications.
Synthesis and Characterization
The synthesis of both the Ru(II) and Fe(II) complexes first requires the preparation of the 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine ligand.
Experimental Protocol: Synthesis of 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine
A widely adopted method for the synthesis of 4'-substituted terpyridines is the Kröhnke condensation reaction. This typically involves the reaction of a 2-acetylpyridine derivative with an appropriate aldehyde.
Step-by-step methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid and 2-acetylpyridine in ethanol.
-
Addition of Reagents: To this solution, add an aqueous solution of sodium hydroxide and a catalytic amount of ammonia.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by a color change, typically from a pale yellow to a deep red or brown.
-
Isolation and Purification: After the reaction is complete (typically after several hours), the product is isolated by filtration. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine as a solid.
Synthesis of the Metal Complexes
The homoleptic Ru(II) and Fe(II) complexes are synthesized by reacting the terpyridine ligand with the appropriate metal salt in a 2:1 ligand-to-metal ratio.
Caption: Jablonski-type diagram illustrating the different excited-state deactivation pathways for Ru(II) and Fe(II) polypyridyl complexes.
Ruthenium(II) Complex: A Luminescent Workhorse
The UV-Vis absorption spectrum of [Ru(tpy-COOH)2]2+ in acetonitrile typically displays intense absorption bands in the UV region corresponding to π-π* intraligand transitions and a broad, less intense band in the visible region (around 480-500 nm) assigned to the spin-allowed 1MLCT transition. [5]Upon excitation into this MLCT band, the complex undergoes rapid intersystem crossing (ISC) to the lower-lying 3MLCT excited state.
Crucially, in Ru(II) polypyridyl complexes, the energy of the 3MC state is generally higher than that of the 3MLCT state. [5]This energetic arrangement disfavors the population of the deactivating 3MC state, allowing the 3MLCT state to have a relatively long lifetime (on the order of hundreds of nanoseconds to microseconds). [1]This long lifetime enables the complex to exhibit strong room-temperature phosphorescence, typically a broad emission band centered around 600-650 nm.
Iron(II) Complex: The Challenge of Ultrafast Deactivation
The Fe(II) complex, [Fe(tpy-COOH)2]2+, also exhibits a strong absorption in the visible region (around 560 nm) corresponding to the 1MLCT transition. [5]However, unlike its ruthenium counterpart, this complex is essentially non-luminescent at room temperature. [3]This is because the initially populated 1MLCT state undergoes an ultrafast cascade of non-radiative processes. [2][4] Following excitation, the 1MLCT state rapidly converts to the 3MLCT state via ISC. [2]However, in Fe(II) complexes, the ligand field is weaker, resulting in metal-centered states (in this case, a quintet state, 5T2) that are lower in energy than the 3MLCT state. [2][4]This provides a highly efficient pathway for the depopulation of the 3MLCT state to the 5T2 state in the sub-picosecond timescale. [6]The system then returns to the ground state (1A1) from the 5T2 state via non-radiative decay, with a lifetime typically in the nanosecond range. [4]This ultrafast deactivation of the emissive MLCT state is the primary reason for the lack of luminescence in most Fe(II) polypyridyl complexes.
Comparative Photophysical Data
| Parameter | [Ru(tpy-COOH)2]2+ | [Fe(tpy-COOH)2]2+ |
| λabs, max (MLCT) | ~490 nm | ~560 nm [5] |
| Luminescence | Yes (Phosphorescence) | No |
| λem, max | ~620 nm | - |
| Excited State Lifetime (τ) | ~1-100 ns | < 1 ps (MLCT) [6] |
| Quantum Yield (Φ) | > 0.01 | ~0 |
Comparative Electrochemical Properties
Cyclic voltammetry provides valuable insights into the redox potentials and the energies of the frontier molecular orbitals (HOMO and LUMO) of the complexes.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic Acid via HPLC
Foreword: The Imperative of Purity in High-Value Synthesis
In the realms of materials science, coordination chemistry, and pharmaceutical development, the terpyridine ligand, 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid (hereafter referred to as 4'-CPTBA), represents a critical molecular building block. Its utility in forming metal-organic frameworks (MOFs), acting as a photosensitizer, or serving as a scaffold for novel therapeutics is directly contingent on its purity.[1][2] Undetected impurities, even at trace levels, can drastically alter the physicochemical properties of a final product, compromise experimental reproducibility, and introduce significant safety risks in drug development pipelines.
This guide is designed for the discerning researcher and drug development professional. It moves beyond a simple recitation of protocols to provide a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 4'-CPTBA. We will dissect the causal logic behind methodological choices, ground our protocols in the authoritative standards of the International Council for Harmonisation (ICH), and present a self-validating framework to ensure the trustworthiness and integrity of your analytical results.[3][4]
The Analyte's Dichotomy: A Chromatographic Challenge
Understanding the molecular structure of 4'-CPTBA is the foundation of a robust analytical method. The molecule presents a unique challenge due to its dual chemical nature:
-
A Basic Terpyridine Core: The three pyridine rings contain nitrogen atoms that are basic (pKa of pyridine is ~5.2) and will be protonated in acidic conditions.[5]
-
An Acidic Carboxylic Acid Moiety: The benzoic acid group is acidic (pKa of benzoic acid is ~4.2) and will be deprotonated in neutral or basic conditions.
This zwitterionic-like character makes achieving sharp, symmetrical peaks with conventional HPLC methods difficult. The molecule can interact with the stationary phase in multiple ways, often leading to peak tailing and poor resolution. Furthermore, potential impurities from its synthesis—such as unreacted precursors (e.g., 2-acetylpyridine, methyl p-formylbenzoate) or reaction byproducts—must be effectively separated to ensure accurate purity assessment.[1]
A Comparative Analysis of HPLC Strategies
The selection of an HPLC method is not arbitrary; it is a deliberate choice based on the analyte's chemistry. Here, we compare two prominent approaches for analyzing 4'-CPTBA.
Method A: The Traditional Workhorse - Reversed-Phase (RP-HPLC)
Reversed-phase HPLC, typically employing a C18 stationary phase, is the most common chromatographic technique.[6] It separates molecules based on their hydrophobicity.
-
Mechanism: In a typical RP-HPLC setup with an acetonitrile/water mobile phase, a molecule like 4'-CPTBA poses a problem. At a mid-range pH, both positive (on the pyridines) and negative (on the carboxylate) charges can exist, and the molecule's interaction with the non-polar C18 phase is complicated by secondary interactions with residual silanols on the silica backbone. This often results in poor peak shape.
-
The Causality of Additives: To mitigate this, mobile phase modifiers are essential. A low pH (e.g., using formic acid or trifluoroacetic acid) will suppress the ionization of the carboxylic acid group, making it less polar, while protonating the pyridine nitrogens. This can improve retention but may not fully resolve peak tailing. The positively charged pyridinium ions can still interact undesirably with the stationary phase.
-
Verdict: While functional, RP-HPLC often requires extensive method development to optimize peak shape and may not provide the necessary selectivity to resolve structurally similar impurities.
Method B: The Modern Solution - Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography is an advanced technique that utilizes stationary phases with multiple interaction mechanisms. For 4'-CPTBA, a column combining reversed-phase and anion-exchange characteristics is ideal.[7][8]
-
Mechanism: A mixed-mode column (e.g., C18 with embedded anion-exchange functional groups) can interact with 4'-CPTBA in a controlled, dual fashion. The C18 component retains the molecule via hydrophobic interactions, while the anion-exchange groups interact with the deprotonated carboxylic acid.
-
The Causality of Control: This dual mechanism provides superior control over retention and selectivity.[9] By adjusting the mobile phase pH and ionic strength, one can fine-tune both hydrophobic and ionic interactions independently, allowing for the effective separation of the main compound from both more and less polar impurities. This approach often yields sharper peaks and better resolution than traditional RP-HPLC for complex molecules.[10]
-
Verdict: For an analyte with the dual acidic/basic nature of 4'-CPTBA, mixed-mode chromatography offers a more robust, selective, and efficient solution, making it our recommended approach.
Experimental Workflow and Validation Protocol
The following section provides a detailed protocol for the purity validation of 4'-CPTBA using the superior Mixed-Mode Chromatography (MMC) approach, followed by a comprehensive validation strategy grounded in ICH Q2(R1) guidelines.[3][11]
Diagram: Overall Purity Validation Workflow
Caption: Workflow for synthesis, method development, and validation of 4'-CPTBA.
Detailed HPLC Protocol: Mixed-Mode Method
Objective: To quantify the purity of 4'-CPTBA and separate it from potential impurities.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.
-
Mixed-Mode Column: e.g., A C18/Anion-Exchange column (like SIELC Obelisc R or similar), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Dimethyl Sulfoxide (DMSO).
-
Standard: A well-characterized reference standard of 4'-CPTBA (>99.5% purity).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 280 nm |
| Injection Vol. | 5 µL |
| Gradient | 30% B to 80% B over 15 min, hold at 80% B for 2 min, return to 30% B and equilibrate for 5 min. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the 4'-CPTBA reference standard in DMSO to prepare a 1.0 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution of the synthesized 4'-CPTBA at the same concentration (1.0 mg/mL) in DMSO.
-
System Suitability: Before analysis, inject the standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks. Calculate purity using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Validation Protocol according to ICH Q2(R1)
Method validation is the documented proof that an analytical method is suitable for its intended purpose.[12]
Diagram: HPLC Method Validation Decision Logic
Caption: Decision pathway for validating an HPLC method as per ICH guidelines.
1. Specificity:
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.
-
Protocol:
-
Analyze a blank (diluent), the 4'-CPTBA standard, and a solution of the synthesized sample.
-
Spike the sample with known related substances or starting materials to prove they are resolved from the main peak.
-
Perform forced degradation studies (e.g., expose the sample to acid, base, peroxide, heat, and light) and analyze the resulting solutions to ensure degradants do not co-elute with the main peak. The resolution between the main peak and the closest eluting peak should be >2.0.
-
2. Linearity and Range:
-
Purpose: To establish a direct proportional relationship between concentration and instrument response.
-
Protocol:
-
Prepare a series of at least five concentrations of the 4'-CPTBA standard, ranging from 50% to 150% of the nominal sample concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999.[12]
-
3. Accuracy:
-
Purpose: To determine the closeness of the test results obtained by the method to the true value.[3]
-
Protocol:
-
Prepare a placebo (if applicable) or use a sample of known low purity.
-
Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with a known amount of pure 4'-CPTBA standard.
-
Prepare each level in triplicate (for a total of nine determinations).
-
Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the synthesized sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument. The %RSD of the purity results should be ≤ 2.0%.[13]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The %RSD between the two sets of data is calculated to assess the method's ruggedness.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Purpose: To determine the lowest amount of analyte that can be reliably detected and quantified.
-
Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio. LOD is typically where the ratio is 3:1, and LOQ is where it is 10:1.[3]
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
-
6. Robustness:
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Make small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
-
Analyze the standard solution under each condition and evaluate the impact on retention time, peak shape, and resolution. The system suitability parameters should remain within the acceptance criteria.
-
Data Summary and Interpretation
All validation data should be compiled into a clear, concise summary report.
Table 1: Summary of Method Validation Results (Example Data)
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| Specificity | Resolution > 2.0 | All peaks resolved | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50% - 150% of nominal | 0.5 - 1.5 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.7% | Pass |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | 0.45% | Pass |
| - Intermediate | ≤ 2.0% | 0.88% | Pass |
| LOQ | S/N ≥ 10 | 0.005 mg/mL | Pass |
| Robustness | SST criteria met | All variations passed | Pass |
Conclusion: An Authoritative Stance on Purity
The validation of purity for a complex molecule like this compound is a non-trivial task that demands a scientifically rigorous approach. While traditional reversed-phase HPLC can be adapted for this purpose, this guide demonstrates that a modern Mixed-Mode Chromatography method provides a fundamentally more robust, selective, and efficient platform for analysis. Its ability to leverage dual retention mechanisms directly addresses the zwitterionic-like nature of the analyte, leading to superior chromatography and more reliable data.
By systematically validating this method against the internationally recognized ICH Q2(R1) guidelines, a laboratory can generate a comprehensive data package that provides an exceptionally high degree of assurance in the purity of each synthesized batch. This commitment to analytical excellence is not merely a regulatory hurdle; it is the bedrock of reproducible science and the safe development of next-generation materials and medicines.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
SIELC Technologies. (n.d.). Pyridine. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
ResearchGate. (n.d.). Pyridines and Reverse Phase HPLC. [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Inter-Research Science Publisher. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
ChemBK. (2024). 4-(pyridin-4-yl)benzoic acid. [Link]
-
The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
-
MDPI. (2022). Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. [Link]
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
CD Bioparticles. (n.d.). 4-[4,2': 6',4''-terpyridin]-4'-yl-Benzoic acid. [Link]
Sources
- 1. 4-[2,2':6',2''-Terpyridin]-4'-ylbenzoic acid | 158014-74-5 [chemicalbook.com]
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- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Catalytic Activity of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic Acid Complexes
In the dynamic field of catalysis, the rational design of ligands is paramount to developing efficient and selective metal-based catalysts. The 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, a functionalized terpyridine ligand, has emerged as a versatile scaffold for constructing robust and catalytically active metal complexes. Its tridentate NNN-coordination sphere provides high stability to the resulting metal complexes, while the carboxylic acid moiety offers a convenient anchor for immobilization or further functionalization. This guide provides an in-depth comparison of the catalytic performance of various metal complexes incorporating this ligand, supported by experimental data from analogous systems and detailed protocols for their assessment.
The Pivotal Role of the Ligand Architecture
The this compound ligand, hereafter referred to as L1, combines the strong chelating ability of the terpyridine core with the functional handle of a benzoic acid. This unique combination allows for the fine-tuning of the electronic and steric properties of the metal center, which in turn governs the catalytic activity. The rigid and planar structure of the terpyridine moiety imparts thermal stability to the metal complexes, a crucial factor in many catalytic applications.
Comparative Catalytic Performance
The catalytic prowess of L1-metal complexes is demonstrated across a spectrum of important chemical transformations, most notably in water oxidation for renewable energy applications and carbon-carbon bond formation in organic synthesis.
Water Oxidation Catalysis
The development of efficient water oxidation catalysts (WOCs) is a critical bottleneck in the advancement of artificial photosynthesis and the production of hydrogen fuel from water. Ruthenium and Iridium complexes of terpyridine-based ligands have shown significant promise in this area.
While specific data for L1 complexes is emerging, we can draw insightful comparisons from structurally similar ruthenium complexes. For instance, bis(4′-(4-pyridyl)-2,2′:6′,2′′-terpyridine)ruthenium(II) complexes have been investigated as photosensitizers in light-driven water oxidation.[1] These studies highlight the potential of pyridyl-functionalized terpyridine ligands in facilitating electron transfer processes crucial for catalysis. The performance of such catalysts is typically evaluated using a sacrificial electron acceptor, such as peroxydisulfate (S₂O₈²⁻), in the presence of a water oxidation catalyst.[1]
Iridium complexes are also at the forefront of water oxidation catalysis. The catalytic activity of iridium complexes can be assessed using chemical oxidants like ceric ammonium nitrate (CAN) or sodium periodate (NaIO₄).[2][3] The performance is often quantified by the turnover frequency (TOF), which represents the number of moles of product formed per mole of catalyst per unit time.
Table 1: Comparative Performance of Analogous Ru and Ir Complexes in Water Oxidation
| Catalyst Precursor (Analogous System) | Oxidant | pH | TOF (min⁻¹) | Turnover Number (TON) | Reference |
| [Ru(tpy)(bpy)(H₂O)]²⁺ (tpy = terpyridine) | Ce(IV) | 1.0 | > 300 | > 500 | [4] |
| [Ir(Cp)(bpy)Cl]Cl (Cp = pentamethylcyclopentadienyl) | Ce(IV) | 1.0 | ~10-130 | - | [3] |
| [RCp*IrCl(μ-Cl)]₂ | NaIO₄ | 7.0 | 101 - 393 | >100% yield assumed | [2] |
Note: The data presented is for analogous systems and serves as a benchmark for assessing L1-based catalysts.
The following diagram outlines a typical workflow for evaluating the catalytic activity of a newly synthesized L1-metal complex in chemical water oxidation.
Caption: Workflow for evaluating chemical water oxidation catalysis.
Carbon-Carbon Bond Formation
Palladium and nickel complexes are workhorses in catalytic C-C bond formation, with the Suzuki-Miyaura cross-coupling being a prominent example. The electronic properties of the ligand play a crucial role in the efficiency of these catalysts.
Palladium(II) complexes with pyridine-based ligands have been shown to be effective precatalysts for Suzuki-Miyaura reactions.[5] The catalytic activity is influenced by the nature of the substituents on the pyridine rings. Electron-donating groups on the ligand can enhance the catalytic activity. The carboxylic acid group on L1, being electron-withdrawing, might modulate the catalytic performance in a predictable manner.
Nickel, being a more earth-abundant and economical alternative to palladium, has garnered significant interest for C-C cross-coupling reactions. Nickel complexes with terpyridine ligands have been successfully employed in various cross-coupling reactions, including the coupling of amides with aryl iodides.[6]
Table 2: Performance of Analogous Pd and Ni Complexes in Suzuki-Miyaura Coupling
| Catalyst (Analogous System) | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl Chloride | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | >95 | [7] |
| [Ni(tpy)Cl₂] | Aryl Iodide | Alkylzinc reagent | - | DMF | High | [6] |
| Pd(dppf)Cl₂ | Aryl Bromide | Phenylboronic Acid | Cs₂CO₃ | Dioxane/H₂O | ~80 | [8] |
Note: This table presents data for analogous catalyst systems to provide a comparative context.
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is illustrated below. The L1 ligand would occupy three coordination sites on the palladium center throughout the cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for the synthesis and catalytic testing of L1-metal complexes.
Synthesis of L1-Metal Complexes (General Procedure)
This protocol describes a general method for the synthesis of a metal complex with the L1 ligand, for example, a ruthenium(II) complex.
Materials:
-
This compound (L1)
-
RuCl₃·xH₂O
-
Ethanol
-
Argon or Nitrogen gas
-
Schlenk flask and condenser
Procedure:
-
In a Schlenk flask, dissolve this compound (1 equivalent) in ethanol under an inert atmosphere (argon or nitrogen).
-
Add RuCl₃·xH₂O (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether to remove any unreacted starting materials.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure L1-Ru(II) complex.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol for Catalytic Water Oxidation
This protocol outlines the procedure for assessing the catalytic activity of an L1-metal complex for water oxidation using NaIO₄ as a sacrificial oxidant.
Materials:
-
L1-metal complex
-
Sodium periodate (NaIO₄)
-
Phosphate buffer (pH 7.0)
-
Airtight reaction vessel equipped with a pressure sensor
-
Gas chromatograph (for O₂ quantification)
Procedure:
-
Prepare a stock solution of the L1-metal complex of a known concentration in a suitable solvent (e.g., acetonitrile or water).
-
In the airtight reaction vessel, add a specific volume of the phosphate buffer solution.
-
Degas the buffer solution by bubbling with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.
-
Inject a known amount of the L1-metal complex stock solution into the vessel to achieve the desired catalyst concentration (typically in the micromolar range).
-
Initiate the reaction by injecting a solution of NaIO₄ (typically in the millimolar range).
-
Monitor the evolution of oxygen over time by recording the pressure increase in the headspace of the reactor.
-
At the end of the reaction, quantify the amount of evolved O₂ using a calibrated gas chromatograph.
-
Calculate the Turnover Number (TON) as (moles of O₂ produced) / (moles of catalyst).
-
Calculate the initial Turnover Frequency (TOF) from the initial slope of the O₂ evolution plot.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for evaluating the catalytic performance of an L1-Pd(II) complex in a Suzuki-Miyaura reaction.
Materials:
-
L1-Pd(II) complex
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of dioxane and water)
-
Internal standard (e.g., dodecane) for GC analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a reaction vial, add the L1-Pd(II) complex (e.g., 1 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent mixture (e.g., 3 mL of dioxane and 1 mL of water).
-
Degas the mixture by bubbling with argon or nitrogen for 10 minutes.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Add an internal standard and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry it over anhydrous Na₂SO₄, and analyze the yield by GC using the internal standard for quantification.
Conclusion
Complexes of this compound represent a promising class of catalysts with potential applications in crucial chemical transformations. By leveraging the stability of the terpyridine core and the functionality of the benzoic acid group, these complexes offer a tunable platform for catalyst development. The comparative data from analogous systems provide a strong foundation for expecting high catalytic activity in both water oxidation and C-C cross-coupling reactions. The detailed protocols provided herein offer a standardized approach for researchers to synthesize, evaluate, and compare the performance of these and other novel catalysts, thereby accelerating the discovery of more efficient and sustainable chemical processes.
References
-
Highly efficient and robust molecular ruthenium catalysts for water oxidation. (2012). Proceedings of the National Academy of Sciences. [Link][4]
-
Iridium Water Oxidation Catalysts Based on Pyridine‐Carbene Alkyl‐Substituted Ligands. (2020). Chemistry – A European Journal. [Link][3][9]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link][8]
-
Modulating the water oxidation catalytic activity of iridium complexes by functionalizing the Cp*-ancillary ligand: hints on the nature of the active species. (2018). Catalysis Science & Technology. [Link][2]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link][5]
-
Bis(4′-(4-pyridyl)-2,2′:6′,2′′-terpyridine)ruthenium(ii) complexes and their N-alkylated derivatives in catalytic light-driven water oxidation. (2016). RSC Advances. [Link][1]
-
Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (2021). Molecules. [Link][6]
-
ChemInform Abstract: Carbon—Carbon Coupling Reactions Catalyzed by Supported Pd Porphyrins. (2010). ChemInform. [Link][7]
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benchmarking terpyridine-based catalysts against industry standards
An In-Depth Technical Guide to Benchmarking Terpyridine-Based Catalysts Against Industry Standards
For researchers, scientists, and professionals in drug development, the pursuit of more efficient, stable, and cost-effective catalysts is a constant endeavor. Among the vast landscape of ligand architectures, terpyridines (tpy) have emerged as exceptionally versatile platforms for developing potent metal catalysts.[1][2] Their strong, tridentate coordination to a wide range of transition metals imparts significant stability, while the ability to functionalize the ligand backbone allows for precise tuning of the catalyst's electronic and steric properties.[3] This guide provides a comprehensive framework for benchmarking novel terpyridine-based catalysts against established industry standards, ensuring that performance evaluations are rigorous, reproducible, and relevant.
The Rationale for Rigorous Benchmarking
The transition from a promising laboratory-scale catalyst to an industrially viable tool hinges on demonstrating a clear advantage over existing technologies. Benchmarking is the systematic process of evaluating a new catalyst's performance against an established standard under standardized conditions.[4] This process is not merely about achieving a high yield; it is a multi-faceted evaluation of activity, selectivity, stability, and operational cost. For terpyridine-based systems, this means directly comparing their performance metrics to those of the workhorse catalysts—often based on phosphine ligands, noble metal oxides, or Ziegler-Natta systems—that currently dominate industrial applications.[3][5][6][7]
Pillar 1: The Terpyridine Catalyst Platform
The power of terpyridine-based catalysts stems from the inherent properties of the ligand itself. As a tridentate NNN pincer-type ligand, terpyridine forms highly stable octahedral complexes with many transition metals, such as iron, ruthenium, nickel, and cobalt.[8][9] This stability is crucial for preventing ligand dissociation and catalyst degradation under demanding reaction conditions.[3]
The true versatility, however, lies in synthetic accessibility. The Kröhnke synthesis and related methods allow for the straightforward introduction of various substituents onto the terpyridine backbone.[10][11] This modularity is the key to catalyst optimization.
-
Electronic Tuning: Electron-donating or -withdrawing groups on the terpyridine ring can modulate the electron density at the metal center. This directly impacts the catalyst's reactivity, for instance, by making a metal center more or less susceptible to oxidative addition in a cross-coupling cycle.[3]
-
Steric Control: Bulky substituents can be introduced to create a specific pocket around the active site, influencing substrate approach and enhancing selectivity (e.g., regioselectivity or enantioselectivity).
Caption: General structure of a metal-terpyridine catalyst.
Pillar 2: Identifying the Industry Standard for Comparison
A meaningful benchmark requires a relevant standard. The choice of the benchmark catalyst is dictated entirely by the specific application. Below are key catalytic areas where terpyridine complexes show promise, alongside their respective industry-standard counterparts.
| Catalytic Application | Terpyridine-Based System Example | Industry Standard Benchmark |
| C-C Cross-Coupling | Nickel- and Palladium-terpyridine complexes.[9][12] | Palladium complexes with phosphine ligands (e.g., Buchwald/Hartwig pre-catalysts); Iron-based catalysts.[5][13][14] |
| Oxidation Catalysis | Manganese-, Iron-, and Ruthenium-terpyridine complexes for epoxidation, alcohol oxidation.[3] | Heterogeneous noble metal oxides (e.g., Pt/Al₂O₃); Homogeneous iron-based systems for wet peroxide oxidation.[15][16] |
| Polymerization | Terpyridine complexes of various transition metals. | Ziegler-Natta catalysts (polyolefins); Metallocene catalysts; Tin(II) octanoate (for polylactide).[7][17][] |
| Water Oxidation | Ruthenium-, Manganese-, and Copper-terpyridine complexes.[19][20][21] | Noble metal oxides (RuO₂, IrO₂); Cobalt- and Iron-based oxides and molecular complexes.[6][22][23] |
Pillar 3: The Benchmarking Workflow: A Systematic Approach
To ensure a fair and scientifically valid comparison, a rigorous and systematic workflow must be employed. This involves defining key performance indicators (KPIs) and executing well-designed experiments under identical conditions.
Caption: A systematic workflow for benchmarking catalysts.
Key Performance Metrics (KPIs)
The following metrics are essential for a comprehensive catalyst evaluation.[4][24]
-
Turnover Number (TON): The total number of moles of product formed per mole of catalyst before deactivation. It is a primary indicator of catalyst stability and longevity.
-
TON = (moles of product) / (moles of catalyst)[25]
-
-
Turnover Frequency (TOF): The number of turnovers per unit of time (e.g., s⁻¹ or h⁻¹). It is the fundamental measure of a catalyst's intrinsic activity or speed.
-
TOF = TON / time[25]
-
-
Selectivity: The ratio of the desired product formed to the total products formed. This can be further broken down into chemoselectivity, regioselectivity, and enantioselectivity.
-
Yield (%): The amount of product obtained as a percentage of the theoretical maximum.
-
Catalyst Loading (mol%): The molar percentage of the catalyst relative to the limiting substrate. Lower loadings are economically and environmentally preferable.
Experimental Protocols: Putting Theory into Practice
The causality behind experimental design is paramount. Every choice, from solvent to temperature, must be made to ensure a fair comparison. The following protocols are self-validating systems designed for direct comparison.
Protocol 1: Benchmarking a Ni-Terpyridine Catalyst for Suzuki Cross-Coupling
Objective: To compare the catalytic performance of a laboratory-synthesized [Ni(4'-Ph-tpy)Cl₂] against the industry-relevant benchmark, [Pd(PPh₃)₄], for the coupling of 4-iodoanisole and phenylboronic acid.
Causality of Choices:
-
Reaction: The Suzuki coupling is one of the most widely used C-C bond-forming reactions in the pharmaceutical industry, making it a highly relevant benchmark.[5][14]
-
Benchmark: [Pd(PPh₃)₄] is a classic, well-understood palladium catalyst. While more modern catalysts exist, this provides a robust baseline. Nickel is chosen as a more earth-abundant and cost-effective alternative to palladium.[9]
-
Conditions: An inert atmosphere is critical as both Ni(0) and Pd(0) active species are oxygen-sensitive. The chosen base and solvent are standard for this type of transformation.
Methodology:
-
Catalyst Preparation:
-
The [Ni(4'-Ph-tpy)Cl₂] is synthesized according to established literature procedures.[10] Its purity must be confirmed by ¹H NMR and elemental analysis.
-
The [Pd(PPh₃)₄] benchmark catalyst is purchased from a reputable commercial supplier and used as received.
-
-
Reaction Setup (Parallel Reactions):
-
To two separate, oven-dried Schlenk flasks equipped with stir bars, add 4-iodoanisole (1.0 mmol, 234 mg) and phenylboronic acid (1.2 mmol, 146 mg).
-
To Flask A (Terpyridine), add [Ni(4'-Ph-tpy)Cl₂] (0.01 mmol, 1 mol%).
-
To Flask B (Benchmark), add [Pd(PPh₃)₄] (0.01 mmol, 1 mol%).
-
Add K₂CO₃ (3.0 mmol, 414 mg) to each flask.
-
Evacuate and backfill each flask with argon gas three times.
-
Via syringe, add anhydrous dioxane (5 mL) to each flask.
-
-
Execution and Monitoring:
-
Place both flasks in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyzing them by GC-MS to determine the conversion of the starting material.
-
-
Work-up and Analysis:
-
After 8 hours (or upon full conversion), cool the reactions to room temperature.
-
Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-methoxybiphenyl.
-
Determine the isolated yield for each reaction.
-
-
KPI Calculation:
-
Yield (%) = (moles of isolated product / initial moles of 4-iodoanisole) * 100
-
TON = moles of isolated product / moles of catalyst
-
TOF (h⁻¹) = TON / reaction time (h). Note: For a more accurate TOF, use the conversion at an early time point where the rate is linear.
-
Hypothetical Data Summary:
| Catalyst | Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | TON | TOF (at 2h, h⁻¹) |
| [Ni(4'-Ph-tpy)Cl₂] | 1.0 | 8 | 80 | 92 | 92 | ~25 |
| [Pd(PPh₃)₄] | 1.0 | 8 | 80 | 95 | 95 | ~35 |
Interpretation: In this hypothetical scenario, the palladium benchmark shows a slightly higher yield and initial activity (TOF). However, the nickel-terpyridine catalyst provides a comparable result using a much cheaper, earth-abundant metal, making it a highly attractive alternative for further optimization (e.g., tuning the 'R' group on the terpyridine).
Protocol 2: Benchmarking a Ru-Terpyridine Catalyst for Electrochemical Water Oxidation
Objective: To compare the electrocatalytic performance of a molecular [Ru(tpy)(bpy)(H₂O)]²⁺ catalyst against a heterogeneous benchmark of sputtered RuO₂ film.
Causality of Choices:
-
Application: Water oxidation is the bottleneck for producing green hydrogen from water splitting, a critical sustainable energy technology.[6]
-
Benchmark: Ruthenium oxide (RuO₂) is the state-of-the-art, most active catalyst for this reaction in acidic media, making it the definitive benchmark.[6][22]
-
Methodology: Electrochemical analysis using linear sweep voltammetry (LSV) allows for direct measurement of catalyst activity in terms of current density and the required overpotential, providing a more nuanced comparison than simply measuring total oxygen evolved.[26][27]
Methodology:
-
Electrode Preparation:
-
Working Electrode A (Terpyridine): Immobilize the [Ru(tpy)(bpy)(H₂O)]²⁺ complex onto a glassy carbon electrode by drop-casting a known concentration of the catalyst in a suitable solvent (e.g., with Nafion as a binder).
-
Working Electrode B (Benchmark): Use a commercially available glassy carbon electrode with a sputtered film of RuO₂ of known thickness.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode electrochemical cell.
-
The electrolyte is a 0.5 M H₂SO₄ solution (pH ~0.3), purged with argon for 30 minutes prior to the experiment to remove dissolved oxygen.
-
-
Execution and Data Collection:
-
Perform Linear Sweep Voltammetry (LSV) for both electrodes, scanning from 1.0 V to 1.8 V vs. RHE (Reversible Hydrogen Electrode) at a scan rate of 5 mV/s.
-
The thermodynamic potential for water oxidation is 1.23 V vs. RHE. The additional potential required to drive the reaction is the overpotential (η) .
-
Record the current density (mA/cm²) as a function of the applied potential.
-
-
KPI Analysis:
-
Overpotential (η): The key metric for electrocatalysis. It is the potential required to achieve a specific current density (e.g., 10 mA/cm², a proxy for solar fuel device efficiency). A lower overpotential is better.
-
η = E_applied - 1.23 V
-
-
Tafel Analysis: Plot overpotential (η) versus log(current density). The slope of the linear region (the Tafel slope) provides insight into the reaction mechanism. A smaller Tafel slope generally indicates more favorable kinetics.
-
Turnover Frequency (TOF): Can be calculated from the current at a specific overpotential if the number of active sites on the electrode surface is known or can be estimated.
-
TOF = (I / (n * F * N)) where I is the current, n is the number of electrons (4 for O₂), F is Faraday's constant, and N is the moles of active sites.
-
-
Hypothetical Data Summary:
| Catalyst | Overpotential (η) @ 10 mA/cm² | Tafel Slope (mV/dec) |
| [Ru(tpy)(bpy)(H₂O)]²⁺ | 350 mV | 75 mV/dec |
| RuO₂ Benchmark | 280 mV | 50 mV/dec |
Interpretation: The RuO₂ benchmark clearly outperforms the molecular terpyridine catalyst, requiring a significantly lower overpotential to achieve the target current density. This is expected, as RuO₂ is the industry leader. The value of this experiment is to provide a quantitative gap in performance that must be closed. For the terpyridine system, research would then focus on ligand modification or immobilization strategies to lower this overpotential and approach the performance of the benchmark.
Conclusion and Future Outlook
Terpyridine-based complexes offer a compelling and highly tunable platform for catalyst development across a wide spectrum of chemical transformations.[1][28] Their high stability and synthetic versatility make them prime candidates for challenging the dominance of traditional industrial catalysts. However, potential can only be realized through rigorous and transparent benchmarking.
By adopting standardized protocols and focusing on universally accepted performance metrics like TON, TOF, and overpotential, researchers can generate comparable and credible data. This allows for a clear-eyed assessment of a new catalyst's strengths and weaknesses relative to established standards. The future of terpyridine catalysis may lie in hybrid systems, where molecular complexes are anchored to solid supports, combining the high selectivity of homogeneous catalysts with the recyclability of heterogeneous ones.[28][29] Such innovations, validated by the robust benchmarking principles outlined in this guide, will pave the way for the next generation of industrial catalytic processes.
References
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Schlütter, F., & Hager, M. D. (2020). Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade. ChemCatChem. [Link]
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Kainat, S. F., et al. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Advances. [Link]
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Kainat, S. F., et al. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Publishing. [Link]
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Housecroft, C. E. (2022). Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. MDPI. [Link]
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Bukhari, I. H., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. SpringerLink. [Link]
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Larsen, C. B., et al. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]
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Wang, P., & Yi, C. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Coordination Chemistry Reviews. [Link]
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ResearchGate. (n.d.). Terpyridine-Based Materials: For Catalytic, Optoelectronic and Life Science Applications. ResearchGate. [Link]
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Mola, J., et al. (2013). A Ru(II) Bis-terpyridine-like Complex that Catalyzes Water Oxidation: The Influence of Steric Strain. Inorganic Chemistry. [Link]
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Najafpour, M. M., et al. (2012). Biomimetic molecular water splitting catalysts for hydrogen generation. International Journal of Hydrogen Energy. [Link]
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Artero, V., & Saveant, J. M. (2014). Toward the Rational Benchmarking of Homogeneous H2-Evolving Catalysts. ACS Publications. [Link]
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Theobald, R. C., & Williams, C. K. (2022). Main group metal polymerisation catalysts. RSC Publishing. [Link]
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ResearchGate. (n.d.). Solar‐Driven Water Splitting in Photovoltaic Electrolysis Systems Using Copper Terpyridine Complexes as Oxygen Evolution Catalysts. ResearchGate. [Link]
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ResearchGate. (n.d.). Valence-Dependent Catalytic Activities of Iron Terpyridine Complexes for Pollutant Degradation. ResearchGate. [Link]
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Zhang, Y., et al. (2020). Synthesis and Characterization of a Terpyridine Ligand and Its Interactions with Selected Metal Ions. Chinese Chemical Letters. [Link]
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Wang, P., & Yi, C. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. National Institutes of Health. [Link]
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Artero, V., & Saveant, J. M. (2014). Toward the rational benchmarking of homogeneous H2-evolving catalysts. RSC Publishing. [Link]
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Aki, S. N. V. K., & Abraham, M. A. (1999). Catalytic Oxidation in Supercritical Water. Industrial & Engineering Chemistry Research. [Link]
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Domínguez, C. M., et al. (2018). Application of Catalytic Wet Peroxide Oxidation for Industrial and Urban Wastewater Treatment: A Review. MDPI. [Link]
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Giera, W., et al. (2022). Water Oxidation by Pentapyridyl Base Metal Complexes? A Case Study. Inorganic Chemistry. [Link]
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ResearchGate. (2018). What is turn over frequency (TOF) for assessing the performance of catalysts and how it can be calculated?. ResearchGate. [Link]
-
Vogt, D., et al. (2024). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. [Link]
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Najafpour, M. M., et al. (2017). Water Oxidation Catalysts: The Quest for New Oxide-Based Materials. MDPI. [Link]
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Credence Research. (n.d.). Polymerization Catalysts Market Size, Growth and Forecast 2032. Credence Research. [Link]
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Mordor Intelligence. (n.d.). Polymerization Catalysts Market - Size, Forecasts & Major Suppliers. Mordor Intelligence. [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
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Wikipedia. (n.d.). Water oxidation catalysis. Wikipedia. [Link]
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Bligaard, T., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis. [Link]
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Podscribe. (2024). Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Podscribe. [Link]
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Quora. (2017). How are the turnover number (TON) and turnover frequency (TOF) being used to evaluate and compare different solid heterogeneous catalysts on the same reaction?. Quora. [Link]
-
ResearchGate. (n.d.). TOF values of the catalysts during (a) temperature screening tests. ResearchGate. [Link]
-
ResearchGate. (n.d.). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Turnover Frequency (TOF) for Insight into Reaction Rates via Noble Metal Supported Catalysts. Semantic Scholar. [Link]
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Bauer, I., & Knölker, H. J. (2018). Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability. PubMed. [Link]
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By-Science. (n.d.). Cross-Coupling Reactions Guide. By-Science. [Link]
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A Comparative Guide to the Synthetic Routes of 4'-Substituted Terpyridines for Researchers and Drug Development Professionals
As a cornerstone in coordination chemistry, materials science, and drug development, the 2,2':6',2''-terpyridine (tpy) ligand and its derivatives are of paramount importance. The ability to introduce substituents at the 4'-position of the central pyridine ring allows for the fine-tuning of the resulting metal complexes' electronic, optical, and biological properties. This guide provides a detailed comparison of the most common and effective synthetic routes for preparing 4'-substituted terpyridines, offering insights into the underlying mechanisms, experimental protocols, and relative merits of each approach.
The Kröhnke Pyridine Synthesis: A Versatile and Widely Adopted Method
The Kröhnke pyridine synthesis is a powerful and versatile method for the preparation of highly functionalized pyridines, and it has been extensively applied to the synthesis of 4'-substituted terpyridines.[1][2] This method can be executed via two primary approaches: the classical two-step synthesis and the more streamlined one-pot synthesis.
Classical (Two-Step) Kröhnke Synthesis
The classical Kröhnke synthesis involves the initial preparation of an α,β-unsaturated ketone (a chalcone) from the aldol condensation of 2-acetylpyridine with a substituted aromatic aldehyde. This intermediate is then reacted with a "2-pyridacylpyridinium" salt in the presence of an ammonia source, typically ammonium acetate, to yield the final 4'-aryl-2,2':6',2''-terpyridine.[3]
Mechanism:
The reaction proceeds through a series of well-established steps:
-
Enolate Formation: In the presence of a base, 2-acetylpyridine forms an enolate.
-
Michael Addition: The enolate of a second key intermediate, formed from 2-acetylpyridine and a pyridinium salt, undergoes a Michael addition to the in-situ formed chalcone. This addition forms a 1,5-dicarbonyl intermediate.[1]
-
Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) and undergoes cyclization, followed by dehydration and aromatization to form the stable pyridine ring of the terpyridine scaffold.[2]
Experimental Protocol: Classical Kröhnke Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine
-
Step 1: Synthesis of the Chalcone Intermediate
-
In a round-bottom flask, dissolve 2-acetylpyridine (1.21 g, 10.0 mmol) and 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) in ethanol (20 mL).
-
Add a catalytic amount of a strong base (e.g., NaOH or KOH).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
The chalcone intermediate can be isolated by precipitation or extraction, or the reaction mixture can be used directly in the next step.
-
-
Step 2: Synthesis of the Terpyridine
-
To the reaction mixture containing the chalcone, add a 2-pyridacylpyridinium salt (prepared by reacting 2-acetylpyridine with iodine and pyridine).
-
Add ammonium acetate (a significant excess, e.g., 5-10 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Upon cooling, the terpyridine product will precipitate and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine.
-
One-Pot Kröhnke Synthesis
The one-pot variation of the Kröhnke synthesis offers a more efficient and convenient approach by combining all reactants in a single vessel.[1][4] This method avoids the isolation of the chalcone intermediate, saving time and resources.
Mechanism:
The mechanism of the one-pot synthesis is analogous to the classical route, with the chalcone being formed in situ from the condensation of 2-acetylpyridine and the substituted aromatic aldehyde.[1] This is immediately followed by the Michael addition and subsequent cyclization with ammonia.
Experimental Protocol: One-Pot Kröhnke Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine [1]
-
Materials:
-
2-Acetylpyridine
-
4-Methoxybenzaldehyde
-
Potassium Hydroxide (KOH) pellets
-
Methanol (MeOH)
-
35% Aqueous Ammonia solution
-
-
Procedure:
-
In a round-bottom flask, prepare a mixture of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml).
-
To this mixture, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol).
-
Add potassium hydroxide pellets (1.54 g, 24 mmol) to the reaction mixture.
-
Finally, add 35% aqueous ammonia solution (40.0 ml).
-
Reflux the reaction mixture for 4–6 hours.
-
After cooling to room temperature, a precipitate will form.
-
Collect the precipitate by filtration, wash with water and a small amount of cold methanol, and dry to yield the desired terpyridine.
-
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach
Mechanism:
The Suzuki coupling reaction proceeds through a well-understood catalytic cycle involving:
-
Oxidative Addition: The palladium(0) catalyst reacts with the 4'-haloterpyridine.
-
Transmetalation: The aryl group is transferred from the boronic acid derivative to the palladium center.
-
Reductive Elimination: The desired 4'-arylterpyridine is formed, and the palladium(0) catalyst is regenerated.
Experimental Protocol: Suzuki Cross-Coupling for the Synthesis of 4'-(Aryl)-2,2':6',2''-terpyridine [5]
-
Materials:
-
4'-Bromoterpyridine or 4'-triflate-terpyridine
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, DMF, Dioxane)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4'-bromoterpyridine (1 equivalent), the aryl boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4'-arylterpyridine.
-
Ring Assembly Methodology
Another important strategy for the synthesis of terpyridines is the ring assembly method. This approach involves the construction of the central pyridine ring from acyclic precursors. A key step is the condensation of a ketone with an aldehyde to form a 1,5-diketone intermediate, which then undergoes cyclization with an ammonia source.[6]
Mechanism:
-
Aldol Condensation: A ketone (e.g., 2-acetylpyridine) reacts with an aldehyde in the presence of a base to form an α,β-unsaturated ketone.
-
Michael Addition: A second molecule of the ketone enolate adds to the α,β-unsaturated ketone to form a 1,5-diketone.
-
Ring Closure: The 1,5-diketone reacts with an ammonia source (like ammonium acetate) to form a dihydropyridine intermediate, which then aromatizes to the final terpyridine product.[6]
Comparison of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Typical Yields |
| Classical Kröhnke | Well-established, versatile for various substituents.[1] | Multi-step process, may require isolation of intermediates. | Moderate to good (50-80%) |
| One-Pot Kröhnke | Operationally simple, high efficiency, often high yields.[1][4] | Can sometimes lead to side products, purification may be challenging.[3] | Good to excellent (70-95%)[4] |
| Suzuki Cross-Coupling | Excellent for introducing a wide variety of aryl groups, good functional group tolerance.[5] | Requires pre-functionalized terpyridine starting material, palladium catalyst can be expensive. | Good (60-90%)[5] |
| Ring Assembly | Offers regioselectivity and step-efficiency.[6] | Can be a multi-step process, yields may vary depending on the specific substrates. | Moderate to good |
Visualization of Synthetic Workflows
Caption: Comparison of Classical and One-Pot Kröhnke Synthesis Workflows.
Caption: Workflow for Suzuki Cross-Coupling Synthesis of 4'-Arylterpyridines.
Conclusion
The choice of synthetic route for 4'-substituted terpyridines depends on several factors, including the desired substituent, the availability of starting materials, and the desired scale of the reaction. The one-pot Kröhnke synthesis is often the most efficient method for a wide range of aryl-substituted terpyridines due to its operational simplicity and high yields.[1][4] However, for more complex or sensitive substrates, the classical Kröhnke or palladium-catalyzed cross-coupling methods may offer greater control and versatility. Researchers should carefully consider the advantages and disadvantages of each method to select the most appropriate strategy for their specific synthetic target.
References
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- Morgan, G. T., & Burstall, F. H. (1932). Researches in the pyridine series. Part I. The synthesis of 2,2':6',2''-terpyridine. Journal of the Chemical Society (Resumed), 20-30.
- Ziessel, R., et al. (2000). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (7), 1447-1454.
- Cave, G. W. V., & Raston, C. L. (2001). Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. Journal of the Chemical Society, Perkin Transactions 1, (21), 3258-3264.
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of 4 '-substituted-2,2 ': 6 ',2 ''-terpyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of Functionalized 2,2′:6′,2′′‐Terpyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes for the synthesis of the terpyridyl ligands. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic Acid by Mass Spectrometry
For researchers, medicinal chemists, and materials scientists, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for validating the structure of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, a versatile polypyridyl ligand, with a primary focus on mass spectrometry. We will explore the causality behind experimental choices in mass spectrometry and objectively compare its performance with other key analytical techniques, supported by experimental data and protocols.
Introduction: The Importance of Structural Integrity
This compound, also known as 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine, is a tridentate chelating ligand of significant interest in coordination chemistry, materials science, and medicinal chemistry.[1][2] Its utility in forming stable complexes with a variety of metal ions makes it a valuable building block for supramolecular assemblies, functional materials, and potential therapeutic agents.[3][4] Given its pivotal role, verifying the precise molecular structure is not merely a procedural step but a critical prerequisite for reproducible and reliable downstream applications.
Mass spectrometry (MS) has emerged as a powerful and sensitive analytical tool for the structural elucidation of a wide range of organic molecules.[5] This guide will delve into the application of Electrospray Ionization Mass Spectrometry (ESI-MS) for the structural validation of this terpyridine derivative, offering a detailed experimental workflow and a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
I. Structural Validation by High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence.[6] For this compound (molecular formula: C₂₂H₁₅N₃O₂), the expected monoisotopic mass is 353.1164 g/mol . HRMS can confirm this mass with an accuracy of less than 5 parts per million (ppm), providing strong evidence for the correct elemental formula.
Electrospray Ionization (ESI): A Gentle Approach for a Complex Molecule
Electrospray ionization (ESI) is the ionization technique of choice for this class of compounds. It is a "soft" ionization method that minimizes fragmentation during the ionization process, allowing for the observation of the intact molecular ion.[7] This is particularly advantageous for relatively complex and potentially fragile molecules like our target compound. The presence of both a carboxylic acid and basic pyridine nitrogen atoms makes the molecule amenable to ionization in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): The pyridine nitrogens are readily protonated in the acidic ESI spray, yielding a strong signal for the protonated molecule.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group can be deprotonated to form the carboxylate anion, which is readily detected in negative ion mode.
The ability to observe the molecule in both ionization modes provides an additional layer of confirmation for its molecular weight.
Experimental Protocol: ESI-HRMS Analysis
The following protocol outlines the key steps for the ESI-HRMS analysis of this compound.
1. Sample Preparation:
-
Dissolve the synthesized compound in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water, to a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation and ion suppression effects.[8]
-
If the sample contains inorganic salts, it is crucial to desalt it prior to analysis, as high salt concentrations are incompatible with ESI.[8]
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is required for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Cone Voltage: Optimized to maximize the molecular ion signal and minimize in-source fragmentation (typically 20-40 V).
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated m/z | Observed m/z (example) | Mass Error (ppm) |
| [M+H]⁺ | [C₂₂H₁₆N₃O₂]⁺ | 354.1237 | 354.1235 | < 5 |
| [M-H]⁻ | [C₂₂H₁₄N₃O₂]⁻ | 352.1091 | 352.1093 | < 5 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) provides crucial information about the molecule's connectivity and substructures through fragmentation analysis.[8][9][10] In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented by collision-induced dissociation (CID).[5] The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.
Experimental Protocol: ESI-MS/MS Analysis:
-
Instrument: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap with fragmentation capabilities).
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 354.12) in the first mass analyzer.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy should be determined experimentally to generate a rich fragmentation spectrum.
Predicted Fragmentation Pathway:
Based on the known fragmentation patterns of pyridines and carboxylic acids, the following fragmentation pathways are anticipated for the [M+H]⁺ ion of this compound:[11][12][13]
-
Loss of Water (H₂O): The carboxylic acid group can readily lose a molecule of water, particularly upon protonation.
-
Loss of Carbon Monoxide (CO): Following the loss of water, the resulting acylium ion can lose a molecule of carbon monoxide.
-
Cleavage of the Pyridine-Phenyl Bond: The bond connecting the central pyridine ring to the benzoic acid moiety can cleave.
-
Ring Cleavage of Pyridine Moieties: At higher collision energies, the pyridine rings themselves can undergo fragmentation, often involving the loss of HCN.[14]
The following Graphviz diagram illustrates the proposed fragmentation workflow and a potential fragmentation pathway.
Caption: A simplified workflow for ESI-MS/MS analysis.
Caption: A plausible fragmentation pathway for the target molecule.
II. Comparative Analysis with Other Structural Elucidation Techniques
While mass spectrometry is a powerful tool, a comprehensive structural validation often involves complementary techniques. Here, we compare the utility of mass spectrometry with NMR spectroscopy and X-ray crystallography for the analysis of this compound.
Table 2: Comparison of Analytical Techniques
| Feature | Mass Spectrometry (ESI-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Information Provided | Provides highly accurate molecular weight and elemental composition (HRMS). MS/MS reveals connectivity and substructural information through fragmentation patterns.[6][8][10] | Provides detailed information about the chemical environment of each atom (¹H, ¹³C), including connectivity through scalar couplings (COSY, HMBC) and spatial proximity through dipolar couplings (NOESY/ROESY).[15][16] | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[17][18] |
| Sample Requirements | Requires very small amounts of sample (picomole to femtomole range). The sample must be soluble in a volatile solvent and relatively free of non-volatile salts.[8] | Requires a larger amount of pure sample (milligram range) dissolved in a suitable deuterated solvent. | Requires a high-quality single crystal of the compound, which can be challenging to grow. |
| Strengths | Extremely high sensitivity and speed. Provides unambiguous molecular formula with HRMS. Can analyze complex mixtures when coupled with chromatography (LC-MS).[5] | Provides a detailed and unambiguous picture of the molecular structure in solution, which is often the biologically or chemically relevant state. Can provide information on molecular dynamics.[18][19] | Considered the "gold standard" for absolute structure determination, providing a definitive 3D model of the molecule in the solid state.[17] |
| Limitations | Does not provide information about the 3D arrangement of atoms (stereochemistry). Fragmentation patterns can sometimes be complex and require careful interpretation. Isomers may not always be distinguishable.[17] | Lower sensitivity compared to mass spectrometry. Can be time-consuming to acquire and interpret complex spectra. The presence of paramagnetic species can complicate analysis. Distinguishing between some isomers can be difficult.[10] | The obtained structure is a static picture in the solid state and may not fully represent the conformation in solution. Not all compounds can be crystallized.[10][18] |
| Causality in Choice | Ideal for rapid confirmation of molecular weight and elemental composition of a newly synthesized compound. Excellent for identifying known compounds in a mixture. | The primary choice for de novo structure elucidation of novel organic molecules in solution. Essential for understanding conformational dynamics. | The definitive method for determining the absolute and relative stereochemistry and for studying intermolecular interactions in the solid state. |
Conclusion: A Synergistic Approach to Structural Validation
For the complete and unambiguous structural validation of this compound, a synergistic approach employing multiple analytical techniques is recommended. High-resolution mass spectrometry serves as an indispensable tool for the rapid and highly sensitive confirmation of the molecular weight and elemental composition. Tandem mass spectrometry further corroborates the proposed structure by providing characteristic fragmentation patterns that act as a molecular fingerprint.
NMR spectroscopy complements mass spectrometry by providing a detailed map of the atomic connectivity and the molecule's conformation in solution. Finally, when a definitive three-dimensional structure is required, particularly for elucidating intermolecular interactions in the solid state, X-ray crystallography remains the unparalleled gold standard.
By understanding the strengths and limitations of each technique, researchers can make informed decisions to design a robust analytical workflow that ensures the scientific integrity of their work and the reliability of their subsequent investigations.
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2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid - PubMed. Available at: [Link]
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A Senior Scientist's Guide to Comparative DFT Studies of Substituted Terpyridine Ligands
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and interpreting comparative Density Functional Theory (DFT) studies on substituted terpyridine ligands. We move beyond rote protocols to explain the causality behind computational choices, ensuring a robust and self-validating research workflow.
Introduction: The Allure of Tunable Terpyridines
2,2′:6′,2″-terpyridine (tpy) is a robust tridentate chelating ligand, forming stable and well-defined complexes with a vast array of transition metal ions.[1][2] This inherent stability, combined with a planar, π-conjugated structure, makes terpyridine complexes exceptional candidates for applications ranging from catalysis and supramolecular chemistry to photovoltaics and medicinal agents.[2][3][4]
The true power of terpyridine chemistry lies in its "tunability." By strategically placing functional groups—substituents—onto the terpyridine backbone, one can precisely modulate the electronic structure, redox potentials, and photophysical properties of both the ligand and its subsequent metal complex.[1][5] This allows for the rational design of molecules tailored for specific functions. For instance, in Dye-Sensitized Solar Cells (DSSCs), substituents are chosen to optimize light-harvesting efficiency and facilitate charge transfer processes.[6]
Predicting the impact of these substitutions a priori is a significant challenge. This is where computational chemistry, specifically Density Functional Theory (DFT), becomes an indispensable tool. DFT allows us to build accurate molecular models and calculate a wide range of properties, providing deep insights into structure-property relationships before a single molecule is synthesized in the lab.[7] This guide will walk you through the theoretical considerations, practical workflow, and data interpretation of a comparative DFT study.
Part 1: Theoretical Foundations and Method Selection
A successful DFT study is built upon informed decisions. The choice of functional and basis set is not arbitrary; it is a deliberate selection based on the chemical system and the properties of interest. The goal is to find a balance between computational accuracy and feasibility.
The Causality of Computational Choices
Selecting the Right Functional: The exchange-correlation functional is the heart of a DFT calculation, approximating the complex many-electron interactions. For transition metal complexes, especially those with rich electronic behavior like terpyridines, this choice is critical.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These are often the workhorses for organic and organometallic systems. They mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, which generally provides a more accurate description of electronic structure and reaction energetics than pure functionals. B3LYP is widely used for geometry optimizations of terpyridine systems.[1] PBE0 is also highly recommended for its performance with 3d transition metal complexes.[8]
-
Meta-GGA Functionals (e.g., M06 suite): Functionals like M06-D3 are particularly well-suited for systems where non-covalent interactions might be important and have shown excellent performance in replicating the spectroscopic properties of iron-terpyridine complexes.[6]
-
Benchmarking: No single functional is universally perfect.[9] When venturing into a new class of complexes or targeting a specific high-accuracy property (like spin-state energetics), it is best practice to benchmark several functionals against known experimental data for a related system.[10][11]
Choosing an Appropriate Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals.
-
For C, H, N, O atoms: Pople-style basis sets like 6-311+G(d,p) are an excellent choice. They provide a flexible description of the valence electrons and include diffuse functions (+) to handle anions or excited states, and polarization functions (d,p) to describe non-spherical electron density.
-
For Transition Metals: Describing the core and valence electrons of heavy metals is computationally expensive. Effective Core Potentials (ECPs) , such as the Los Alamos National Laboratory 2 Double-Zeta (LANL2DZ) or the Compact Effective Potentials (CEP-121G), are highly effective.[6] They replace the core electrons with a potential, significantly reducing computational cost while maintaining accuracy for valence-dependent properties. The Ahlrichs' "def2" series (e.g., def2-SVP , def2-TZVP ) are also purpose-built for elements across the periodic table and are a standard choice in modern computational chemistry.[8]
Accounting for the Environment (Solvation Models): Most experiments are conducted in solution. To create a meaningful comparison, computations should account for the solvent's bulk electrostatic effect. Implicit solvation models like the Polarizable Continuum Model (PCM) are computationally efficient and effective for this purpose.[12] Calculations are often performed in solvents like acetonitrile or chloroform to match experimental conditions.[1][6]
Part 2: A Self-Validating Computational Workflow
The following section outlines a step-by-step protocol for performing a comparative DFT study on a series of 4'-substituted terpyridines. This workflow includes critical validation checks to ensure the reliability of the results.
Experimental Workflow Diagram
The entire computational process, from initial design to final analysis, can be visualized as a systematic workflow.
Caption: A typical workflow for a comparative DFT study of substituted ligands.
Step-by-Step Computational Protocol
This protocol outlines a study comparing unsubstituted 2,2′:6′,2″-terpyridine (tpy-H) with two derivatives: one with a strong electron-withdrawing group, 4'-(nitro)-2,2′:6′,2″-terpyridine (tpy-NO₂), and one with a strong electron-donating group, 4'-(amino)-2,2′:6′,2″-terpyridine (tpy-NH₂).
-
Structure Preparation:
-
Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D structures for tpy-H, tpy-NO₂, and tpy-NH₂.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Ground State Geometry Optimization:
-
Rationale: This step finds the lowest energy conformation (the most stable structure) of the molecule.
-
Setup:
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Solvent: PCM model for acetonitrile (MeCN)
-
Task: Opt (Optimization)
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA, ADF[1]).
-
Verification: Monitor the calculation to ensure it converges successfully. Check that the final forces and displacement values are below the default convergence thresholds.
-
-
Vibrational Frequency Calculation:
-
Rationale: This is a critical validation step. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not a stable minimum and must be re-optimized.
-
Setup:
-
Use the optimized geometry from the previous step.
-
Use the same functional, basis set, and solvent model.
-
Task: Freq (Frequency)
-
-
Execution & Verification: Run the calculation. Upon completion, check the output file for the number of imaginary frequencies. If the number is zero, you have successfully located a stable ground state structure.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is a crucial indicator of electronic excitation energy and chemical reactivity.
-
Execution: The orbital energies are calculated during the optimization and frequency steps. Use visualization software to plot the HOMO and LUMO isosurfaces. Extract the energies (in electronvolts, eV) for the HOMO, LUMO, and calculate the gap (E_gap = E_LUMO - E_HOMO).
-
-
Excited State TD-DFT Calculation:
-
Rationale: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the peaks in a UV-Vis absorption spectrum. This allows for direct comparison with experimental spectroscopic data.
-
Setup:
-
Use the optimized ground state geometry.
-
Use the same functional, basis set, and solvent model.
-
Task: TD(NStates=20) (Calculate the first 20 excited states).
-
-
Execution: Run the calculation. Extract the calculated excitation wavelengths (λ) and their corresponding oscillator strengths (f). The oscillator strength indicates the intensity of the transition; transitions with f > 0.01 are typically considered significant.
-
Part 3: Data Interpretation and Comparative Analysis
The true insight comes from comparing the results across the different substituted ligands. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) systematically perturbs the electronic structure of the parent terpyridine.
Impact of Substituents on Frontier Orbitals
An EDG like -NH₂ will raise the energy of the frontier orbitals, while an EWG like -NO₂ will lower their energy. This effect directly impacts the HOMO-LUMO gap, which in turn influences the color and reactivity of the molecule and its complexes.
Caption: Effect of substituents on frontier molecular orbital energies.
Quantitative Data Summary
Summarizing the key computational data in a table allows for easy and direct comparison. The values below are representative of typical results from such a study.
| Ligand | Substituent | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) | Calculated λ_max (nm) |
| tpy-NH₂ | -NH₂ (Donating) | -5.30 | -1.60 | 3.70 | ~315 |
| tpy-H | -H (Unsubstituted) | -6.05 | -1.85 | 4.20 | ~325[1] |
| tpy-NO₂ | -NO₂ (Withdrawing) | -7.10 | -2.90 | 4.20 | ~335 |
Analysis of Trends:
-
Orbital Energies: As predicted, the electron-donating -NH₂ group raises the HOMO and LUMO energies compared to the unsubstituted tpy-H. Conversely, the electron-withdrawing -NO₂ group significantly lowers (stabilizes) the HOMO and LUMO energies.[5][13]
-
HOMO-LUMO Gap: The effect on the gap is more nuanced. The EDG slightly decreases the gap, while the EWG in this case has a minimal effect. The change in the gap dictates the energy of the lowest electronic transition.
-
Absorption Maxima (λ_max): The calculated λ_max from TD-DFT shows a slight bathochromic (red) shift as the substituent becomes more electron-withdrawing. This trend is consistent with experimental observations where substituent changes alter the absorption profiles of the ligands and their metal complexes.[1] These calculated spectra can be directly compared with experimental UV-Vis data to validate the computational model.[1][6]
Conclusion
A comparative DFT approach provides powerful, predictive insights into the structure-property relationships of substituted terpyridine ligands. By systematically applying a validated workflow, researchers can effectively screen potential candidates, rationalize experimental observations, and guide the design of new functional molecules with tailored electronic and photophysical properties. This synergy between computation and experiment accelerates the discovery cycle for advanced materials in catalysis, solar energy, and medicine.
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Mughal, E. U., Mirzaei, M., Sadiq, A., Fatima, S., Naseem, A., Naeem, N., Fatima, N., Kausar, S., Altaf, A. A., Zafar, M. N., & Khan, B. A. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. R Soc Open Sci, 7(11), 201208. [Link]
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Das, S., et al. (2019). Synthesis, characterization and photovoltaic studies of 2,2′;6′,2ʺ-terpyridine-based ruthenium complexes with phenylamino, anthranyl and furfuryl substitutions at the 4′-position. Journal of Coordination Chemistry. [Link]
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Wodyar, M., et al. (2014). New Benchmark Set of Transition-Metal Coordination Reactions for the Assessment of Density Functionals. arXiv. [Link]
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A Researcher's Guide to Assessing the Influence of Substituents on the Properties of the Terpyridine Core
Introduction
In the expansive fields of coordination chemistry, materials science, and drug development, 2,2′:6′,2″-terpyridine (tpy) stands out as a cornerstone tridentate ligand. Its rigid, planar structure and strong chelating affinity for a vast array of metal ions make it an exceptional building block for creating functional supramolecular architectures and catalysts.[1][2][3] The true power of the terpyridine system, however, lies in its remarkable tunability. By strategically introducing chemical substituents to the terpyridine core, researchers can meticulously engineer its electronic, photophysical, and electrochemical properties. This fine-tuning is paramount for developing novel materials for applications ranging from light-emitting diodes (LEDs) and solar cells to chemosensors and targeted therapeutics.[2][4]
This guide provides an in-depth comparison of how different substituents modulate the core properties of terpyridine. We will explore the underlying electronic principles, present supporting experimental data, and provide validated protocols for key synthetic and characterization techniques. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to rationally design terpyridine-based systems with desired functionalities.
The Synthetic Gateway: Crafting Functionalized Terpyridines
The ability to assess substituent effects begins with robust and versatile synthetic methodologies. The properties of terpyridine metal complexes can be tailored by modifying the ligand with various substituents.[5][6] Several methods exist for preparing substituted terpyridines, with the Kröhnke reaction and its variations being among the most established and efficient.[1][7]
Common Synthetic Strategies:
-
Kröhnke Reaction: This classical method involves the condensation of a 2-acetylpyridine with a substituted aldehyde, followed by an oxidation step, to yield a diverse range of 4'-substituted terpyridines.[1][7]
-
One-Pot Methodologies: To improve efficiency and environmental friendliness, several one-pot procedures have been developed. These often involve reacting 2-acetylpyridine and an aldehyde with a nitrogen source like ammonium acetate, sometimes under microwave irradiation or using green solvents like polyethylene glycol (PEG).[8][9]
-
Cross-Coupling Reactions: For aryl-substituted terpyridines, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are highly effective. This involves reacting a halogenated terpyridine (e.g., 4'-bromoterpyridine) with an appropriate aryl boronic acid.[10]
Below is a generalized workflow for the synthesis and subsequent characterization of a substituted terpyridine, which forms the basis for assessing the influence of the chosen substituent.
Caption: General workflow for the synthesis and characterization of substituted terpyridines.
Modulating Core Properties: A Comparative Analysis
The introduction of substituents, particularly at the 4'-position, directly impacts the π-system of the terpyridine core, leading to predictable and controllable changes in its properties. These effects are broadly categorized based on the electron-donating or electron-withdrawing nature of the substituent.
Influence on Photophysical Properties
The absorption and emission characteristics of terpyridines are highly sensitive to substitution. This allows for the tuning of color and luminescence efficiency, which is critical for applications in sensors and optoelectronics.[11]
Electron-Donating Groups (EDGs)
Groups such as methoxy (-OCH₃), dimethylamino (-NMe₂), and triphenylamine (TPA) increase the electron density of the terpyridine core.[12][13] This creates a "push-pull" or donor-π-acceptor (D–π–A) system, where the EDG acts as the donor and the terpyridine core functions as the acceptor.[12]
This electronic arrangement leads to the emergence of a low-energy intraligand charge transfer (ILCT) transition.[12][14] The key consequences are:
-
Bathochromic Shift: A significant red-shift (shift to longer wavelengths) in both the absorption and emission spectra. For example, moving from a simple phenyl substituent to a strong donor like -NMe₂ can shift absorption maxima by over 50 nm.[1]
-
Solvatochromism: The emission spectra of these D-π-A systems often show a strong dependence on solvent polarity, with larger red-shifts observed in more polar solvents. This is due to the stabilization of the polar charge-transfer excited state.[10]
-
Enhanced Fluorescence: Many EDG-substituted terpyridines exhibit strong fluorescence, making them suitable for use as fluorescent probes.[1]
Caption: Donor-π-Acceptor (D-π-A) system in an EDG-substituted terpyridine.
Electron-Withdrawing Groups (EWGs)
Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Br, -F) decrease the electron density of the terpyridine core.[15] Their primary influence is on the energy levels of the molecular orbitals:
-
Lowered LUMO Energy: EWGs stabilize the Lowest Unoccupied Molecular Orbital (LUMO) of the terpyridine. This can facilitate electron injection in electronic devices.
-
Hypsochromic or Minor Bathochromic Shift: The effect on absorption spectra can vary. While some EWGs cause a slight blue-shift (hypsochromic), others may lead to a small red-shift compared to the unsubstituted parent terpyridine.[1]
-
Fluorescence Quenching: Often, the introduction of heavy atoms (like Br) or groups like -NO₂ can lead to quenching of fluorescence due to intersystem crossing or other non-radiative decay pathways. However, in some metal complexes, EWGs have been observed to enhance fluorescence intensity.[16]
Comparative Photophysical Data
The table below summarizes experimental data for a series of 4'-substituted terpyridines, illustrating the impact of different substituents.
| Substituent (at 4'-position) | Nature | Absorption λmax (nm) | Emission λem (nm) | Key Observation | Reference |
| -H (unsubstituted) | Neutral | ~325 | ~345-353 | Baseline for comparison | [1][17] |
| -OCH₃ | EDG | ~330 | ~371 | Moderate red-shift in emission | [1] |
| -NMe₂ | Strong EDG | ~350 | ~403 | Significant red-shift due to strong ILCT | [1] |
| -NO₂ | Strong EWG | ~320 | ~350 | Negligible shift, often lower quantum yield | [1] |
| -Br | EWG | ~328 | ~355 | Minor red-shift, potential for heavy-atom effect | [1] |
| -CN | EWG | ~323 | ~352 | Blue-shifted relative to unsubstituted | [1] |
Note: Wavelengths are approximate and can vary with solvent and specific molecular structure.
Influence on Electrochemical Properties
The ease with which a terpyridine ligand or its metal complex can be oxidized or reduced is crucial for applications in catalysis, redox sensing, and molecular electronics. Substituents provide a powerful tool for tuning these redox potentials.[18]
-
Electron-Donating Groups (EDGs): By increasing electron density on the terpyridine core, EDGs make the molecule easier to oxidize (anodic shift to less positive potentials) and harder to reduce (cathodic shift to more negative potentials). In ruthenium complexes, strong EDGs on the terpyridine ligand can shift the Ru(II)/Ru(III) oxidation potential negatively by nearly 1 V.[19]
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs make the molecule harder to oxidize and easier to reduce by lowering the electron density.
This relationship is often well-correlated with the Hammett parameter (σ) of the substituent, providing a quantitative way to predict the electronic influence on redox potentials.[18][20][21]
Comparative Electrochemical Data for [Fe(R-tpy)₂]²⁺ Complexes
| Substituent (R) | Hammett σₚ | Fe(II)/Fe(III) Oxidation (V vs Fc/Fc⁺) | Fe(II)/Fe(I) Reduction (V vs Fc/Fc⁺) | Key Observation |
| -NMe₂ | -0.83 | ~0.60 | ~-1.70 | Oxidation is significantly easier |
| -OMe | -0.27 | ~0.75 | ~-1.60 | Oxidation is moderately easier |
| -H | 0.00 | ~0.82 | ~-1.53 | Baseline for comparison |
| -Cl | +0.23 | ~0.90 | ~-1.45 | Oxidation is harder, reduction is easier |
| -CN | +0.66 | ~1.05 | ~-1.30 | Oxidation is significantly harder |
Note: Potentials are representative and compiled from trends discussed in the literature.[22][23]
Steric Effects on Coordination Properties
Beyond electronic tuning, the physical size and position of substituents can impose steric constraints that alter the coordination environment of a metal center. This is particularly evident with bulky groups at the 6 and 6″-positions.
-
Distortion of Geometry: Large substituents can force the pyridine rings to twist, distorting the typically planar coordination of the terpyridine ligand. This can lead to longer metal-ligand bond lengths and altered bond angles.[5][24]
-
Modulation of Reactivity: In catalysis, steric hindrance can be used to control substrate access to the metal's active site, thereby enhancing selectivity.[24]
-
Stabilization of Unusual Species: A sterically congested coordination pocket can stabilize unusual oxidation states or prevent dimerization of reactive metal complexes.[24]
Validated Experimental Protocols
To ensure scientific integrity, the protocols described below are self-validating systems designed for reproducibility.
Protocol 1: Synthesis of 4'-(4-methoxyphenyl)-2,2′:6′,2″-terpyridine (EDG Example)
This protocol is based on the well-established Kröhnke condensation method.[1]
Materials:
-
2-Acetylpyridine
-
4-Anisaldehyde (4-methoxybenzaldehyde)
-
Potassium hydroxide (KOH)
-
Ammonium acetate (NH₄OAc)
-
Ethanol (EtOH)
-
Methanol (MeOH)
Procedure:
-
Step 1 (Chalcone Formation): In a round-bottom flask, dissolve 2-acetylpyridine (2.0 eq) and 4-anisaldehyde (1.0 eq) in ethanol. Add a solution of KOH (2.0 eq) in water dropwise while stirring at room temperature. Stir for 4-6 hours until a precipitate forms. Filter the solid, wash with cold water and cold ethanol, and dry to obtain the intermediate chalcone.
-
Step 2 (Terpyridine Formation): To a solution of the chalcone (1.0 eq) in ethanol, add 2-acetylpyridine (1.5 eq) and an excess of ammonium acetate (10-15 eq).
-
Step 3 (Cyclization): Reflux the mixture for 6-8 hours. The solution will typically turn dark.
-
Step 4 (Isolation): Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under vacuum. Filter the solid product.
-
Step 5 (Purification): Wash the crude product with water, followed by cold ethanol and diethyl ether. Recrystallize from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure white solid product.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra will show characteristic aromatic proton signals for the terpyridine and methoxyphenyl groups.[1]
Protocol 2: Characterization by Cyclic Voltammetry (CV)
This protocol describes the measurement of redox potentials for a synthesized terpyridine ligand or its metal complex.
Setup:
-
Electrochemical Cell: A three-electrode cell containing the analyte dissolved in an appropriate solvent (e.g., acetonitrile or dichloromethane).
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple.
Caption: Schematic of a three-electrode setup for cyclic voltammetry.
Procedure:
-
Preparation: Prepare a ~1 mM solution of the analyte in the chosen solvent containing 0.1 M TBAPF₆. Polish the working electrode with alumina slurry, rinse, and dry.
-
Blank Scan: Run a CV of the solvent and electrolyte alone to establish the potential window.
-
Analyte Scan: Add the analyte solution to the cell and purge with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back again at a set scan rate (e.g., 100 mV/s).
-
Internal Standard: Add a small amount of ferrocene to the solution and record a new CV.
-
Data Analysis: Measure the half-wave potentials (E₁/₂) for the observed redox events (oxidation and reduction peaks). Standardize all potentials by referencing them to the measured Fc/Fc⁺ couple, which is set to 0 V.
Conclusion
The functionalization of the terpyridine core is a powerful and versatile strategy for the rational design of molecules with precisely engineered properties. Electron-donating substituents typically induce red-shifted absorption and emission via intramolecular charge transfer, while making the ligand easier to oxidize. Conversely, electron-withdrawing groups can tune LUMO levels and make the ligand easier to reduce. Furthermore, steric effects introduced by bulky substituents provide an orthogonal method for controlling coordination geometry and reactivity. By understanding these fundamental principles and employing robust synthetic and analytical protocols, researchers can unlock the full potential of terpyridine-based materials for a wide spectrum of advanced applications.
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Manoharan, M. (2013). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 1(2), 22-24. [Link]
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A Comprehensive Guide to the Stability of Terpyridine Complexes with First-Row Transition Metals
For researchers and professionals in coordination chemistry and drug development, understanding the stability of metal complexes is paramount. The tridentate ligand 2,2':6',2''-terpyridine (tpy) is a cornerstone in the construction of supramolecular assemblies and metallodrugs due to its strong chelating ability with a variety of metal ions.[1][2] This guide provides an in-depth comparison of the stability of terpyridine complexes with first-row divalent transition metals (Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺). We will delve into the thermodynamic principles governing their formation, present comparative experimental data, and provide detailed protocols for key analytical techniques used to determine their stability.
Theoretical Foundations of Complex Stability
The stability of a metal complex in solution is a thermodynamic measure of the extent of its formation from a metal ion and a ligand. This is quantified by the stability constant (also known as the formation constant), K. For the stepwise formation of a bis(terpyridine) complex, [M(tpy)₂]²⁺, the equilibria are as follows:
M²⁺ + tpy ⇌ [M(tpy)]²⁺ ; K₁ = [[M(tpy)]²⁺] / ([M²⁺][tpy])
[M(tpy)]²⁺ + tpy ⇌ [M(tpy)₂]²⁺ ; K₂ = [[M(tpy)₂]²⁺] / ([[M(tpy)]²⁺][tpy])
The overall stability constant, β₂, is the product of the stepwise constants (β₂ = K₁ * K₂). A higher log K or log β value signifies a more stable complex. The stability of these complexes is governed by several key factors:
-
The Chelate Effect: Terpyridine is a tridentate chelating ligand, meaning it binds to the central metal ion through three donor nitrogen atoms. This results in the formation of two five-membered chelate rings, which is entropically more favorable than the coordination of three separate monodentate ligands. This enhanced stability is known as the chelate effect.
-
The Irving-Williams Series: For high-spin divalent first-row transition metal complexes, the stability generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[3][4] This trend is a result of the interplay between the decrease in ionic radii across the period and the increase in ligand field stabilization energy (LFSE), which peaks at Ni²⁺ for octahedral complexes. The exceptionally high stability of Cu²⁺ complexes is attributed to the Jahn-Teller distortion.[5]
-
Ligand Field Stabilization Energy (LFSE): The interaction between the metal d-orbitals and the ligand's donor electrons leads to a splitting of the d-orbitals in energy. The resulting energy stabilization, LFSE, contributes to the overall stability of the complex and varies with the metal ion's d-electron configuration.
-
Nature of the Metal Ion: Factors such as ionic radius and charge density of the metal ion influence the electrostatic attraction to the ligand, thereby affecting complex stability.
-
Ligand Substituents: Electron-donating or -withdrawing groups on the terpyridine backbone can modulate the ligand's basicity and π-accepting properties, which in turn influences the stability of the resulting metal complexes.[6]
Caption: The chelate effect: formation of a tridentate terpyridine complex is entropically favored over coordinating three separate monodentate ligands.
Comparative Stability of First-Row Transition Metal-Terpyridine Complexes
Experimental data consistently show that the stability of first-row transition metal terpyridine complexes largely adheres to the Irving-Williams series. The table below summarizes the stepwise (log K₁) and overall (log β₂) stability constants for the formation of [M(tpy)₂]²⁺ complexes, along with available thermodynamic data.
| Metal Ion | log K₁ | log K₂ | log β₂ | ΔH° (kJ/mol) | TΔS° (kJ/mol) | ΔG° (kJ/mol) | Reference |
| Mn²⁺ | 4.3 | 3.9 | 8.2 | -29 | 18 | -47 | [1] |
| Fe²⁺ | 7.6 | >7 | >14.6 | -88 | 1.7 | -89.7 | [1] |
| Co²⁺ | 8.9 | 8.6 | 17.5 | -94.1 | 5.9 | -100 | [1] |
| Ni²⁺ | 10.9 | 9.9 | 20.8 | -105 | 14 | -119 | [1] |
| Cu²⁺ | >12 | ~4.5 | >16.5 | - | - | - | [1] |
| Zn²⁺ | 8.4 | 7.9 | 16.3 | -76.6 | 16 | -92.6 | [1] |
Note: Data are compiled from various sources and experimental conditions may vary. The stability of Cu²⁺ complexes is often difficult to measure accurately due to their very high formation constants.
From the data, it is evident that the stability increases from Mn²⁺ to Ni²⁺, with Fe²⁺ and Co²⁺ showing intermediate and high stabilities, respectively.[1] The formation of these complexes is predominantly enthalpy-driven, as indicated by the large negative ΔH° values, which is characteristic of the formation of strong coordinate bonds.[7] The entropy change is generally small but positive, contributing favorably to the overall free energy of complexation.
Caption: The Irving-Williams series for the stability of divalent first-row transition metal complexes.
Experimental Determination of Stability Constants
Accurate determination of stability constants is crucial for understanding and comparing the properties of metal complexes. Several robust techniques are commonly employed, each with its own set of advantages and considerations.
Caption: General experimental workflow for determining the stability of metal-terpyridine complexes.
Potentiometric Titration
This classical method relies on monitoring the change in pH of a solution containing the metal ion and the protonated ligand as it is titrated with a standard base.[8] The competition between the metal ion and protons for the ligand allows for the calculation of the stability constants. The Calvin-Bjerrum method, as modified by Irving and Rossotti, is a widely used approach.[5][9]
Protocol for Potentiometric Titration:
-
Solution Preparation:
-
Prepare stock solutions of the metal perchlorate or nitrate (e.g., 0.01 M) in deionized water. Standardize the metal ion concentration by a suitable method (e.g., EDTA titration).
-
Prepare a stock solution of terpyridine (e.g., 0.02 M) in a suitable solvent (e.g., ethanol or dioxane) due to its low water solubility.
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HClO₄).
-
Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH or KOH).[10]
-
Prepare a solution of a background electrolyte (e.g., 1.0 M NaClO₄ or KNO₃) to maintain constant ionic strength.
-
-
Titration Setup:
-
Titration Procedure:
-
Perform three separate titrations: a. Acid titration: A known volume of strong acid and background electrolyte. b. Ligand titration: The same as (a) plus a known volume of the terpyridine stock solution. c. Metal-ligand titration: The same as (b) plus a known volume of the metal ion stock solution (typically in a 1:2 or 1:5 metal-to-ligand ratio).
-
Titrate each solution with the standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations. The metal-ligand curve will be displaced to lower pH values compared to the ligand-only curve, indicating the release of protons upon complexation.[5]
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
Calculate the free ligand concentration ([L]) at each pH value.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
Determine the stepwise stability constants (log K₁ and log K₂) from the formation curve, where log K₁ is the value of pL at n̄ = 0.5 and log K₂ is the value of pL at n̄ = 1.5. More accurate values can be obtained using computational software for non-linear least-squares fitting of the titration data.[11]
-
UV-Vis Spectrophotometric Titration
This method is suitable when the formation of the metal complex results in a significant change in the ultraviolet-visible absorption spectrum.[12] The stoichiometry and stability constant can be determined by monitoring the absorbance at a specific wavelength while titrating the ligand with the metal ion (or vice versa).
Protocol for UV-Vis Spectrophotometric Titration:
-
Solution Preparation:
-
Determining Stoichiometry (Job's Plot):
-
Prepare a series of solutions with a constant total molar concentration of metal and ligand, but with varying mole fractions of each (from 0 to 1).[13]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.[13] For [M(tpy)₂]²⁺, the maximum would be expected at a mole fraction of ~0.67.
-
-
Titration Procedure for Stability Constant:
-
Place a known volume and concentration of the terpyridine solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Make small, incremental additions of the concentrated metal ion stock solution to the cuvette.[12]
-
After each addition, mix thoroughly and record the UV-Vis spectrum. Continue until no further significant spectral changes are observed.
-
-
Data Analysis:
-
Select a wavelength where the change in absorbance upon complexation is maximal.
-
Plot the absorbance at this wavelength against the concentration of the added metal ion.
-
The resulting binding isotherm can be fitted using non-linear regression analysis to a suitable binding model (e.g., 1:1 or 1:2) to extract the stability constants.[14]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[15] In a single experiment, it can determine the binding constant (K), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
Protocol for Isothermal Titration Calorimetry:
-
Sample Preparation:
-
Prepare solutions of the metal salt (in the syringe, e.g., 1-2 mM) and terpyridine (in the sample cell, e.g., 0.1-0.2 mM) in the same buffer solution.[16] Crucially, the buffer must be identical for both solutions to minimize heats of dilution.
-
The choice of buffer is important, as some buffers can interact with metal ions. Non-coordinating buffers are preferred.
-
Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
Equilibrate the instrument at the desired temperature (e.g., 25 °C).
-
Load the terpyridine solution into the sample cell and the metal salt solution into the injection syringe.
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the metal solution into the terpyridine solution.
-
The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.
-
-
Data Analysis:
-
The raw data is a series of peaks, with the area of each peak corresponding to the heat evolved or absorbed during that injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to ligand.
-
Fit this binding isotherm using a suitable binding model (e.g., a sequential two-site binding model for [M(tpy)₂]²⁺) to determine K₁, K₂, ΔH₁, and ΔH₂.[17][18] Software provided with the ITC instrument is typically used for this analysis.
-
Conclusion
The stability of terpyridine complexes with first-row transition metals is a well-defined and predictable phenomenon, largely governed by the principles of the chelate effect and the Irving-Williams series. The stability generally increases in the order Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺, with the formation of these complexes being a strongly enthalpy-driven process. The choice of experimental technique for determining stability constants—potentiometric titration, UV-Vis spectrophotometry, or isothermal titration calorimetry—depends on the specific characteristics of the system, such as the presence of a chromophore or the magnitude of the enthalpy change. By applying the detailed protocols outlined in this guide, researchers can obtain reliable and accurate thermodynamic data, enabling a robust comparison of complex stability and facilitating the rational design of novel terpyridine-based materials and therapeutics.
References
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Winter, A., Gottschaldt, M., Newkome, G. R., & Schubert, U. S. (2012). Terpyridines and their complexes with first row transition metal ions: cytotoxicity, nuclease activity and self-assembly of biomacromolecules. Current topics in medicinal chemistry, 12(3), 158–175. [Link]
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ResearchGate. (n.d.). Stabilty Constants and Binding Enthalpies of Various [M(tpy)₂]²⁺ Complexes. Retrieved from [Link]
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Wikipedia. (2023). Job plot. [Link]
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Payehghadr, M., & Nazari, S. (2013). Spectrophotometric Complexation Studies of Some Transition and Heavy Metals with a New Pyridine Derivative Ligand and Application of It for Solid Phase Extraction of Ultratrace Copper and Determination by Flame Atomic Absorption Spectrometry. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
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Winter, A., et al. (2014). Terpyridines and their Complexes with First Row Transition Metal Ions:Cytotoxicity, Nuclease Activity and Self-Assembly of Biomacromolecules. ResearchGate. [Link]
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Wei, C., He, Y., Shi, X., & Song, Z. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Coordination Chemistry Reviews, 387, 133-153. [Link]
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Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall. (This is a foundational text, a specific URL may not be available but it is a standard reference). A general guideline can be found in IUPAC publications: [Link]
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Hermann, P., et al. (2021). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. COST Action CA18202 NECTAR. [Link]
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Bentham Science Publishers. (n.d.). Terpyridines and their Complexes with First Row Transition Metal Ions:Cytotoxicity, Nuclease Activity and Self-Assembly of Biomacromolecules. Retrieved from [Link]
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Johnson, C. M. (2016). Dissecting ITC data of metal ions binding to ligands and proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 907-919. [Link]
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Max Planck Institute for Polymer Research. (n.d.). Isothermal Titration Calorimetry - ITC. Retrieved from [Link]
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Scribd. (n.d.). Determination of The Stability Constants Using Potentiometeric Method. Retrieved from [Link]
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Melchior, A., & Tolazzi, M. (2022). Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. Molecules, 27(18), 5898. [Link]
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ResearchGate. (n.d.). Experimentally determined stability constants (log K) for the.... Retrieved from [Link]
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TA Instruments. (n.d.). ITC-Derived Binding Constants. Retrieved from [Link]
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Christensen, J. J., & Izatt, R. M. (1970). Calorimetric determination of equilibrium constants for very stable metal-ligand complexes. Analytical Chemistry, 42(6), 679-680. [Link]
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TA Instruments. (2010). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [Link]
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Grotz, S., et al. (2018). Platinum-terpyridine complexes in polymers: A novel approach for the synthesis of self-healing metallopolymers. Polymers, 10(9), 1013. [Link]
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CUNY Queensborough Community College. (2022). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. [Link]
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Inam, R. (2020). Stability Constants of Metal Complexes in Solution. IntechOpen. [Link]
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Mettler-Toledo. (2007). The determination of the complex stability constant by potentiometric titration. UserCom Analytical Chemistry, No. 12. [Link]
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Scribd. (n.d.). Stability Constants in Metal Complexes. Retrieved from [Link]
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Roy, S., et al. (2020). Heteroleptic complexes via solubility control: examples of Cu(ii), Co(ii), Ni(ii) and Mn(ii) complexes based on the derivatives of terpyridine and hydroxyquinoline. Dalton Transactions, 49(43), 15377-15387. [Link]
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Tella, A. C., & Obaleye, J. A. (2010). CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. International Journal of Chemical Sciences, 8(3), 1675-1684. [Link]
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Aliyu, H. N., & Sani, U. (2014). Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 – Bipyridine at Different Temperatures. International Journal of Science and Research, 3(7), 172-176. [Link]
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Figg, C. A., et al. (2021). Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. Molecules, 26(4), 1045. [Link]
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ResearchGate. (n.d.). Metal-chelator therapy: stability constants of transition metal complexes of pyrimidine and sulphonamide drugs. Retrieved from [Link]
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Khan, M. S., et al. (2015). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]
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A Senior Application Scientist's Guide to Bridging Theory and Experiment in Terpyridine Systems
In the realm of coordination chemistry and drug development, terpyridine complexes are lauded for their versatile physicochemical properties, stemming from their rigid, tridentate nature which allows for the formation of stable and diverse metal-ligand frameworks.[1] For researchers aiming to design novel therapeutics or advanced materials, the ability to predict and understand these properties is paramount. While experimental characterization provides tangible data, theoretical modeling, particularly Density Functional Theory (DFT), offers a microscopic view into the electronic structures and transitions that govern the observed behaviors.[2][3]
This guide provides a comprehensive framework for validating experimental results with theoretical models for terpyridine systems. Moving beyond a simple checklist of procedures, we will delve into the causality behind methodological choices, offering field-proven insights to ensure a robust and synergistic approach. Our goal is to empower researchers to not only generate data but to build a self-validating narrative where theory and experiment converge to tell a cohesive scientific story.
Section 1: The Experimentalist's Toolkit for Terpyridine Systems
The foundation of any theoretical validation lies in high-quality, reproducible experimental data. For terpyridine complexes, a multi-faceted approach is necessary to capture the key structural, electronic, and electrochemical characteristics.
Synthesis and Structural Characterization
The journey begins with the synthesis of the terpyridine ligand and its subsequent complexation with a metal ion. The Kröhnke reaction is a classic and effective method for synthesizing substituted terpyridine ligands.[4]
Protocol 1: General Synthesis of a Terpyridine Metal Complex [4]
-
Ligand Synthesis (Kröhnke Method): A mixture of 2-acetylpyridine and a substituted aryl aldehyde (10.0 mmol) is prepared in methanol (20 ml). Potassium hydroxide pellets (1.54 g, 24 mmol) and a 35% aqueous ammonia solution (40.0 ml) are added. The mixture is refluxed for 4–6 hours. The resulting solid is filtered, washed, and purified to yield the 4′-aryl-substituted 2,2′:6′,2″-terpyridine ligand.
-
Complexation: A hot methanolic solution (20.0 ml) of the desired metal salt (e.g., FeCl₂, CoCl₂, ZnCl₂) (0.5 mmol) is added dropwise to a dichloromethane solution (20.0 ml) containing the synthesized terpyridine ligand (1.0 mmol) with continuous stirring.
-
Purification: The reaction mixture is stirred for approximately 2 hours at room temperature. An excess of a salt like ammonium hexafluorophosphate (NH₄PF₆) is often added to precipitate the complex. The precipitate is then filtered, washed with a cold solvent like methanol, and dried.[5]
-
Initial Characterization: The synthesized ligands and complexes are typically characterized using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structures.[3]
X-ray Crystallography: The Definitive Structure
-
Causality: Single-crystal X-ray diffraction provides the most accurate and unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry. This experimental data serves as the ultimate benchmark for validating the accuracy of the theoretically optimized geometry. Without a crystal structure, the comparison between theory and experiment is less direct.
Probing Electronic and Optical Properties: UV-Vis Spectroscopy
-
Causality: UV-Visible absorption spectroscopy probes the electronic transitions within the molecule. For terpyridine metal complexes, the spectra are typically characterized by intense π→π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) bands.[2][3] These experimental absorption maxima (λ_max) are the key data points for comparison with Time-Dependent DFT (TD-DFT) calculations.
Protocol 2: UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the terpyridine complex in a suitable UV-grade solvent (e.g., acetonitrile, dichloromethane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Record the absorption spectrum of the complex solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficients (ε).
Assessing Redox Behavior: Cyclic Voltammetry (CV)
-
Causality: Cyclic voltammetry is an essential technique for investigating the redox properties of terpyridine complexes, revealing the potentials at which the metal center or the ligand can be oxidized or reduced.[6] These experimentally determined redox potentials (E₁/₂) provide a direct comparison for the theoretically calculated molecular orbital energies (HOMO/LUMO).
Protocol 3: Cyclic Voltammetry [7]
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).[7]
-
Working Solution: Dissolve the terpyridine complex (typically 1 mM) in the electrolyte solution.
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[8]
-
Measurement: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Record the cyclic voltammogram by scanning the potential over a desired range.
-
Internal Standard: Add a known internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, and record the voltammogram again to reference the measured potentials.[7]
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox events.
Section 2: The Theoretician's Computational Microscope
Density Functional Theory (DFT) has become the workhorse of computational chemistry for transition metal complexes due to its favorable balance of accuracy and computational cost.[9][10] For terpyridine systems, DFT is used to determine the ground state geometry and electronic structure, while Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra.[2]
The Computational Workflow
The following diagram illustrates the typical workflow for theoretical calculations on a terpyridine complex.
Caption: A typical workflow for DFT and TD-DFT calculations.
Protocol 4: A General DFT/TD-DFT Calculation
-
Structure Input: Start with an initial 3D structure of the terpyridine complex. This can be derived from experimental X-ray data or built using molecular modeling software.
-
Method Selection (The Causality):
-
Functional: The choice of the exchange-correlation functional is critical. Hybrid functionals like B3LYP are widely used and often provide a good starting point for transition metal complexes.[11] However, benchmarking against experimental data for a specific class of complexes is highly recommended.[12][13] Range-separated functionals like ωB97X-D may offer improved accuracy for charge-transfer states.[14]
-
Basis Set: A combination of basis sets is typically employed. For the metal atom (e.g., Fe, Ru), an effective core potential (ECP) like LANL2DZ or the Stuttgart-ECP is used to account for relativistic effects.[11] For lighter atoms (C, H, N, O), Pople-style basis sets like 6-31G* or def2-SVP are common choices.[10][11]
-
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy structure of the complex in its ground state.
-
Frequency Calculation: After optimization, a frequency calculation is essential. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the energies of electronic transitions and their corresponding oscillator strengths. This simulates the UV-Vis absorption spectrum.
Section 3: The Synergy - A Comparative Validation Workflow
This section provides a direct comparison of experimental data and theoretical results, illustrating how they validate and inform one another.
Caption: The synergistic workflow of comparing experimental and theoretical data.
Structural Correlation (X-ray vs. DFT)
The first point of validation is the molecular geometry. A reliable DFT method should accurately reproduce the experimental structure.[12] The Mean Absolute Deviation (MAD) is a good metric for quantifying the agreement between calculated and experimental bond lengths and angles.[12][13]
Table 1: Comparison of Experimental and Calculated Structural Parameters for a Representative [Fe(tpy)₂]²⁺ Complex
| Parameter | Experimental (X-ray) (Å) | Calculated (DFT/M06-D3) (Å) | Deviation (%) |
| Fe-N(central) | 1.89 | 1.91 | +1.06% |
| Fe-N(distal) | 1.97 | 1.99 | +1.02% |
| N(central)-C | 1.35 | 1.36 | +0.74% |
| C-C (inter-ring) | 1.48 | 1.47 | -0.68% |
| Note: Data is representative and synthesized from trends reported in the literature.[12][13] |
A small deviation (typically < 2%) between the experimental and calculated values instills confidence in the chosen theoretical model.
Electronic Spectra Correlation (UV-Vis vs. TD-DFT)
TD-DFT calculations provide a list of vertical electronic excitations, their energies, and their oscillator strengths (a measure of transition probability). These can be directly compared to the experimental UV-Vis spectrum.
Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima
| Experimental λ_max (nm) | Calculated λ_max (nm) | Oscillator Strength (f) | Transition Character |
| ~280 | 275 | 0.85 | π→π* (Ligand-centered) |
| ~330 | 325 | 0.92 | π→π* (Ligand-centered) |
| ~550 | 540 | 0.15 | MLCT (d(Fe) → π*(tpy)) |
| Note: Data is representative and synthesized from trends reported in the literature.[2][11] |
Discrepancies between experimental and theoretical spectra can often be attributed to factors like solvent effects, which can be modeled computationally, or inherent limitations of the chosen functional.[15]
Electrochemical Correlation (CV vs. DFT)
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) calculated by DFT correlate with the oxidation and reduction potentials measured by CV. A higher HOMO energy suggests an easier oxidation, while a lower LUMO energy suggests an easier reduction.
Table 3: Comparison of Experimental Redox Potentials and Calculated Orbital Energies
| Process | Experimental E₁/₂ (V vs. Fc/Fc⁺) | Corresponding Orbital | Calculated Energy (eV) |
| Oxidation | +0.85 | HOMO (Fe d-orbital character) | -5.95 |
| Reduction | -1.20 | LUMO (tpy π* character) | -1.80 |
| Note: Data is representative and synthesized from trends reported in the literature.[3][16] |
While a direct quantitative conversion between orbital energies and redox potentials is complex, a strong linear correlation across a series of related complexes is a powerful validation of the theoretical model's ability to capture electronic trends.
Section 4: Best Practices and Pitfall Avoidance
-
Functional and Basis Set Selection: There is no single "best" functional for all transition metal complexes.[17][18] It is advisable to test a few functionals (e.g., a GGA, a hybrid, and a range-separated hybrid) and compare their performance against known experimental data for a similar system.[12][13]
-
Solvent Modeling: Reactions and measurements are rarely performed in the gas phase. Including a solvent model in the calculations, such as the Polarizable Continuum Model (PCM), is crucial for accurately reproducing experimental data, especially for solvatochromic complexes.[3][11]
-
Interpreting Discrepancies: A mismatch between theory and experiment is not a failure. It is an opportunity for deeper insight. It may suggest that the computational model is too simplistic (e.g., ignoring dynamic effects) or that the experimental interpretation needs refinement. For instance, a calculated transition with zero oscillator strength might not be visible in the experimental spectrum.
By systematically applying this integrated approach, researchers can build a robust and compelling case for their findings. The synergy between high-quality experimental data and well-chosen theoretical models provides a level of understanding that neither approach can achieve alone, paving the way for the rational design of next-generation terpyridine systems.
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Abhijnakrishna, R., et al. (2023). Advances in the Biological Studies of Metal-Terpyridine Complexes: An Overview From 2012 to 2022. Coordination Chemistry Reviews, 496, 215380. (Sourced from ResearchGate). Available at: [Link]
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Terpyridine-based metal complexes: a combined experimental and DFT investigation of electronic and vibrational properties. Springer. Available at: [Link]
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One- and two-dimensional polymerisation of homoleptic M(II)-complexes of 4′-(3-pyridyl)-2,2′;6′,2′′-terpyridine in the solid state: A combined study by XRD, Cyclic Voltammetry, NMR and UV-vis Spectroscopies. ResearchGate. Available at: [Link]
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Theoretical and experimental studies of the protonated terpyridine cation. Ab initio quantum mechanics calculations, and crystal structures of two different ion pairs formed between protonated terpyridine cations and nitratolanthanate(III) anions. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
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Wi, S., et al. (2011). Performance of Density Functional Theory and Møller–Plesset Second-Order Perturbation Theory for Structural Parameters in Complexes of Ru. The Journal of Physical Chemistry A, 115(23), 6199-6207. Available at: [Link]
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Density Functional Study of Metal-to-Ligand Charge Transfer and Hole-Hopping in Ruthenium(II) Complexes with Alkyl-Substituted Bipyridine Ligands. ACS Omega. Available at: [Link]
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A Comparative Guide to Thiocyanate vs. Thiocyanate-Free Ruthenium Terpyridine Complexes in Dye-Sensitized Solar Cells
For decades, ruthenium-based complexes have been the cornerstone of high-performance dye-sensitized solar cells (DSSCs), setting benchmarks for power conversion efficiency.[1][2] Within this class of sensitizers, a significant evolution has been the strategic move away from traditional thiocyanate (NCS) ligands towards more robust, thiocyanate-free architectures, particularly those incorporating terpyridine chelates. This guide provides an in-depth comparison of these two families of ruthenium complexes, grounded in experimental data, to elucidate the performance trade-offs and mechanistic underpinnings that guide modern DSSC research.
The Dual Role of Ruthenium Complexes in DSSCs
A dye-sensitized solar cell operates through a series of photo-electrochemical events initiated by a sensitizing dye. The efficiency of this process is critically dependent on the dye's properties.[1] A DSSC fundamentally consists of a dye-adsorbed wide-bandgap semiconductor (typically TiO₂) as the photoanode, a redox mediator (electrolyte), and a counter electrode.[1]
The ruthenium sensitizer is responsible for the primary photon absorption, which excites an electron from its ground state to an excited state. This is followed by the injection of the excited electron into the conduction band of the TiO₂. The oxidized dye is then regenerated by the electrolyte, completing the circuit. The ideal sensitizer must possess a broad absorption spectrum, appropriate ground and excited state energy levels for efficient electron transfer, and long-term stability under operational stress.
Caption: Fundamental working principle of a Dye-Sensitized Solar Cell (DSSC).
The Legacy and Limitations of Thiocyanate Ligands
Ruthenium complexes featuring thiocyanate ligands, such as the bipyridine-based N3 and N719 dyes or the terpyridine-based "black dye" (N749), have historically been the most successful sensitizers.[3] The NCS ligand contributes to a broad metal-to-ligand charge transfer (MLCT) absorption band extending into the near-infrared region, which is crucial for harvesting a significant portion of the solar spectrum.[1]
However, the reliance on thiocyanate ligands presents several critical drawbacks:
-
Instability: The Ru-NCS bond is relatively weak and can undergo dissociation or substitution, particularly in the presence of electrolyte components or under thermal and light stress. This degradation is a primary cause of long-term performance decay in DSSCs.[1][4]
-
Coordination Isomerism: The synthesis of complexes with multiple thiocyanate ligands often leads to linkage isomers, complicating the purification process and reducing overall yield.[4]
-
Electrolyte Interaction: Thiocyanate ligands can be displaced by molecules within the electrolyte, leading to the formation of less efficient sensitizer species on the TiO₂ surface and a subsequent drop in photovoltaic performance.[1]
These inherent limitations prompted the scientific community to explore thiocyanate-free designs to enhance the durability and reliability of DSSCs.
The Advent of Thiocyanate-Free Ruthenium Terpyridine Complexes
The primary strategy in designing thiocyanate-free sensitizers is to replace the monodentate NCS ligands with more robust, multidentate chelating ligands. This approach offers several advantages:
-
Enhanced Stability: The chelate effect provided by bidentate or tridentate ancillary ligands results in significantly more stable complexes, mitigating the degradation pathways observed with thiocyanate-based dyes.[5][6]
-
Tunability: The electronic and steric properties of the sensitizer can be finely tuned by modifying the structure of these ancillary ligands. This allows for precise control over the dye's absorption spectrum and energy levels to optimize performance.[7][8]
-
Simplified Synthesis: In many cases, particularly with dual tridentate structures, the synthesis is more straightforward and avoids the problematic isomerization associated with thiocyanate ligands.[4]
Cyclometalated and N-heterocyclic carbene ligands, for example, have been successfully employed to create highly efficient and stable thiocyanate-free ruthenium complexes.[1][7]
Caption: General structures of thiocyanate vs. thiocyanate-free Ru complexes.
Head-to-Head Performance Comparison
The most definitive way to compare these two classes of sensitizers is through their measured photovoltaic performance and stability.
Photovoltaic Performance Data
The following table summarizes the performance of representative thiocyanate-containing and thiocyanate-free ruthenium terpyridine complexes under standard AM 1.5G illumination.
| Sensitizer | Type | Jsc (mA cm⁻²) | Voc (mV) | FF | PCE (η%) | Reference |
| N749 (Black Dye) | Thiocyanate | 20.5 | 740 | 0.69 | 10.4 | [3] |
| Complex 10 | Thiocyanate | 3.79 | 678 | - | 1.41 | [1] |
| TF-2 | Thiocyanate-Free | 15.73 | 760 | 0.67 | 8.07 | [4] |
| TF-Series (Best) | Thiocyanate-Free | - | - | - | 10.7 | [4] |
| M-Series (M1-M4) | Thiocyanate-Free | 10.1 - 13.9 | 630 - 680 | 0.65-0.70 | 4.4 - 6.5 | [7] |
| Tetrazolate Ligand Dye | Thiocyanate-Free | - | - | - | 3.4 | [9][10] |
-
Power Conversion Efficiency (PCE): While the benchmark N749 black dye shows high efficiency, newer thiocyanate-free designs have successfully matched and even surpassed this performance, with efficiencies reaching up to 10.7%.[4] This demonstrates that the removal of thiocyanate ligands does not inherently compromise peak performance.
-
Short-Circuit Current (Jsc): The Jsc is heavily dependent on the light-harvesting capability of the dye. Thiocyanate-free complexes with broad absorption bands, extending up to 725 nm or more, can achieve high Jsc values comparable to their thiocyanate counterparts.[7][8]
-
Open-Circuit Voltage (Voc): The Voc is influenced by the dye's HOMO/LUMO levels and charge recombination kinetics. Thiocyanate-free designs often allow for better tuning of these properties, sometimes leading to higher Voc values.
Long-Term Stability
This is where thiocyanate-free complexes demonstrate their most significant advantage. In an accelerated aging test under continuous visible-light soaking at 60°C for 1000 hours, a device fabricated with the thiocyanate-free TF-2 sensitizer showed remarkable stability. The efficiency only dropped from 8.07% to 7.57%, with minimal changes to Jsc, Voc, and FF.[4] This level of durability is rarely achieved with thiocyanate-based dyes, which are known to degrade under similar conditions.[4] The enhanced stability is attributed to the robust covalent bonding of the ancillary ligands, which are not susceptible to the substitution and degradation pathways that plague the Ru-NCS bond.[5]
Experimental Workflow: DSSC Fabrication and Characterization
To ensure the trustworthiness of comparative data, a standardized fabrication and testing protocol is essential. The following workflow outlines the key steps.
Caption: Standardized workflow for DSSC fabrication and performance testing.
Step-by-Step Protocol
-
Photoanode Preparation:
-
Clean a Fluorine-doped Tin Oxide (FTO) coated glass substrate.
-
Deposit a layer of nanocrystalline TiO₂ paste onto the FTO glass using a technique like screen printing or doctor-blading.
-
Sinter the TiO₂ film at high temperatures (e.g., 450-500°C) to create a porous, high-surface-area film with good electrical contact.
-
-
Dye Sensitization:
-
While still warm (~80°C), immerse the sintered TiO₂ photoanode into a solution of the ruthenium dye (either thiocyanate or thiocyanate-free) for a specified period (typically 12-24 hours).
-
After sensitization, rinse the photoanode with an appropriate solvent (e.g., acetonitrile) to remove non-adsorbed dye molecules and then dry it.
-
-
Cell Assembly:
-
Place a thermoplastic sealant around the dye-coated area of the photoanode.
-
Position a platinized counter electrode on top of the sealant.
-
Heat the assembly to seal the cell, leaving small holes for electrolyte injection.
-
Inject the redox electrolyte (e.g., an iodine/iodide-based solution) into the cell through the pre-drilled holes, which are then sealed.
-
-
Photovoltaic Characterization:
-
Mask the cell to define a precise active area.
-
Measure the current-voltage (I-V) characteristics of the cell under a solar simulator calibrated to AM 1.5G (100 mW cm⁻²) illumination.
-
From the I-V curve, determine the key performance metrics: Jsc, Voc, FF, and calculate the overall power conversion efficiency (PCE).
-
Conclusion and Future Outlook
The development of thiocyanate-free ruthenium terpyridine complexes marks a critical advancement in DSSC technology. While traditional thiocyanate-based sensitizers like N749 set high-efficiency benchmarks, they suffer from inherent instability that limits their long-term applicability.
Thiocyanate-free complexes have successfully addressed this stability issue, demonstrating vastly superior durability without sacrificing peak efficiency. [4][5] The ability to achieve PCE values exceeding 10% with robust, non-thiocyanate ancillary ligands proves that stability and high performance are not mutually exclusive.[4] The versatility of thiocyanate-free designs allows for extensive molecular engineering to fine-tune the photophysical and electrochemical properties, paving the way for the next generation of highly efficient and commercially viable dye-sensitized solar cells. Future research will likely focus on further optimizing these stable architectures to push the boundaries of both efficiency and operational lifetime.
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- Recent Developments of Ruthenium Complexes for Dye-Sensitized Solar Cells. MDPI.
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- New Thiocyanate-Free Ruthenium(II) Sensitizers with Different Pyrid-2-yl Tetrazolate Ligands for Dye-Sensitized Solar Cells.
- Ruthenium(II) Sensitizers with Heteroleptic Tridentate Chelates for DyeSensitized Solar Cells. (2011).
- Thiocyanate-Free Ruthenium(II) Sensitizer with a Pyrid-2-yltetrazolate Ligand for Dye-Sensitized Solar Cells | Request PDF.
- Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells. (2021). PMC. NIH.
- Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2'-Bipyridyl Complexes for Dye-Sensitized Solar Cells. (2021). PubMed.
- New thiocyanate-free ruthenium(ii) sensitizers with different pyrid-2-yl tetrazolate ligands for dye-sensitized solar cells. Dalton Transactions (RSC Publishing).
- Enhancement of power conversion efficiency of dye-sensitized solar cells by co-sensitization of zinc-porphyrin and thiocyanate-free ruthenium(II)-terpyridine dyes and graphene modified TiO2 photoanode.
- Ruthenium Complexes as Sensitizers in Dye-Sensitized Solar Cells. MDPI.
- Recent Developments of Ruthenium Complexes for Dye-Sensitized Solar Cells. AIR Unimi.
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A Senior Application Scientist's Guide to Evaluating Anchoring Groups in Terpyridine-Based Dyes for Enhanced Solar Cell Efficiency
Introduction: The Critical Role of the Anchor in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a cost-effective and versatile alternative to traditional silicon-based cells.[1] The heart of a DSSC is the sensitizer—a dye molecule that absorbs sunlight and initiates the process of converting light into electrical energy. Among the vast array of sensitizers, transition metal complexes based on 2,2′:6′,2″-terpyridine (tpy) ligands are of significant interest due to their exceptional optical and electrochemical properties that can be finely tuned through molecular engineering.[2][3]
However, the overall efficiency of a DSSC does not solely depend on the dye's ability to absorb light. A critical, yet often nuanced, component of the dye's architecture is the anchoring group . This functional moiety serves as the crucial electronic and physical bridge, binding the dye to the semiconductor nanoparticle surface (typically titanium dioxide, TiO₂). The anchor's structure dictates the efficiency of two fundamental processes: the injection of photo-excited electrons from the dye into the semiconductor and the subsequent regeneration of the oxidized dye. An inefficient anchor can create a bottleneck, severely limiting the device's performance.[4]
This guide provides an in-depth comparison of common anchoring groups used in terpyridine-based dyes. We will explore the causality behind experimental choices, provide validated protocols for synthesis and characterization, and present a clear, data-driven evaluation of how different anchors—specifically Carboxylic Acid , Cyanoacrylic Acid , and Phosphonic Acid —impact the ultimate power conversion efficiency of a DSSC.
The Anchoring Group: More Than Just a Tether
The choice of anchoring group is a strategic decision in dye design, influencing several key parameters:
-
Binding Strength and Stability: The anchor must form a stable linkage with the TiO₂ surface to prevent dye desorption over the device's lifetime. Phosphonic acid groups are known to provide excellent anchoring stability.[5][6]
-
Electronic Coupling: The anchor mediates the electronic communication between the dye's Lowest Unoccupied Molecular Orbital (LUMO) and the TiO₂ conduction band. Stronger coupling generally leads to faster and more efficient electron injection.[5][7][8]
-
Energy Level Alignment: The anchor can influence the dye's frontier orbital energy levels (HOMO and LUMO), affecting the driving force for both electron injection and dye regeneration.[9]
-
Surface Aggregation: The nature of the anchor can influence how dye molecules pack on the semiconductor surface, which can affect charge recombination rates.
This guide will focus on three prototypical anchoring groups to illustrate these effects in a practical, comparative framework.
Experimental Design: A Comparative Workflow
To objectively evaluate the effect of the anchoring group, a systematic approach is required. The following workflow outlines the synthesis of three model terpyridine dyes, identical in their core structure but differing in their anchor, followed by their characterization and integration into a DSSC for performance testing.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond a simple checklist, offering a comprehensive operational plan grounded in the principles of chemical hazard assessment, regulatory compliance, and laboratory best practices.
Hazard Assessment: A Precautionary Approach
-
Pyridine and Terpyridine Derivatives: The core structure contains pyridine rings. Pyridine itself is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also a suspected carcinogen and can cause damage to organs through prolonged exposure.[3] Terpyridine, a related compound, is classified as acutely toxic if swallowed or in contact with skin, and causes skin and eye irritation.[4]
-
Benzoic Acid: This functional group classifies the compound as an acid. Benzoic acid is known to cause serious eye damage and skin irritation.[5][6][7][8] It can also cause damage to the lungs through prolonged or repeated inhalation.[7][8]
The Regulatory Landscape: Adherence to a Multi-Tiered System
The disposal of this compound is governed by a hierarchy of regulations. At the federal level in the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] However, your institution's Environmental Health & Safety (EH&S) or a similar department provides the most immediate and practical guidelines, which incorporate federal, state, and local laws.[13][14] Always defer to your institution's specific chemical waste management plan. [14][15]
Core Disposal Principles: A Foundation for Safety
Before detailing the step-by-step protocol, it is crucial to internalize the foundational principles of laboratory chemical waste management.
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. Order only the quantity of chemical required, reduce the scale of experiments where feasible, and maintain a clear inventory to avoid redundant purchases.[13]
-
Segregation of Incompatibles: Never mix different waste streams. This compound, being an organic acid, should be kept separate from bases, strong oxidizing agents, and reactive materials to prevent violent reactions or the generation of toxic fumes.[3][15]
-
Proper Containment: Waste must be stored in containers that are chemically compatible, in good condition, and can be securely sealed.[12][15]
-
Clear and Accurate Labeling: Every waste container must be properly labeled from the moment the first drop of waste is added.[3][13]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber; check manufacturer compatibility charts). Nitrile gloves may not offer sufficient protection for prolonged contact.[3]
-
Body Protection: A fully buttoned lab coat is required.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[9]
Step 2: Characterize and Segregate the Waste
Properly categorize the waste stream at the point of generation.
| Waste Form | Recommended Segregation Category | Rationale |
| Dry Solid Powder | Hazardous Solid Organic Waste | The compound is a solid organic chemical with presumed hazardous properties. |
| Solution in Solvent | Hazardous Liquid Organic Waste (Non-Halogenated) | If dissolved in solvents like ethanol, acetone, or hexane, it belongs in this category.[12] |
| Contaminated Labware | Solid Waste (Contaminated Debris) | Gloves, weigh boats, or paper towels contaminated with the compound should be collected separately.[12] |
Crucially, do not mix this acidic compound with incompatible waste streams such as bases or strong oxidizers. [15]
Step 3: Select and Prepare the Waste Container
Container integrity is paramount to preventing leaks and ensuring safe transport.
-
Compatibility: Use a container made of a material that will not react with the waste. High-density polyethylene (HDPE) is a common and safe choice.[12][13] Do not use metal containers for acidic waste.[12]
-
Condition: The container must be in excellent condition with no cracks or signs of deterioration. It must have a secure, leak-proof screw-on cap.[15]
-
Headroom: Do not fill the container beyond 90% capacity to allow for expansion of vapors.[12]
Step 4: Label the Waste Container
Label the container immediately upon adding the first portion of waste. Most institutions provide standardized "Hazardous Waste" tags. The label must include:
-
The words "Hazardous Waste" .[12]
-
The full, unabbreviated chemical name: "this compound" . List all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
Generated waste must be stored in a designated SAA within the lab.
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[12][13]
-
Secondary Containment: The waste container should be placed within a larger, chemically resistant tub or bin to contain any potential leaks.[14]
-
Accumulation Limits: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic waste).[13] Containers must be removed within three days of becoming full.[15]
Step 6: Arrange for Disposal
Laboratory personnel do not perform the final disposal.
-
Once the waste container is full or waste is no longer being generated, complete a chemical collection request form as required by your institution's EH&S department.[3]
-
EH&S or a licensed hazardous waste contractor will collect the waste from your laboratory for final disposal, which is typically high-temperature incineration for organic compounds.[16]
-
Never dispose of this chemical down the drain or in the regular trash.[14][17] Drain disposal is reserved for small quantities of specific, non-hazardous, and soluble compounds, a category this chemical does not meet.[17]
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Assess: For a small spill that you are trained and equipped to handle:
-
Report: For large spills or any situation you are unsure how to handle, contact your institution's EH&S or emergency response team immediately. Report all spills and exposures to your supervisor.[3]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for managing laboratory chemical waste from generation to final pickup.
Caption: Decision workflow for handling laboratory chemical waste.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Comprehensive Safety and Handling Guide for 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid
This guide provides essential safety and logistical information for the handling and disposal of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound. The procedures outlined are based on a composite hazard assessment of its constituent chemical moieties: a carboxylic acid and a terpyridine-like core.
Hazard Assessment and Triage
-
Pyridine and Heterocyclic Moiety : Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can cause a range of health issues, from skin and respiratory irritation to more severe systemic effects.[1] These compounds often have a strong, unpleasant odor.[1]
-
Carboxylic Acid Moiety : Benzoic acid, the simplest aromatic carboxylic acid, can cause significant skin irritation and serious eye damage.[3][4] As a solid, it can form dust that, if inhaled over prolonged periods, may lead to organ damage.[3]
Therefore, this compound must be handled as a substance that is potentially irritating to the skin and eyes, harmful if ingested or inhaled, and requiring careful containment to prevent dust generation.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is non-negotiable to ensure researcher safety. The following table outlines the minimum required PPE, with the rationale rooted in the compound's presumed hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Provides a robust barrier against splashes when handling solutions and protects against airborne particles of the solid compound.[5] |
| Hand Protection | Nitrile or neoprene gloves. | Offers chemical resistance against pyridine-like structures and carboxylic acids.[1][6] It is crucial to change gloves immediately if contamination is suspected. |
| Body Protection | A flame-resistant lab coat worn over full-length clothing. | Prevents contamination of personal clothing and skin.[7] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and a particulate filter. | Recommended when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization.[5][6] |
Operational Plan: From Benchtop to Disposal
Adherence to a strict, step-by-step operational plan minimizes exposure risk and ensures experimental integrity.
Preparation and Weighing
-
Designated Area : All handling of solid this compound must be conducted within a certified chemical fume hood to control inhalation exposure.[7]
-
Pre-Handling Check : Before beginning, ensure all required PPE is correctly donned.
-
Material Handling : Use dedicated, clearly labeled spatulas and weighing boats. To prevent the generation of airborne dust, handle the solid compound gently.
Solution Preparation
-
Order of Addition : To avoid splashing, slowly add the solid compound to the solvent.
-
Containment : Keep the container covered as much as possible during the dissolution process.
-
Labeling : All containers holding the compound, whether in solid or solution form, must be clearly labeled with the chemical name and any known hazards.[6]
Post-Experiment Decontamination
-
Surface Cleaning : Decontaminate all work surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent, followed by soap and water.
-
PPE Removal : Remove PPE in the correct sequence to avoid cross-contamination (gloves first, then face shield/goggles, and finally the lab coat).
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[6]
Caption: Step-by-step workflow for handling this compound.
Spill and Emergency Procedures
Even with meticulous planning, accidents can occur. A clear, rehearsed emergency plan is critical.
-
Minor Spill : For a small spill contained within the fume hood, absorb the material with an inert, dry substance. Place the absorbed material in a sealed, labeled hazardous waste container.[8]
-
Major Spill : In the event of a large spill, especially outside of a fume hood, evacuate the immediate area and alert laboratory personnel. Secure the area and contact the institution's Environmental Health and Safety (EH&S) office immediately.[8]
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][9]
-
Eye Contact : Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][9]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[9]
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.[8]
-
Disposal Plan: Environmental Stewardship
Proper disposal is a legal and ethical responsibility to protect the environment and public health. All waste containing this compound must be treated as hazardous waste.[6]
Waste Segregation and Collection
-
Solid Waste : Collect all contaminated solid materials, such as weighing boats, paper towels, and gloves, in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste : All liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[6] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines. It is often necessary to segregate halogenated and non-halogenated solvent waste.[10]
The following diagram illustrates the decision-making process for waste disposal.
Caption: Decision tree for the proper disposal of waste.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Standard Operating Procedure for Pyridine and Pyridine Derivatives. Washington State University. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Alabama at Birmingham. [Link]
-
Materials Safety Data Sheet - 4-(4-Pyridin-4-ylphenyl)benzoic acid. Kamulin Biotech Co., Ltd. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Benzoic Acid MSDS. Parr Instrument Company. [Link]
-
Safety Data Sheet (SDS) Benzoic Acid. Flinn Scientific. [Link]
-
Benzoic acid Safety Data Sheet. Penta Chemicals. [Link]
-
MSDS of 4-Pyridin-3-yl-Benzoic Acid. Capot Chemical. [Link]
- Material Safety Data Sheet - Benzoic acid MSDS. ScienceLab.com.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. leelinework.com [leelinework.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
